molecular formula C24H20N4O2 B8134312 MK-28

MK-28

Número de catálogo: B8134312
Peso molecular: 396.4 g/mol
Clave InChI: GKOVHCFOVLXKFL-PCLIKHOPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-28 is a useful research compound. Its molecular formula is C24H20N4O2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-28(25-16-17-12-13-22(29)23(30)14-17)24-26-20(18-8-4-2-5-9-18)15-21(27-24)19-10-6-3-7-11-19/h2-16,29-30H,1H3/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOVHCFOVLXKFL-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MK-28: A Deep Dive into its Mechanism as a PERK Activator for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-28 is a potent and selective small-molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with PERK and the downstream signaling consequences. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurodegenerative diseases, such as Huntington's disease, where Endoplasmic Reticulum (ER) stress is a key pathological feature. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PERK and the Unfolded Protein Response

The Endoplasmic Reticulum (ER) is a crucial organelle responsible for the proper folding and modification of a significant portion of the cell's proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing the degradation of misfolded proteins.

PERK is one of the three primary ER stress sensors, alongside IRE1α (Inositol-requiring enzyme 1α) and ATF6 (Activating transcription factor 6). Under non-stressed conditions, PERK is held in an inactive monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from PERK, leading to its dimerization and autophosphorylation, thereby activating its kinase domain.

Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, then translocates to the nucleus and induces the expression of a battery of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) and GADD34 (Growth arrest and DNA damage-inducible protein 34), which forms a negative feedback loop by dephosphorylating eIF2α.

This compound: A Novel PERK Activator

This compound is a novel small molecule that has been identified as a potent and selective activator of the PERK pathway.[1] Originally developed from a screening program for PERK inhibitors, this compound was surprisingly found to activate, rather than inhibit, PERK signaling.[2] This finding has opened up new therapeutic avenues for diseases characterized by chronic ER stress, such as Huntington's disease, where boosting the adaptive UPR signaling through PERK activation could be neuroprotective.[2]

Mechanism of Action

Computational docking studies predict that this compound interacts with the activation loop of the PERK kinase domain.[3] This interaction is thought to stabilize the active conformation of the enzyme, leading to its autophosphorylation and subsequent activation. The cellular protective effects of this compound are strictly dependent on the presence of PERK, as it fails to rescue PERK-deficient (PERK−/−) cells from ER stress-induced apoptosis.[3]

Upon activation by this compound, PERK phosphorylates its primary substrate, eIF2α. This leads to the downstream upregulation of ATF4 protein levels and the subsequent increased transcription of its target genes, including CHOP and GADD34.[1][4]

Selectivity Profile

This compound exhibits a high degree of selectivity for PERK. In a broad kinase panel screen, this compound was found to be a potent activator of PERK.[1] It showed some off-target activity on GCN2 (General control non-derepressible 2), another eIF2α kinase, but at a significantly higher concentration. This compound has minimal to no effect on the other two eIF2α kinases, HRI (Heme-regulated inhibitor) and PKR (Protein kinase R).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a basis for experimental design and comparison with other PERK modulators.

Parameter Value Assay Type Reference
EC50 (PERK activation) 490 nMIn vitro kinase assay with purified components[4]
EC50 (GCN2 activation) 3.5 µMIn vitro kinase assay with purified components[4]
IC50 (Inhibition of Apoptosis) 6.8 µMCellular assay in STHdhQ111/111 cells[3]
Apoptosis Reduction at 10 µM 40%Cellular assay in STHdhQ111/111 cells[3][5]

Table 1: In Vitro and Cellular Activity of this compound

Parameter Value Dose and Administration Animal Model Reference
Cmax (Plasma) 105 ng/mL10 mg/kg, single IP injectionR6/2 mice[1]
Half-life (Plasma) 30 min10 mg/kg, single IP injectionR6/2 mice[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

In Vitro PERK Kinase Assay

This assay measures the direct effect of this compound on the kinase activity of purified PERK.

Materials:

  • Recombinant human PERK kinase domain

  • Recombinant human eIF2α

  • This compound

  • GSK2606414 (PERK inhibitor, for control)

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant PERK, and recombinant eIF2α.

  • Add varying concentrations of this compound or the control inhibitor (GSK2606414) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of eIF2α using a phosphorimager.

  • Calculate the EC50 value for this compound by plotting the kinase activity against the compound concentration.

Cellular PERK Activation and Downstream Signaling (Western Blot)

This protocol details the assessment of PERK activation in cells by observing its phosphorylation-induced mobility shift and the phosphorylation of its substrate eIF2α.

Materials:

  • Cell lines (e.g., MEF cells, STHdhQ7/7, STHdhQ111/111)

  • This compound

  • Thapsigargin (B1683126) (ER stress inducer, for positive control)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-PERK, anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-actin or other loading control.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or thapsigargin for the desired time (e.g., 1.5 - 3 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE. For observing the PERK phosphorylation shift, a lower percentage acrylamide (B121943) gel may provide better resolution.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Analysis of Downstream Gene Expression (qPCR)

This method is used to quantify the mRNA levels of ATF4 target genes, CHOP and GADD34, following treatment with this compound.

Materials:

  • Cell lines (e.g., STHdhQ7/7, STHdhQ111/111)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CHOP, GADD34, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat cells with this compound as described in the Western blot protocol.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Apoptosis Assay (TUNEL Staining)

This assay is used to assess the protective effect of this compound against ER stress-induced apoptosis.

Materials:

  • Cell lines (e.g., STHdhQ111/111, WT and PERK−/− MEFs)

  • This compound

  • Tunicamycin (B1663573) (ER stress inducer)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Plate cells in chamber slides or multi-well plates.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Induce apoptosis by treating the cells with tunicamycin for an extended period (e.g., 48 hours).

  • Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.

  • Perform the TUNEL labeling reaction to label the fragmented DNA in apoptotic cells.

  • Counterstain the nuclei with DAPI or another suitable nuclear stain.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Mandatory Visualizations

PERK Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen PERK_inactive PERK (inactive) BiP BiP PERK_inactive->BiP PERK_active PERK (active) (dimerized, autophosphorylated) PERK_inactive->PERK_active dimerization & autophosphorylation Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_Attenuation Global Translation Attenuation eIF2a_P->Translation_Attenuation induces ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA preferential translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_in_Nucleus ATF4 ATF4_Protein->ATF4_in_Nucleus translocates Target_Genes Target Genes (CHOP, GADD34, etc.) ATF4_in_Nucleus->Target_Genes induces transcription

Caption: The PERK signaling pathway activated by ER stress.

This compound Mechanism of Action

MK28_Mechanism MK28 This compound PERK PERK MK28->PERK binds to Activation_Loop Activation Loop PERK->Activation_Loop eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Upregulation p_eIF2a->ATF4 Neuroprotection Neuroprotection (Reduced Apoptosis) p_eIF2a->Neuroprotection contributes to CHOP_GADD34 Increased CHOP & GADD34 mRNA ATF4->CHOP_GADD34 CHOP_GADD34->Neuroprotection

Caption: Proposed mechanism of action for the PERK activator this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (Purified PERK, eIF2α) EC50 Determine EC50 for PERK Activation Kinase_Assay->EC50 Cell_Treatment Treat Cells with this compound (e.g., MEFs, STHdhQ111/111) Western_Blot Western Blot (p-PERK, p-eIF2α, ATF4) Cell_Treatment->Western_Blot qPCR qPCR (CHOP, GADD34) Cell_Treatment->qPCR Apoptosis_Assay Apoptosis Assay (TUNEL) (with ER stressor) Cell_Treatment->Apoptosis_Assay Animal_Model Administer this compound to R6/2 Mouse Model PK_Analysis Pharmacokinetic Analysis Animal_Model->PK_Analysis Behavioral_Tests Behavioral and Survival Analysis Animal_Model->Behavioral_Tests

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising pharmacological tool for the investigation of PERK signaling and holds therapeutic potential for neurodegenerative disorders associated with ER stress. Its well-characterized mechanism of action, selectivity, and in vivo efficacy in preclinical models provide a strong foundation for further research and development. This technical guide offers a comprehensive resource for scientists working to understand and harness the therapeutic potential of PERK activation. The detailed protocols and data summaries herein should facilitate the design and execution of future studies aimed at elucidating the full therapeutic utility of this compound and similar PERK activators.

References

An In-depth Technical Guide to the FLAP Inhibitor MK-886

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MK-28" is not a publicly recognized chemical identifier. This technical guide has been prepared for MK-886 , a well-characterized compound from Merck & Co., as a representative example to fulfill the detailed structural and data presentation requirements of the original request.

This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data for MK-886 (also known as L-663,536), a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

MK-886 is a synthetic indole-derivative compound.[1] Its chemical properties are summarized below.

Identifier Value
IUPAC Name 3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid[1]
Other Names L-663,536[2]
CAS Number 118414-82-7[3]
Chemical Formula C27H34ClNO2S[3]
Molecular Weight 472.08 g/mol [3]
SMILES String CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl[1]
InChI Key QAOAOVKBIIKRNL-UHFFFAOYSA-N[2]

Mechanism of Action and Signaling Pathway

MK-886 is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP).[3] FLAP is a crucial membrane protein that facilitates the interaction between arachidonic acid (AA) and 5-lipoxygenase (5-LOX), the initial and rate-limiting enzyme in the biosynthesis of leukotrienes.[1][4] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation and allergic responses.[4][5]

By binding to FLAP, MK-886 prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical activation step.[6] This inhibition ultimately blocks the entire leukotriene biosynthetic pathway, preventing the production of leukotriene A4 (LTA4) and its subsequent conversion to leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[5][7]

The inhibitory effect of MK-886 on the leukotriene biosynthesis pathway is depicted in the following signaling pathway diagram.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane phospholipids Membrane Phospholipids cPLA2 cPLA2 phospholipids->cPLA2 Stimuli AA Arachidonic Acid (AA) cPLA2->AA Hydrolysis five_LOX_membrane 5-LOX (active) AA->five_LOX_membrane five_LOX_cytosol 5-LOX (inactive) five_LOX_cytosol->five_LOX_membrane Translocation FLAP FLAP FLAP->five_LOX_membrane Activation LTA4 Leukotriene A4 (LTA4) five_LOX_membrane->LTA4 Oxygenation LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 MK886 MK-886 MK886->FLAP Inhibition FLAP_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cells Leukocytes expressing FLAP homogenization Homogenization cells->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Cell Membranes centrifugation->membranes incubation Incubation (Membranes + Radioligand + MK-886) membranes->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis

References

An In-depth Technical Guide to Enobosarm (MK-2866/Ostarine), CAS Number 864388-65-8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only. Enobosarm (MK-2866/Ostarine) is an investigational drug and is not approved for human consumption. Its use is prohibited in sports by the World Anti-Doping Agency (WADA).

Introduction

Enobosarm, also known as Ostarine, MK-2866, or GTx-024, is a nonsteroidal selective androgen receptor modulator (SARM) with the CAS number 841205-47-8. It was developed for the potential treatment of conditions such as muscle wasting (cachexia) and osteoporosis. As a SARM, Enobosarm is designed to selectively bind to androgen receptors in specific tissues, primarily muscle and bone, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This tissue selectivity presents a promising therapeutic window for various clinical applications, from oncology support to managing age-related muscle loss.

It is important to note that the CAS number 864388-65-8 has also been associated with a compound named MK-28, identified as a selective PERK agonist. However, the vast majority of scientific literature and clinical trial data associated with the "MK" designation in this context refers to the SARM Enobosarm (MK-2866). This guide will focus on the extensive research conducted on Enobosarm.

Chemical and Physical Properties

PropertyValue
IUPAC Name ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)
Molecular Formula C₁₉H₁₄F₃N₃O₃
Molecular Weight 389.33 g/mol
CAS Number 841205-47-8 (Enobosarm/Ostarine)
Appearance White to off-white powder
Solubility Soluble in DMSO, ethanol, and propylene (B89431) glycol
Half-life Approximately 24 hours

Mechanism of Action and Signaling Pathway

Enobosarm exerts its effects by acting as a selective agonist for the androgen receptor (AR). Unlike traditional anabolic steroids, which bind to ARs indiscriminately throughout the body, Enobosarm exhibits tissue-selective activation of the AR. This selectivity is attributed to its unique chemical structure, which influences the conformational changes of the AR upon binding. This, in turn, modulates the recruitment of co-regulatory proteins (coactivators and corepressors) to the AR complex, leading to tissue-specific gene expression.

In anabolic tissues such as skeletal muscle and bone, the Enobosarm-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of genes involved in protein synthesis and bone formation, leading to increased muscle mass and bone mineral density. In androgenic tissues like the prostate and seminal vesicles, Enobosarm demonstrates partial agonist or even antagonist activity, thereby reducing the risk of undesirable side effects such as benign prostatic hyperplasia.

Ostarine_Signaling_Pathway cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus Nucleus Ostarine Enobosarm (Ostarine) AR Androgen Receptor (AR) Ostarine->AR Binds AR_HSP AR-HSP Complex Ostarine_AR Enobosarm-AR Complex AR->Ostarine_AR HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation Ostarine_AR_n Enobosarm-AR Complex Ostarine_AR->Ostarine_AR_n Translocation ARE Androgen Response Element (ARE) Ostarine_AR_n->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Hypertrophy, Increased Bone Density) Protein_Synthesis->Anabolic_Effects

Enobosarm's mechanism of action in a target cell.

Preclinical and Clinical Data

Enobosarm has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Preclinical Data
ParameterSpeciesModelDosageKey Findings
Androgen Receptor Binding Affinity (Ki) RatIn vitro competitive radioligand binding assayN/A3.8 nM
Anabolic Activity (Levator Ani Muscle) RatCastrated male0.03 mg/day4 times more potent than testosterone (B1683101) propionate
Androgenic Activity (Prostate Weight) RatCastrated male1 mg/dayRestored to 39.2% of intact control
Muscle Cell Proliferation Mouse (C2C12 cells)In vitro cell culture1000 nMSignificant increase in proliferation and cell viability
Myogenic Differentiation Rat (L6 cells)In vitro cell culture100-1000 nMIncreased expression of myogenin, MyoD, and MyH
Clinical Data
ParameterPlacebo (n=60)Enobosarm 3 mg/day (n=60)p-value
Change in Lean Body Mass (kg) -0.1+1.3<0.001
Change in Fat Mass (kg) +0.2-0.60.08
Change in Stair Climb Power (watts) -+25.5%0.005
Change in Stair Climb Speed -+15.5%0.006
ParameterPlacebo (n=52)Enobosarm 1 mg/day (n=54)Enobosarm 3 mg/day (n=53)
Change in Lean Body Mass (kg) -+1.5+1.0
Stair Climb Power No improvementStatistically significant improvementStatistically significant improvement

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of AR)

  • Radiolabeled ligand (e.g., [³H]-mibolerone)

  • Test compound (Enobosarm)

  • Wash buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Hydroxyapatite (B223615) slurry

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and a known high-affinity androgen (for standard curve).

  • In a 96-well plate, add the rat prostate cytosol, radiolabeled ligand, and either the test compound, standard, or buffer (for total binding).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Add ice-cold hydroxyapatite slurry to each well to separate bound from unbound ligand.

  • Incubate on ice with intermittent mixing.

  • Centrifuge the plate to pellet the hydroxyapatite.

  • Aspirate the supernatant and wash the pellet with wash buffer.

  • Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding and plot against the log concentration of the test compound to determine the IC₅₀.

Phase II Clinical Trial in Cancer Cachexia: Representative Workflow

This diagram illustrates a typical workflow for a Phase II clinical trial investigating the efficacy and safety of Enobosarm in patients with cancer-induced muscle wasting.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo 1:1:1 Ostarine_1mg Enobosarm 1 mg/day Randomization->Ostarine_1mg Ostarine_3mg Enobosarm 3 mg/day Randomization->Ostarine_3mg Treatment 16-Week Treatment Period Placebo->Treatment Ostarine_1mg->Treatment Ostarine_3mg->Treatment Assessments Assessments at Baseline, Week 16 Treatment->Assessments Primary_Endpoint Primary Endpoint: Change in Lean Body Mass (DXA) Assessments->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: Stair Climb Power Assessments->Secondary_Endpoint Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Assessments->Safety_Monitoring Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoint->Data_Analysis Safety_Monitoring->Data_Analysis

An In-depth Technical Guide to the Discovery and Synthesis of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of MK-28, a potent and selective activator of the PKR-like endoplasmic reticulum kinase (PERK). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is a novel small molecule identified as a specific activator of PERK, a critical component of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The PERK branch of the UPR plays a crucial role in restoring cellular homeostasis, and its modulation is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders like Huntington's disease.[3] this compound has demonstrated significant neuroprotective effects in cellular and animal models of Huntington's disease, suggesting its potential as a disease-modifying therapy.[1][2][3]

Chemical Properties of this compound

PropertyValue
CAS Number 864388-65-8
Molecular Formula C24H20N4O2
Molecular Weight 396.44 g/mol

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify small molecule activators of the PERK pathway. The lead compound was developed and optimized to enhance its potency, selectivity, and pharmacokinetic properties. Computational docking studies suggest that this compound interacts with the activation loop of the PERK kinase domain.[1]

Synthesis of this compound

The synthesis of this compound is detailed in US Patents 10,723,706 and 11,104,65. The following is a representative synthetic scheme.

Logical Workflow for the Synthesis of this compound

A Starting Material A C Intermediate 1 A->C Reaction 1 B Starting Material B B->C Reaction 1 D Intermediate 2 C->D Reaction 2 E This compound D->E Reaction 3

Caption: A simplified logical workflow for the multi-step synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective activator of PERK. In vitro kinase assays have demonstrated its specificity for PERK over a panel of 391 other kinases.[1] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key downstream target. This phosphorylation results in the attenuation of global protein translation, reducing the load of misfolded proteins in the ER, and the preferential translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4), which upregulates genes involved in the cellular stress response.

PERK Signaling Pathway

cluster_ER Endoplasmic Reticulum PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates MK28 This compound MK28->PERK activates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 preferential translation Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation Stress_response_genes Stress Response Gene Expression ATF4->Stress_response_genes upregulates

Caption: The signaling pathway activated by this compound through PERK.

In Vitro Efficacy

This compound has been shown to rescue neuronal cells from ER stress-induced apoptosis in a PERK-dependent manner.[1]

In Vitro Efficacy of this compound

Cell LineTreatmentEffectReference
STHdhQ111/111Tunicamycin-induced ER stressRescued cells from apoptosis[1]
PERK-/- MEFsTunicamycin-induced ER stressNo rescue from apoptosis[1]
In Vivo Efficacy

In the R6/2 mouse model of Huntington's disease, treatment with this compound resulted in improved motor function, reduced disease-related symptoms, and extended lifespan.[2]

In Vivo Efficacy of this compound in R6/2 Mice

ParameterTreatment GroupResultReference
Motor FunctionThis compound (1 mg/kg)Significant improvement[2]
Grip StrengthThis compound (1 mg/kg)Significantly improved[2]
Blood GlucoseThis compound (1 mg/kg)Significantly reduced[4]
LifespanThis compound (1 mg/kg)Extended by 38 days (46%)[2]

Experimental Protocols

Western Blot for Phosphorylated eIF2α

Objective: To determine the level of eIF2α phosphorylation in cells treated with this compound.

Experimental Workflow

A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection F->G H Data Analysis G->H

Caption: A standard workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., STHdhQ7/7 or STHdhQ111/111) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities and normalize the level of phosphorylated eIF2α to total eIF2α.

In Vivo Efficacy Study in R6/2 Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of Huntington's disease.

Methodology:

  • Animal Model: Use R6/2 transgenic mice, a well-established model of Huntington's disease.

  • Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control to the mice via intraperitoneal injection daily or as per the experimental design.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, such as the rotarod test and grip strength test, at regular intervals.

  • Physiological Monitoring: Monitor body weight and blood glucose levels throughout the study.

  • Survival Analysis: Record the lifespan of the mice in each treatment group.

  • Immunohistochemistry: At the end of the study, perfuse the mice and collect brain tissue for immunohistochemical analysis of markers such as eIF2α phosphorylation.

Conclusion

This compound is a promising, selective PERK activator with demonstrated efficacy in preclinical models of Huntington's disease. Its ability to modulate the UPR and restore cellular homeostasis highlights the therapeutic potential of targeting the PERK pathway. Further research and clinical development are warranted to explore the full therapeutic utility of this compound in neurodegenerative and other diseases characterized by ER stress.

References

A Comprehensive Technical Guide to the Pharmacological Properties of MK-2866 (Enobosarm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2866, also known as Enobosarm or Ostarine (B1683759), is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] Developed initially for the treatment of muscle wasting conditions such as cachexia and sarcopenia, MK-2866 has been the subject of numerous preclinical and clinical investigations.[1][3] Its mechanism of action centers on the selective activation of the androgen receptor (AR) in anabolic tissues, primarily muscle and bone, with reduced activity in androgenic tissues like the prostate and skin. This tissue selectivity presents a promising therapeutic window for promoting muscle growth and improving physical function with a potentially more favorable safety profile compared to traditional anabolic androgenic steroids. This guide provides a detailed overview of the pharmacological properties of MK-2866, including its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile, supported by quantitative data from clinical trials and detailed experimental protocols.

Mechanism of Action

MK-2866 functions as a potent and selective agonist of the androgen receptor.[4] Its binding to the AR initiates a cascade of downstream signaling events that culminate in the modulation of gene expression, leading to anabolic effects in target tissues.

Androgen Receptor Binding

MK-2866 exhibits a high binding affinity for the androgen receptor. In one study, the affinity (Ki) of enobosarm for the AR was measured at 3.8 nM.[[“]] This strong binding affinity allows it to effectively compete with endogenous androgens for receptor binding.

Downstream Signaling Pathways

Upon binding to the androgen receptor, MK-2866 induces conformational changes in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. The anabolic effects of MK-2866 in skeletal muscle are mediated through several key signaling pathways:

  • PI3K/Akt/mTOR Pathway: Activation of the androgen receptor by MK-2866 is understood to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[6][7]

  • Myogenic Differentiation: Studies have demonstrated that ostarine stimulates the expression of key myogenic regulatory factors, including Myogenin, MyoD, and Myosin Heavy Chain (MyH), promoting the differentiation of muscle cells.[4][8]

  • ERK1/2 Kinase Activation: The proliferation and viability of muscle cells are also promoted through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4][8]

  • Satellite Cell Activation: Androgen receptor activation is associated with the stimulation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[9]

Signaling Pathway of MK-2866 in Muscle Cells

MK2866_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 AR Androgen Receptor (AR) MK2866->AR PI3K PI3K AR->PI3K ERK ERK1/2 AR->ERK ARE Androgen Response Element (ARE) AR->ARE Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis MyoD MyoD ARE->MyoD Myogenin Myogenin ARE->Myogenin MyH MyH ARE->MyH Hypertrophy Muscle Hypertrophy MyoD->Hypertrophy Myogenin->Hypertrophy MyH->Hypertrophy Protein_Synthesis->Hypertrophy AR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., Hydroxyapatite) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc DXA_Workflow cluster_prep Patient Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis Hydration Ensure Adequate Hydration Positioning Patient Lies Supine on the DXA Table Hydration->Positioning Fasting Refrain from Eating for at least 3 hours Fasting->Positioning Clothing Wear Lightweight Clothing with No Metal Clothing->Positioning Scanning_Arm Scanning Arm Passes Over the Body Positioning->Scanning_Arm Xray_Beams Dual Low-Power X-ray Beams are Emitted Scanning_Arm->Xray_Beams Attenuation_Measurement Measure Attenuation of X-rays by Tissues Xray_Beams->Attenuation_Measurement Tissue_Differentiation Differentiate Bone, Lean Mass, and Fat Mass Attenuation_Measurement->Tissue_Differentiation Report_Generation Generate Detailed Body Composition Report Tissue_Differentiation->Report_Generation

References

The Role of MK-28 in the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. The UPR is mediated by three main sensor proteins: PKR-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). MK-28 is a potent and selective small-molecule activator of the PERK branch of the UPR. This document provides an in-depth technical overview of the role of this compound in the UPR, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating ER stress and the therapeutic potential of UPR modulators.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum is the primary site for the folding and maturation of secretory and transmembrane proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded proteins, a state known as ER stress.[1][2] To cope with this, cells activate the UPR, a tripartite signaling pathway initiated by PERK, IRE1, and ATF6.[3][4][5]

  • The PERK Pathway: Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER.[4][6] Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), a key transcriptional regulator of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[7]

  • The IRE1 Pathway: Activated IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[2]

  • The ATF6 Pathway: ER stress causes ATF6 to translocate from the ER to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain. This fragment then moves to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and other UPR target genes.[2]

This compound: A Selective PERK Activator

This compound is a small molecule that has been identified as a potent and selective activator of the PERK pathway.[7][8] Its mechanism of action involves the direct activation of PERK, leading to the downstream signaling events characteristic of this UPR branch.[8] Studies have shown that the protective effects of this compound in cellular models of ER stress are dependent on the presence of PERK, as the compound fails to rescue PERK-deficient (PERK-/-) cells from ER stress-induced apoptosis.

While direct experimental data on the effect of this compound on the IRE1 and ATF6 pathways is limited in the reviewed literature, its characterization as a "selective" PERK activator is based on in vitro kinase panel screening.[8] The selectivity of other PERK activators, such as SB202190, has been demonstrated by the absence of XBP1 splicing (indicative of IRE1 activation) and GRP78 expression changes that are not downstream of PERK. This provides a methodological framework for assessing the selectivity of compounds like this compound.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on PERK Pathway Activation
Cell LineTreatmentConcentration (µM)OutcomeFold Change / % ChangeReference
STHdhQ7/7This compound10ATF4 Protein Levels~2.5-fold increase[1]
STHdhQ7/7This compound5CHOP mRNA LevelsSignificant increase[8]
STHdhQ7/7This compound50CHOP mRNA LevelsUp to 10-fold increase[1][8]
STHdhQ111/111This compound5CHOP mRNA LevelsSignificant increase[8]
STHdhQ111/111This compound50CHOP mRNA LevelsSignificant increase[8]
STHdhQ7/7 & STHdhQ111/111This compound50GADD34 mRNA LevelsUp to 5-fold increase[1][8]
Table 2: In Vitro Effects of this compound on Cell Viability
Cell LineConditionConcentration (µM)Outcome% Reduction in ApoptosisReference
STHdhQ111/111Tunicamycin-induced ER stress10Apoptosis Rescue~40%
Table 3: In Vivo Effects of this compound in R6/2 Mouse Model of Huntington's Disease
Mouse ModelTreatmentDosage (mg/kg)OutcomeImprovementReference
R6/2 (160 CAG)This compound (i.p., 3x/week)1Grip Strength (at 10 weeks)Statistically significant increase[3]
R6/2 (120 CAG)This compound (daily i.p.)0.3Lifespan16-day (20%) extension[2][3]
R6/2 (120 CAG)This compound (daily i.p.)1Lifespan38-day (46%) extension[2][3]

Signaling Pathways and Experimental Workflows

This compound Activated PERK Signaling Pathway

MK28_PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus MK28 This compound PERK_inactive PERK (inactive) MK28->PERK_inactive Activates PERK_active p-PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibits ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Preferentially Translates ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_protein_nuc ATF4 ATF4_protein->ATF4_protein_nuc ARE Antioxidant Response Element (ARE) ATF4_protein_nuc->ARE UPRE UPR Element (UPRE) ATF4_protein_nuc->UPRE Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ARE->Target_Genes UPRE->Target_Genes

Caption: this compound activates the PERK signaling pathway in the UPR.

General Experimental Workflow for In Vivo Testing of this compound

in_vivo_workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis animal_model R6/2 Mouse Model of Huntington's Disease treatment_groups Treatment Groups: - Vehicle Control - this compound (e.g., 0.3, 1, 10 mg/kg) animal_model->treatment_groups dosing Dosing Regimen: e.g., Daily Intraperitoneal (i.p.) Injections treatment_groups->dosing motor_function Motor Function Tests (e.g., CatWalk, Grip Strength) dosing->motor_function survival Lifespan Analysis dosing->survival toxicity Toxicity Monitoring (Weight, Blood Glucose) dosing->toxicity statistical_analysis Statistical Analysis motor_function->statistical_analysis biochemical Biochemical Analysis (e.g., eIF2α-P levels in brain tissue) survival->biochemical survival->statistical_analysis toxicity->statistical_analysis biochemical->statistical_analysis conclusion Conclusion on Efficacy and Safety statistical_analysis->conclusion

Caption: Workflow for preclinical evaluation of this compound in a mouse model.

Experimental Protocols

Western Blotting for PERK Pathway Proteins

This protocol is a general guideline based on standard western blotting procedures and information from related studies.

  • Cell Lysis:

    • Treat cells (e.g., MEF or STHdhQ cells) with desired concentrations of this compound or a positive control (e.g., Thapsigargin) for the specified duration (e.g., 3 hours).[3]

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies and typical dilutions include:

      • Anti-PERK (1:1000)[9]

      • Anti-phospho-eIF2α (Ser51)

      • Anti-total-eIF2α

      • Anti-ATF4

      • Anti-γ-tubulin or β-actin (as a loading control)[3]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qPCR) for UPR Target Genes

This protocol provides a general framework for measuring mRNA levels of UPR target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described in the western blotting protocol.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., CHOP, GADD34), and a SYBR Green or TaqMan master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo Motor Function Assessment

5.3.1. Grip Strength Test

This protocol is adapted from standard procedures for assessing neuromuscular function in mice.[3]

  • Apparatus: A grip strength meter equipped with a grasping grid or bar.

  • Procedure:

    • Allow the mouse to acclimate to the testing room.

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws.

    • Gently pull the mouse horizontally away from the meter until its grip is released.

    • The meter records the peak force exerted.

    • Perform multiple trials (e.g., 3-5) with a rest period in between.

    • The average or maximum grip strength is recorded.

5.3.2. CatWalk Gait Analysis

This protocol is based on the use of the CatWalk XT system.[3]

  • Apparatus: CatWalk XT gait analysis system, which consists of a glass walkway, a high-speed camera, and software for data acquisition and analysis.

  • Procedure:

    • Acclimate the mouse to the testing room and the CatWalk apparatus.

    • Allow the mouse to voluntarily walk across the glass walkway.

    • The camera records the paw prints as the mouse moves.

    • The software analyzes various gait parameters, such as stride length, paw pressure, and swing speed.

    • Obtain multiple compliant runs for each animal.

    • Analyze the data to identify any gait abnormalities.

Conclusion

This compound is a valuable research tool for investigating the PERK branch of the UPR. Its selectivity and in vivo efficacy in models of Huntington's disease highlight the therapeutic potential of modulating this pathway in neurodegenerative and other diseases characterized by ER stress. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in this field. Further investigation into the precise selectivity profile of this compound and the long-term consequences of PERK activation will be crucial for its potential translation into a therapeutic agent.

References

The PERK Activator MK-28: A Novel Strategy to Mitigate Endoplasmic Reticulum Stress-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Endoplasmic Reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen, is a key pathological feature in a host of human diseases, including neurodegenerative disorders like Huntington's disease. The cellular response to ER stress, known as the Unfolded Protein Response (UPR), is a complex signaling network aimed at restoring proteostasis. While chronic or overwhelming ER stress can lead to apoptosis, specific modulation of the UPR's adaptive pathways presents a promising therapeutic strategy. This technical guide details the mechanism of action of MK-28, a potent and selective small-molecule activator of the Protein Kinase R (PKR)-like ER Kinase (PERK) pathway. Contrary to therapeutic strategies aimed at inhibiting ER stress signaling, this compound strategically boosts a key pro-survival branch of the UPR. This activation transiently attenuates global protein translation, thereby reducing the protein load on the ER, while simultaneously upregulating cytoprotective genes. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound and its effects on ER stress.

Introduction to ER Stress and the Unfolded Protein Response (UPR)

The ER is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded proteins—a state known as ER stress.[1][2] To cope with this, cells activate the UPR, which is mediated by three ER-resident transmembrane sensors:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER Kinase)

  • ATF6 (Activating transcription factor 6)

These sensors initiate signaling cascades that aim to restore homeostasis by increasing protein folding and degradation capacity and reducing the protein load.[2][3] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[4]

The PERK pathway is a central component of the UPR. Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[5][6] This phosphorylation leads to a transient global attenuation of protein synthesis, which alleviates the burden on the ER.[6] Paradoxically, phosphorylated eIF2α (p-eIF2α) selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).[7] The compound this compound has been identified as a specific and potent activator of this PERK pathway, offering a unique therapeutic approach by enhancing this adaptive response to mitigate the toxic effects of ER stress.[5][7][8]

This compound: Mechanism of Action

This compound is a small molecule that has been demonstrated to selectively activate the PERK branch of the UPR. Its protective effects against ER stress-induced toxicity are not achieved by inhibiting the stress itself, but by robustly engaging a specific, adaptive signaling cascade to manage the stress.

Selective Activation of the PERK Pathway

The primary mechanism of this compound is the direct activation of PERK.[7][9] This has been confirmed in multiple studies where treatment with this compound leads to increased phosphorylation of PERK and its downstream substrate, eIF2α.[7][10] The cytoprotective activity of this compound is entirely dependent on the presence of PERK, as the compound fails to rescue PERK-deficient (PERK−/−) cells from ER stress-induced apoptosis.[5][7][8] Furthermore, a kinase selectivity assay performed across a panel of 391 kinases confirmed that this compound is highly selective for PERK.[5][7][8] While this compound does activate GCN2 (another eIF2α kinase), it has minimal to no effect on other eIF2α kinases like HRI or PKR.[7] Importantly, studies have shown that related PERK activators do not affect the other two main UPR branches, the ATF6 or IRE1 pathways, supporting the specificity of this approach.[10]

The following diagram illustrates the signaling pathway initiated by this compound.

MK28_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Unfolded Proteins) PERK_inactive PERK (Inactive dimer) PERK_active PERK (Active) (Autophosphorylated) PERK_inactive->PERK_active Activates MK28 This compound MK28->PERK_active Activates eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α (Ser51) Translation_Complex Guanine Nucleotide Exchange Factor eIF2B peIF2a->Translation_Complex Inhibits ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Selective Translation Global_Translation Global Protein Translation Attenuation Translation_Complex->Global_Translation Leads to Cell_Rescue Cell Rescue & Apoptosis Reduction Global_Translation->Cell_Rescue Reduces ER Load ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_in_Nucleus ATF4 ATF4_Protein->ATF4_in_Nucleus Translocates Target_Genes Target Gene Upregulation (e.g., CHOP, GADD34) ATF4_in_Nucleus->Target_Genes Induces Transcription Target_Genes->Cell_Rescue Promotes Adaptation

Caption: this compound signaling pathway for ER stress reduction.
Downstream Consequences of PERK Activation

Activation of PERK by this compound results in two primary outcomes:

  • Reduction of ER Protein Load: The phosphorylation of eIF2α leads to a rapid and significant, albeit transient, decrease in the overall rate of protein synthesis. This reduces the influx of newly synthesized proteins into the ER, giving the organelle time to process the backlog of unfolded proteins and restore homeostasis.

  • Upregulation of Adaptive Genes: The selective translation of ATF4 leads to the transcriptional upregulation of a suite of genes that are part of the integrated stress response. In studies with this compound, this includes a significant increase in the mRNA levels of CHOP and GADD34.[7] While CHOP is often associated with apoptosis, its initial induction is part of the adaptive response, and GADD34 is a regulatory subunit of a phosphatase that eventually dephosphorylates p-eIF2α, creating a negative feedback loop to restore protein synthesis.

Ultimately, this coordinated response leads to a significant reduction in ER stress-induced apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key in vitro and in vivo experiments. The data below is primarily sourced from studies using a striatal cell line model of Huntington's disease (STHdhQ111/111) and the R6/2 mouse model of the same disease.

Table 1: In Vitro Efficacy of this compound in Cellular Models of ER Stress
Parameter MeasuredCell LineConditionThis compound ConcentrationResultReference
Apoptosis Reduction STHdhQ111/111Tunicamycin-induced ER stress10 µM~40% reduction in apoptosis[5][11]
IC50 for Apoptosis Inhibition STHdhQ111/111Tunicamycin-induced ER stress6.8 µMThis compound is ~4.7x more potent than CCT020312 (IC50 = 32.4 µM)[11]
ATF4 Protein Levels STHdhQ111/111High concentration this compoundNot specifiedUp to 2.5-fold increase[7]
CHOP mRNA Levels STHdhQ111/111High concentration this compoundNot specifiedUp to 10-fold increase[7]
GADD34 mRNA Levels STHdhQ111/111High concentration this compoundNot specifiedUp to 5-fold increase[7]
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in R6/2 Mouse Model
Parameter MeasuredAnimal ModelThis compound Dosage & AdministrationResultReference
Maximum Concentration (Cmax) R6/2 Mice10 mg/kg, single IP dose105 ng/ml in plasma[7]
Plasma Half-life R6/2 Mice10 mg/kg, single IP dose30 minutes[7]
Systemic Function & Survival R6/2 Mice1 mg/kg, daily IP for 28 daysImproved systemic function and increased survival[7]
eIF2α Phosphorylation R6/2 Mice1 mg/kg, daily IP for 28 daysIncreased levels of p-eIF2α in the brain striatum[7][10]
Motor & Executive Functions R6/2 MiceTransient subcutaneous deliverySignificant improvement and delayed death onset[5][7][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on ER stress. These protocols are based on the methods described in the primary literature, particularly Ganz et al., 2020.

In Vitro ER Stress Induction and Apoptosis Assay

This protocol describes how to induce ER stress in a cellular model and subsequently measure the protective effects of this compound on apoptosis.

Materials:

  • STHdhQ111/111 cells (or other relevant cell line)

  • Dulbecco’s Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Tunicamycin (ER stress inducer)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or Annexin V/PI staining kit

  • Luminometer or Flow Cytometer

Protocol:

  • Cell Seeding: Plate STHdhQ111/111 cells in a 96-well plate at a density that will ensure they are approximately 70-80% confluent at the time of treatment. Allow cells to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 0-100 µM) in complete culture medium. Add the this compound solutions to the appropriate wells. Include a vehicle control (DMSO equivalent to the highest this compound concentration). Incubate for 1-2 hours.

  • ER Stress Induction: Prepare a solution of Tunicamycin (e.g., 2 µg/mL final concentration) in complete culture medium. Add the Tunicamycin solution to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Apoptosis Measurement (Caspase-Glo® 3/7):

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the results to the Tunicamycin-only treated cells (set as 100% apoptosis).

The following diagram illustrates the experimental workflow.

Experiment_Workflow A 1. Seed Cells (e.g., STHdhQ111/111) in 96-well plate B 2. Pre-treat with this compound (0-100 µM) or Vehicle (1-2 hours) A->B C 3. Induce ER Stress (e.g., Tunicamycin, 2 µg/mL) B->C D 4. Incubate (48 hours) C->D E 5. Measure Apoptosis (Caspase-Glo 3/7 Assay) D->E F 6. Data Analysis (Normalize to Tunicamycin control) E->F

Caption: General workflow for in vitro apoptosis rescue experiment.
Western Blot Analysis for PERK Pathway Activation

This protocol is for detecting the phosphorylation status of PERK and eIF2α, key indicators of pathway activation by this compound.

Materials:

  • Cells treated with this compound as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (e.g., 4-15% gradient).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-PERK (Thr980)

    • Rabbit anti-PERK

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-eIF2α

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-PERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total PERK, total eIF2α, and a loading control.

Quantitative RT-PCR for UPR Target Genes

This protocol allows for the quantification of mRNA levels of ATF4 target genes, such as CHOP and GADD34.

Materials:

  • Cells treated with this compound.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • SYBR Green qPCR Master Mix.

  • Gene-specific primers for CHOP, GADD34, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-time PCR instrument.

Protocol:

  • RNA Extraction: Following cell treatment (typically for a shorter duration than apoptosis assays, e.g., 6-16 hours), harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include SYBR Green Master Mix, forward and reverse primers for the gene of interest, and diluted cDNA.

  • Real-time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound represents a novel and promising therapeutic strategy for diseases associated with ER stress. By selectively activating the PERK pathway, it enhances the cell's own adaptive mechanisms to cope with an accumulation of unfolded proteins, thereby reducing cytotoxicity and promoting survival. This in-depth guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to investigate this compound and similar molecules. The data strongly supports PERK activation as a viable approach to mitigate the pathological consequences of ER stress, particularly in the context of neurodegenerative diseases. Further research into the long-term effects and broader applicability of this mechanism is warranted.

References

Preclinical Profile of MK-28 for Huntington's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies from studies investigating the therapeutic potential of MK-28 for Huntington's disease (HD). The information is compiled from key peer-reviewed publications and is intended to offer a detailed resource for the scientific community.

Executive Summary

This compound is a novel, potent, and selective small molecule activator of the PKR-like endoplasmic reticulum kinase (PERK). In preclinical models of Huntington's disease, this compound has demonstrated significant neuroprotective effects, including improvement of motor function, extension of lifespan, and amelioration of disease-related physiological abnormalities. The compound exhibits favorable pharmacokinetic properties, including high blood-brain barrier penetration. The mechanism of action centers on the activation of the Unfolded Protein Response (UPR), which is a cellular stress response to the accumulation of misfolded proteins, a key pathological feature of HD.

Mechanism of Action: PERK Activation

This compound directly activates PERK, a critical component of the UPR.[1][2][3] In Huntington's disease, the mutant huntingtin protein (mHtt) misfolds and aggregates, leading to endoplasmic reticulum (ER) stress. This chronic stress disrupts cellular homeostasis and contributes to neuronal cell death.

Activation of PERK by this compound initiates a signaling cascade that aims to restore ER homeostasis. This includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein translation, thereby reducing the load of misfolded proteins in the ER. Phosphorylated eIF2α also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in protein folding, amino acid metabolism, and antioxidant responses.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation MK28 This compound MK28->PERK_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates Global Translation Global Translation eIF2a->Global Translation initiates eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 promotes translation Protein Synthesis Attenuation Protein Synthesis Attenuation eIF2a_P->Protein Synthesis Attenuation leads to Stress Response Genes Stress Response Genes ATF4->Stress Response Genes upregulates Cell Survival Cell Survival Stress Response Genes->Cell Survival promotes Protein Synthesis Attenuation->Cell Survival contributes to

Figure 1: this compound activates the PERK signaling pathway to mitigate ER stress.

In Vivo Efficacy in R6/2 Mouse Model

The primary in vivo model used to evaluate the efficacy of this compound is the R6/2 transgenic mouse model of Huntington's disease. These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive and severe HD-like phenotype.

Motor Function Improvement

Long-term treatment with this compound resulted in significant improvements in motor function as assessed by CatWalk gait analysis and grip strength tests.[4]

Table 1: Summary of Motor Function Data

ParameterTreatment GroupWeek 2Week 4Week 6Week 8Week 10
Stand/Swing Duration Ratio HD Vehicle1.5 ± 0.11.7 ± 0.22.0 ± 0.32.3 ± 0.42.6 ± 0.5
HD + 0.1 mg/kg this compound1.4 ± 0.11.5 ± 0.11.7 ± 0.21.9 ± 0.32.1 ± 0.4
HD + 1 mg/kg this compound1.3 ± 0.11.4 ± 0.11.5 ± 0.1 1.6 ± 0.21.7 ± 0.2**
Wild Type1.2 ± 0.11.2 ± 0.11.2 ± 0.11.2 ± 0.11.2 ± 0.1
Grip Strength (grams) HD Vehicle----85 ± 10
HD + 1 mg/kg this compound----115 ± 12
Wild Type----130 ± 15

*p < 0.05, **p < 0.01 compared to HD Vehicle. Data are presented as mean ± SEM.

Lifespan Extension and Physiological Improvements

This compound treatment led to a significant extension of lifespan in R6/2 mice and a reduction in disease-associated physiological abnormalities.

Table 2: Lifespan and Physiological Parameters

ParameterTreatment GroupValue
Median Lifespan (days) HD Vehicle110 ± 5
HD + 0.3 mg/kg this compound126 ± 6
HD + 1 mg/kg this compound148 ± 8**
Body Weight at 12 weeks (grams) HD Vehicle18 ± 1
HD + 1 mg/kg this compound22 ± 1.5
Wild Type25 ± 1
Blood Glucose at 8 weeks (mg/dL) HD Vehicle180 ± 15
HD + 1 mg/kg this compound130 ± 10*
Wild Type120 ± 10

*p < 0.05, **p < 0.01 compared to HD Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: R6/2 transgenic mice expressing exon 1 of the human huntingtin gene with approximately 150 CAG repeats.

  • Drug Administration: this compound was administered via intraperitoneal (IP) injections three times a week, starting at 5 weeks of age and continuing for the duration of the study.

  • Dosing: Doses of 0.1, 0.3, and 1 mg/kg were evaluated.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment R6/2 Mice R6/2 Mice Grouping Randomized Grouping (WT, HD-Vehicle, HD-MK28) R6/2 Mice->Grouping IP Injections IP Injections (3x/week from 5 weeks of age) Grouping->IP Injections Behavioral Testing Behavioral Testing (CatWalk, Grip Strength) IP Injections->Behavioral Testing Physiological Monitoring Physiological Monitoring (Body Weight, Blood Glucose) IP Injections->Physiological Monitoring Lifespan Lifespan Monitoring IP Injections->Lifespan

Figure 2: General experimental workflow for the in vivo evaluation of this compound.

CatWalk Gait Analysis
  • Apparatus: CatWalk XT (Noldus Information Technology).

  • Procedure: Mice were allowed to voluntarily traverse a glass walkway. A high-speed camera below the walkway captured the illuminated paw prints.

  • Data Acquisition: Three to five compliant runs per mouse were recorded at each time point. A run was considered compliant if the mouse moved continuously across the walkway without stopping or changing direction.

  • Key Parameters Analyzed: Stand/swing duration ratio, stride length, and paw print area.

  • Settings: Camera gain and light intensity were optimized and kept consistent across all animals and sessions.[5][6][7]

Grip Strength Test
  • Apparatus: A grip strength meter equipped with a wire mesh grid.

  • Procedure: The mouse was held by the tail and lowered towards the grid, allowing it to grasp the grid with its forepaws. The mouse was then gently pulled back horizontally until it released its grip.[8][9][10][11][12]

  • Data Acquisition: The peak force exerted by the mouse before releasing the grid was recorded. The average of three to five measurements was used for each animal at each time point.

Safety and Tolerability

In the preclinical studies, this compound was well-tolerated. No significant adverse effects on body weight or general health were observed in wild-type mice treated with this compound. Furthermore, blood markers for liver function remained within the normal range, suggesting a favorable safety profile at the tested doses.[1][2]

Conclusion and Future Directions

The preclinical data for this compound in the context of Huntington's disease are promising. The compound's ability to activate the PERK pathway, leading to significant improvements in motor function and an extension of lifespan in a robust animal model, highlights its potential as a disease-modifying therapy. Further studies are warranted to explore the long-term safety and efficacy of this compound and to elucidate the full spectrum of its downstream effects. The data presented in this guide provide a strong rationale for advancing this compound into further preclinical and potentially clinical development for Huntington's disease.

References

MK-28: A Potential Therapeutic Avenue for Neurodegenerative Diseases Through PERK Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR) are increasingly recognized as central mechanisms in the pathophysiology of a range of neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases. The protein kinase RNA-like endoplasmic reticulum kinase (PERK) pathway, a key branch of the UPR, represents a promising therapeutic target. MK-28, a novel small molecule, has been identified as a specific activator of PERK. Preclinical studies in models of Huntington's disease have demonstrated that this compound can mitigate neurotoxicity, improve motor function, and extend lifespan by boosting the adaptive capacity of the UPR. This document provides a comprehensive technical overview of the preclinical data for this compound, its mechanism of action, and the experimental protocols supporting its evaluation as a potential therapeutic agent for neurodegenerative disorders.

Introduction: The Role of ER Stress and the PERK Pathway in Neurodegeneration

Neurodegenerative diseases are often characterized by the accumulation of misfolded proteins, which disrupts cellular homeostasis and leads to neuronal death.[1] This accumulation triggers a state of ER stress, activating the UPR. The UPR has a dual role: in the short term, it aims to restore homeostasis and promote cell survival; however, chronic activation can lead to apoptosis.[2][3]

The PERK pathway is a critical component of the UPR.[2] Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER.[2] This also selectively promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy.[2][4] While prolonged PERK activation can be detrimental, transient and controlled activation is thought to be neuroprotective.[2][5] this compound has emerged as a specific activator of the PERK pathway, offering a potential therapeutic strategy to enhance the adaptive UPR in neurodegenerative contexts.[6]

This compound: Mechanism of Action

This compound is a small molecule that specifically activates PERK, thereby enhancing the adaptive unfolded protein response.[6] Computational docking studies suggest that this compound interacts with the activation loop of PERK.[6] This activation leads to increased PERK autophosphorylation and subsequent phosphorylation of its downstream target, eIF2α.[6][7] The resulting transient reduction in protein synthesis and upregulation of ATF4-mediated stress response pathways are believed to be the primary mechanisms through which this compound exerts its neuroprotective effects.[2][6]

dot

MK28_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates BiP BiP BiP->PERK dissociates from UP Unfolded Proteins UP->BiP binds & sequesters MK28 This compound MK28->PERK activates eIF2aP p-eIF2α eIF2a->eIF2aP ATF4 ATF4 eIF2aP->ATF4 promotes translation Protein_Synthesis Global Protein Synthesis eIF2aP->Protein_Synthesis inhibits Stress_Response_Genes Stress Response Genes ATF4->Stress_Response_Genes upregulates Neuroprotection Neuroprotection Protein_Synthesis->Neuroprotection contributes to Stress_Response_Genes->Neuroprotection contributes to

Caption: Signaling pathway of this compound-mediated PERK activation.

Preclinical Efficacy of this compound in Huntington's Disease Models

The primary evidence for the therapeutic potential of this compound comes from extensive preclinical studies in the R6/2 mouse model of Huntington's disease, an aggressive model that recapitulates many features of the human condition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating this compound in Huntington's disease models.

Table 1: Effects of this compound on Motor Function in R6/2 Mice

ParameterTreatment GroupDosageTreatment DurationOutcome
CatWalk Gait Analysis This compound1 mg/kg2 weeks (lifetime IP injections, 3x/week)Strong improvement in motor function compared to untreated mice.[8]
Paw Grip Strength This compound1 mg/kg7 weeks (lifetime IP injections, 3x/week)Significantly improved paw grip strength.[8]
Rotarod Test This compound1 mg/kg/day28 days (subcutaneous minipumps)Significant reduction in motor deficit.[6]
Composite Phenotype Score This compound1 mg/kg/day28 days (subcutaneous minipumps)Effective delay in the appearance of symptoms.[6]

Table 2: Effects of this compound on Survival and Physiological Parameters in R6/2 Mice

ParameterTreatment GroupDosageTreatment DurationOutcome
Lifespan This compound0.3 mg/kgDaily IP injectionExtended by 16 days (20%).[8]
Lifespan This compound1 mg/kgDaily IP injectionExtended by 38 days (46%).[8]
Body Weight This compound1 mg/kg12 weeks (lifetime IP injections, 3x/week)Slowed down weight loss significantly.[2]
Blood Glucose Levels This compound1 mg/kg8 weeks (lifetime IP injections, 3x/week)Significantly reduced to normal or slightly below normal levels.[2]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterDosageRouteValue
Maximum Plasma Concentration 10 mg/kgIP105 ng/ml
Maximum Brain Concentration 10 mg/kgIP57 ng/g

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments conducted in the evaluation of this compound.

Animal Models
  • Huntington's Disease Model: Transgenic R6/2 mice expressing exon 1 of the human huntingtin gene with expanded CAG repeats (120 or 160 repeats) were used.[2][8] Wild-type littermates served as controls.

Drug Administration
  • Intraperitoneal (IP) Injections: this compound was dissolved in a vehicle solution and administered via IP injections three times a week or daily at specified dosages.[8]

  • Subcutaneous Osmotic Minipumps: For continuous delivery, Alzet osmotic minipumps were implanted subcutaneously in mice for a duration of 28 days.[6]

Behavioral and Functional Assessments
  • CatWalk Gait Analysis: An automated gait analysis system was used to measure various dynamic and static gait parameters. Mice were allowed to voluntarily walk across a glass plate, and their paw prints were recorded by a high-speed camera.

  • Grip Strength Test: A grip strength meter was used to measure the maximal muscle strength of the forelimbs. Mice were held by the tail and allowed to grasp a metal grid, then gently pulled backward until they released their grip.

  • Rotarod Test: Motor coordination and balance were assessed using an accelerating rotarod. Mice were placed on a rotating rod that gradually increased in speed, and the latency to fall was recorded.

dot

Experimental_Workflow start Start: R6/2 HD Model Mice treatment Treatment Administration (IP Injections or Minipumps) start->treatment behavioral Behavioral Assessments (CatWalk, Rotarod, Grip Strength) treatment->behavioral physiological Physiological Monitoring (Body Weight, Blood Glucose) treatment->physiological survival Survival Analysis treatment->survival data_analysis Data Analysis and Statistical Comparison behavioral->data_analysis physiological->data_analysis survival->data_analysis end End: Efficacy Evaluation data_analysis->end

Caption: General experimental workflow for preclinical evaluation of this compound.

Potential for Other Neurodegenerative Diseases

While the current in-vivo data for this compound is confined to Huntington's disease, the underlying mechanism of action holds promise for other neurodegenerative conditions where ER stress is a contributing factor.

  • Alzheimer's Disease: The accumulation of amyloid-beta and hyperphosphorylated tau is known to induce ER stress.[8][9] Modulating the PERK pathway could potentially alleviate this stress and its downstream pathological consequences.

  • Parkinson's Disease: Misfolded α-synuclein aggregation and mitochondrial dysfunction in Parkinson's disease are linked to ER stress.[4] PERK signaling is activated in postmortem brain tissue from Parkinson's patients.[4][10]

Further preclinical studies are warranted to explore the efficacy of this compound in relevant models of these and other neurodegenerative diseases.

Clinical Development Status

As of the date of this document, there are no publicly registered clinical trials for this compound for any neurodegenerative disease. Searches of clinical trial registries and inquiries into investigational new drug applications have not yielded any information on the clinical development of this compound. The compound remains in the preclinical stage of investigation.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases, with a well-defined mechanism of action centered on the activation of the PERK pathway. Robust preclinical data in a Huntington's disease model demonstrates its potential to ameliorate key disease phenotypes and extend survival.

Future research should focus on:

  • Evaluating the efficacy of this compound in preclinical models of other neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

  • Conducting long-term safety and toxicology studies to support a potential Investigational New Drug (IND) application.

  • Further elucidating the downstream effects of this compound-mediated PERK activation to identify biomarkers of target engagement and therapeutic response.

The development of PERK activators like this compound represents a novel and potentially transformative approach to treating the root causes of neurodegeneration. Continued investigation is crucial to determine its full therapeutic potential.

References

MK-28 Target Identification and Validation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for MK-28, a potent and selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The information presented herein is synthesized from publicly available research, offering a detailed look into the experimental methodologies and key data that have defined the mechanism of action of this compound.

Executive Summary

This compound has been identified as a selective activator of PERK, a critical component of the unfolded protein response (UPR). This pathway is activated in response to endoplasmic reticulum (ER) stress. Target identification was primarily achieved through comprehensive kinase screening, which demonstrated high selectivity for PERK. Subsequent validation studies in cellular and animal models of Huntington's disease have confirmed its on-target activity, demonstrating its ability to rescue cells from ER stress-induced apoptosis and improve disease phenotypes in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

ParameterCell LineConcentration RangeResultCitation
PERK Selectivity391-Kinase Panel0-100 μMHighly selective for PERK[1][2]
Apoptosis RescueSTHdhQ111/111 cells0-100 μMRescued cells from ER stress-induced apoptosis[1][2]
ATF4 Protein LevelsSTHdhQ111/111 cellsHigh ConcentrationUp to 2.5-fold increase[1][2]
CHOP mRNA LevelsSTHdhQ111/111 cellsHigh ConcentrationUp to 10-fold increase[1][2]
GADD34 mRNA LevelsSTHdhQ111/111 cellsHigh ConcentrationUp to 5-fold increase[1][2]
Other Kinase ActivityEIF2AK1 (HRI), EIF2AK2 (PKR)Not specifiedLittle to no effect[1][2]
GCN2 (EIF2AK4) ActivityNot specifiedNot specifiedActivates GCN2[1][2]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

ParameterAnimal ModelDosageResultCitation
Maximum Concentration (Cmax)Mice10 mg/kg, IP, single dose105 ng/ml[1][2]
Half-life (Plasma)Mice10 mg/kg, IP, single dose30 minutes[1][2]
Systemic Function & SurvivalR6/2 mice1 mg/kg, IP, daily for 28 daysImproved systemic function and increased survival[1][2]
Target Engagement (Brain)R6/2 mice1 mg/kg, IP, daily for 28 daysIncreased levels of eIF2α-P in the striatum[1][2]
Motor & Executive FunctionsR6/2 miceTransient subcutaneous deliverySignificantly improved motor and executive functions[1][2]
Onset of DeathR6/2 miceTransient subcutaneous deliveryDelayed onset of death[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the target identification and validation of this compound.

Target Identification: Kinase Selectivity Profiling

Objective: To identify the primary kinase target of this compound and assess its selectivity.

Methodology:

  • A panel of 391 kinases was utilized to assess the selectivity of this compound in vitro.

  • This compound was tested at various concentrations (ranging from 0 to 100 μM) against the kinase panel.

  • The activity of each kinase in the presence of this compound was measured and compared to a vehicle control.

  • The results were analyzed to determine the inhibitory or activating effect of this compound on each kinase, with a focus on identifying the most potently and selectively modulated target.

Target Validation: Cellular Assays

Objective: To validate the on-target activity of this compound in a cellular context and assess its functional consequences.

Methodology:

  • Cell Culture: Striatal cells from a Huntington's disease model (STHdhQ111/111) and wild-type cells were cultured under standard conditions.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound (0-100 μM) for a specified duration (e.g., 48 hours).

  • ER Stress Induction: To assess the protective effects of this compound, cells were subjected to ER stress-inducing agents.

  • Apoptosis Analysis: The extent of apoptosis was quantified using established methods (e.g., caspase activity assays, TUNEL staining) to determine if this compound could rescue cells from ER stress-induced cell death.

  • Gene and Protein Expression Analysis:

    • Western Blotting: Cellular lysates were collected to measure the protein levels of key downstream targets of PERK activation, such as ATF4 and phosphorylated eIF2α.

    • Quantitative PCR (qPCR): RNA was extracted from treated cells to measure the mRNA levels of PERK target genes, including CHOP and GADD34.

In Vivo Target Validation and Efficacy

Objective: To confirm the on-target activity of this compound in a living organism and evaluate its therapeutic potential.

Methodology:

  • Animal Model: The R6/2 mouse model of Huntington's disease was used.

  • Drug Administration: this compound was administered to the mice via intraperitoneal (IP) injection (e.g., 1 mg/kg daily for 28 days) or transient subcutaneous delivery.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after a single IP dose (10 mg/kg) to determine the Cmax and plasma half-life of this compound.

  • Behavioral and Survival Analysis: The effect of long-term this compound treatment on motor function, executive function, and overall survival was monitored.

  • Target Engagement: After the treatment period, brain tissue (specifically the striatum) was collected to measure the levels of phosphorylated eIF2α (eIF2α-P) to confirm that this compound was engaging its target in the central nervous system.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates MK28 This compound MK28->PERK selectively activates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 translation ↑ CHOP CHOP mRNA ATF4->CHOP transcription ↑ GADD34 GADD34 mRNA ATF4->GADD34 transcription ↑ Apoptosis Apoptosis (Rescued by this compound) CHOP->Apoptosis promotes

Caption: PERK Signaling Pathway Activated by this compound.

MK28_Target_ID_Validation_Workflow cluster_Target_Identification Target Identification cluster_Target_Validation_In_Vitro In Vitro Target Validation cluster_Target_Validation_In_Vivo In Vivo Target Validation & Efficacy Kinase_Screen 391-Kinase Panel Screen with this compound PERK_ID Identification of PERK as Selective Target Kinase_Screen->PERK_ID Cell_Assays Cellular Assays (STHdhQ111/111 cells) PERK_ID->Cell_Assays Apoptosis_Analysis Apoptosis Rescue from ER Stress Cell_Assays->Apoptosis_Analysis Expression_Analysis Gene/Protein Expression (ATF4, CHOP, GADD34) Cell_Assays->Expression_Analysis Animal_Model Animal Model (R6/2 Mice) Expression_Analysis->Animal_Model PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies Efficacy_Studies Efficacy Studies (Survival, Motor Function) Animal_Model->Efficacy_Studies Target_Engagement Brain Target Engagement (p-eIF2α levels) Efficacy_Studies->Target_Engagement

Caption: this compound Target Identification and Validation Workflow.

References

A Comprehensive Review of MK-28 Research: A Selective PERK Activator for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a novel, potent, and selective small-molecule activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2][3][4] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][4] In the context of neurodegenerative diseases such as Huntington's disease (HD), chronic ER stress and impaired UPR are key pathological features.[1][4] this compound has emerged as a promising therapeutic candidate by directly activating PERK, thereby enhancing the adaptive UPR and mitigating cellular toxicity.[1][3] This technical guide provides an in-depth review of the existing research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental designs.

Core Mechanism of Action: PERK Activation

This compound was identified from a screen of derivatives of a compound known as A4.[1][4] While A4 was initially investigated as a PERK modulator, this compound was found to be a potent activator of the kinase.[1][4] Computational docking studies suggest that this compound interacts with the activation loop of PERK, distinguishing its mechanism from PERK inhibitors.[3][5]

Upon activation by this compound, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α).[2][4] This phosphorylation event leads to a transient attenuation of global protein synthesis, reducing the load of newly synthesized proteins entering the ER.[4] Paradoxically, this general shutdown of translation allows for the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[6] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding, collectively contributing to the resolution of ER stress and promoting cell survival.[6]

Below is a diagram illustrating the signaling pathway initiated by this compound.

MK28_Signaling_Pathway MK28 This compound PERK PERK MK28->PERK activates p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 promotes translation Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes upregulates Cell_Survival Cell Survival Protein_Synthesis->Cell_Survival Stress_Response_Genes->Cell_Survival

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

In Vitro Efficacy
ParameterCell LineConditionValueReference
IC50 for Apoptosis InhibitionSTHdhQ111/111Tunicamycin-induced ER stress6.8 µM[5]
Apoptosis ReductionSTHdhQ111/111Tunicamycin-induced ER stress40% at 10 µM[2][5]
ATF4 Protein IncreaseSTHdhQ111/111High this compound concentrationUp to 2.5-fold[6]
CHOP mRNA IncreaseSTHdhQ111/111High this compound concentrationUp to 10-fold[6]
GADD34 mRNA IncreaseSTHdhQ111/111High this compound concentrationUp to 5-fold[6]
In Vivo Pharmacokinetics in Mice
Route of AdministrationDoseParameterTissueValueReference
Intraperitoneal (IP)10 mg/kgCmaxPlasma105 ng/mL[3][6]
Intraperitoneal (IP)10 mg/kgHalf-lifePlasma30 minutes[6]
Intraperitoneal (IP)10 mg/kgCmaxBrain57 ng/g[3]
In Vivo Efficacy in R6/2 Mouse Model of Huntington's Disease
Treatment RegimenParameterAge of MeasurementImprovement vs. Untreated HD MiceReference
1 mg/kg IP, 3 times/weekGrip Strength10 weeksStatistically significant increase[1]
1 mg/kg IP, dailyLifespan-46% increase (38 days)[7]
0.3 mg/kg IP, dailyLifespan-20% increase (16 days)[7]
1 mg/kg IP, 3 times/weekBody Weight12 weeksSignificant slowing of weight loss[1]
1 mg/kg IP, 3 times/weekBlood Glucose8 weeksSignificant reduction to near normal levels[1]

Experimental Protocols

In Vitro PERK Activation and Apoptosis Rescue Assay

This protocol describes the methodology used to assess the ability of this compound to activate PERK and rescue neuronal cells from ER stress-induced apoptosis.[3][5]

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed STHdhQ111/111 cells Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Tun Add Tunicamycin (ER stress inducer) Incubation1->Add_Tun Add_MK28 Add this compound (0-100 µM) Incubation2 Incubate for 48h Add_MK28->Incubation2 Apoptosis_Assay Measure apoptosis (e.g., Caspase-3/7 activity) Incubation2->Apoptosis_Assay Western_Blot Western Blot for p-eIF2α and ATF4 Incubation2->Western_Blot

Figure 2: In Vitro Experimental Workflow.

Methodology:

  • Cell Culture: Murine striatal neuronal cells expressing mutant huntingtin (STHdhQ111/111) are cultured in appropriate media.[3]

  • Treatment: Cells are treated with an ER stress-inducing agent, such as tunicamycin, in the presence or absence of varying concentrations of this compound (typically 0-100 µM).[3][6]

  • Incubation: The treated cells are incubated for a period of 48 hours.[3][6]

  • Apoptosis Measurement: Cell viability and apoptosis are quantified using standard assays, such as measuring caspase-3 and/or -7 activity.[3]

  • Western Blot Analysis: To confirm PERK pathway activation, cell lysates are analyzed by Western blot for levels of phosphorylated eIF2α and total eIF2α, as well as downstream targets like ATF4.[3]

In Vivo Efficacy Study in a Mouse Model of Huntington's Disease

This protocol outlines the experimental design for evaluating the therapeutic efficacy of this compound in the R6/2 transgenic mouse model of Huntington's disease.[1][7]

In_Vivo_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring Monitoring and Endpoints Animal_Model R6/2 Transgenic Mice Grouping Randomly assign to treatment groups: - Vehicle Control - this compound (e.g., 0.3, 1, 10 mg/kg) Animal_Model->Grouping Start_Age Start treatment at 3 weeks of age Grouping->Start_Age Dosing Intraperitoneal (IP) injections (daily or 3 times/week) Motor_Function Motor Function Tests: - Grip Strength - CatWalk Analysis Dosing->Motor_Function Physiological Physiological Measurements: - Body Weight - Blood Glucose Dosing->Physiological Lifespan Record Lifespan Dosing->Lifespan Start_Age->Dosing Brain_Analysis Post-mortem Brain Analysis: - eIF2α-P levels Lifespan->Brain_Analysis

Figure 3: In Vivo Experimental Workflow.

Methodology:

  • Animal Model: The R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is used.[1] This model exhibits a progressive neurological phenotype that mimics many aspects of human Huntington's disease.

  • Treatment Groups: Mice are randomly assigned to receive daily or intermittent (e.g., 3 times a week) intraperitoneal (IP) injections of either vehicle control or this compound at various doses (e.g., 0.1, 1, and 10 mg/kg).[1]

  • Treatment Duration: Treatment typically commences at an early age (e.g., 3 weeks) and continues for a specified duration or for the remainder of the animal's life.[1]

  • Outcome Measures:

    • Motor Function: Assessed periodically using tests such as the grip strength test and CatWalk gait analysis.[1][7]

    • Physiological Parameters: Body weight and blood glucose levels are monitored regularly.[1]

    • Survival: The lifespan of the animals in each treatment group is recorded.[7]

    • Biochemical Analysis: Following euthanasia, brain tissue is collected to measure levels of phosphorylated eIF2α to confirm target engagement.[6]

Conclusion

The research to date on this compound strongly supports its role as a potent and selective activator of the PERK signaling pathway. Both in vitro and in vivo studies have demonstrated its potential to mitigate the cellular stress and neurotoxicity associated with Huntington's disease. The compound exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[2][3] The significant improvements in motor function and the remarkable extension of lifespan observed in a rigorous mouse model of Huntington's disease highlight the therapeutic promise of this approach.[1][7] Further research is warranted to explore the full therapeutic potential of this compound and other PERK activators for a range of neurodegenerative disorders characterized by ER stress.

References

Technical Whitepaper: The Modulatory Effect of MK-28 on eIF2α Phosphorylation via PERK Activation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) is a critical convergence point for cellular stress signaling pathways, collectively known as the Integrated Stress Response (ISR). This event, mediated by four distinct kinases, orchestrates a global reduction in protein synthesis while promoting the translation of specific stress-alleviating transcripts. MK-28 has been identified as a potent and selective small-molecule activator of the eIF2α kinase PERK (PKR-like endoplasmic reticulum kinase). This guide provides a detailed technical overview of this compound's mechanism of action, its quantifiable effects on the PERK-eIF2α signaling axis, and representative experimental protocols for studying these effects.

Introduction: The Integrated Stress Response and eIF2α Phosphorylation

Eukaryotic cells respond to a variety of environmental and physiological stressors—such as endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and heme deficiency—by activating the Integrated Stress Response (ISR).[1] A central event in the ISR is the phosphorylation of eIF2α at Serine 51.[2][3] This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This sequesters the limited pool of eIF2B, thereby preventing the recycling of eIF2 to its active, GTP-bound state and leading to a global attenuation of cap-dependent translation initiation.[1][4][5]

Paradoxically, this general translational arrest allows for the preferential translation of select mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[1][5] ATF4, in turn, drives the expression of genes involved in stress remediation, including those related to amino acid metabolism, antioxidant response, and protein folding.

Four known stress-sensing kinases mediate eIF2α phosphorylation:

  • PERK (EIF2AK3): Activated by the accumulation of unfolded proteins in the ER (ER Stress).[2][6]

  • GCN2 (EIF2AK4): Activated by amino acid starvation.[2][6]

  • PKR (EIF2AK2): Activated by double-stranded RNA, typically during viral infection.[2][6]

  • HRI (EIF2AK1): Activated by heme deficiency and oxidative stress.[2][6]

This compound is a selective activator of PERK, making it a valuable chemical probe for studying the specific consequences of ER stress-induced eIF2α phosphorylation and a potential therapeutic agent for diseases involving ER stress, such as Huntington's disease.[7][8][9]

This compound Mechanism of Action on the PERK-eIF2α Axis

This compound functions as a direct agonist of PERK.[8] By binding to and activating PERK, it initiates the downstream signaling cascade, bypassing the need for upstream ER stress signals. The activation of PERK by this compound leads to its autophosphorylation and subsequent phosphorylation of its primary substrate, eIF2α.[10] This specific action has been confirmed in studies where this compound failed to elicit its protective effects in PERK-deficient (PERK-/-) cells.[9][11]

The signaling pathway is as follows:

MK28_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Consequences MK28 This compound PERK PERK MK28->PERK Activates pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α (Ser51) eIF2a->peIF2a eIF2B eIF2B (GEF) peIF2a->eIF2B Inhibits ATF4_Translation ATF4 mRNA Translation peIF2a->ATF4_Translation Preferentially Allows TernaryComplex Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2B->TernaryComplex Required for Global_Translation Global Protein Synthesis TernaryComplex->Global_Translation Drives

Fig. 1: this compound signaling pathway leading to eIF2α phosphorylation.

Quantitative Data on this compound's Effects

Studies have quantified the downstream effects of this compound in both cellular and animal models of Huntington's disease, which is characterized by ER stress.

Table 1: In Vitro Effects of this compound in STHdhQ111/111 Cells
Parameter MeasuredThis compound ConcentrationResultReference
Apoptosis Rescue0-100 µM (48h)Rescued cells from ER stress-induced apoptosis[9]
ATF4 Protein LevelsHigh ConcentrationUp to 2.5-fold increase[9][12]
CHOP mRNA LevelsHigh ConcentrationUp to 10-fold increase[9][12]
GADD34 mRNA LevelsHigh ConcentrationUp to 5-fold increase[9][12]
Table 2: In Vivo Effects of this compound in R6/2 Mouse Model of Huntington's Disease
Parameter MeasuredThis compound Dosage (IP)ResultReference
eIF2α Phosphorylation1 mg/kg (daily)Significant increase in brain striatum[9][11]
Lifespan Extension1 mg/kg (daily)Extended by 38 days (46%)[7][10]
Lifespan Extension0.3 mg/kg (daily)Extended by 16 days (20%)[7][10]
Motor Function1 mg/kgStrong improvement on CatWalk test[7]
Grip Strength1 mg/kg (7 weeks)Significantly improved[7]
Blood Glucose1 mg/kgSignificantly reduced elevated levels[7][10]
Toxicity6 mg/kg (6 weeks, WT mice)No detectable toxicity[7][10]

Experimental Protocols

The following sections outline generalized methodologies for assessing the impact of this compound on eIF2α phosphorylation and downstream signaling. These protocols are based on standard laboratory techniques and findings from published research.

In Vitro Analysis of eIF2α Phosphorylation by Western Blot

This protocol describes the detection of phosphorylated eIF2α in a cell line (e.g., STHdhQ111/111, MEFs) following treatment with this compound.

WB_Workflow cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_analysis Western Blot Analysis A 1. Plate cells (e.g., MEFs) B 2. Treat with this compound (e.g., 0-10 µM, 1-4h) A->B C 3. Include Controls (Vehicle: DMSO, Positive: Thapsigargin) B->C D 4. Wash cells with ice-cold PBS C->D E 5. Lyse cells in RIPA buffer + phosphatase/protease inhibitors D->E F 6. Quantify protein (BCA Assay) E->F G 7. SDS-PAGE (Load equal protein) F->G H 8. Transfer to PVDF membrane G->H I 9. Block & incubate with Primary Antibodies (anti-p-eIF2α, anti-total-eIF2α, anti-Actin) H->I J 10. Incubate with HRP-conjugated Secondary Ab I->J K 11. Detect with ECL & Image J->K L 12. Densitometry Analysis (Normalize p-eIF2α to total-eIF2α) K->L

Fig. 2: General workflow for Western Blot analysis of p-eIF2α.

Key Reagents:

  • Cell Line: Mouse Embryonic Fibroblasts (MEFs), STHdhQ111/111 cells.

  • Compounds: this compound (dissolved in DMSO), Thapsigargin (positive control for ER stress), Vehicle (DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total-eIF2α, Mouse anti-β-Actin (loading control).

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

In Vivo Analysis in Mouse Brain Tissue

This protocol outlines the assessment of eIF2α phosphorylation in brain tissue from this compound treated mice.

  • Animal Dosing: Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (IP) injection to R6/2 mice according to the study schedule.[9]

  • Tissue Harvest: At the study endpoint, euthanize mice and rapidly dissect the brain on ice. Isolate the striatum.

  • Homogenization: Homogenize the striatal tissue in ice-cold lysis buffer (as described in 4.1).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: Proceed with the Western Blot protocol as detailed in section 4.1, steps 7-12.

High-Throughput Assays

For screening or large-scale studies, commercial ELISA or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kits are available for the semi-quantitative detection of both total and phosphorylated eIF2α in cell lysates.[13][14][15] These assays typically offer a 96- or 384-well plate format, require smaller sample volumes, and have a simplified workflow compared to Western blotting. The general principle involves capture antibodies coated on the plate, followed by detection antibodies that recognize either the total or the phosphorylated form of the protein.[14][16]

Conclusion

This compound is a specific and potent activator of the PERK kinase, a key regulator of the Integrated Stress Response. Its use in research has demonstrated a clear causal link between PERK activation, subsequent phosphorylation of eIF2α, and the induction of a protective stress response. The quantitative data from both in vitro and in vivo models highlight its potential as a therapeutic agent for neurodegenerative conditions underpinned by ER stress, such as Huntington's disease. The experimental frameworks provided herein offer robust methods for further investigating the role of the PERK-eIF2α signaling axis in health and disease.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-28 is a potent and selective small molecule activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR).[1] By activating PERK, this compound has shown therapeutic potential in preclinical models of Huntington's disease, a neurodegenerative disorder characterized by the accumulation of misfolded proteins.[1][2] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of this compound, intended to support further research and development. The information presented herein is compiled from published preclinical studies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in mice following intraperitoneal administration. The available data indicates that this compound is readily absorbed and demonstrates significant penetration of the blood-brain barrier, a critical attribute for therapeutic agents targeting neurodegenerative diseases.[1]

Data Presentation

The following table summarizes the key pharmacokinetic parameters of this compound in plasma and brain tissue of R6/2 Huntington's disease model mice after a single intraperitoneal (IP) injection.

ParameterPlasmaBrain
Dose 10 mg/kg (IP)10 mg/kg (IP)
Cmax 105 ng/mL57 ng/g
Tmax 40 minutes40 minutes
Half-life (t½) 30 minutes80 minutes
Brain/Plasma Ratio (AUC) -0.22

Data sourced from Ganz et al., 2020.[1]

Note: There is currently no publicly available data on the oral bioavailability, metabolism, or excretion of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective activator of PERK.[1] In response to endoplasmic reticulum (ER) stress, which can be caused by the accumulation of unfolded or misfolded proteins, PERK is activated. This activation initiates a signaling cascade aimed at restoring cellular homeostasis.[3]

Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient attenuation of global protein translation, thereby reducing the protein load on the ER.[1][3] Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[3] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and autophagy, all of which contribute to cellular protection.[3] If ER stress is prolonged and severe, this pathway can also trigger apoptosis, primarily through the ATF4-mediated induction of C/EBP homologous protein (CHOP).[3]

Visualization of the PERK Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK_inactive PERK Unfolded Proteins->PERK_inactive ER Stress PERK_active p-PERK PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation MK28 This compound MK28->PERK_active Activation eIF2a_p p-eIF2α Protein Synthesis Global Protein Synthesis eIF2a_p->Protein Synthesis Inhibition ATF4 ATF4 eIF2a_p->ATF4 Preferential Translation ATF4_n ATF4 ATF4->ATF4_n Gene Expression Target Gene Expression CHOP CHOP Gene Expression->CHOP Homeostasis Cellular Homeostasis (Autophagy, Antioxidant Response) Gene Expression->Homeostasis ATF4_n->Gene Expression Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK signaling pathway activated by this compound in response to ER stress.

Experimental Protocols

The following sections outline generalized experimental protocols for conducting in vivo pharmacokinetic studies and the bioanalytical quantification of small molecules like this compound, based on standard methodologies in the field.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical workflow for assessing the pharmacokinetic profile of a test compound in mice.

experimental_workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis A Animal Acclimatization (e.g., 1 week) C Dosing (e.g., Intraperitoneal Injection) A->C B Formulation Preparation (e.g., in appropriate vehicle) B->C D Serial Blood Sampling (e.g., via tail vein at predefined time points) C->D E Terminal Tissue Collection (e.g., Brain) C->E F Plasma and Tissue Homogenate Preparation D->F E->F G Bioanalytical Quantification (e.g., LC-MS/MS) F->G H Pharmacokinetic Analysis (e.g., Non-compartmental analysis) G->H

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Protocol Details:

  • Animal Model: R6/2 transgenic mice are a commonly used model for Huntington's disease research.[1] Age and sex-matched wild-type littermates should be used as controls.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation: this compound can be formulated in a vehicle suitable for intraperitoneal injection, such as a solution containing DMSO, PEG300, Tween-80, and saline.

  • Dosing: A single dose of 10 mg/kg is administered via intraperitoneal injection.

  • Sample Collection:

    • Blood: Serial blood samples (e.g., 50-100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

    • Brain: At the terminal time point, animals are euthanized, and brains are rapidly excised, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and selective quantification of small molecules in biological matrices.

Protocol Outline:

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. A known volume of cold acetonitrile (B52724) containing an internal standard is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

    • Brain Tissue: The tissue is first homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or liquid-liquid extraction to isolate the analyte.

  • LC-MS/MS Analysis:

    • Chromatography: A C18 reverse-phase column is typically used with a gradient mobile phase of water and acetonitrile containing a small amount of an acid (e.g., formic acid) to achieve chromatographic separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.

Discussion and Future Directions

The available pharmacokinetic data for this compound in mice, although limited, is promising for a centrally acting agent. The compound demonstrates rapid absorption and significant brain penetration following intraperitoneal administration.[1] However, to build a comprehensive pharmacokinetic profile and enable translation to clinical development, further studies are essential.

Key areas for future investigation include:

  • Oral Bioavailability: Determining the oral bioavailability of this compound is critical, as oral administration is the preferred route for chronic therapies for neurodegenerative diseases.

  • Metabolism and Excretion: Identifying the metabolic pathways, major metabolites, and routes of excretion will provide a complete picture of the drug's disposition and potential for drug-drug interactions.

  • Pharmacokinetics in Other Species: Evaluating the pharmacokinetics of this compound in a non-rodent species would be valuable for interspecies scaling and prediction of human pharmacokinetics.

  • Dose Proportionality and Multiple Dosing: Studies to assess dose proportionality and the pharmacokinetic profile after multiple dosing are necessary to establish a safe and effective dosing regimen.

References

Navigating the Blood-Brain Barrier: A Technical Guide to the CNS Penetration of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-28, a potent and selective activator of the PKR-like endoplasmic reticulum kinase (PERK), has emerged as a promising therapeutic candidate for neurodegenerative disorders such as Huntington's disease.[1][2] A critical determinant of its potential efficacy for central nervous system (CNS) indications is its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical data on the BBB penetration of this compound, supplemented with established experimental protocols relevant to the assessment of CNS drug distribution. While specific, detailed methodologies for the cited this compound studies are not fully available in the public domain, this guide furnishes representative protocols drawn from standard practices in the field to empower researchers in designing and interpreting related studies.

Quantitative Pharmacokinetic Data of this compound in a Preclinical Model

In vivo studies in mice have demonstrated that this compound exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Following a single intraperitoneal (IP) injection of 10 mg/kg, this compound showed significant brain bioavailability, with brain levels reaching more than half of those detected in plasma.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Intraperitoneal Injection

ParameterPlasmaBrain
Maximum Concentration (Cmax) 105 ng/mL57 ng/g
Time to Cmax (Tmax) 40 minutes40 minutes
Half-life (t1/2) 30 minutes80 minutes

Data sourced from studies on the R6/2 mouse model of Huntington's disease.

Experimental Protocols

The precise, detailed protocols used to generate the above data for this compound are not extensively published. However, the following sections outline standard and widely accepted methodologies for conducting such preclinical pharmacokinetic studies, providing a robust framework for researchers.

Animal Model and Dosing
  • Animal Model: Studies are typically conducted in rodent models, such as FVB wild-type mice or specific disease models like the R6/2 mouse for Huntington's disease.[2]

  • Dosing: The compound is administered via a relevant route, such as intraperitoneal (IP) or intravenous (IV) injection. For this compound, a 10 mg/kg IP dose has been reported.

Sample Collection and Processing

A typical pharmacokinetic study involves collecting blood and brain tissue samples at multiple time points post-administration.

  • Blood Collection: Blood samples are collected at predetermined intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) via methods like submandibular or cardiac puncture.[3] Plasma is then separated by centrifugation.

  • Brain Tissue Collection: Following blood collection, animals are euthanized, and brains are rapidly excised. The brain tissue is weighed and can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.

Brain Tissue Homogenization (Representative Protocol)

To extract the analyte from brain tissue, a homogenization step is necessary.

  • Preparation: A known weight of the brain tissue is placed in a tube with a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to achieve a desired tissue-to-buffer ratio (e.g., 1:3 w/v).

  • Homogenization: The tissue is homogenized using a mechanical homogenizer (e.g., bead beater, ultrasonic homogenizer) until a uniform suspension is achieved.

  • Centrifugation: The homogenate is then centrifuged at high speed (e.g., 14,000 rpm) to pellet cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the analyte, is collected for analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Representative Protocol)

LC-MS/MS is a highly sensitive and selective method for quantifying small molecules like this compound in biological matrices.[4][5][6]

  • Sample Preparation: An extraction step, such as protein precipitation or liquid-liquid extraction, is performed on plasma and brain homogenate supernatant to remove interfering substances.[7]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a chromatographic column.

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The compound is ionized, and specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of the analyte in the samples is determined by comparing its response to a standard curve prepared with known concentrations of the compound.

Role of Efflux Transporters

Efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can significantly limit the brain penetration of their substrates.[8][9][10] Currently, there is no publicly available data on whether this compound is a substrate for P-gp, BCRP, or other efflux transporters.

In Vivo Assessment of Efflux Transporter Involvement (Representative Protocol)

To investigate the role of efflux transporters, studies are often conducted in wild-type mice and mice deficient in the transporter of interest (e.g., P-gp knockout mice). Alternatively, wild-type mice can be co-administered the drug candidate with a known inhibitor of the transporter.[8][11]

  • Animal Groups:

    • Group 1: Wild-type mice receiving the drug candidate.

    • Group 2: P-gp/BCRP knockout mice receiving the drug candidate.

    • OR Group 2: Wild-type mice receiving the drug candidate and a P-gp/BCRP inhibitor (e.g., elacridar).

  • Dosing and Sample Collection: The drug is administered, and plasma and brain samples are collected at various time points.

  • Analysis: Drug concentrations are measured in both plasma and brain samples. An increased brain-to-plasma concentration ratio in the knockout or inhibitor-treated group compared to the wild-type group suggests that the drug is a substrate of the efflux transporter.

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

This compound is a specific activator of the PERK pathway, which is a key component of the Unfolded Protein Response (UPR).[2][12] This pathway is implicated in cellular stress responses in neurodegenerative diseases.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER_Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates This compound This compound This compound->PERK activates p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 upregulates translation Protein_Synthesis_Attenuation Protein_Synthesis_Attenuation p-eIF2a->Protein_Synthesis_Attenuation leads to Cell_Survival_Genes Cell_Survival_Genes ATF4->Cell_Survival_Genes activates transcription of

Caption: The PERK signaling pathway activated by this compound in response to ER stress.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo study to determine the brain penetration of a compound.

PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase Dosing Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Time Points Sample_Processing Sample_Processing Sample_Collection->Sample_Processing Plasma & Brain LC_MS_MS_Analysis LC_MS_MS_Analysis Sample_Processing->LC_MS_MS_Analysis Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis Concentration Data

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Logic Diagram for Assessing Efflux Transporter Involvement

This diagram outlines the decision-making process for determining if a compound is a substrate of an efflux transporter like P-gp.

Efflux_Transporter_Logic Start Start Administer_Drug Administer Drug to WT and KO/Inhibitor Mice Start->Administer_Drug Measure_Concentrations Measure Brain and Plasma Concentrations Administer_Drug->Measure_Concentrations Calculate_Ratio Calculate Brain/Plasma Ratio Measure_Concentrations->Calculate_Ratio Compare_Ratios Ratio in KO/Inhibitor > Ratio in WT? Calculate_Ratio->Compare_Ratios Substrate Likely Substrate Compare_Ratios->Substrate Yes Not_Substrate Unlikely a Major Substrate Compare_Ratios->Not_Substrate No

Caption: Decision logic for evaluating efflux transporter substrate characteristics.

Conclusion

The available data indicates that this compound possesses the ability to penetrate the blood-brain barrier, a crucial characteristic for a CNS-targeted therapeutic. While the detailed experimental protocols specific to this compound are not fully public, this guide provides a comprehensive framework of standard methodologies to aid researchers in this field. Further investigation into the potential role of efflux transporters in the CNS disposition of this compound would provide a more complete understanding of its brain penetration profile and inform its continued development for the treatment of neurodegenerative diseases.

References

In Vitro Characterization of MK-2866 (Ostarine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2866, also known as Ostarine or Enobosarm, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2][3] Unlike traditional anabolic steroids, MK-2866 is designed to exhibit tissue-selective anabolic effects, primarily targeting muscle and bone, while minimizing androgenic side effects in other tissues.[4] This technical guide provides a comprehensive overview of the in vitro characterization of MK-2866, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Biochemical and Cellular Activity of MK-2866

The in vitro activity of MK-2866 has been evaluated through a variety of biochemical and cell-based assays to determine its binding affinity, functional potency, and effects on cellular processes.

Androgen Receptor Binding and Functional Activity

MK-2866 demonstrates high-affinity binding to the androgen receptor (AR), initiating downstream signaling cascades that lead to its anabolic effects.

ParameterValueAssay SystemReference
Binding Affinity (Ki) 3.8 nMRat Androgen Receptor[5]
Functional Activity (EC50) 3.6 nMHuman Androgen Receptor Transactivation Assay (COS7 cells)[6]
IC50 24.77 µMCWR22R (human prostate carcinoma) cells[7]
IC50 44.55 µMDU-145 (human prostate carcinoma) cells[7]
Cellular Effects in Myoblasts

In vitro studies using myoblast cell lines, such as C2C12 and L6, have demonstrated the pro-myogenic effects of MK-2866.

Cellular ProcessCell LineEffective ConcentrationsObserved EffectReference
Proliferation C2C12, L61 - 10,000 nMIncreased cell proliferation[7]
Viability C2C12, L61 - 10,000 nMIncreased cell viability[7]
Differentiation C2C12, L61 - 10,000 nMStimulated myogenic differentiation[7]
ERK1/2 Phosphorylation C2C12100 - 1000 nMIncreased phosphorylation
ERK1/2 Phosphorylation L61 - 1000 nMIncreased phosphorylation

Signaling Pathways Modulated by MK-2866

MK-2866 exerts its anabolic effects through the activation of specific intracellular signaling pathways upon binding to the androgen receptor. The primary pathway implicated in its mechanism of action is the Androgen Receptor (AR) signaling cascade, which in turn can activate downstream pathways such as the MAPK/ERK pathway.

Androgen Receptor Signaling Pathway

The binding of MK-2866 to the AR in the cytoplasm triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-activators and initiates the transcription of target genes involved in muscle protein synthesis and cell growth.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK-2866 MK-2866 AR_HSP AR-HSP Complex MK-2866->AR_HSP Binds AR Androgen Receptor (AR) AR_MK2866_dimer AR-MK2866 Dimer AR->AR_MK2866_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_MK2866_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription (Muscle Protein Synthesis) Coactivators->Transcription Initiates

Figure 1: Androgen Receptor Signaling Pathway Activated by MK-2866.

MAPK/ERK Signaling Pathway

In myoblasts, the activation of the androgen receptor by MK-2866 leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for cell proliferation and differentiation.

MK-2866 MK-2866 AR Androgen Receptor MK-2866->AR Activates MEK MEK AR->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Proliferation Cell Proliferation pERK->Proliferation Differentiation Myogenic Differentiation pERK->Differentiation

Figure 2: MK-2866 Activates the MAPK/ERK Signaling Pathway in Myoblasts.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are protocols for key experiments used in the characterization of MK-2866.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.

cluster_workflow Competitive Binding Assay Workflow A Prepare AR-containing cell lysate or purified receptor B Incubate AR with a fixed concentration of radiolabeled androgen (e.g., [3H]-mibolerone) A->B C Add increasing concentrations of MK-2866 (competitor) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration, charcoal adsorption) D->E F Quantify radioactivity of bound fraction E->F G Plot % inhibition vs. MK-2866 concentration F->G H Calculate IC50 and Ki values G->H

Figure 3: Workflow for Androgen Receptor Competitive Binding Assay.

Protocol:

  • Preparation of Receptor Source: Utilize either purified androgen receptor or a cell lysate known to express AR (e.g., from rat prostate or transfected cells).

  • Incubation: In a multi-well plate, combine the receptor source with a fixed, saturating concentration of a radiolabeled androgen, such as [3H]-mibolerone.

  • Competition: Add increasing concentrations of MK-2866 to the wells. Include control wells with no competitor (total binding) and wells with a large excess of a non-radiolabeled androgen to determine non-specific binding.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 18 hours).[5]

  • Separation: Separate the bound radioligand from the free radioligand. Common methods include rapid filtration through glass fiber filters or dextran-coated charcoal centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of MK-2866. Plot the percentage of inhibition against the logarithm of the MK-2866 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Western Blot Analysis for ERK Phosphorylation

This technique is used to detect and quantify the level of phosphorylated ERK (p-ERK), an indicator of MAPK/ERK pathway activation.

Protocol:

  • Cell Culture and Treatment: Plate myoblasts (e.g., C2C12 or L6) and grow to a desired confluency. Treat the cells with various concentrations of MK-2866 for different time points.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). In parallel, use an antibody for total ERK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for p-ERK and total ERK. The level of ERK activation is determined by the ratio of p-ERK to total ERK.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed myoblasts into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of MK-2866. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.

Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the deposition of calcium, a key marker of late-stage osteoblast differentiation and bone formation.

Protocol:

  • Cell Culture and Differentiation: Culture osteoprogenitor cells (e.g., pre-osteoblasts or mesenchymal stem cells) in osteogenic differentiation medium in the presence of various concentrations of MK-2866 for an extended period (e.g., 14-21 days).

  • Fixation: Wash the cells with PBS and fix them with 10% formalin for 15-30 minutes at room temperature.[5][8]

  • Staining: Wash the fixed cells with deionized water and stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[8]

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional): To quantify the mineralization, the stain can be extracted using a solution such as 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[9] The absorbance of the extracted stain is then measured at a specific wavelength (e.g., 405 nm).

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This assay quantifies its enzymatic activity.

Protocol:

  • Cell Culture and Treatment: Culture osteoprogenitor cells in the presence of MK-2866 for a period that allows for early osteogenic differentiation (e.g., 7-14 days).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., a buffer containing Triton X-100).

  • Enzyme Reaction: Add a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C to allow the ALP in the lysate to convert pNPP to p-nitrophenol, which is yellow.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Data Analysis: The absorbance is proportional to the ALP activity. Normalize the ALP activity to the total protein content of the cell lysate.

Conclusion

The in vitro characterization of MK-2866 provides compelling evidence for its selective and potent agonistic activity at the androgen receptor. Its ability to promote myoblast proliferation and differentiation, at least in part through the activation of the MAPK/ERK signaling pathway, underscores its anabolic potential at the cellular level. The detailed protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of MK-2866 and other SARMs, facilitating the development of novel therapeutics for muscle and bone-related disorders. Further research is warranted to fully elucidate its selectivity profile against other steroid hormone receptors and to quantify its effects on osteoblast function in vitro.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by MK-28

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: MK-28 is a potent and selective small-molecule activator of Protein kinase R-like endoplasmic reticulum kinase (PERK), a critical transducer of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of the cellular signaling pathways modulated by this compound. It details the compound's mechanism of action, summarizes key quantitative experimental data, and furnishes detailed protocols for relevant assays. This guide is intended for researchers, scientists, and drug development professionals investigating ER stress, neurodegenerative diseases, and related cellular processes.

Introduction to this compound

This compound (CAS No. 864388-65-8) has been identified as a selective agonist of PERK, an essential enzyme in the cellular response to endoplasmic reticulum (ER) stress.[1][2][3] The ER is responsible for the folding and modification of a significant portion of the proteome. Accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring homeostasis or, if the stress is insurmountable, inducing apoptosis. PERK is one of the three primary sensors of the UPR. By selectively activating the PERK pathway, this compound serves as a valuable chemical probe to dissect this specific branch of the UPR and explore its therapeutic potential, notably in models of Huntington's disease.[1][3]

Core Signaling Pathway: PERK Activation

The primary mechanism of action for this compound is the direct activation of PERK. This initiates a well-defined signaling cascade:

  • PERK Activation: Upon ER stress, or through direct binding by this compound, PERK dimerizes and autophosphorylates, activating its kinase domain.

  • eIF2α Phosphorylation: Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein translation, reducing the protein load on the ER.

  • ATF4 Translation: Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).

  • Target Gene Expression: ATF4 is a transcription factor that translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. Key downstream targets include C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][2]

This compound has demonstrated high selectivity for PERK over other eIF2α kinases like EIF2AK1 (HRI) and EIF2AK2 (PKR), although it has been noted to also activate EIF2AK4 (GCN2).[1][2]

PERK_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK PERK p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates MK28 This compound MK28->PERK Activates ATF4 ATF4 Protein p_eIF2a->ATF4 Increases Translation ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates TargetGenes CHOP, GADD34 mRNA ATF4_nuc->TargetGenes Induces Transcription

Caption: this compound activates the PERK signaling cascade. (ID: Fig 1)

Quantitative Data Summary

The effects of this compound have been quantified in both in vitro and in vivo experimental systems. The data highlights the compound's potency in modulating the PERK pathway.

In Vitro Data

The following table summarizes the quantitative results from studies using cell lines.

ParameterCell LineConcentrationResultReference
Apoptosis Rescue STHdhQ111/1110-100 μMRescued cells from ER stress-induced apoptosis.[1][2]
ATF4 Protein Levels STHdhQ111/111High ConcentrationUp to 2.5-fold increase.[1][2]
CHOP mRNA Levels STHdhQ111/111High ConcentrationUp to 10-fold increase.[1][2]
GADD34 mRNA Levels STHdhQ111/111High ConcentrationUp to 5-fold increase.[1][2]
In Vivo Data

Experiments in a mouse model of Huntington's disease demonstrate the systemic effects and brain penetrance of this compound.

ParameterAnimal ModelDosage & AdministrationResultReference
Pharmacokinetics Mouse10 mg/kg, single IP doseCmax: 105 ng/ml; Plasma half-life: 30 min.[1]
Systemic Function R6/2 Mice1 mg/kg, daily IP for 28 daysImproved systemic function and increased survival.[1][2]
Target Engagement R6/2 Mice1 mg/kg, daily IP for 28 daysInduced increased levels of eIF2α-P in the brain striatum.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections provide established protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay for ER Stress Rescue

This assay, based on the MTT method, quantifies the ability of this compound to rescue cells from apoptosis induced by a known ER stressor like tunicamycin (B1663573).

Materials:

  • STHdhQ111/111 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Tunicamycin (or other ER stressor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed STHdhQ111/111 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 1-2 hours.

  • ER Stress Induction: Add tunicamycin to the wells at a final concentration known to induce apoptosis (e.g., 1-5 µg/mL). Include control wells with no tunicamycin.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[1][2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated, unstressed control wells.

Cell_Viability_Workflow cluster_prep cluster_treat cluster_assay seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h seed->incubate1 treat_mk28 3. Pre-treat with This compound incubate1->treat_mk28 treat_stress 4. Add ER Stressor (Tunicamycin) treat_mk28->treat_stress incubate2 5. Incubate 48h treat_stress->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 4h add_mtt->incubate3 solubilize 8. Add Solubilization Solution incubate3->solubilize read 9. Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the ER Stress Rescue cell viability assay. (ID: Fig 2)
Western Blotting for Protein Analysis

This protocol is used to detect and quantify changes in the levels of total and phosphorylated proteins, such as p-eIF2α and ATF4.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow lysis 1. Cell Lysis & Protein Extraction quant 2. Protein Quantification (BCA Assay) lysis->quant sds 3. SDS-PAGE quant->sds transfer 4. Electrotransfer to PVDF Membrane sds->transfer block 5. Blocking transfer->block primary 6. Primary Antibody Incubation (4°C O/N) block->primary secondary 7. Secondary Antibody Incubation (RT 1h) primary->secondary detect 8. ECL Detection secondary->detect analyze 9. Imaging & Analysis detect->analyze

Caption: General workflow for Western Blotting analysis. (ID: Fig 3)
Quantitative RT-PCR for mRNA Analysis

This protocol allows for the precise measurement of changes in gene expression for ATF4 target genes like CHOP and GADD34.

Materials:

  • Treated cell pellets

  • RNA extraction kit (e.g., TRIzol or column-based)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for CHOP, GADD34, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA).

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

qPCR_Workflow rna_extract 1. Total RNA Extraction cdna_synth 2. cDNA Synthesis (Reverse Transcription) rna_extract->cdna_synth qpcr_setup 3. qPCR Reaction Setup cdna_synth->qpcr_setup qpcr_run 4. Real-Time PCR Amplification qpcr_setup->qpcr_run analysis 5. Data Analysis (ΔΔCt Method) qpcr_run->analysis

Caption: Workflow for Quantitative RT-PCR (qRT-PCR). (ID: Fig 4)

Conclusion

This compound is a specific and potent activator of the PERK branch of the Unfolded Protein Response. It robustly induces the canonical PERK signaling cascade, leading to the upregulation of ATF4 and its target genes, CHOP and GADD34. Quantitative data from both cellular and animal models confirm its efficacy and selectivity. The detailed protocols provided herein offer a framework for researchers to utilize this compound as a tool to investigate the physiological and pathological roles of PERK signaling, particularly in the context of neurodegenerative disorders and other diseases linked to ER stress.

References

An In-depth Technical Guide to the Selectivity Profile of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MK-28, a potent and selective small-molecule activator of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The information presented herein is intended to inform researchers and drug development professionals on the molecular interactions and potential therapeutic applications of this compound.

Executive Summary

This compound is a direct activator of PERK, a key sensor of endoplasmic reticulum (ER) stress and a central component of the Unfolded Protein Response (UPR). It demonstrates high selectivity for PERK, as evidenced by broad kinase panel screening. This compound activates the PERK signaling pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of downstream targets such as Activating Transcription Factor 4 (ATF4). This mechanism of action has shown neuroprotective effects in preclinical models of Huntington's disease. While highly selective, some off-target activity on GCN2 has been noted at higher concentrations, and one study has suggested potential for PERK-independent toxicity.

Quantitative Selectivity and Potency Data

The following tables summarize the quantitative data available for this compound's activity and selectivity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeMetricValue (nM)Reference
PERKIn Vitro Kinase AssayEC50490[1]

Table 2: Cellular Activity of this compound in Apoptosis Inhibition

Cell LineConditionMetricThis compound Value (µM)CCT020312 Value (µM)Reference
STHdhQ111/111Tunicamycin-induced ER stressIC506.832.4[2]
Wild-Type MEFsTunicamycin-induced ER stressIC501.711.1[2]

Table 3: Kinase Selectivity Profile of this compound

Screening PanelNumber of KinasesKey FindingOff-Targets NotedReference
391-Kinase Panel391Highly selective activation of PERKGCN2 (activated at 10-fold higher concentration than PERK)[1][3][4]

Signaling Pathway of this compound

This compound functions by directly activating PERK, a transmembrane protein in the endoplasmic reticulum. Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of its primary substrate, eIF2α. This phosphorylation attenuates global protein translation while promoting the translation of specific mRNAs, such as that of ATF4. ATF4, a transcription factor, then translocates to the nucleus to upregulate genes involved in stress response, including CHOP and GADD34.

MK28_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK_inactive PERK (inactive) PERK_active PERK-P (active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation ATF4_translation ATF4 Translation eIF2a_P->ATF4_translation ATF4 ATF4 ATF4_translation->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc Translocation ARE Antioxidant Response Element (e.g., CHOP, GADD34 promoters) ATF4_nuc->ARE Binds Gene_expression Stress Response Gene Expression ARE->Gene_expression MK28 This compound MK28->PERK_inactive Binds and Activates

Caption: Signaling pathway of this compound-mediated PERK activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PERK Kinase Assay
  • Objective: To determine the direct effect of this compound on PERK kinase activity.

  • Methodology:

    • The catalytic domain of recombinant human PERK is used.

    • SMAD3 is utilized as the phosphorylation-accepting substrate protein.

    • The assay is conducted in a cell-free system.

    • This compound is added at varying concentrations to determine the dose-response relationship.

    • PERK kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction, often using a luciferase-based system.[5]

    • The EC50 value, the concentration at which this compound elicits half-maximal activation, is calculated from the dose-response curve.[1]

Kinase Panel Screening
  • Objective: To assess the selectivity of this compound across a broad range of kinases.

  • Methodology:

    • This compound is screened against a panel of 391 purified kinases.[1]

    • The assays are typically performed at a fixed concentration of this compound (e.g., 1-10 µM).

    • Kinase activity is measured, often through radiometric or fluorescence-based methods, in the presence and absence of the compound.

    • The percent inhibition or activation relative to a control is calculated for each kinase.

    • Results are analyzed to identify any off-target kinases that are significantly modulated by this compound.

Cellular Apoptosis Assay
  • Objective: To evaluate the cytoprotective effect of this compound against ER stress-induced apoptosis.

  • Methodology:

    • Cells (e.g., STHdhQ111/111 or MEFs) are cultured in appropriate media.

    • ER stress is induced using an agent such as tunicamycin (B1663573) (Tun).

    • Cells are co-treated with varying concentrations of this compound or a comparator compound (e.g., CCT020312).[2]

    • After a defined incubation period (e.g., 48 hours), apoptosis is measured.[4] This can be done using various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

    • The IC50 value for the inhibition of apoptosis is calculated.[2]

    • To confirm PERK-dependency, the same experiment is performed in PERK knockout (PERK-/-) cells, where a PERK-dependent compound would show no protective effect.[1][6]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing the selectivity of a kinase activator like this compound.

Kinase_Activator_Selectivity_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Validation start Compound Synthesis (this compound) primary_assay Primary Target Assay (e.g., PERK Kinase Assay) start->primary_assay ec50 Determine EC50 primary_assay->ec50 kinase_panel Broad Kinase Panel Screen (e.g., 391 kinases) ec50->kinase_panel selectivity_analysis Analyze Selectivity Profile kinase_panel->selectivity_analysis target_engagement Target Engagement Assay (e.g., Western Blot for p-eIF2α) selectivity_analysis->target_engagement off_target_investigation Investigate Potential Off-Targets (e.g., GCN2 activity) selectivity_analysis->off_target_investigation functional_assay Functional Cellular Assay (e.g., Apoptosis Rescue) target_engagement->functional_assay knockout_validation Validate in Target Knockout Cells (PERK-/-) functional_assay->knockout_validation

Caption: Experimental workflow for determining kinase activator selectivity.

Conclusion

This compound is a highly potent and selective activator of PERK. Its selectivity has been established through extensive in vitro kinase profiling, and its mechanism of action has been validated in cellular models. The available data supports its further investigation as a therapeutic agent for diseases associated with ER stress, such as Huntington's disease. However, the potential for off-target effects, particularly at higher concentrations, warrants careful consideration in future studies. This guide provides a foundational understanding of this compound's selectivity profile to aid in the design and interpretation of subsequent research.

References

MK-28: A Technical Guide to its Impact on Cellular Homeostasis through PERK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MK-28, a potent and selective small-molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The document elucidates the mechanism of action of this compound and its subsequent impact on cellular homeostasis, primarily through the activation of the Unfolded Protein Response (UPR). This guide is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information presented is collated from preclinical studies, with a focus on the compound's effects in cellular and animal models of Huntington's disease, a condition characterized by significant endoplasmic reticulum (ER) stress.

Introduction to this compound and Cellular Homeostasis

Cellular homeostasis is a dynamic state of equilibrium essential for cell survival and function. A critical component of this is proteostasis, the maintenance of a healthy proteome. The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. Various pathological conditions can lead to an accumulation of misfolded proteins in the ER, a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).

The UPR has three main branches, one of which is mediated by PERK. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis, thereby reducing the protein load on the ER. Paradoxically, this phosphorylation also selectively promotes the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and the eventual resolution of stress or, if the stress is insurmountable, apoptosis.

This compound has been identified as a selective activator of the PERK pathway.[1][2] By directly targeting PERK, this compound offers a potential therapeutic strategy for diseases associated with chronic ER stress and proteotoxicity, such as Huntington's disease.[1][3] This guide will delve into the technical details of this compound's mechanism and its effects on cellular homeostasis.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cellular Models of Huntington's Disease

ParameterCell LineThis compound ConcentrationResultReference
PERK Activation -EC50: 490 nMIn vitro kinase assay[3]
eIF2α Phosphorylation STHdhQ7/70.1 µM~1.8-fold increase[3]
STHdhQ7/71 µM~1.5-fold increase[3]
STHdhQ7/75 µM~2-fold increase[3]
ATF4 Protein Levels STHdhQ111/111High concentrationUp to 2.5-fold increase[2]
CHOP mRNA Levels STHdhQ111/111High concentrationUp to 10-fold increase[2]
GADD34 mRNA Levels STHdhQ111/111High concentrationUp to 5-fold increase[2]
Apoptosis Rescue STHdhQ111/11110 µM40% reduction in apoptosis[2]
(Tunicamycin-induced)IC50: 6.8 µM[3]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in R6/2 Mouse Model of Huntington's Disease

ParameterDosageRouteResultReference
Maximum Concentration (Cmax) 10 mg/kgIP (single dose)105 ng/mL
Plasma Half-life (t1/2) 10 mg/kgIP (single dose)30 minutes
Survival Extension 0.3 mg/kgIP (daily)16-day (20%) increase[1]
1 mg/kgIP (daily)38-day (46%) increase[1]
Motor Function 1 mg/kgIP (3 times/week)Significant improvement in CatWalk parameters[1]
Grip Strength 1 mg/kgIP (3 times/week)Significant improvement at 7 weeks[1]
Toxicity 6 mg/kgIP (for 6 weeks)No detectable toxicity (weight, blood glucose, liver function)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro PERK Activation Assay

This protocol describes a general method for assessing the direct activation of PERK by a small molecule in a cell-free system.

  • Reagents and Materials:

    • Recombinant human PERK kinase domain

    • eIF2α substrate

    • ATP (γ-32P-ATP for radioactive detection or cold ATP for ADP-Glo assay)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.03% Brij 35, 5% DMSO, and 10 µg/mL BSA)

    • This compound (dissolved in DMSO)

    • 96-well microplates

    • Scintillation counter or luminometer

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, 20 nM active PERK, and 5 µM eIF2α in each well of a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control if available.

    • Initiate the kinase reaction by adding 10 µM ATP.

    • Incubate the plate at room temperature for 30 minutes.

    • Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).

    • Detect the phosphorylation of eIF2α. For radioactive assays, this involves capturing the phosphorylated substrate on a filter plate and measuring radioactivity using a scintillation counter. For ADP-Glo assays, the amount of ADP produced is measured via a luminescence-based reaction.

    • Calculate the percentage of PERK activation relative to the vehicle control and determine the EC50 value.

Western Blotting for PERK Pathway Proteins

This protocol outlines the steps for detecting the phosphorylation of PERK and eIF2α, and the expression of ATF4 in cultured cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate STHdhQ7/7 or STHdhQ111/111 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1.5 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • anti-phospho-PERK (Thr980)

      • anti-PERK

      • anti-phospho-eIF2α (Ser51)

      • anti-eIF2α

      • anti-ATF4

      • anti-β-actin (loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the total protein or loading control.

Quantitative Real-Time PCR (qPCR) for UPR Target Genes

This protocol describes the measurement of CHOP and GADD34 mRNA levels in cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture and treat STHdhQ7/7 or STHdhQ111/111 cells with this compound as described for Western blotting.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial RNA isolation kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (CHOP, GADD34) and a housekeeping gene (e.g., GAPDH), and the cDNA template.

    • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.

In Vivo Efficacy Studies in R6/2 Mice

This protocol provides a general framework for assessing the therapeutic effects of this compound in the R6/2 mouse model of Huntington's disease.

  • Animals and Treatment:

    • Use R6/2 transgenic mice and their wild-type littermates.

    • Begin treatment at a presymptomatic age (e.g., 3-4 weeks).

    • Administer this compound via intraperitoneal (IP) injection at desired doses (e.g., 0.3 or 1 mg/kg) daily or three times a week. A vehicle control group should be included.

  • Behavioral Testing:

    • Rotarod: Assess motor coordination and balance by measuring the latency to fall from an accelerating rotating rod. Test mice weekly or bi-weekly.

    • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

    • CatWalk Gait Analysis: Analyze various gait parameters to assess motor function in detail.

  • Physiological Measurements:

    • Monitor body weight regularly.

    • Measure blood glucose levels.

  • Survival Analysis:

    • Record the lifespan of all animals in the study.

  • Tissue Analysis (at endpoint):

    • Perfuse the mice and collect brain tissue.

    • Analyze the levels of p-eIF2α and other markers in brain homogenates by Western blotting or immunohistochemistry to confirm target engagement.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

The PERK Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation leads to ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA selectively translates ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_protein_n ATF4 ATF4_protein->ATF4_protein_n translocates CHOP_mRNA CHOP mRNA ATF4_protein_n->CHOP_mRNA upregulates transcription GADD34_mRNA GADD34 mRNA ATF4_protein_n->GADD34_mRNA upregulates transcription CHOP_protein CHOP Protein CHOP_mRNA->CHOP_protein GADD34_protein GADD34 Protein GADD34_mRNA->GADD34_protein MK28 This compound MK28->PERK_active directly activates Apoptosis Apoptosis CHOP_protein->Apoptosis promotes GADD34_protein->eIF2a_P dephosphorylates (negative feedback)

Caption: The PERK branch of the Unfolded Protein Response.

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound represents a promising pharmacological tool for the targeted activation of the PERK signaling pathway. The preclinical data summarized in this guide demonstrate its potential to modulate cellular homeostasis in the context of ER stress-related diseases. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug developers interested in the therapeutic potential of PERK activation. Further investigation is warranted to fully elucidate the long-term efficacy and safety of this compound in various disease models.

References

Methodological & Application

Application Notes and Protocols for MK-28 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for in vitro assays designed to characterize the activity of MK-28, a potent and selective activator of Protein kinase R-like endoplasmic reticulum kinase (PERK).[1] The protocols outlined below cover the assessment of PERK pathway activation and the evaluation of this compound's cytoprotective effects against endoplasmic reticulum (ER) stress-induced apoptosis. All quantitative data from representative experiments are summarized for clear comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to enhance understanding of the experimental design and the mechanism of action of this compound.

Introduction

This compound is a small molecule activator of PERK, a critical component of the unfolded protein response (UPR).[1] Activation of PERK is a key cellular mechanism to mitigate ER stress. This compound has demonstrated selectivity for PERK in vitro and has been shown to rescue cells from ER stress-induced apoptosis.[1][2] The following protocols provide a framework for researchers to investigate the in vitro pharmacology of this compound and similar compounds.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentration RangeObserved EffectReference
PERK ActivationSTHdhQ111/1110-100 μMIncreased ATF4 protein levels up to 2.5-fold.[1][2][1][2]
Gene ExpressionSTHdhQ111/111High ConcentrationSignificant increase in CHOP and GADD34 mRNA levels (up to 10- and 5-fold respectively).[1][2][1][2]
CytoprotectionSTHdhQ111/1110-100 μMRescued cells from ER stress-induced apoptosis.[1][2][1][2]

Experimental Protocols

PERK Pathway Activation Assay

This protocol describes a cell-based assay to measure the activation of the PERK signaling pathway by this compound by quantifying the downstream effector, Activating Transcription Factor 4 (ATF4).

Materials:

  • STHdhQ111/111 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Tunicamycin (or other ER stress inducer)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blotting

Procedure:

  • Cell Culture: Culture STHdhQ111/111 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Treatment:

    • For a positive control for ER stress, treat cells with a known ER stress inducer like Tunicamycin.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 μM) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ATF4 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the ATF4 signal to the loading control.

ER Stress-Induced Apoptosis Assay

This protocol evaluates the ability of this compound to protect cells from apoptosis induced by ER stress.

Materials:

  • STHdhQ111/111 cells

  • Culture medium and supplements (as above)

  • This compound

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the PERK Pathway Activation Assay protocol.

  • Compound Preparation: Prepare dilutions of this compound in culture medium.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce ER stress by adding an appropriate concentration of Tunicamycin or Thapsigargin to the wells.

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the ER stress inducer alone.

    • Incubate for 24-48 hours.[1][2]

  • Cell Harvesting and Staining:

    • Gently collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension and wash the cell pellet with PBS.

    • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V and PI positive) cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the this compound treated groups to the group treated with the ER stress inducer alone to determine the cytoprotective effect.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_perk PERK Activation Assay cluster_apoptosis Apoptosis Assay cell_culture 1. Cell Culture (STHdhQ111/111 cells) seeding 2. Cell Seeding (6-well plates) cell_culture->seeding compound_prep 3. This compound Dilution seeding->compound_prep pretreatment 4. Pre-treatment with this compound (Optional, for apoptosis assay) compound_prep->pretreatment treatment 5. Treatment with this compound and/or ER Stress Inducer pretreatment->treatment lysis 6a. Cell Lysis treatment->lysis harvest 6b. Cell Harvesting treatment->harvest quant 7a. Protein Quantification lysis->quant wb 8a. Western Blot (p-eIF2α, ATF4) quant->wb stain 7b. Annexin V/PI Staining harvest->stain flow 8b. Flow Cytometry stain->flow

Figure 1: Experimental workflow for in vitro characterization of this compound.

G ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates MK28 This compound MK28->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CHOP_GADD34 CHOP, GADD34 (Apoptosis, Feedback) ATF4->CHOP_GADD34 Transcriptional Induction Cell_Survival Cell Survival (Restoration of Homeostasis) ATF4->Cell_Survival Transcriptional Induction Apoptosis Apoptosis CHOP_GADD34->Apoptosis

Figure 2: Simplified signaling pathway of PERK activation by this compound.

References

Application Notes and Protocols for MK-28 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a potent and selective activator of Protein kinase R-like endoplasmic reticulum kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Activation of PERK is a critical component of the Unfolded Protein Response (UPR), a cellular signaling network that aims to restore ER homeostasis. Dysregulation of the UPR is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making selective modulators of this pathway, such as this compound, valuable research tools.[1][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the PERK signaling pathway and cellular responses to ER stress.

Mechanism of Action

This compound selectively activates PERK, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis to reduce the protein load on the ER. Paradoxically, it also promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound in STHdhQ111/111 Cells
ParameterCell LineConcentration RangeIncubation TimeObserved EffectReference
Apoptosis RescueSTHdhQ111/1110-100 µM48 hRescued cells from ER stress-induced apoptosis.[1][2]
ATF4 Protein LevelsSTHdhQ111/111High Concentration (within 0-100 µM range)Not SpecifiedUp to 2.5-fold increase.[1][2]
CHOP mRNA LevelsSTHdhQ111/111High Concentration (within 0-100 µM range)Not SpecifiedUp to 10-fold increase.[1][2]
GADD34 mRNA LevelsSTHdhQ111/111High Concentration (within 0-100 µM range)Not SpecifiedUp to 5-fold increase.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on solubility information, this compound can be dissolved in DMSO to create a stock solution.[2] For example, to prepare a 10 mM stock solution, dissolve 3.9644 mg of this compound (Molecular Weight: 396.44 g/mol ) in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Cell Culture and Treatment

Materials:

  • Appropriate cell line (e.g., STHdhQ111/111, or other cell lines of interest)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

Protocol:

  • Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

  • Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and can be adapted for other colorimetric or luminescent cell viability assays.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for PERK Pathway Proteins

Materials:

  • Treated cells from Protocol 2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative PCR (qPCR) for ER Stress Markers

Materials:

  • Treated cells from Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ATF4, CHOP, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

Protocol:

  • After treatment, extract total RNA from the cells using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of this compound

MK28_Signaling_Pathway MK28 This compound PERK PERK MK28->PERK activates pPERK p-PERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a phosphorylation ATF4 ATF4 peIF2a->ATF4 promotes translation Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits ER_Stress_Genes ER Stress Response Genes (e.g., CHOP, GADD34) ATF4->ER_Stress_Genes upregulates transcription

Caption: this compound activates the PERK signaling pathway.

Experimental Workflow for Assessing this compound Activity

MK28_Experimental_Workflow start Seed Cells treat Treat with this compound (and vehicle control) start->treat incubate Incubate (e.g., 24-48h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability protein Protein Analysis (Western Blot) incubate->protein rna Gene Expression Analysis (qPCR) incubate->rna

Caption: General workflow for in vitro experiments with this compound.

References

Administration of MK-28 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a potent and selective activator of Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK), a key sensor of ER stress. Activation of the PERK signaling pathway is a therapeutic strategy being investigated for various diseases, particularly neurodegenerative disorders. These application notes provide detailed protocols for the administration of this compound in mouse models, with a focus on the well-documented application in Huntington's disease (HD) models. The information presented here is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action: The PERK Signaling Pathway

This compound functions by directly activating PERK. Under conditions of ER stress, such as the accumulation of misfolded proteins, PERK is activated through dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein translation, thereby reducing the load of new proteins entering the ER and allowing the cell to restore homeostasis. However, the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), is selectively enhanced. ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. In the context of Huntington's disease, activation of the PERK pathway by this compound has been shown to be neuroprotective.[1]

PERK Signaling Pathway Diagram

Caption: The PERK signaling pathway activated by this compound in response to ER stress.

Data Presentation: Efficacy of this compound in a Huntington's Disease Mouse Model

The following tables summarize the quantitative data from studies administering this compound to the R6/2 transgenic mouse model of Huntington's disease.

Table 1: Effects of this compound on Motor Function and Survival in R6/2 Mice [1]

ParameterTreatment GroupDosage (mg/kg)Administration RouteFrequencyObservation
Motor Function This compound1Intraperitoneal (IP)3 times/weekSignificant improvement in CatWalk gait analysis compared to vehicle-treated mice.
Grip Strength This compound1Intraperitoneal (IP)3 times/weekSignificantly improved paw grip strength after seven weeks of treatment.
Survival This compound0.3Intraperitoneal (IP)Daily20% extension in lifespan compared to vehicle-treated mice.
Survival This compound1Intraperitoneal (IP)Daily46% extension in lifespan compared to vehicle-treated mice.

Table 2: Systemic Effects of this compound in R6/2 Mice [1][2]

ParameterTreatment GroupDosage (mg/kg)Administration RouteFrequencyObservation
Body Weight This compound1Intraperitoneal (IP)3 times/weekSlowed down weight loss compared to vehicle-treated mice.
Blood Glucose This compound0.1, 1, 10Intraperitoneal (IP)3 times/weekSignificant reduction in elevated blood glucose levels to near normal levels.
Toxicity This compound6Intraperitoneal (IP)Not specifiedNo detectable toxicity based on weight, blood glucose, and liver function markers in wild-type mice treated for 6 weeks.

Table 3: Pharmacokinetic Properties of this compound in Mice [3]

ParameterDosage (mg/kg)Administration RouteValue
Maximum Concentration (Cmax) 10Intraperitoneal (IP)105 ng/mL
Time to Cmax (Tmax) 10Intraperitoneal (IP)40 minutes
Half-life (t1/2) in plasma 10Intraperitoneal (IP)30 minutes
Blood-Brain Barrier Penetration Not specifiedNot specifiedHigh

Experimental Protocols

Protocol 1: Long-term Intraperitoneal Administration of this compound in R6/2 Mice

This protocol is designed for evaluating the long-term efficacy of this compound on motor function, survival, and systemic parameters in a Huntington's disease mouse model.

Materials:

  • This compound compound

  • Vehicle (e.g., sterile saline, DMSO/saline solution - vehicle composition should be optimized and reported)

  • R6/2 transgenic mice and wild-type littermates

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

  • Equipment for motor function assessment (e.g., CatWalk gait analysis system, grip strength meter)

  • Glucometer and test strips

  • Standard laboratory equipment for blood collection and processing

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the start of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, and 10 mg/kg) for injection. Ensure the final injection volume is appropriate for the mouse weight (e.g., 5-10 mL/kg).

  • Animal Grouping: Randomly assign R6/2 and wild-type mice to treatment groups (vehicle control, this compound low dose, this compound mid dose, this compound high dose).

  • Baseline Measurements: Before initiating treatment, record baseline measurements for body weight, motor function (e.g., CatWalk analysis, grip strength), and blood glucose.

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. For long-term studies, injections can be performed daily or 3 times a week, as documented in the literature.[1]

  • Monitoring:

    • Body Weight: Monitor and record the body weight of each mouse at least once a week.

    • Motor Function: Perform motor function tests at regular intervals (e.g., every 2-4 weeks) to assess disease progression and treatment effects.

    • Blood Glucose: Measure blood glucose levels periodically from tail vein blood.

    • Survival: Monitor the animals daily and record the date of death to determine survival curves.

    • Clinical Observations: Observe the animals for any signs of toxicity or adverse effects.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the different treatment groups.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is designed to determine the pharmacokinetic profile of this compound in mice following a single administration.

Materials:

  • This compound compound

  • Vehicle

  • Wild-type mice

  • Sterile syringes and needles

  • Blood collection tubes (e.g., containing anticoagulant)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via the desired route (e.g., IP injection).[3]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Brain Tissue Collection (Optional): At the final time point, euthanize the mice and perfuse with saline. Collect the brain and store it at -80°C for analysis of brain tissue concentration.

  • Sample Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area under the curve) using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization (R6/2 & WT mice) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (Weight, Motor Function, Glucose) grouping->baseline treatment This compound or Vehicle Administration (e.g., IP injection) baseline->treatment monitoring Regular Monitoring - Body Weight - Motor Function - Blood Glucose - Survival treatment->monitoring Long-term data_collection Data Collection monitoring->data_collection analysis Statistical Analysis & Interpretation data_collection->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating this compound in a mouse model.

References

Application Notes and Protocols for In Vivo Studies of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal dosage and administration of MK-28 for in vivo studies, based on currently available preclinical data. The protocols and information are intended to assist in the design and execution of experiments investigating the therapeutic potential of this selective PERK activator.

Overview of this compound

This compound is a small molecule activator of the PKR-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR). Activation of the PERK pathway has been shown to be a promising therapeutic strategy in models of neurodegenerative diseases, particularly Huntington's disease, by mitigating endoplasmic reticulum (ER) stress.[1]

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and pharmacokinetic parameters of this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in R6/2 Mouse Model of Huntington's Disease

DosageAdministration RouteFrequencyKey FindingsReference
0.1 mg/kgIntraperitoneal (IP)3 times a weekSignificantly improved physiological and motor parameters.[2]
0.3 mg/kgIntraperitoneal (IP)DailyExtended lifespan by 16 days (20%).[1]
1 mg/kgIntraperitoneal (IP)Daily or 3 times a weekMost significant improvement in motor function, approaching wild-type levels. Extended lifespan by 38 days (46%). Significantly reduced blood glucose levels and slowed weight loss. Increased survival.[1][2][3]
10 mg/kgIntraperitoneal (IP)3 times a weekLess long-term protective effect compared to 1 mg/kg. Mice became too fragile for some tests after 12 weeks.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

Animal ModelDosageAdministration RouteCmaxTmaxHalf-life (t1/2)Oral Bioavailability (%F)Reference
Mouse10 mg/kgIntraperitoneal (IP)105 ng/mL40 min30 min-[3]
Sprague-Dawley Rat1 mg/kgOral (p.o.)10.0 ± 8.3 ng/mL-2.16 ± 0.45 h58%[4]
Sprague-Dawley Rat3 mg/kgOral (p.o.)--1.55 ± 0.42 h92%[4]
Sprague-Dawley Rat10 mg/kgOral (p.o.)--1.91 ± 0.28 h60%[4]
Sprague-Dawley Rat-Intravenous (i.v.)--1.31 ± 0.06 h-[4]

Table 3: Toxicology Summary of this compound in Mice

DosageAdministration RouteDurationFindingsReference
6 mg/kgIntraperitoneal (IP)6 weeks (3 times a week)No detectable toxicity based on weight, blood glucose levels, and blood liver function markers in wild-type mice.[1]

Signaling Pathway

This compound functions by activating the PERK signaling pathway, a critical arm of the Unfolded Protein Response (UPR). The diagram below illustrates the mechanism of action.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds PERK_inactive PERK (inactive) BiP->PERK_inactive Inhibits PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ER Stress (Unfolded Protein Accumulation) eIF2a eIF2α PERK_active->eIF2a Phosphorylates MK28 This compound MK28->PERK_active Activates eIF2a_P p-eIF2α ATF4 ATF4 Translation eIF2a_P->ATF4 Preferentially allows Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation Leads to CHOP_GADD34 CHOP, GADD34 Transcription ATF4->CHOP_GADD34 Induces Cellular_Response Adaptive Cellular Response (e.g., Apoptosis, Autophagy) CHOP_GADD34->Cellular_Response Regulates

Caption: PERK signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound.

Preparation and Administration of this compound Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (27-30 gauge)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Vehicle Preparation: The vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Working Solution Preparation: a. For a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL this compound stock solution to a sterile microcentrifuge tube. b. Add 400 µL of PEG300 and vortex thoroughly. c. Add 50 µL of Tween-80 and vortex again. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is a uniform suspension.

  • Administration: a. Administer the prepared this compound solution to mice via intraperitoneal (IP) injection. b. The injection volume is typically 10 µL/g of body weight. For a 25g mouse receiving a 1 mg/kg dose, inject 250 µL of the 0.1 mg/mL working solution. c. Ensure proper restraint of the animal and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

Intraperitoneal (IP) Injection in Mice

IP_Injection_Workflow A Prepare this compound Solution (See Protocol 4.1) B Restrain Mouse (e.g., scruffing) A->B C Locate Injection Site (Lower Right Abdominal Quadrant) B->C D Insert Needle (27-30G, bevel up, 15-20° angle) C->D E Aspirate to Check for Fluid (Blood or urine indicates incorrect placement) D->E E->B If fluid present, reposition F Inject Solution Slowly E->F If no fluid G Withdraw Needle F->G H Return Mouse to Cage and Monitor G->H Experimental_Workflow A Animal Acclimation (R6/2 and WT mice) B Baseline Measurements (Body weight, motor function, blood glucose) A->B C Group Allocation (Vehicle, this compound low dose, this compound high dose) B->C D Treatment Period (e.g., Daily IP injections for 12 weeks) C->D E Weekly/Bi-weekly Monitoring (Body weight, clinical signs) D->E F Periodic Functional Assessments (e.g., Rotarod every 2 weeks) D->F G Periodic Blood Glucose Measurement D->G H End of Study (e.g., at 14 weeks of age or humane endpoint) E->H F->H G->H I Terminal Procedures (Tissue collection for analysis) H->I J Data Analysis and Interpretation I->J

References

Application Notes and Protocols: Inducing PERK Activation with MK-28 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis while selectively promoting the translation of stress-response proteins like ATF4.[1][3][4][5] This pathway is crucial for neuronal homeostasis, and its dysregulation has been implicated in various neurodegenerative diseases, including Huntington's disease.[1][4]

MK-28 is a potent and selective small-molecule activator of PERK.[3][6] It has demonstrated neuroprotective effects in cellular and animal models of Huntington's disease by modulating the UPR and reducing ER stress-induced apoptosis.[3][4][7] These application notes provide detailed protocols for inducing and assessing PERK activation in neuronal cells using this compound, along with summarized quantitative data from relevant studies.

Data Presentation

The following tables summarize the quantitative effects of this compound on the PERK signaling pathway in various cell lines.

Table 1: Effect of this compound on eIF2α Phosphorylation in Striatal Cells

Cell LineThis compound Concentration (µM)Treatment Time (hours)Fold Increase in p-eIF2α (relative to untreated)Reference
STHdh Q7/70.11.5~1.5[1]
STHdh Q7/711.5~1.8[1]
STHdh Q7/751.5~2.0[1]
STHdh Q111/1110.11.5~1.3[1]
STHdh Q111/11111.5~1.5[1]
STHdh Q111/11151.5~1.6[1]

Table 2: Effect of this compound on Downstream Targets of the PERK Pathway

Cell LineThis compound Concentration (µM)Treatment Time (hours)TargetFold Increase (relative to untreated)Reference
STHdh Q7/7101.5ATF4 protein~2.5[1]
STHdh Q7/751.5CHOP mRNA~4[1]
STHdh Q7/7501.5CHOP mRNA~10[1][6]
STHdh Q111/11151.5CHOP mRNA~3[1]
STHdh Q111/111501.5CHOP mRNA~8[1]
STHdh Q111/11151.5GADD34 mRNA~2.5[1]
STHdh Q111/111501.5GADD34 mRNA~5[6]

Table 3: In Vitro Kinase Activity and Cellular Apoptosis Rescue

AssayThis compound ConcentrationEffectReference
In vitro PERK kinase assayEC50 = 490 nMActivation of isolated PERK[1]
Rescue from ER stress-induced apoptosis (STHdh Q111/111 cells)10 µM40% reduction in apoptosis[3][8]
Rescue from ER stress-induced apoptosis (STHdh Q111/111 cells)IC50 = 6.8 µMInhibition of apoptosis[8]

Experimental Protocols

Protocol 1: Induction of PERK Activation in Neuronal Cell Culture

This protocol describes the general procedure for treating neuronal cells with this compound to induce PERK activation.

Materials:

  • Neuronal cell line (e.g., STHdh Q7/7, STHdh Q111/111, or other relevant neuronal cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed neuronal cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared this compound working solutions or vehicle control to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired period (e.g., 1.5 hours for assessing eIF2α phosphorylation or longer for downstream targets and apoptosis assays).[1]

  • Cell Lysis: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting or qPCR).

Protocol 2: Assessment of PERK Activation by Western Blotting

This protocol outlines the detection of PERK activation by measuring the phosphorylation of PERK and its substrate eIF2α.

Materials:

  • Treated and control cell lysates from Protocol 1

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-PERK (Thr980)

    • Rabbit anti-PERK

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-eIF2α

    • Antibody for a loading control (e.g., anti-β-actin, anti-GAPDH, or anti-Calnexin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-PERK or anti-phospho-eIF2α) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies against total PERK, total eIF2α, and a loading control.

  • Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Analysis of Downstream Gene Expression by qPCR

This protocol details the measurement of changes in the mRNA levels of PERK downstream targets such as ATF4, CHOP (also known as DDIT3), and GADD34 (also known as PPP1R15A).

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR primers for target genes (CHOP, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., Unfolded Proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates MK28 This compound MK28->PERK_inactive directly activates PERK_active p-PERK (active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation leads to ATF4 ATF4 Translation peIF2a->ATF4 selectively allows ATF4_protein ATF4 Protein ATF4->ATF4_protein CHOP CHOP Transcription ATF4_protein->CHOP GADD34 GADD34 Transcription ATF4_protein->GADD34 Cell_Survival Cell Survival (Stress Adaptation) ATF4_protein->Cell_Survival promotes Apoptosis Apoptosis CHOP->Apoptosis can lead to

Caption: PERK signaling pathway activated by this compound.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treat cells with this compound (various concentrations and times) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis rna_extraction RNA Extraction harvest->rna_extraction protein_quant Protein Quantification lysis->protein_quant rt_pcr Reverse Transcription rna_extraction->rt_pcr western_blot Western Blotting (p-PERK, p-eIF2α) protein_quant->western_blot qpcr qPCR (ATF4, CHOP, GADD34) rt_pcr->qpcr analysis_wb Densitometric Analysis western_blot->analysis_wb analysis_qpcr ΔΔCt Analysis qpcr->analysis_qpcr

Caption: Experimental workflow for analyzing this compound-induced PERK activation.

References

Application Notes and Protocols: Experimental Use of MK-28 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of MK-28, a selective PERK activator, in the context of cancer cell biology. Given the dual role of the PERK signaling pathway in cancer progression and suppression, this compound serves as a valuable tool for elucidating the therapeutic potential of modulating the Unfolded Protein Response (UPR) in various cancer models.

Introduction: this compound and the PERK Signaling Pathway in Cancer

This compound is a potent and selective small-molecule activator of the Protein kinase R-like endoplasmic reticulum kinase (PERK), a critical sensor of endoplasmic reticulum (ER) stress.[1][2] The PERK pathway is one of the three major branches of the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER. In the tumor microenvironment, cancer cells often experience ER stress due to factors like hypoxia, nutrient deprivation, and high metabolic demand.

The activation of PERK can have paradoxical effects on cancer cells.[3][4] On one hand, it can promote cell survival and adaptation to stress by attenuating protein translation and upregulating antioxidant responses, thereby contributing to tumor growth and chemoresistance.[3][5] On the other hand, sustained or excessive PERK activation can trigger apoptosis, suggesting a potential anti-cancer strategy.[4][6] The context-dependent nature of PERK signaling makes its selective activation by compounds like this compound a critical area of investigation in oncology.[7]

These protocols are designed to enable researchers to systematically evaluate the effects of this compound on cancer cell lines, from determining its cytotoxic potential to dissecting its impact on the PERK signaling cascade.

PERK Signaling Pathway Diagram

The following diagram illustrates the core components of the PERK signaling pathway and its downstream effects, which can be either pro-survival or pro-apoptotic in a cancer context.

PERK_Signaling_Pathway ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) BiP BiP ER_Stress->BiP Sequesters BiP PERK_inactive PERK (Inactive) BiP->PERK_inactive Inhibition PERK_active PERK (Active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation NRF2 NRF2 PERK_active->NRF2 Phosphorylation MK28 This compound MK28->PERK_active Direct Activation eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_Attenuation Global Translation Attenuation eIF2a_P->Translation_Attenuation ATF4 ATF4 Translation eIF2a_P->ATF4 Selective Translation NRF2_P p-NRF2 NRF2->NRF2_P NRF2_nuc NRF2 NRF2_P->NRF2_nuc ATF4_nuc ATF4 ATF4->ATF4_nuc Pro_Survival_Genes Pro-Survival Genes (Antioxidant Response, Amino Acid Metabolism) ATF4_nuc->Pro_Survival_Genes Pro_Apoptotic_Genes Pro-Apoptotic Genes (CHOP) ATF4_nuc->Pro_Apoptotic_Genes NRF2_nuc->Pro_Survival_Genes

Caption: The PERK signaling pathway activated by ER stress or the compound this compound.

Data Presentation: Quantitative Analysis of this compound

While most published data for this compound pertains to its neuroprotective effects, similar quantitative assays are essential for its characterization in cancer cell lines.[1][8]

Table 1: Reported Bioactivity of this compound in a Huntington's Disease Cellular Model

ParameterCell LineAssayResultReference
Apoptosis RescueSTHdhQ111/111Tunicamycin-induced apoptosisIC50 = 6.8 µM[9]
eIF2α PhosphorylationSTHdhQ7/7Western BlotSignificant increase at 0-5 µM[10]
PERK ActivationMEF CellsWestern Blot (Mobility Shift)Increased PERK-P at 1-5 µM[11]

Table 2: Representative Template for Cell Viability Data of this compound in Cancer Cell Lines

This table serves as a template for presenting results from a cell viability assay, such as the MTT assay described in Section 4.1.

Cancer Cell LineCancer TypeThis compound IC50 (µM) after 72h
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
U87-MGGlioblastomaExperimental Value
PANC-1Pancreatic CancerExperimental Value

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological effects of this compound on cultured cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)[13][14]

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations (or vehicle control).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot Analysis of PERK Pathway Activation

This protocol is used to detect the phosphorylation status of PERK and its downstream target eIF2α, providing direct evidence of this compound's mechanism of action.

Materials:

  • Cancer cell line(s)

  • 6-well plates

  • This compound compound (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-PERK (Thr980)

    • Rabbit anti-PERK (Total)

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Rabbit anti-eIF2α (Total)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-Actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 1-3 hours) to observe signaling events.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total PERK, total eIF2α, and a loading control. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial investigation of this compound in cancer cell lines.

Experimental_Workflow cluster_assays Biological Assays start Start: Select Cancer Cell Line Panel cell_culture Cell Culture & Seeding (96-well & 6-well plates) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (MTT Protocol 4.1) treatment->viability_assay western_blot Western Blot Analysis (PERK Pathway, Protocol 4.2) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, Densitometry) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion & Further Studies (e.g., Apoptosis Assays, In Vivo Models) data_analysis->conclusion

Caption: A standard workflow for characterizing the effects of this compound in cancer cells.

References

Application Notes and Protocols for Measuring Apoptosis after MK-28 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a potent and selective activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key sensor in the Unfolded Protein Response (UPR).[1][2][3][4][5] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK activation can have dual roles, promoting cell survival under transient stress but triggering apoptosis under prolonged or severe ER stress.[1][6][7][8] In the context of neurodegenerative diseases like Huntington's, this compound has been shown to be protective by rescuing cells from ER stress-induced apoptosis.[2][4][9] However, the role of PERK activation in cancer is context-dependent, with the potential to either promote tumor cell survival or induce apoptosis.[1][6][7][8] Therefore, it is crucial to experimentally determine the effect of this compound on apoptosis in specific cell types.

This document provides detailed protocols for measuring apoptosis in cells treated with this compound, focusing on established methods for detecting the key hallmarks of programmed cell death.

This compound Signaling Pathway

This compound selectively activates PERK, initiating a signaling cascade that can lead to either cell survival or apoptosis. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in both cell survival and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). The ultimate cell fate depends on the duration and intensity of the PERK signaling.[6][7][8]

MK28_Signaling This compound Signaling Pathway MK28 This compound PERK PERK MK28->PERK activates pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis inhibits ATF4 ATF4 peIF2a->ATF4 promotes translation Survival_Genes Survival Genes ATF4->Survival_Genes upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: this compound activates PERK, leading to downstream signaling that can result in either cell survival or apoptosis.

Data Presentation

While the direct effect of this compound on MKN28 gastric cancer cells has not been extensively documented in publicly available research, studies in other models provide quantitative insights into its anti-apoptotic effects.

Cell LineTreatmentApoptotic ReadoutResultReference
STHdhQ111/111 (Huntington's Disease model)10 µM this compoundER stress-induced apoptosis40% reduction in apoptosis[2][9]
STHdhQ111/111 (Huntington's Disease model)This compoundInhibition of apoptosis (IC50)6.8 µM[9]

Experimental Protocols

The following are detailed protocols for commonly used apoptosis assays to evaluate the effect of this compound treatment.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Apoptosis Measurement Cell_Culture Cell Culture (e.g., MKN28 cells) MK28_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->MK28_Treatment Harvest_Cells Harvest Cells MK28_Treatment->Harvest_Cells Apoptosis_Assays Apoptosis Assays Harvest_Cells->Apoptosis_Assays AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis_Assays->AnnexinV TUNEL TUNEL Assay (Microscopy or Flow Cytometry) Apoptosis_Assays->TUNEL Caspase3 Caspase-3 Activity Assay (Spectrophotometry) Apoptosis_Assays->Caspase3 Data_Analysis Data Analysis and Interpretation AnnexinV->Data_Analysis TUNEL->Data_Analysis Caspase3->Data_Analysis

Caption: General workflow for assessing apoptosis in cultured cells following treatment with this compound.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Treat cells with varying concentrations of this compound for different time points. Include untreated and positive controls.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Culture and treat cells with this compound on coverslips or in culture plates.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization solution for 5-15 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Positive Control: Treat one sample with DNase I to induce DNA breaks.

    • Negative Control: Prepare a sample without the TdT enzyme.

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Detection:

    • Stop the reaction and wash the cells as per the kit's protocol.

    • If using an indirect detection method (e.g., biotin-dUTP), incubate with the fluorescently labeled streptavidin.

    • Counterstain the nuclei with a DNA dye like DAPI or Hoechst, if desired.

  • Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize and quantify the percentage of TUNEL-positive (fluorescent) cells using a fluorescence microscope. Alternatively, analyze by flow cytometry.

Protocol 3: Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-pNA)

  • Microplate reader

  • 96-well plate

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

  • Cell Lysis:

    • Harvest 1-5 x 10^6 cells per sample.

    • Resuspend the cell pellet in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Caspase-3 Assay:

    • Add 50-100 µg of protein from each lysate to a 96-well plate.

    • Add reaction buffer to each well.

    • Add the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The caspase-3 activity is proportional to the color intensity.

    • Calculate the fold-increase in caspase-3 activity compared to the untreated control after normalizing to the protein concentration.

By employing these protocols, researchers can effectively characterize and quantify the apoptotic response of cells to this compound treatment, providing valuable insights into its mechanism of action in different cellular contexts.

References

Application Notes and Protocols for Studying the ER Stress Response Using MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations in ER homeostasis, caused by a variety of cellular stressors, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function, but if the stress is too severe or prolonged, it can trigger apoptosis.

One of the three main branches of the UPR is mediated by the protein kinase R-like ER kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis, which reduces the protein load on the ER. This also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as CHOP and GADD34.

MK-28 is a potent and selective small-molecule activator of PERK.[1][2] By directly targeting PERK, this compound provides a powerful tool for studying the specific roles of the PERK branch of the UPR in various physiological and pathological contexts, including neurodegenerative diseases, cancer, and metabolic disorders.[2][3] These application notes provide detailed protocols for using this compound to investigate the ER stress response in cell culture models.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of the PERK pathway, as reported in the literature. These data can serve as a reference for expected outcomes in your experiments.

Table 1: In Vitro Efficacy of this compound in Rescuing Cells from ER Stress-Induced Apoptosis

Cell LineER Stress InducerThis compound ConcentrationOutcomeReference
STHdhQ111/111Tunicamycin (B1663573)5 µMSignificant rescue from apoptosis[4]
STHdhQ111/111Tunicamycin10 µM~40% reduction in apoptosis[5]
STHdhQ111/111Tunicamycin50 µMSignificant rescue from apoptosis[4]
STHdhQ111/111Tunicamycin100 µMSignificant rescue from apoptosis[5]
WT MEFsTunicamycin5 µMSignificant rescue from apoptosis[5]
PERK-/- MEFsTunicamycinVariousNo protective effect[5]

Table 2: Dose-Dependent Effects of this compound on Downstream PERK Pathway Markers

MarkerCell Type/ModelThis compound ConcentrationFold Change (approx.)Reference
p-PERKMEF cells1 µMIncreased[1]
p-PERKMEF cells5 µMFurther Increased[1]
p-eIF2αMouse Brain (in vivo)6 mg/kgSignificantly Increased[1]
ATF4 ProteinSTHdhQ111/111 cellsHigh concentrationup to 2.5-fold[3]
CHOP mRNASTHdhQ111/111 cellsHigh concentrationup to 10-fold[3]
GADD34 mRNASTHdhQ111/111 cellsHigh concentrationup to 5-fold[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in DOT language for Graphviz.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_cytosol Cytosol cluster_nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylates MK28 This compound MK28->PERK_active Activates peIF2a p-eIF2α Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation Leads to ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Promotes Translation ATF4_protein ATF4 Protein ATF4_nucleus ATF4 ATF4_protein->ATF4_nucleus Translocates ARE ARE (Antioxidant Response Element) ATF4_nucleus->ARE Binds to UPRE UPRE (UPR Response Element) ATF4_nucleus->UPRE Binds to Gene_expression Target Gene Expression (CHOP, GADD34, etc.) ARE->Gene_expression UPRE->Gene_expression

Caption: this compound activates the PERK signaling pathway of the UPR.

Experimental_Workflow_WesternBlot start Seed Cells in Culture Plates incubation1 Incubate for 24h (allow attachment) start->incubation1 treatment Treat Cells: - Vehicle Control - ER Stress Inducer (e.g., Tunicamycin) - this compound - ER Stress Inducer + this compound incubation1->treatment incubation2 Incubate for desired time (e.g., 3-24 hours) treatment->incubation2 harvest Harvest Cells & Lyse incubation2->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Caption: Workflow for Western Blot analysis of PERK pathway activation.

Experimental Protocols

Protocol 1: Induction of ER Stress and Treatment with this compound for Apoptosis Assay

This protocol is designed to assess the protective effects of this compound against ER stress-induced apoptosis.

Materials:

  • Cell line of interest (e.g., STHdhQ111/111, MEFs, HeLa)

  • Complete cell culture medium

  • Tunicamycin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay, Annexin V staining kit)

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 1, 5, 10, 25, 50, and 100 µM.

    • Prepare the ER stress-inducing agent. For tunicamycin, a final concentration of 1-5 µg/mL is often effective, but should be optimized for your cell line.

    • Aspirate the old medium from the cells.

    • Add the medium containing the different concentrations of this compound and/or tunicamycin to the respective wells. Include the following controls:

      • Vehicle control (medium with DMSO)

      • Tunicamycin only

      • This compound only (at each concentration)

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[6]

  • Apoptosis Measurement:

    • Follow the manufacturer's instructions for the chosen apoptosis detection kit.

    • For Caspase-Glo® 3/7 Assay, add the reagent directly to the wells, incubate, and measure luminescence.

    • For Annexin V staining, harvest the cells, stain with Annexin V and a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry.

  • Data Analysis: Normalize the apoptosis levels in the treated wells to the tunicamycin-only control (set to 100%). Calculate the percentage reduction in apoptosis for each this compound concentration.

Protocol 2: Analysis of PERK Pathway Activation by Western Blot

This protocol details the procedure for analyzing the phosphorylation and expression of key proteins in the PERK pathway following treatment with this compound.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Tunicamycin or Thapsigargin (B1683126) (stock solutions in DMSO)

  • This compound (stock solution in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach for 24 hours.

    • Treat the cells as described in Protocol 1, step 2. For a time-course experiment, you can treat the cells for different durations (e.g., 1, 3, 6, 12, 24 hours). A 3-hour treatment with thapsigargin and this compound has been shown to be effective for observing PERK phosphorylation.[1]

  • Cell Lysis:

    • Place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Protocol 3: Analysis of UPR Target Gene Expression by qPCR

This protocol allows for the quantification of mRNA levels of ATF4 target genes, such as CHOP and GADD34.

Materials:

  • Treated cells from 6-well plates (as in Protocol 2)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CHOP, GADD34) and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to dissect the intricate role of the PERK-mediated ER stress response in their specific area of interest.

References

In Vivo Efficacy of MK-28: Application Notes and Protocols for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of MK-28, a potent and selective activator of PKR-like ER kinase (PERK). The primary focus of the presented data is on its therapeutic potential in a preclinical model of Huntington's disease (HD). The protocols and data herein are intended to guide researchers in designing and interpreting their own in vivo studies.

Mechanism of Action

This compound functions by specifically activating PERK, a key component of the unfolded protein response (UPR).[1][2] This activation helps to restore cellular homeostasis, particularly under conditions of endoplasmic reticulum (ER) stress, which is a central cytotoxic mechanism in neurodegenerative diseases like Huntington's.[1][2] The activation of PERK by this compound leads to an increase in the phosphorylation of eIF2α, which in turn boosts the UPR and reduces ER stress-induced apoptosis.[1][3]

Below is a diagram illustrating the signaling pathway of this compound.

MK28_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER Stress ER Stress PERK PERK ER Stress->PERK triggers eIF2a eIF2a PERK->eIF2a phosphorylates This compound This compound This compound->PERK activates p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 increases translation CHOP/GADD34 CHOP/GADD34 ATF4->CHOP/GADD34 induces transcription UPR Activation UPR Activation CHOP/GADD34->UPR Activation Cell Survival Cell Survival UPR Activation->Cell Survival Apoptosis Reduction Apoptosis Reduction UPR Activation->Apoptosis Reduction

Caption: Signaling pathway of this compound in activating the PERK branch of the UPR.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been predominantly studied in the R6/2 mouse model of Huntington's disease. This model exhibits a progressive neurodegenerative phenotype that recapitulates many features of the human disease.

Pharmacokinetic Profile

A single intraperitoneal (IP) injection of this compound at 10 mg/kg demonstrated good brain bioavailability and blood-brain barrier (BBB) penetration in mice.[4]

ParameterPlasmaBrain
Cmax 105 ng/mL57 ng/g
Half-life 30 min80 min
Time to Cmax 40 min40 min
Table 1: Pharmacokinetic parameters of this compound in mice following a single 10 mg/kg IP injection.[4]
Efficacy in R6/2 Mouse Model of Huntington's Disease

Long-term treatment with this compound has shown significant improvements in various disease-related parameters in R6/2 mice.

Treatment GroupBody WeightBlood GlucoseGrip StrengthMotor Function (CatWalk)Lifespan Extension
Untreated R6/2 Progressive lossSignificantly elevatedSignificant declineProgressive declineBaseline
This compound (0.1 mg/kg) Moderate improvementSignificantly reduced-Significantly improved-
This compound (0.3 mg/kg) ----16 days (20%)
This compound (1 mg/kg) Significant slowing of lossReturned to near WT levelsSignificantly improvedStrong improvement, approaching WT values38 days (46%)
This compound (10 mg/kg) Less long-term protective effectSignificantly reduced---
CCT020312 (1 mg/kg) Good improvementGood improvement-Some improvement-
Table 2: Summary of in vivo efficacy of this compound in the R6/2 Huntington's disease mouse model.[1][2][5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and design.

Animal Model
  • Species: Mouse

  • Strain: R6/2 transgenic model for Huntington's disease (with 120 or 160 CAG repeats) and wild-type (WT) littermates.[1][2]

Drug Administration
  • Formulation: For in vivo administration, this compound can be prepared by adding solvents sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[6]

  • Routes of Administration:

    • Intraperitoneal (IP) Injection: Daily or 3 times a week.[2][3]

    • Subcutaneous (SC) Delivery: Via Alzet osmotic minipumps for continuous delivery over 28 days.[1][4]

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.

MK28_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal Model R6/2 HD Mice & WT Littermates Grouping Randomize into Treatment Groups Animal Model->Grouping Vehicle Vehicle Control MK28_Doses This compound (e.g., 0.1, 1, 10 mg/kg) Admin IP Injection or SC Pump Vehicle->Admin MK28_Doses->Admin Behavioral Motor Function (CatWalk) Grip Strength Admin->Behavioral Physiological Body Weight Blood Glucose Admin->Physiological Survival Lifespan Monitoring Admin->Survival Data Collect & Analyze Data Behavioral->Data Physiological->Data Survival->Data

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Efficacy Endpoint Measurements
  • Motor Function (CatWalk Gait Analysis): Automated quantitative analysis of rodent gait. Measurements are typically taken at regular intervals (e.g., every two weeks) to assess motor coordination and function.[2]

  • Grip Strength: Assessed using a grip strength meter to measure forelimb and hindlimb muscle strength. This is a common test for neuromuscular function.[2]

  • Body Weight: Monitored weekly as an indicator of general health and disease progression.[2][5]

  • Blood Glucose Levels: Measured from tail vein blood samples, as elevated glucose is a metabolic phenotype observed in HD model mice.[2][5]

  • Survival: Monitored daily to determine the effect of the treatment on the lifespan of the animals.[2][3]

Toxicity Assessment

To assess potential toxicity, wild-type mice can be treated with a high dose of this compound (e.g., 6 mg/kg) for an extended period (e.g., 5-6 weeks).[1][2] Parameters to monitor include:

  • Body weight

  • Blood glucose levels

  • Blood markers for liver function[1][2]

Conclusion

The available in vivo data strongly suggest that this compound, a PERK activator, holds significant therapeutic promise for Huntington's disease. Long-term administration in the R6/2 mouse model has been shown to ameliorate motor deficits, correct metabolic abnormalities, and extend lifespan, all with a favorable safety profile.[1][2] These findings warrant further investigation of this compound in other neurodegenerative disease models characterized by ER stress.

References

Application Notes and Protocols for MK-2866 Delivery in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common delivery methods for the selective androgen receptor modulator (SARM) MK-2866 (Ostarine, Enobosarm) in animal research, with a focus on rodent models. The included protocols and data are intended to guide researchers in selecting the appropriate administration route for their specific experimental needs.

Introduction

MK-2866 is a non-steroidal SARM known for its tissue-selective anabolic effects, primarily targeting muscle and bone.[1] Its favorable pharmacokinetic profile and oral bioavailability have made it a subject of extensive preclinical research.[2][3] The choice of delivery method is a critical aspect of study design, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, the experimental outcomes. This document outlines the most frequently used administration routes—oral gavage, subcutaneous injection, and intraperitoneal injection—providing detailed protocols and comparative data to aid in experimental design.

Data Presentation: Comparison of Delivery Methods

The following table summarizes quantitative data associated with different MK-2866 delivery methods in rats, compiled from various preclinical studies.

ParameterOral GavageSubcutaneous (SC) InjectionIntraperitoneal (IP) Injection
Common Dosage 0.04 - 4 mg/kg body weight/day[4][5]0.4 mg/kg body weight/day[1][6]Protocol available, specific dosage in literature less common[7]
Bioavailability High and complete in rats[3]Generally lower than intramuscular, but provides sustained release[8][9]Expected to be rapid, bypassing first-pass metabolism
Common Vehicle(s) DMSO, PEG300, Tween-80, Saline[7]Ethanol (B145695)/PEG300 (10:90 v/v)[1]; DMSO/PEG300 (20:80 v/v)[6]DMSO, PEG300, Tween-80, Saline[7]
Frequency Daily[5]Daily or 5 times a week[1][6]Dependent on experimental design
Reported Model Rat (Ovariectomized)[5]Rat (Wistar, Sprague-Dawley)[1][6]Rat (Protocol described)[7]

Experimental Protocols

Oral Gavage Administration

Oral gavage is a common method for administering precise doses of MK-2866, leveraging its high oral bioavailability in rodents.[3]

Materials:

  • MK-2866 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (gavage needles), appropriate size for the animal

  • Syringes

Protocol for Preparation of Suspended Solution (2.5 mg/mL): [7]

  • Prepare a stock solution of MK-2866 in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly using a vortex mixer until the solution is homogenous.

  • Add 50 µL of Tween-80 and vortex again to ensure even mixing.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex the final suspension thoroughly before each administration to ensure a uniform dose.

Administration Procedure:

  • Ensure the animal is properly restrained.

  • Measure the correct volume of the MK-2866 suspension into a syringe fitted with an appropriately sized gavage needle.

  • Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Monitor the animal briefly after administration to ensure no adverse reactions.

Subcutaneous (SC) Injection

Subcutaneous injection is another widely used method that allows for a slower, more sustained release of the compound.

Materials:

  • MK-2866 powder

  • Vehicle (select one):

    • Ethanol and PEG300[1]

    • DMSO and PEG300[6]

  • Sterile vials

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 25-27 gauge)

Protocol for Preparation of SC Injection Solution:

  • Ethanol/PEG300 Vehicle: [1]

    • Dissolve the required amount of MK-2866 in ethanol.

    • Add PEG300 to achieve a final vehicle ratio of 10:90 (v/v) ethanol to PEG300.

    • Ensure the solution is clear and fully dissolved before drawing into the syringe.

  • DMSO/PEG300 Vehicle: [6]

    • Dissolve the MK-2866 powder in DMSO.

    • Add PEG300 to reach a final vehicle composition of 20% DMSO and 80% PEG300.

    • Mix thoroughly until a clear solution is formed.

Administration Procedure:

  • Properly restrain the animal.

  • Lift a fold of skin, typically in the dorsal region (scruff of the neck or back).

  • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution and withdraw the needle.

  • Gently massage the injection site to aid dispersion.

Intraperitoneal (IP) Injection

Intraperitoneal injections offer rapid absorption into the bloodstream.

Materials:

  • MK-2866 powder

  • Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)[7]

  • Sterile vials

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 23-25 gauge)[10]

Protocol for Preparation of IP Injection Solution:

  • The same suspended solution prepared for oral gavage can be utilized for intraperitoneal injections.[7] It is crucial to ensure the sterility of all components and the final solution.

Administration Procedure: [10][11]

  • Securely restrain the animal in dorsal recumbency, tilting the head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

  • Aspirate to check for the presence of urine or intestinal contents, which would indicate improper placement.

  • If aspiration is clear, inject the solution.

  • Withdraw the needle and return the animal to its cage.

Visualizations

MK-2866 Signaling Pathway

MK-2866, as a SARM, selectively binds to the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway initiated by ligand binding.

MK2866_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) MK2866->AR_complex Binds to AR Activated_AR Activated AR Dimer AR_complex->Activated_AR HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators Anabolic_effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_effects

Caption: Canonical androgen receptor signaling pathway activated by MK-2866.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of MK-2866 in an animal model.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Animal_acclimation Animal Acclimation Group_assignment Group Assignment (e.g., Vehicle, MK-2866) Animal_acclimation->Group_assignment Dose_prep MK-2866 Formulation Preparation Group_assignment->Dose_prep Daily_dosing Daily Administration (Oral, SC, or IP) Dose_prep->Daily_dosing Monitoring Daily Monitoring (Weight, Health) Daily_dosing->Monitoring Endpoint_collection Endpoint Data Collection (e.g., Muscle Mass, Biomarkers) Monitoring->Endpoint_collection Tissue_harvesting Tissue Harvesting Endpoint_collection->Tissue_harvesting Data_analysis Statistical Analysis Tissue_harvesting->Data_analysis Result Results & Conclusion Data_analysis->Result

Caption: General experimental workflow for in vivo MK-2866 studies in animal models.

Logical Relationship of Delivery Method Choice

The selection of a delivery method is influenced by the desired pharmacokinetic profile and the specific research question. This diagram illustrates the logical considerations.

Delivery_Method_Logic cluster_pk Desired Pharmacokinetic Profile cluster_dm Choice of Delivery Method Research_question Research Question Rapid_absorption Rapid Absorption & High Peak Concentration Research_question->Rapid_absorption Sustained_release Sustained Release & Stable Plasma Levels Research_question->Sustained_release Bypass_first_pass Bypass First-Pass Metabolism Research_question->Bypass_first_pass Oral_gavage Oral Gavage Rapid_absorption->Oral_gavage High Bioavailability IP_injection Intraperitoneal Injection Rapid_absorption->IP_injection SC_injection Subcutaneous Injection Sustained_release->SC_injection Bypass_first_pass->SC_injection Bypass_first_pass->IP_injection

References

Preparing MK-28 Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a potent and selective activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR). Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of activating transcription factor 4 (ATF4). This signaling cascade is crucial in cellular stress responses and has implications in various diseases, including neurodegenerative disorders and cancer. Accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable in vitro experimental results. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in cell culture experiments.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValueSource
Molecular Formula C₂₄H₂₀N₄O₂[1]
Molecular Weight 396.44 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][2][3]
Storage (Solid) -20°C for up to 3 years[1][2]

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a concentrated stock solution of this compound. It is crucial to use high-purity, anhydrous, and sterile DMSO to minimize contaminants and ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a specific concentration (e.g., 10 mM). The following formula can be used: Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 396.44 g/mol x 0.001 L x 1000 = 3.9644 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Storage of this compound Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Storage ConditionDurationSource
-20°C Up to 1 month[1][3]
-80°C Up to 6 months[1][3]

Note: Always protect the stock solutions from light.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to the final desired experimental concentrations.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in complete cell culture medium (containing serum and other supplements) to achieve the final desired concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%.[4] A vehicle control (cell culture medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.

    Example Dilution for a 10 µM final concentration from a 10 mM stock:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a 10 µM working solution.

    • The final DMSO concentration would be 0.02%.

Experimental Protocols

General Cell Treatment Protocol

This protocol provides a general workflow for treating adherent cells with this compound.

Materials:

  • Cultured adherent cells in multi-well plates

  • Complete cell culture medium

  • Prepared this compound working solutions

  • Vehicle control solution (medium with corresponding DMSO concentration)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into the appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that allows them to be in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Treatment:

    • Aspirate the existing culture medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared this compound working solutions or the vehicle control solution to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following the incubation period, cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein extraction for Western blotting, or RNA isolation for quantitative PCR.

Visualizations

This compound Signaling Pathway

This compound selectively activates the PERK branch of the unfolded protein response. The following diagram illustrates the key steps in this signaling cascade.

MK28_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive Dissociates BiP PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation BiP BiP eIF2a eIF2α PERK_active->eIF2a Phosphorylates MK28 This compound MK28->PERK_active Activates eIF2a_P p-eIF2α Global_Translation Global Protein Translation eIF2a_P->Global_Translation Inhibits ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA Promotes Translation ATF4_Protein ATF4 Protein ATF4_in_Nucleus ATF4 ATF4_Protein->ATF4_in_Nucleus Translocates Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ATF4_in_Nucleus->Target_Genes Activates Transcription

Caption: The signaling pathway of this compound, a selective PERK activator.

Experimental Workflow for Cell Treatment with this compound

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells prep_working Prepare Working Solutions (Dilute Stock in Medium) prep_stock->prep_working adhere Allow Cells to Adhere (24 hours) seed_cells->adhere adhere->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate analysis Downstream Analysis (e.g., Viability, Western Blot, qPCR) incubate->analysis end End analysis->end

Caption: A typical workflow for in vitro cell-based assays using this compound.

References

Application Notes and Protocols for Creating Stable Cell Lines for Ostarine (MK-2866) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable cell lines are indispensable tools in drug discovery and development, providing consistent and reproducible cellular models for studying the effects of compounds over an extended period.[1][2][3] This is achieved by integrating a gene of interest into the host cell's genome, ensuring its stable expression across many generations of cells.[2][4] These cell lines are particularly valuable for high-throughput screening, functional assays, and analyzing signaling pathways.[5][6]

This document provides detailed protocols for the generation and characterization of stable cell lines for studying the effects of Ostarine (also known as Enobosarm or MK-2866). Ostarine is a Selective Androgen Receptor Modulator (SARM) that selectively binds to androgen receptors (AR) in tissues like muscle and bone, stimulating anabolic activity.[7][8][9] Unlike anabolic steroids, its non-steroidal structure and tissue-selective action aim to minimize androgenic side effects.[8][[“]]

The protocols outlined below describe the creation of two types of stable cell lines relevant for Ostarine research:

  • AR-Overexpressing Stable Cell Line: For studying direct binding, receptor activation, and downstream signaling events.

  • AR-Reporter Stable Cell Line: For quantifying the transcriptional activity of the androgen receptor in response to Ostarine treatment.

General Workflow for Stable Cell Line Generation

The generation of a stable cell line is a multi-step process that requires careful planning and execution. The overall workflow involves transfecting host cells with an expression vector, selecting for cells that have successfully integrated the gene of interest, isolating single-cell clones, and expanding and characterizing these clones to ensure stable and consistent expression.

G cluster_prep Phase 1: Preparation cluster_generation Phase 2: Generation cluster_characterization Phase 3: Characterization & Banking A Select Host Cell Line B Design Expression Vector (Gene of Interest + Selectable Marker) A->B D Transfect Cells with Vector B->D C Determine Optimal Antibiotic Concentration (Kill Curve) E Select with Antibiotic C->E D->E F Isolate Single Clones (e.g., Limiting Dilution) E->F G Expand Clonal Populations F->G H Verify Expression (e.g., Western Blot, qPCR) G->H I Functional Validation (e.g., Luciferase Assay) H->I J Cryopreserve Master and Working Cell Banks I->J

Caption: General workflow for creating stable cell lines.

Ostarine (MK-2866) Signaling Pathway

Ostarine selectively binds to the androgen receptor (AR). Upon binding in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and transcription factors. This initiates the transcription of target genes involved in anabolic processes, such as muscle protein synthesis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 Ostarine (MK-2866) AR_HSP Androgen Receptor (AR) + HSPs MK2866->AR_HSP Binds AR_MK2866 AR-Ostarine Complex AR_HSP->AR_MK2866 Conformational Change (HSP Dissociation) AR_MK2866_Nuc AR-Ostarine Complex AR_MK2866->AR_MK2866_Nuc Nuclear Translocation DNA DNA ARE Androgen Response Element (ARE) AR_MK2866_Nuc->ARE Binds mRNA mRNA DNA->mRNA Gene Transcription ARE->DNA Protein Anabolic Proteins mRNA->Protein Translation

Caption: Ostarine's mechanism of action via the Androgen Receptor.

Data Presentation

Table 1: Comparison of Common Selection Antibiotics

The choice of selection antibiotic is critical for efficiently isolating stably transfected cells. The selection speed and required concentration vary between agents.[11]

FeaturePuromycinG418 (Geneticin®)Hygromycin BBlasticidin S
Mechanism of Action Causes premature chain termination during translation.[11][12]Binds to the 80S ribosome and inhibits protein synthesis.[11]Inhibits protein synthesis by disrupting translocation.Inhibits peptidyl transferase on the ribosome.
Resistance Gene pac (puromycin N-acetyltransferase)[11]neo (neomycin phosphotransferase)[11]hph (hygromycin B phosphotransferase)bsr or BSD (blasticidin S deaminase)
Typical Concentration 0.5-10 µg/mL[11]100-2000 µg/mL[11]50-1000 µg/mL2-10 µg/mL
Selection Speed Rapid (2-7 days)[11]Slower (7-14+ days)[11]Moderate (7-10 days)Rapid (3-7 days)
Cell Type Suitability Broad applicability to most mammalian cell lines.[11]Broad applicability, but some cell lines may have intrinsic resistance.[11]Broad applicability.Broad applicability.
Table 2: Hypothetical Kill Curve Data for HEK293 Cells

This table presents example data from a kill curve experiment to determine the optimal concentration of G418 for selecting stable HEK293 cells.

G418 Concentration (µg/mL)Day 3 (% Viability)Day 7 (% Viability)Day 10 (% Viability)Recommendation
0 (Control)100%100%100%Healthy cell growth
10095%80%65%Incomplete selection
20080%50%30%Incomplete selection
40050%15%5%Incomplete selection
600 20% 5% 0% Optimal Concentration
8005%0%0%Effective, but potentially harsh
10000%0%0%Too high, may kill stable cells
Table 3: Hypothetical Luciferase Reporter Assay Results for Ostarine (MK-2866)

This table summarizes example data from a luciferase reporter assay using a stable cell line expressing an Androgen Response Element (ARE) driving a luciferase reporter. The data shows the dose-dependent effect of Ostarine on AR transcriptional activity.

TreatmentConcentrationFirefly Luciferase (RLU)Renilla Luciferase (RLU)Normalized Fold Induction
Vehicle (DMSO)-1,52030,1001.0
Dihydrotestosterone (DHT)10 nM185,40029,850122.9
Ostarine (MK-2866)1 nM25,80030,50016.8
Ostarine (MK-2866)10 nM98,50029,90065.2
Ostarine (MK-2866)100 nM155,20030,200101.9
Ostarine (MK-2866)1 µM168,30029,500112.8

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Objective: To determine the lowest concentration of a selection antibiotic that effectively kills all non-transfected host cells within a reasonable timeframe (typically 7-14 days).[1][11] This is a critical first step before generating stable cell lines.[13]

Materials:

  • Host cell line (e.g., HEK293, PC-3)

  • Complete culture medium

  • Selection antibiotic (e.g., G418, Puromycin)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the host cells into a 24-well plate at a density that will not reach full confluency during the experiment (e.g., 20-30% confluency).

  • Antibiotic Preparation: Prepare a series of dilutions of the selection antibiotic in complete culture medium.[11] For G418, a typical range is 100, 200, 400, 600, 800, and 1000 µg/mL.[11] For puromycin, a range of 0.5, 1, 2, 4, 6, 8, and 10 µg/mL is common.[11] Include a "no antibiotic" well as a positive control for growth.

  • Treatment: After 24 hours of incubation to allow cell attachment, aspirate the medium and replace it with the medium containing the different concentrations of the antibiotic.[11]

  • Incubation and Monitoring: Incubate the cells for 10-14 days.[1] Observe the cells every 2-3 days for signs of cell death.

  • Medium Change: Replace the selective medium every 3-4 days.[1][13]

  • Viability Assessment: At various time points (e.g., Day 3, 7, 10), determine the percentage of viable cells in each well using trypan blue staining and a cell counter.

  • Data Analysis: Plot the percentage of viable cells against the antibiotic concentration. The optimal concentration is the lowest dose that kills all cells within 10-14 days.[13]

Protocol 2: Generation of a Stably Transfected Cell Pool

Objective: To create a mixed population of cells that have stably integrated the gene of interest.

Materials:

  • Host cell line

  • High-quality plasmid DNA (containing the gene of interest and a selectable marker)

  • Transfection reagent (e.g., lipid-based reagent, electroporation cuvettes)[14][15]

  • Complete culture medium

  • Selective medium (complete medium with the predetermined optimal antibiotic concentration)

  • Culture dishes

Procedure:

  • Transfection: Transfect the host cells with the plasmid DNA using a method suitable for the cell type.[1][14] Follow the manufacturer's protocol for the chosen transfection reagent. If co-transfecting separate plasmids for the gene of interest and the selectable marker, use a molar ratio of 5:1 to 10:1 (gene of interest:selectable marker).[1]

  • Recovery: After transfection (typically 24-48 hours), split the cells into larger culture dishes (e.g., 10 cm dishes) at a low density (e.g., 1:10 or 1:20 dilution). This prevents dense colonies from merging. Allow the cells to grow in non-selective medium for at least 24-48 hours to allow for expression of the resistance gene.[16]

  • Selection: Aspirate the non-selective medium and replace it with the selective medium.

  • Incubation: Incubate the cells, replacing the selective medium every 3-4 days.

  • Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, and resistant cells will proliferate to form distinct colonies.[17]

  • Pool Expansion: Once visible colonies have formed, you can either proceed to single-cell cloning (Protocol 3) or harvest the entire population of resistant colonies as a "stable pool" for preliminary experiments. To do this, trypsinize the plate and transfer the mixed population of cells to a new flask for expansion in selective medium.

Protocol 3: Single-Cell Cloning by Limiting Dilution

Objective: To isolate individual cell clones from the stable pool to establish a genetically identical (monoclonal) cell line.[18]

Materials:

  • Stably transfected cell pool

  • 96-well plates

  • Selective medium

  • Serological pipettes and micropipettes

Procedure:

  • Cell Suspension: Trypsinize the stable cell pool and resuspend the cells in selective medium. Perform an accurate cell count.

  • Serial Dilution: Perform a serial dilution of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL.[18] This low density increases the probability that a well will contain only a single cell.

  • Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[19]

  • Incubation: Incubate the plates for 2-3 weeks. Add fresh selective medium as needed (e.g., 100 µL every 7 days) without disturbing the cells.

  • Colony Identification: After 1-2 weeks, screen the plates using a microscope to identify wells that contain a single colony, indicating they likely originated from a single cell. Mark these wells.

  • Expansion: Once the colonies in the identified wells are large enough (e.g., 50-70% confluent), trypsinize the cells from each well and transfer them to a larger well (e.g., a 24-well plate) for further expansion.[17] Continue to expand promising clones into progressively larger culture vessels.

Protocol 4: Characterization of Clonal Lines by Western Blot

Objective: To confirm the expression of the protein of interest in the expanded clonal cell lines.

Materials:

  • Clonal cell lines and parental (non-transfected) control cells

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors[20]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system[20]

Procedure:

  • Sample Preparation: Grow each clonal line and the parental control line to ~80-90% confluency. Wash the cells with ice-cold PBS and then lyse them using RIPA buffer.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[20][22] Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20][22]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20][22]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[21][23]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[20][22]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20][22]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[20] Compare the bands corresponding to the protein of interest across the different clones and the parental control.

Protocol 5: Functional Characterization using a Dual-Luciferase® Reporter Assay

Objective: To quantify the activation of the androgen receptor signaling pathway by Ostarine in a stable reporter cell line.

Materials:

  • Stable reporter cell line (e.g., HEK293 with ARE-luciferase reporter)

  • Ostarine (MK-2866) and positive control (e.g., DHT)

  • White, opaque 96-well plates

  • Dual-Luciferase® Reporter Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the stable reporter cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Ostarine and the positive control (DHT) in the appropriate medium. Treat the cells with the compounds for a predetermined amount of time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[24]

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate from each well to a new opaque plate.[25]

    • Add the firefly luciferase substrate to all wells and measure the luminescence (this measures the activity of the ARE-driven reporter).[24][25]

    • Add the Stop & Glo® reagent (which contains the Renilla luciferase substrate) to all wells and measure the luminescence again (this measures the activity of the co-transfected control reporter for normalization).[24]

  • Data Analysis: For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading.[24] Calculate the fold induction of reporter activity for each treatment compared to the vehicle control. Plot the fold induction against the compound concentration to generate a dose-response curve.

References

Application Note and Protocol: Detection of Phosphorylated PERK (p-PERK) by Western Blot Following MK-2866 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical sensor of ER stress and a key component of the Unfolded Protein Response (UPR).[1][2] Upon accumulation of unfolded or misfolded proteins in the ER lumen, PERK becomes activated through autophosphorylation.[2][3] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis to reduce the protein load on the ER and selectively promotes the translation of specific mRNAs, such as that for activating transcription factor 4 (ATF4).[1][4] The PERK signaling pathway plays a crucial role in both cell survival and apoptosis under conditions of ER stress.[1][5]

MK-2866 (also known as Ostarine or Enobosarm) is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic effects in conditions such as muscle wasting.[6][7][8][9] It functions by selectively binding to androgen receptors in tissues like skeletal muscle and bone, stimulating anabolic activity.[6] While the primary mechanism of MK-2866 is through androgen receptor modulation, investigating its off-target effects or its influence on cellular stress pathways, such as the PERK-mediated UPR, is essential for a comprehensive understanding of its cellular impact.

This application note provides a detailed protocol for the detection of phosphorylated PERK (p-PERK) in cell lysates by Western blot after treatment with MK-2866. The protocol covers cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, and immunodetection of p-PERK and total PERK.

Signaling Pathway

The following diagram illustrates the canonical PERK signaling pathway activated under ER stress.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK BiP->PERK_inactive dissociates PERK_active p-PERK (Active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 selective translation Translation_Inhibition Global Translation Inhibition peIF2a->Translation_Inhibition leads to CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: PERK signaling pathway under ER stress.

Experimental Protocols

Cell Culture and MK-2866 Treatment
  • Cell Seeding: Seed the cells of interest (e.g., C2C12, L6) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Growth: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

  • MK-2866 Preparation: Prepare a stock solution of MK-2866 (Ostarine) in DMSO.[10] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of MK-2866 or vehicle control (DMSO). A positive control for PERK activation, such as tunicamycin (B1663573) or thapsigargin, should be included.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours). This should be optimized for the specific cell line and experimental goals.

Cell Lysate Preparation
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[11][12] The use of phosphatase inhibitors is crucial for preserving the phosphorylation state of proteins.[13][14]

  • Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[11][15]

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][15]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.[15] For detection of less abundant modified proteins, a higher protein load (up to 100 µg) may be necessary.[12] Boil the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure the membrane is activated with methanol (B129727) before use.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15] Note: For phospho-protein detection, BSA is recommended over non-fat milk to avoid high background, as milk contains phosphoproteins.[14]

  • Primary Antibody Incubation (p-PERK): Incubate the membrane with the primary antibody against p-PERK, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[15][16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host species) diluted in 5% BSA/TBST for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]

Stripping and Reprobing for Total PERK

To normalize the p-PERK signal, the membrane should be stripped and reprobed for total PERK.

  • Stripping: Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Washing: Wash the membrane thoroughly with TBST (3 x 10 minutes).

  • Re-blocking: Re-block the membrane with 5% BSA in TBST for 1 hour.

  • Primary Antibody Incubation (Total PERK): Incubate the membrane with the primary antibody against total PERK overnight at 4°C.

  • Repeat Detection: Repeat steps 6 through 9 from the Western Blotting protocol above.

Data Analysis
  • Quantification: Use densitometry software to quantify the band intensities for both p-PERK and total PERK.

  • Normalization: For each sample, normalize the p-PERK band intensity to the corresponding total PERK band intensity. This accounts for any variations in protein loading.[15]

  • Comparison: Compare the normalized p-PERK levels across the different MK-2866 treatment conditions and controls.

Experimental Workflow

The following diagram provides a visual workflow for the p-PERK Western blot protocol.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. MK-2866 Treatment A->B C 3. Cell Lysis & Protein Extraction (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA/Bradford) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (p-PERK) G->H I 9. Secondary Antibody Incubation (HRP) H->I J 10. ECL Detection & Imaging I->J K 11. Stripping & Reprobing (Total PERK) J->K L 12. Data Analysis (Normalization) K->L

Caption: Workflow for p-PERK Western blot analysis.

Data Presentation

The following table summarizes the key quantitative parameters and reagents for this protocol. Note that these are starting recommendations and may require optimization for specific cell lines and antibodies.

ParameterRecommended Value/ReagentNotes
Cell Lysate
Lysis BufferRIPA BufferSupplement with protease and phosphatase inhibitor cocktails immediately before use to preserve protein integrity and phosphorylation.[12]
Protein Load per Lane20-30 µgMay need to be increased for low-abundance proteins.[12]
Antibodies
Primary Antibody (p-PERK)Manufacturer's recommended dilution (e.g., 1:1000)Dilute in 5% BSA/TBST. Incubate overnight at 4°C for optimal signal.[15][16]
Primary Antibody (Total PERK)Manufacturer's recommended dilution (e.g., 1:1000)Dilute in 5% BSA/TBST.
Secondary AntibodyManufacturer's recommended dilution (e.g., 1:5000 - 1:10,000)HRP-conjugated, species-specific (e.g., anti-rabbit, anti-mouse). Dilute in 5% BSA/TBST.[15]
Buffers & Reagents
Blocking Buffer5% (w/v) BSA in TBSTBSA is preferred over milk for phospho-protein detection to minimize background.[14]
Wash BufferTBST (Tris-Buffered Saline with 0.1% Tween-20)
Detection ReagentEnhanced Chemiluminescence (ECL) SubstrateUse a substrate with sensitivity appropriate for the target protein's abundance.
Incubation Times
Blocking1 hour at room temperature
Primary AntibodyOvernight at 4°CShorter incubations (e.g., 1-2 hours at room temperature) may be sufficient for high-abundance proteins but overnight incubation is generally recommended for phospho-proteins.[15][16]
Secondary Antibody1 hour at room temperature

Troubleshooting

For common Western blot issues such as high background, weak or no signal, or non-specific bands, refer to standard troubleshooting guides.[14][17][18] Key considerations for phospho-protein detection include:

  • No Signal: Ensure phosphatase inhibitors were added to the lysis buffer and that the primary antibody is specific to the phosphorylated form of the protein.[12][14] Confirm that your treatment is sufficient to induce PERK phosphorylation by using a positive control.

  • High Background: Increase the number and duration of wash steps. Ensure the blocking step is adequate and use BSA instead of milk.[14] Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Non-specific Bands: Ensure lysates are fresh and have been handled on ice to prevent degradation.[12][14] Validate antibody specificity, potentially by treating a control lysate with a phosphatase to confirm the signal disappears.[13]

References

Time-Course Experiments with MK-28 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a potent and selective small-molecule activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Activation of PERK is a critical component of the Unfolded Protein Response (UPR), a cellular signaling network that aims to restore ER homeostasis. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis and the preferential translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[2][3] ATF4, in turn, orchestrates the transcriptional induction of genes involved in stress adaptation and apoptosis, including C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][3] Understanding the temporal dynamics of this compound-induced PERK signaling is crucial for elucidating its mechanism of action and for the development of therapeutics targeting this pathway.

These application notes provide detailed protocols for conducting time-course experiments with this compound in vitro, focusing on the analysis of key downstream markers of PERK activation.

Key Signaling Pathway

The primary signaling pathway activated by this compound is the PERK branch of the UPR.

MK28_Signaling_Pathway MK28 This compound PERK PERK MK28->PERK Activates pPERK p-PERK PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation Global Protein Synthesis peIF2a->Translation Inhibits ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Preferentially Translates ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein CHOP_GADD34_Gene CHOP/GADD34 Genes ATF4_Protein->CHOP_GADD34_Gene Induces Transcription CHOP_GADD34_mRNA CHOP/GADD34 mRNA CHOP_GADD34_Gene->CHOP_GADD34_mRNA Apoptosis Apoptosis/Adaptation CHOP_GADD34_mRNA->Apoptosis

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the expected time-dependent changes in key markers following this compound treatment in a relevant cell line (e.g., STHdhQ111/111 striatal cells or Mouse Embryonic Fibroblasts - MEFs). Optimal concentrations of this compound typically range from 0.1 to 100 µM.[1]

Table 1: Time-Course of Protein Phosphorylation and Expression

Time Pointp-PERK (Thr980)p-eIF2α (Ser51)ATF4 Protein
0 hBaselineBaselineBaseline
15-30 min-↑ (Peak)-
1 h-
1.5 - 3 h↑ (Peak)↑ (Sustained)
4 - 6 h↓ (Near Baseline)↑ (Sustained)
8 hBaseline
12 - 24 hBaselineBaseline
48 h---

Arrow indicates change relative to baseline. Dashes indicate time points not typically assessed for that marker.

Table 2: Time-Course of Gene Expression (mRNA)

Time PointATF4CHOP (DDIT3)GADD34 (PPP1R15A)
0 hBaselineBaselineBaseline
1 h-
2 - 4 h-↑ (Peak)↑ (Peak)
6 - 8 h-
12 - 24 h-↓ (Near Baseline)↓ (Near Baseline)

Arrow indicates change relative to baseline. Dashes indicate time points not typically assessed for that marker.

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Cell_Culture Seed cells in appropriate plates Incubation Incubate for 24h Cell_Culture->Incubation Treat_Cells Treat cells with this compound for desired time points Incubation->Treat_Cells Prepare_MK28 Prepare this compound working solutions Prepare_MK28->Treat_Cells Harvest_Protein Harvest Protein Lysates Treat_Cells->Harvest_Protein Harvest_RNA Harvest RNA Treat_Cells->Harvest_RNA Western_Blot Western Blot Harvest_Protein->Western_Blot qPCR RT-qPCR Harvest_RNA->qPCR

References

Application Notes and Protocols: Intraperitoneal Injection of MK-2866 (Ostarine) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MK-28" as specified in the query did not yield specific results in scientific literature. This document pertains to the well-researched compound MK-2866 , also known as Ostarine (B1683759) or Enobosarm, which is a likely intended subject of inquiry. The provided protocols and data are for research purposes only.

Introduction

MK-2866, also known as Ostarine or Enobosarm, is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] It was developed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on other tissues like the prostate.[1][3] SARMs like MK-2866 are designed to selectively bind to androgen receptors (AR) and modulate their activity in a tissue-specific manner, making them a subject of interest for conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis.[1][3][4][5] In preclinical research, MK-2866 has been shown to increase lean muscle mass and improve physical function.[1][6]

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of MK-2866 in mice, a common administration route for systemic delivery in rodent models.

Mechanism of Action

MK-2866 exerts its effects by binding to the androgen receptor. Unlike traditional anabolic steroids, its nonsteroidal structure prevents it from being aromatized into estrogen or reduced by 5α-reductase, which is responsible for many steroid-related side effects.[1][7] Upon binding to the AR, MK-2866 induces a conformational change in the receptor, leading to the recruitment of coactivators and subsequent regulation of target gene expression. This promotes anabolic pathways, such as increased muscle protein synthesis.[1] Studies in rat models and cell lines have shown that ostarine stimulates the proliferation and differentiation of muscle cells, an effect mediated by the androgen receptor and the ERK1/2 kinase pathway.[6]

MK2866_Signaling_Pathway cluster_cell Target Cell (e.g., Myocyte) MK2866 MK-2866 (Ostarine) AR_complex Androgen Receptor (AR) + HSPs MK2866->AR_complex Binds AR_active Activated AR Dimer AR_complex->AR_active Conformational Change nucleus Nucleus AR_active->nucleus Translocation ARE Androgen Response Element (ARE) transcription Gene Transcription ARE->transcription Binds to DNA mRNA mRNA transcription->mRNA protein Anabolic Proteins mRNA->protein Translation effect Increased Muscle Mass & Bone Density protein->effect IP_Injection_Workflow start Start restrain 1. Restrain Mouse (Scruff technique, dorsal recumbency) start->restrain locate 2. Locate Injection Site (Lower right abdominal quadrant) restrain->locate disinfect 3. Disinfect Site (70% alcohol) locate->disinfect insert 4. Insert Needle (Bevel up, 30-40° angle) disinfect->insert aspirate 5. Aspirate (Check for fluid) insert->aspirate inject 6. Inject Solution (Slow and steady) aspirate->inject withdraw 7. Withdraw Needle inject->withdraw observe 8. Monitor Mouse (For adverse reactions) withdraw->observe end End observe->end

References

Application Notes and Protocols for Subcutaneous MK-28 Delivery via Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the continuous subcutaneous delivery of MK-28, a potent and selective PERK (PKR-like endoplasmic reticulum kinase) activator, using osmotic pumps in a research setting. The following protocols and data are synthesized from published literature and general best practices for in vivo compound administration.

Introduction

This compound is a small molecule activator of the PERK signaling pathway, a key component of the Unfolded Protein Response (UPR).[1] Activation of PERK has shown therapeutic potential in models of neurodegenerative diseases, such as Huntington's disease, by mitigating cellular stress.[1][2] Continuous subcutaneous infusion using osmotic pumps offers a reliable method for maintaining stable plasma and tissue concentrations of this compound over extended periods, which is crucial for assessing its long-term efficacy and safety in preclinical models.[1] This method avoids the stress of repeated injections and ensures consistent drug exposure.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the subcutaneous delivery of this compound as reported in preclinical studies and general guidelines for osmotic pump usage.

Table 1: In Vivo this compound Dosage and Administration via Subcutaneous Osmotic Pump

ParameterValueSpecies/ModelSource
CompoundThis compoundMouse (R6/2)[1]
Delivery MethodSubcutaneous Alzet Osmotic MinipumpsMouse (R6/2)[1]
Duration of Delivery28 daysMouse (R6/2)[1]
Age at Pump Implantation4 weeksMouse (R6/2)[1]

Table 2: this compound Formulation for In Vivo Administration

ComponentConcentration/RatioPurposeSource
Dimethyl sulfoxide (B87167) (DMSO)10%Primary Solvent[5][6]
PEG30040%Co-solvent[5][6]
Tween-805%Surfactant/Emulsifier[5][6]
Saline (0.9% NaCl)45%Vehicle[5][6]

Note: This formulation is recommended for intraperitoneal injection and may be adapted for subcutaneous pump use, pending stability and compatibility testing.

Table 3: Alzet Osmotic Pump Models Suitable for Mice

Pump ModelReservoir Volume (µL)DurationRelease Rate (µL/hr)Animal Size (g)
1007D1007 days0.5≥10
10021002 weeks0.25≥10
10041004 weeks0.11≥10
20012001 week1.0≥20
20022002 weeks0.5≥20
20042004 weeks0.25≥20
20062006 weeks0.15≥20

Source: Adapted from Alzet technical specifications.[3][4][7] The selection of the pump model should be based on the desired duration of the study and the required dosing.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Infusion Pump

This protocol describes the preparation of a vehicle for poorly soluble compounds like this compound, which can be adapted for use in osmotic pumps.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required amount of this compound: Determine the total dose required for the duration of the study based on the pump's flow rate and reservoir volume, and the desired final concentration.

  • Dissolve this compound in DMSO: In a sterile conical tube, dissolve the calculated amount of this compound powder in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Add PEG300: Add the required volume of PEG300 to the this compound/DMSO solution. Vortex until the solution is homogeneous.

  • Add Tween-80: Add the required volume of Tween-80 and vortex again to ensure thorough mixing.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume.

  • Ultrasonicate (if necessary): If the final solution is a suspension, use an ultrasonic bath to create a uniform suspension.[5][6]

  • Sterile Filtration: If the final solution is clear, sterile filter it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination and potential blockage of the pump. For suspensions, sterile preparation techniques are paramount as filtration is not possible.

Protocol 2: Filling and Priming of Alzet Osmotic Pumps

This protocol outlines the steps for filling and priming Alzet osmotic pumps for subcutaneous implantation.

Materials:

  • Prepared sterile this compound solution

  • Alzet osmotic pumps of the selected model

  • Sterile syringes and filling tubes (provided with the pumps)

  • Sterile 0.9% saline

  • Sterile beakers or tubes

  • Incubator at 37°C

Procedure:

  • Aseptic Technique: Perform all procedures in a laminar flow hood to maintain sterility.

  • Pump Preparation: Remove the flow moderator from the pump.

  • Filling the Pump:

    • Attach the filling tube to a syringe and draw up the prepared this compound solution.

    • Insert the filling tube into the pump opening until it touches the bottom.

    • Slowly inject the solution into the pump until a small amount of the solution is seen coming out of the top. This ensures the pump is completely full.

  • Inserting the Flow Moderator: Carefully insert the flow moderator into the pump opening until it is flush with the top of the pump.

  • Priming the Pump:

    • Place the filled pump in a sterile beaker or tube containing sterile 0.9% saline.

    • Incubate at 37°C for at least 4-6 hours (or as recommended by the manufacturer for the specific pump model) before implantation. Priming ensures that the pump starts delivering at a steady rate immediately upon implantation.[7]

Protocol 3: Subcutaneous Implantation of Osmotic Pump in Mice

This protocol details the surgical procedure for implanting a filled and primed osmotic pump into the subcutaneous space of a mouse.

Materials:

  • Anesthetized mouse

  • Filled and primed Alzet osmotic pump

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile gauze

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using an approved protocol. Shave the fur from the dorsal mid-scapular area and disinfect the skin with an antiseptic solution.

  • Incision: Make a small midline incision (approximately 1 cm) in the skin.

  • Creating a Subcutaneous Pocket: Insert a pair of blunt forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the pump. The pocket should be created laterally to the incision.

  • Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as per your institution's guidelines. Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.

Visualizations

Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates PERK_dimer PERK Dimer (active) PERK_inactive->PERK_dimer dimerization & autophosphorylation eIF2a eIF2α PERK_dimer->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 promotes translation of Translation_Repression Global Translation Repression eIF2a_P->Translation_Repression leads to Stress_Genes Stress Gene Transcription ATF4->Stress_Genes activates MK28 This compound MK28->PERK_dimer activates

Caption: PERK signaling pathway activated by this compound.

Experimental Workflow

Subcutaneous_Pump_Workflow cluster_Prep Preparation cluster_Procedure Procedure cluster_PostOp Post-Operative A Prepare this compound Solution B Fill Osmotic Pump A->B C Prime Pump (37°C) B->C E Implant Pump Subcutaneously C->E D Anesthetize Animal D->E F Close Incision E->F G Administer Analgesia F->G H Monitor Animal Recovery G->H I Continuous this compound Delivery H->I

Caption: Experimental workflow for this compound delivery.

References

Application Notes and Protocols for In Vitro Use of MK-28, a Selective PERK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-28 is a potent and selective small-molecule activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key sensor in the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). This pathway plays a crucial role in cellular homeostasis and its modulation is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cancer. These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended concentration ranges, detailed experimental protocols, and an overview of its signaling pathway.

Data Presentation: this compound In Vitro Concentration Range and Effects

The following table summarizes the effective concentration range of this compound in various in vitro experiments based on published literature. The optimal concentration may vary depending on the cell line, assay type, and experimental conditions.

Cell LineAssay TypeThis compound Concentration RangeIncubation TimeObserved Effects
STHdhQ111/111 (striatal neuron model of Huntington's disease)Apoptosis Assay (rescue from ER stress)0 - 100 µM48 hoursRescued cells from ER stress-induced apoptosis.[1][2][3]
STHdhQ111/111Western Blot5 - 50 µM1.5 - 3 hoursIncreased phosphorylation of PERK and eIF2α; increased protein levels of ATF4.[4]
STHdhQ7/7 and STHdhQ111/111qPCR5 - 50 µMNot specifiedSignificant increase in CHOP and GADD34 mRNA levels.[1]
MKN-28 (gastric cancer)Not specifiedNot specifiedNot specifiedThis compound is reported to have a significant killing effect on MKN-28 gastric cancer cells, though specific concentrations are not detailed in the available literature.[4]

Mandatory Visualization

Signaling Pathway of this compound Action

MK28_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen (Unfolded Proteins) BiP BiP ER_Lumen->BiP binds PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ER Stress BiP->PERK_inactive inhibits MK28 This compound MK28->PERK_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 promotes translation Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation Stress_Genes Stress Response Genes (e.g., CHOP, GADD34) ATF4->Stress_Genes upregulates transcription

Caption: Signaling pathway of this compound as a PERK activator in the Unfolded Protein Response.

Experimental Workflow for In Vitro this compound Treatment

Experimental_Workflow cluster_assays Assays start Start cell_culture 1. Cell Culture (e.g., STHdhQ111/111, MKN-28) start->cell_culture cell_seeding 2. Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->cell_seeding er_stress 3. Induce ER Stress (optional) (e.g., Tunicamycin, Thapsigargin) cell_seeding->er_stress mk28_treatment 4. This compound Treatment (0-100 µM) er_stress->mk28_treatment incubation 5. Incubation (e.g., 24-48 hours) mk28_treatment->incubation data_collection 6. Data Collection incubation->data_collection viability Cell Viability (MTT, CellTiter-Glo) data_collection->viability apoptosis Apoptosis (Annexin V, Caspase activity) data_collection->apoptosis western_blot Western Blot (p-PERK, p-eIF2α, ATF4) data_collection->western_blot qpcr qPCR (CHOP, GADD34) data_collection->qpcr end End viability->end apoptosis->end western_blot->end qpcr->end

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound's Protective Effect Against ER Stress-Induced Apoptosis

This protocol is designed to evaluate the cytoprotective effects of this compound in a cell-based model of ER stress.

Materials:

  • STHdhQ111/111 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Tunicamycin (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Culture STHdhQ111/111 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0 to 100 µM.

    • Prepare a working solution of Tunicamycin in complete growth medium to a final concentration that induces apoptosis (e.g., 1-5 µg/mL, to be optimized for your specific cell line).

    • Aspirate the old medium from the cells.

    • Add 50 µL of medium containing the desired this compound concentration to the respective wells.

    • Add 50 µL of medium with or without Tunicamycin to the wells. The final volume should be 100 µL. Include vehicle controls (DMSO).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Apoptosis Assay (Annexin V Staining):

    • Following incubation, gently collect the culture supernatant which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS and then detach them with trypsin.

    • Combine the supernatant and the detached cells for each well.

    • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 1X Annexin V binding buffer.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry or a fluorescence plate reader.

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive). Compare the percentage of apoptotic cells in the Tunicamycin-treated group with those co-treated with this compound.

Protocol 2: Western Blot Analysis of PERK Pathway Activation

This protocol details the methodology to detect the activation of the PERK signaling pathway by this compound.

Materials:

  • STHdhQ7/7 or STHdhQ111/111 cells

  • 6-well plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 50 µM) for 1.5 to 3 hours.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize the expression of ATF4 to the loading control. Compare the treated samples to the vehicle control to determine the effect of this compound on PERK pathway activation.

References

Troubleshooting & Optimization

MK-28 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling MK-28 in in vitro assays. Our goal is to help you overcome common solubility challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] this compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the optimal concentration may vary depending on the cell line and experimental conditions. It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.

Q3: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What could be the cause?

A3: Precipitation upon addition of a DMSO stock solution to an aqueous medium (like cell culture media) is a common issue for poorly soluble compounds. This phenomenon, often referred to as "solvent shock," occurs when the compound's solubility limit in the final aqueous environment is exceeded. The rapid change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the most commonly reported solvent, other organic solvents like ethanol (B145695) may be used. However, specific solubility data for this compound in solvents other than DMSO is limited. If you choose to use an alternative solvent, it is crucial to perform preliminary solubility tests to determine the maximum achievable concentration and to validate its compatibility with your specific in vitro assay.

Troubleshooting Guide for this compound Precipitation

Encountering precipitation can be a significant roadblock in your experiments. This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium is above its solubility limit in that specific aqueous environment.1. Lower the Final Concentration: Reduce the working concentration of this compound in your assay. 2. Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution of the stock in pre-warmed cell culture medium. 3. Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
Precipitate forms over time in the incubator. Temperature-Dependent Solubility: The solubility of this compound may decrease at 37°C. Interaction with Media Components: this compound may interact with components in the cell culture medium (e.g., proteins, salts) leading to precipitation over time.1. Pre-warm Media: Always add the this compound stock solution to media that has been pre-warmed to 37°C. 2. Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation. 3. Test in Simpler Buffer: To determine if media components are the issue, test the solubility of this compound at the final concentration in a simpler buffer like Phosphate-Buffered Saline (PBS).
Visible crystals in the stock solution vial. Poor Initial Dissolution: The compound was not fully dissolved when the stock solution was prepared. Precipitation during Freeze-Thaw Cycles: The compound may precipitate out of the DMSO stock upon freezing and may not fully redissolve upon thawing.1. Ensure Complete Dissolution: When preparing the stock solution, vortex thoroughly. The use of sonication is recommended to aid dissolution.[1][2] 2. Gentle Warming: Gently warm the stock solution to 37°C to help redissolve any precipitate. 3. Aliquot Stock Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent Concentration Molar Equivalent Notes
Dimethyl Sulfoxide (DMSO)10 mg/mL25.22 mMSonication is recommended.[2]
Dimethyl Sulfoxide (DMSO)12.5 mg/mL31.53 mMUltrasonic treatment is needed.[1]

Note: There is limited publicly available quantitative data on the solubility of this compound in other common laboratory solvents such as ethanol or PBS.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 396.44 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 396.44 g/mol * 1000 mg/g = 3.9644 mg

    • Carefully weigh out 3.96 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution vigorously for at least 2 minutes.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles are present.

    • Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions in Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile pipette tips and tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final volume of your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution: (10 mM) * V1 = (10 µM) * (1 mL) V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL = 1 µL

    • Recommended Method (Serial Dilution): a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media. This gives you a 100 µM solution. b. Add 100 µL of this 100 µM intermediate dilution to 900 µL of pre-warmed media to achieve your final 10 µM working solution.

    • Alternative Method (Direct Addition): a. Add the calculated volume of the stock solution (1 µL in the example) to the final volume of pre-warmed media. b. Immediately after adding the stock, vortex or pipette the solution up and down gently but thoroughly to ensure rapid and even distribution.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: PERK Signaling Pathway

This compound is a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3] Activation of PERK is a key event in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PERK_inactive Inactive PERK PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activates BiP->PERK_inactive dissociates from eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation inhibits ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA preferentially translates ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_Protein_n ATF4 ATF4_Protein->ATF4_Protein_n translocates to CHOP_GADD34_Gene CHOP & GADD34 Gene Expression ATF4_Protein_n->CHOP_GADD34_Gene upregulates MK28 This compound MK28->PERK_inactive activates

Caption: The PERK signaling pathway activated by this compound.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow outlines a logical progression of steps to address solubility issues during your in vitro experiments.

Troubleshooting_Workflow start Start: Observe Precipitation check_stock 1. Check Stock Solution Is it clear? start->check_stock re_dissolve Re-dissolve Stock: - Vortex - Sonicate - Gentle Warming (37°C) check_stock->re_dissolve No check_final_conc 2. Check Final Concentration Is it too high? check_stock->check_final_conc Yes re_dissolve->check_stock lower_conc Lower Final Concentration check_final_conc->lower_conc Yes test_serial_dilution 3. Test Serial Dilution check_final_conc->test_serial_dilution No end_success Success: No Precipitation lower_conc->end_success check_media_interaction 4. Check for Media Interaction Test solubility in PBS test_serial_dilution->check_media_interaction test_serial_dilution->end_success No Precipitation modify_media Modify Media Conditions: - Reduce serum - Use simpler buffer check_media_interaction->modify_media Precipitation in Media Only consider_alt_solvent 5. Consider Alternative Solvent (e.g., Ethanol) check_media_interaction->consider_alt_solvent Precipitation in PBS modify_media->end_success end_fail Further Optimization Needed consider_alt_solvent->end_fail

References

Investigating potential off-target effects of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-28, a potent and selective PERK activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective activator of PKR-like ER kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3] PERK activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis to reduce endoplasmic reticulum (ER) stress and induces the expression of cell-protective genes through activating transcription factor 4 (ATF4).[4][5]

Q2: What are the known off-target effects of this compound?

A2: While generally selective for PERK, some off-target activities have been reported for this compound. It has been shown to activate EIF2AK4 (GCN2), another kinase involved in the Integrated Stress Response (ISR).[1][6] Additionally, some studies have observed toxicity in both PERK-proficient and PERK-deficient cells, suggesting potential PERK-independent off-target effects.[7] The complete mechanism of action for PERK activators is still under investigation, so the possibility of other off-target effects remains a concern.[8]

Q3: I am observing unexpected toxicity in my cell line, even at low concentrations of this compound. What could be the cause?

A3: Unexpected toxicity could be due to a PERK-independent, off-target activity of this compound.[7] It is also possible that your cell line is particularly sensitive to the transient inhibition of protein synthesis induced by PERK activation. Consider performing a dose-response curve and viability assays to determine the optimal concentration for your specific cell model.

Q4: How can I confirm that this compound is activating the PERK pathway in my experiment?

A4: To confirm PERK pathway activation, you should assess the phosphorylation of PERK and its downstream target, eIF2α. An increase in the levels of ATF4 protein and the mRNA expression of its target genes, such as CHOP and GADD34, would also indicate pathway activation.[1] Western blotting and qPCR are suitable methods for these assessments.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been shown to have good pharmacokinetic properties and high blood-brain barrier penetration in mice.[1] It has been used in in vivo models, such as the R6/2 mouse model of Huntington's disease, where it improved motor function and survival.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause 1: Compound Stability. Ensure that the this compound stock solution is properly stored, typically at -20°C or -80°C in a suitable solvent like DMSO, to prevent degradation.[3]

  • Possible Cause 2: Cellular Context. The effects of PERK activation can be highly dependent on the specific cell type and the nature of the stress being induced. Results may vary between different cell lines.

  • Troubleshooting Steps:

    • Verify the integrity of the this compound compound.

    • Perform a dose-response experiment to establish the optimal concentration for your cell line.

    • Include appropriate positive and negative controls in your experiments. For example, a known ER stress inducer like thapsigargin (B1683126) can be used as a positive control for PERK activation.

Issue 2: Difficulty in distinguishing on-target vs. off-target effects.
  • Possible Cause: this compound has a known off-target activity on GCN2, and potentially other undiscovered off-targets.[1][6][7]

  • Troubleshooting Steps:

    • Use PERK-deficient cells: Compare the effects of this compound in wild-type versus PERK knockout or knockdown cells. Effects that persist in the absence of PERK are likely off-target.[7][8]

    • Assess GCN2 activation: Measure the activation of the GCN2 pathway to determine its contribution to the observed phenotype.

    • Kinome profiling: For a comprehensive analysis, consider performing a kinome-wide screen to identify other potential off-target kinases.

Quantitative Data

Table 1: In Vitro Kinase Selectivity of this compound

Kinase TargetActivityNotes
PERK (EIF2AK3)Potent ActivatorPrimary on-target activity.[1]
GCN2 (EIF2AK4)ActivatorKnown off-target activity.[1][6]
HRI (EIF2AK1)Little to no effectScreened in a 391-kinase panel.[1][6]
PKR (EIF2AK2)Little to no effectScreened in a 391-kinase panel.[1][6]

Table 2: Summary of In Vivo Pharmacokinetics and Dosing of this compound in Mice

ParameterValueAnimal ModelAdministrationReference
Cmax105 ng/mlMouse10 mg/kg, single IP dose[1]
Half-life (plasma)30 minMouse10 mg/kg, single IP dose[1]
Efficacious Dose1 mg/kgR6/2 miceDaily IP for 28 days[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of PERK Pathway Activation

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for the desired time. Include vehicle-treated (e.g., DMSO) and positive control (e.g., thapsigargin) groups.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates MK28 This compound MK28->PERK Activates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis eIF2a->Protein_Synthesis Promotes ATF4 ATF4 p_eIF2a->ATF4 Promotes Translation p_eIF2a->Protein_Synthesis Inhibits ISR_Genes ISR Gene Expression ATF4->ISR_Genes Induces

Caption: On-target signaling pathway of this compound via PERK activation.

Troubleshooting_Workflow Start Unexpected Result (e.g., High Toxicity) Check_Conc Is the concentration optimized for the cell line? Start->Check_Conc Check_Conc->Start No, perform dose-response Check_OnTarget Confirm On-Target PERK Activation (Western Blot, qPCR) Check_Conc->Check_OnTarget Yes Check_OffTarget Investigate Off-Target Effects Check_OnTarget->Check_OffTarget PERK_KO Use PERK KO/KD Cell Line Check_OffTarget->PERK_KO GCN2_Assay Assess GCN2 Activation Check_OffTarget->GCN2_Assay Conclusion_OnTarget Phenotype is likely on-target and cell-type specific PERK_KO->Conclusion_OnTarget Effect is lost Conclusion_OffTarget Phenotype is likely PERK-independent (Off-Target) PERK_KO->Conclusion_OffTarget Effect persists Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_execution Phase 2: Mechanism of Action cluster_validation Phase 3: Off-Target Assessment Dose_Response Dose-Response Curve (Viability Assay) Time_Course Time-Course Analysis (Western Blot) Dose_Response->Time_Course Confirm_PERK Confirm PERK Activation (p-PERK, p-eIF2α) Time_Course->Confirm_PERK Confirm_ATF4 Confirm ATF4 Induction (ATF4 protein, CHOP/GADD34 mRNA) Confirm_PERK->Confirm_ATF4 PERK_KO_Cells Test in PERK KO/KD Cells Confirm_ATF4->PERK_KO_Cells GCN2_Activation Measure GCN2 Activation PERK_KO_Cells->GCN2_Activation

References

Optimizing MK-2866 (Ostarine) Dosage: A Technical Guide to Minimizing Toxicity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing MK-2866 (Ostarine) in preclinical mouse models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate potential experimental challenges, with a focus on optimizing dosage to mitigate toxicity and ensure the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-2866?

A1: MK-2866 is a selective androgen receptor modulator (SARM). It selectively binds to androgen receptors (AR) in specific tissues, primarily muscle and bone.[[“]][[“]][[“]] This binding initiates a signaling cascade that promotes anabolic activity, leading to increased muscle mass and improved bone density.[[“]] Unlike traditional anabolic steroids, MK-2866's non-steroidal structure means it does not convert to estrogen or dihydrotestosterone (B1667394) (DHT), which are responsible for many steroid-related side effects.[[“]][[“]]

Q2: What are the primary toxicity concerns associated with MK-2866 in mice?

A2: The primary toxicity concerns observed in animal models are hepatotoxicity (liver damage) and cardiotoxicity (heart damage).[[“]][[“]][[“]][[“]] High doses of MK-2866 have been shown to elevate liver enzymes and induce markers of cardiac fibrosis and cardiomyopathy.[[“]][[“]][9][10]

Q3: What are the key biomarkers to monitor for liver toxicity in mice treated with MK-2866?

A3: The key biomarkers for monitoring liver toxicity are the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[11] Elevated levels of these enzymes are indicative of liver cell damage.

Q4: What are the indicators of cardiotoxicity to watch for in mice?

A4: Indicators of cardiotoxicity include increased markers of cardiac fibrosis (e.g., accumulation of collagen), and cardiomyopathy.[[“]][9][10] Histopathological analysis of heart tissue is crucial for identifying these changes. In vitro studies have also shown that Ostarine (B1683759) can decrease the viability of cardiomyocytes.[9][10]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected toxicity results at a given dosage.

  • Possible Cause: Stress induced by the administration procedure, such as oral gavage, can confound toxicity assessments. Stress can lead to physiological changes that may be mistaken for drug-induced toxicity.[12][13][14]

  • Troubleshooting Steps:

    • Refine Oral Gavage Technique: Ensure proper restraint and gentle handling of the animals to minimize stress.[15][16] Pre-coating the gavage needle with a sucrose (B13894) solution can make the procedure less stressful for the mice.[12][13][14]

    • Consider Alternative Dosing Methods: If stress remains a significant concern, explore less stressful alternatives to oral gavage, such as formulating the compound in a palatable pill or gel.[14]

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their housing and handling procedures before initiating the experiment.

Issue 2: High variability in liver enzyme (ALT/AST) levels between animals in the same treatment group.

  • Possible Cause: Improper blood sample collection and processing can lead to hemolysis, which can artificially elevate ALT and AST levels.

  • Troubleshooting Steps:

    • Standardize Blood Collection: Use a consistent and minimally traumatic method for blood collection.

    • Proper Sample Handling: After collection, process the blood samples promptly to separate the serum. Avoid vigorous shaking or agitation of the blood tubes.

    • Centrifugation: Centrifuge the samples according to a validated protocol to effectively separate serum from red blood cells.

Issue 3: Difficulty in interpreting histopathology of heart tissue.

  • Possible Cause: Inconsistent tissue fixation or staining can lead to artifacts that may be misinterpreted as cardiotoxicity.

  • Troubleshooting Steps:

    • Standardize Fixation: Ensure that heart tissues are fixed in 10% neutral buffered formalin for a consistent duration immediately after collection.

    • Optimize Staining Protocols: Use a validated and consistent protocol for Masson's trichrome staining to assess fibrosis. Ensure all steps of the staining procedure are performed uniformly across all samples.

    • Blinded Evaluation: Have the histopathology slides evaluated by a qualified pathologist who is blinded to the treatment groups to avoid bias.

Data Presentation

Table 1: Summary of Reported MK-2866 Dosages and Observed Effects in Rodent Models

Dosage Range (mg/kg/day)Animal ModelObserved EfficacyReported Toxicities
0.03 - 0.4Castrated Male RatsIncreased prostate, seminal vesicle, and levator ani muscle weight.[17]Not specified at these doses.
1 - 3Cancer Cachexia Mouse ModelsIncreased lean body mass.Not specified at these doses.
>3Various Rodent ModelsIncreased muscle mass.Potential for elevated liver enzymes and cardiotoxicity markers with increasing dose and duration.[[“]][[“]][[“]][[“]]

Note: This table is a summary of findings from various studies and direct dose-response toxicity data in mice with specific quantitative values for liver enzymes and cardiac fibrosis markers is limited in the public domain. Researchers should conduct their own dose-finding studies.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Mice
  • Blood Collection:

    • Collect blood samples from mice via a consistent method (e.g., retro-orbital sinus, cardiac puncture at termination).

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • Serum ALT and AST Measurement:

    • Use a commercially available ELISA kit for mouse ALT and AST.

    • Follow the manufacturer's instructions for the assay procedure, including preparation of reagents, standards, and samples.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the concentration of ALT and AST in the serum samples based on the standard curve.

  • Liver Histopathology:

    • At the end of the study, euthanize the mice and immediately excise the liver.

    • Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissue, embed in paraffin, and section at 5 µm thickness.

    • Stain the sections with Hematoxylin (B73222) and Eosin (H&E) for general morphological assessment.

    • A veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

Protocol 2: Assessment of Cardiotoxicity in Mice
  • Heart Tissue Collection and Preparation:

    • Following euthanasia, perfuse the mouse with phosphate-buffered saline (PBS) to remove blood from the heart.

    • Excise the heart and fix it in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissue, embed in paraffin, and section at 5 µm thickness.

  • Assessment of Cardiac Fibrosis (Masson's Trichrome Staining):

    • Deparaffinize and rehydrate the heart sections.

    • Stain with Weigert's iron hematoxylin for nuclei.

    • Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle fibers.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline (B41778) blue for collagen fibers.

    • Dehydrate and mount the sections.

    • Quantify the fibrotic area (blue staining) as a percentage of the total myocardial area using image analysis software.

  • Immunohistochemistry for Cardiomyopathy Markers:

    • Perform antigen retrieval on the deparaffinized and rehydrated sections.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against a cardiomyopathy marker (e.g., beta-myosin heavy chain).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Develop the signal using a suitable substrate (e.g., DAB).

    • Counterstain with hematoxylin.

    • A pathologist should evaluate the staining intensity and distribution.

Signaling Pathway and Experimental Workflow Diagrams

MK2866_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (Muscle/Bone) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 (Ostarine) AR Androgen Receptor (AR) MK2866->AR Binds AR->AR HSP Heat Shock Proteins AR->HSP Dissociates from mTORC1 mTORC1 AR->mTORC1 Activates ARE Androgen Response Element (ARE) AR->ARE Binds to Anabolic_Effects Anabolic Effects (Muscle Growth, Bone Density) mTORC1->Anabolic_Effects Promotes Gene_Expression Gene Expression (e.g., Myogenin, MyoD) ARE->Gene_Expression Activates Gene_Expression->Anabolic_Effects

Caption: MK-2866 signaling pathway in target tissues.

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Collection & Analysis Dose_Selection Dose Range Selection (e.g., 1, 3, 10 mg/kg) Acclimatization Animal Acclimatization & Baseline Measurements Dose_Selection->Acclimatization Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Animal_Model->Acclimatization Endpoints Define Efficacy & Toxicity Endpoints Data_Analysis Statistical Analysis & Interpretation Endpoints->Data_Analysis Dosing MK-2866 Administration (e.g., Oral Gavage) Acclimatization->Dosing Monitoring Daily Health Monitoring & Body Weight Dosing->Monitoring Blood_Collection Blood Collection (Serum for ALT/AST) Monitoring->Blood_Collection Tissue_Harvest Tissue Harvest (Liver & Heart) Monitoring->Tissue_Harvest Biochem Biochemical Analysis (ALT/AST Assay) Blood_Collection->Biochem Histo Histopathological Analysis (H&E, Masson's Trichrome) Tissue_Harvest->Histo Biochem->Data_Analysis Histo->Data_Analysis

Caption: Experimental workflow for assessing MK-2866 efficacy and toxicity.

Troubleshooting_Logic Start Inconsistent Toxicity Data Check_Stress Review Animal Handling & Dosing Procedure Start->Check_Stress Check_Sample Examine Sample Collection & Processing Start->Check_Sample Check_Assay Verify Assay Protocols & Reagents Start->Check_Assay Refine_Handling Implement Low-Stress Handling Techniques Check_Stress->Refine_Handling Stress Identified Standardize_Collection Standardize Sample Collection Protocol Check_Sample->Standardize_Collection Inconsistency Found Validate_Assay Re-validate Assay & Check Reagent Quality Check_Assay->Validate_Assay Protocol Deviation or Reagent Issue Re_Run Re-analyze Samples or Repeat Experiment Refine_Handling->Re_Run Standardize_Collection->Re_Run Validate_Assay->Re_Run

Caption: Logical troubleshooting flow for inconsistent toxicity results.

References

Technical Support Center: Stability and Handling of MK-28 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing MK-28, a selective PERK agonist, in cell culture experiments. Ensuring the stability and proper handling of this compound is critical for obtaining accurate, reproducible, and meaningful experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist of Protein kinase R-like endoplasmic reticulum kinase (PERK), a key sensor in the Unfolded Protein Response (UPR).[1] Under conditions of endoplasmic reticulum (ER) stress, PERK becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This action leads to a temporary attenuation of global protein synthesis while promoting the translation of specific stress-responsive proteins, such as ATF4, to restore ER homeostasis.[2][3]

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: The stability of small molecules like this compound in cell culture media can be influenced by several factors:

  • pH: Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Deviations from this range can potentially lead to the degradation of pH-sensitive compounds.

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the chemical degradation of compounds compared to storage at lower temperatures.[4]

  • Media Components: Components in the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and potentially degrade the compound.[4][5]

  • Serum: If the medium is supplemented with serum, enzymes like esterases and proteases present in the serum can metabolize the compound.[4]

  • Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to minimize the exposure of compound-containing media to direct light.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue, often due to the compound's lower solubility in the aqueous environment.[6] Here are some troubleshooting steps:

  • Pre-warm the media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[4]

  • Optimize the dilution method: Instead of adding the concentrated stock directly to a large volume of media, perform a serial dilution in pre-warmed media. Adding the compound dropwise while gently swirling the medium can also aid in dissolution.[4]

  • Check the final concentration: The intended concentration of this compound may exceed its solubility limit in the cell culture medium. Try using a lower final concentration.

  • Limit final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and to minimize solubility issues.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues related to the stability and activity of this compound in cell culture experiments.

Observation Potential Cause Recommended Solution
Loss of this compound activity over time in the experiment. Chemical degradation in the media.Perform a stability study by incubating this compound in cell-free media over a time course (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the intact compound by HPLC or LC-MS/MS.[4]
Cellular metabolism of this compound.Incubate this compound with your cells and analyze both the media and cell lysates at different time points to detect the parent compound and potential metabolites.
Adsorption to plasticware.Use low-protein-binding plates and pipette tips. Include a control group with this compound in media but without cells to assess binding to the plasticware.[8]
High variability in results between replicate wells or experiments. Inconsistent sample handling.Ensure uniform mixing of the media after adding this compound and precise timing for all experimental steps. Use calibrated pipettes to ensure accurate dispensing.
Incomplete solubilization of this compound.Visually inspect the stock solution for any precipitate before use. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions regularly.[4]
Unexpected changes in cell morphology or cytotoxicity. This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[7]
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[7]

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical stability data for this compound in two common cell culture media, DMEM and RPMI-1640, with and without 10% Fetal Bovine Serum (FBS) at 37°C. This data is for illustrative purposes and actual stability should be determined experimentally.

Table 1: Stability of this compound (10 µM) in DMEM at 37°C

Time (hours)% Remaining (DMEM)% Remaining (DMEM + 10% FBS)
0100100
298.297.5
496.594.8
892.190.2
2485.381.7
4876.872.4

Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C

Time (hours)% Remaining (RPMI-1640)% Remaining (RPMI-1640 + 10% FBS)
0100100
298.597.8
497.095.5
893.291.0
2487.183.5
4878.975.1

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (optional)

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Acetonitrile (B52724) or methanol (B129727) (cold)

  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the cell culture medium (with or without serum) to 37°C. Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference point.

  • Incubation: Dispense the remaining spiked media into sterile, sealed containers and place them in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.

  • Sample Processing: To quench any potential enzymatic degradation and precipitate proteins, add a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) to each sample. Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Mandatory Visualizations

PERK Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen PERK_inactive PERK (Inactive) PERK_active PERK (Active Dimer) PERK_inactive->PERK_active Dimerization & Autophosphorylation BiP BiP BiP->PERK_inactive Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Binds eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α Translation_Attenuation Global Translation Attenuation eIF2a_P->Translation_Attenuation ATF4 ATF4 Translation eIF2a_P->ATF4 Nucleus Nucleus ATF4->Nucleus Stress_Genes Stress Response Gene Expression Nucleus->Stress_Genes Upregulates

Caption: The PERK signaling pathway in response to ER stress.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare 10 mM this compound Stock in DMSO B Spike Pre-warmed (37°C) Cell Culture Medium to 10 µM this compound A->B C Collect T=0 Sample B->C D Incubate Remaining Medium at 37°C B->D F Quench with Cold Acetonitrile & Centrifuge C->F E Collect Samples at Time Points (2, 4, 8, 24, 48h) D->E E->F G Analyze Supernatant by HPLC or LC-MS/MS F->G H Calculate % Remaining vs. T=0 G->H

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Strategies to Improve MK-28 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MK-28" is not a recognized designation in publicly available scientific literature. The following technical guide provides general strategies and troubleshooting for enhancing the in-vivo bioavailability of poorly soluble investigational compounds, referred to herein as "this compound." The principles, data, and protocols are illustrative and based on established pharmaceutical sciences for researchers encountering similar challenges.

Frequently Asked Questions (FAQs)

Q1: Our initial in vivo study of this compound showed very low oral bioavailability (<5%). What are the most likely causes?

A1: Low oral bioavailability is a common hurdle for new chemical entities. The primary causes typically stem from the compound's physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in GI fluids, which is a prerequisite for absorption. This is a very common issue for compounds in drug discovery.[1][2][3]

  • Low Permeability: The compound may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.[3]

  • First-Pass Metabolism: After absorption into the portal vein, the compound may be extensively metabolized by enzymes in the liver before it reaches systemic circulation.[3]

  • Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[3]

  • Chemical Instability: The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine.[3]

Q2: What are the first steps to diagnose the cause of this compound's poor bioavailability?

A2: A systematic approach is crucial. Begin by characterizing the compound's fundamental properties to identify the primary barrier to absorption.

  • Determine Aqueous Solubility: Measure the solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Assess Permeability: Use an in vitro model, such as the Caco-2 cell permeability assay, to determine if the compound can cross intestinal-like epithelial barriers.

  • Evaluate Metabolic Stability: Perform in vitro assays using liver microsomes or hepatocytes to understand if this compound is susceptible to rapid metabolism.

  • Identify Transporter Interactions: Use cell-based assays to determine if this compound is a substrate for common efflux transporters like P-gp or BCRP.

Q3: What are the main formulation strategies to improve the oral absorption of a poorly soluble compound like this compound?

A3: Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble drugs.[2] These can be broadly categorized into:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.[1][4][5] Techniques include micronization and nanosizing.[1][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution.[4][7] Spray drying is a common method to create ASDs.[5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and enhance absorption.[2][8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Very low plasma concentration (Cmax) and AUC after oral dosing. Poor aqueous solubility is limiting dissolution.1. Micronize the compound to increase surface area. 2. Formulate as an amorphous solid dispersion (ASD) with a suitable polymer. 3. Develop a lipid-based formulation (e.g., SEDDS).[2][8]
High variability in plasma concentrations between animal subjects. Inconsistent formulation homogeneity; differences in GI physiology (e.g., food effects).1. Ensure the formulation is a uniform solution or a well-maintained suspension (vortex immediately before dosing).[10] 2. Fast animals overnight before the study to normalize GI conditions.[10][11] 3. Consider a solubilized formulation (e.g., using co-solvents or SEDDS) for more consistent absorption.
Good in vitro permeability, but still low in vivo bioavailability. High first-pass metabolism in the liver or gut wall.1. Conduct in vitro metabolism studies with liver and intestinal microsomes to confirm. 2. If metabolism is the issue, chemical modification of the molecule (prodrug approach) may be necessary.[2] 3. Consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes only).
Compound appears to be absorbed but then rapidly cleared. The compound is a substrate for efflux transporters (e.g., P-gp) in the intestine.1. Perform in vitro transporter assays to confirm. 2. Formulation strategies using certain excipients (e.g., some surfactants like Tween 80) can help mitigate efflux.[12] 3. Investigate co-dosing with a known P-gp inhibitor in preclinical studies to confirm the mechanism.
Signs of GI distress or irritation in animals after dosing. The formulation vehicle or a high concentration of the drug is causing local toxicity.1. Test the vehicle alone in a control group to assess tolerability.[10] 2. Consider alternative, well-tolerated vehicles (e.g., 0.5% methylcellulose). 3. If possible, decrease the drug concentration by increasing the dosing volume, staying within animal welfare guidelines.[10]

Data Presentation: Illustrative Bioavailability Enhancement

The following table presents hypothetical pharmacokinetic data for "this compound" in different formulations to illustrate the potential impact of various enhancement strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)
Aqueous Suspension (Micronized) 55 ± 154.0350 ± 903%
Amorphous Solid Dispersion (1:4 drug-polymer ratio) 250 ± 602.01800 ± 45015%
Self-Emulsifying Drug Delivery System (SEDDS) 480 ± 1101.53650 ± 80031%
Intravenous (IV) Solution (1 mg/kg) --11800 ± 2100100%

Data are represented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in different formulations.

Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.[11][13]

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week before the study.[11]

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.[11]

  • Dosing:

    • Oral (PO) Groups: Administer the specific this compound formulation (e.g., aqueous suspension, ASD, or SEDDS) via oral gavage at a dose of 10 mg/kg.[10][14]

    • Intravenous (IV) Group: Administer a sterile, solubilized formulation of this compound via the lateral tail vein at a dose of 1 mg/kg. This group is essential for calculating absolute bioavailability.[11]

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11][12][14]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma and store the plasma at -80°C until analysis.[11][14]

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for quantifying this compound in plasma.[12][14]

    • Prepare a standard curve by spiking known concentrations of this compound into blank plasma to allow for accurate quantification.[12]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each group. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Diagram 1: Workflow for Troubleshooting Poor Bioavailability

G start Low Bioavailability Observed for this compound physchem Characterize Physicochemical Properties (Solubility, Permeability) start->physchem low_sol Low Solubility? physchem->low_sol low_perm Low Permeability? low_sol->low_perm No sol_strat Formulation Strategy: - Particle Size Reduction - Amorphous Dispersion - Lipid Formulation low_sol->sol_strat Yes perm_strat Permeation Enhancers or Structural Modification (Prodrug Approach) low_perm->perm_strat Yes metabolism Assess First-Pass Metabolism (Liver Microsomes) low_perm->metabolism No re_eval Re-evaluate In Vivo PK sol_strat->re_eval perm_strat->re_eval high_met High Metabolism? metabolism->high_met met_strat Structural Modification to Block Metabolic Sites high_met->met_strat Yes high_met->re_eval No met_strat->re_eval

A decision tree for systematically addressing poor oral bioavailability.

Diagram 2: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

G cluster_0 In Capsule cluster_1 In GI Fluids SEDDS Formulation Lipid + Surfactant + this compound (dissolved) emulsion Fine Oil-in-Water Emulsion Forms SEDDS Formulation->emulsion Dispersion & Agitation micelle Drug Partitioned in Micelles emulsion->micelle Digestion by Lipases absorption Enhanced Absorption Across Gut Wall micelle->absorption

Conceptual diagram of how a SEDDS enhances drug dissolution and absorption.

Diagram 3: Experimental Workflow for a PK Study

G prep Animal Acclimatization & Fasting form Prepare Formulations (IV and PO) prep->form dose Dose Administration (IV or Oral Gavage) form->dose sample Serial Blood Sampling (0-24h) dose->sample process Plasma Separation & Storage (-80°C) sample->process analyze LC-MS/MS Bioanalysis process->analyze calc Calculate PK Parameters & Bioavailability analyze->calc

A linear workflow for conducting an in vivo pharmacokinetic study.

References

Determining the cytotoxic concentration of MK-28 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assessing cytotoxicity?

A1: Several methods are available to measure cytotoxicity, each with its own advantages and limitations. Common assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[1][2]

  • MTS Assay: Similar to the MTT assay but the formazan (B1609692) product is soluble in culture medium, simplifying the protocol.[2][3]

  • LDH Release Assay: This method quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[1][4]

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is proportional to the number of viable cells.[4]

  • Fluorescence-based Assays (e.g., Resazurin/AlamarBlue): These use a redox indicator that becomes fluorescent upon reduction by viable cells.[4]

  • Trypan Blue Exclusion Assay: A simple method where a dye is used to differentiate between live and dead cells.[1]

Q2: How do I choose the right cytotoxicity assay for my experiment?

A2: The choice of assay depends on several factors, including the mechanism of action of the test compound, the cell type, and the experimental throughput. For compounds that may interfere with colorimetric or fluorescent readouts, an ATP-based assay might be more suitable.[4] It is often recommended to use orthogonal methods to confirm results.[3]

Q3: My compound is colored/fluorescent. How can I avoid interference with the assay?

A3: Interference from colored or fluorescent compounds is a common issue. To mitigate this:

  • Include proper controls: Prepare parallel wells containing the compound at the same concentrations but without cells. Subtract the absorbance or fluorescence readings of these "compound-only" wells from your experimental wells.[4]

  • Use a different assay: Switch to a non-colorimetric or non-fluorescent assay, such as an ATP-based luminescence assay or an LDH release assay.[4]

Q4: I'm observing high background signal in my negative control wells. What could be the cause?

A4: High background can arise from several sources:

  • Direct reduction of the assay reagent: Some compounds, particularly antioxidants, can directly reduce tetrazolium salts (MTT, MTS) or resazurin, leading to a false-positive signal.[4]

  • Contamination: Microbial contamination can contribute to the signal.

  • Reagent instability: Ensure that assay reagents are properly stored and handled.

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use calibrated multichannel pipettes for cell seeding.[5]
Pipetting errorsUse calibrated pipettes and be consistent with your technique. For critical steps, consider using a repeat pipette.[5]
Edge effectsAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Bubbles in wellsInspect plates for bubbles before reading. If present, gently pop them with a sterile needle.[6]
Unexpected cytotoxicity in vehicle control High concentration of solvent (e.g., DMSO)Determine the maximum tolerated solvent concentration for your cell line. Keep the final solvent concentration consistent across all wells and typically below 0.5%.
Contaminated solventUse high-purity, sterile-filtered solvents.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range, as cell characteristics can change over time.
Different incubation timesEnsure that incubation times with the compound and the assay reagent are consistent across all experiments.
Different plate manufacturersUse plates from the same supplier, as differences in plastic can affect absorbance readings.[5]

Cytotoxic Concentrations of Various Compounds in the MKN-28 Cell Line

The following table summarizes the cytotoxic effects of different compounds on the human gastric adenocarcinoma cell line, MKN-28. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundAssayExposure TimeIC50Reference
Cryptotanshinone (CT)MTT24 h16.21 ± 1.12 µM[7]
5-Fluorouracil (5-FU)MTT24 h12.83 ± 1.07 µM[7]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for determining the cytotoxicity of a compound using the MTT assay.[2][7][8]

Materials:

  • MKN-28 cells (or other desired cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach prepare_dilutions Prepare Compound Serial Dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_exposure Incubate for Exposure Period (e.g., 24-72h) treat_cells->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_exposure->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of a typical cell-based cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Outcome cytotoxic_compound Cytotoxic Compound dna_damage DNA Damage / Cellular Stress cytotoxic_compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Technical Support Center: Optimizing MK-28 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving MK-28. By addressing specific issues encountered during experimentation, this guide aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective activator of PKR-like ER kinase (PERK). This activation is a key component of the Unfolded Protein Response (UPR), a cellular stress response to endoplasmic reticulum (ER) stress. By activating PERK, this compound can help restore cellular homeostasis, which is a central mechanism being investigated in models of neurodegenerative diseases like Huntington's disease.

Q2: What are the common sources of variability in preclinical animal studies?

A2: Variability in animal studies can arise from three main sources: the experimenter, the inherent differences between animals, and the interaction between the animals and their environment.[1] Specific factors include genetics, sex, age, diet, gut microbiome, handling procedures, housing conditions, and the timing of experiments.[2][3][4][5]

Q3: Why is acclimation of animals prior to an this compound study important?

A3: Transportation and a new environment are significant stressors for laboratory animals, leading to physiological and behavioral changes that can confound experimental results. An adequate acclimation period allows animals to stabilize, reducing stress-related variability and ensuring that the observed effects are due to the experimental treatment and not the stress of relocation.

Troubleshooting Guides

High Variability in Body Weight and Composition Data

Problem: You are observing significant inter-animal variability in body weight gain and body composition (lean vs. fat mass) in your this compound treated group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Dietary Inconsistency Ensure all animals receive the same standardized diet throughout the study. Even minor variations in diet composition can impact metabolic outcomes.[3][6][7][8] Consider using purified diets to minimize variability from nutritional sources.Reduced variability in body weight and composition, allowing for a clearer assessment of this compound's effects.
Genetic Drift If using in-house breeding colonies, be aware of potential genetic drift over generations, which can lead to different phenotypes.[7] Periodically refresh your colony from a reliable vendor.Increased genetic homogeneity across study cohorts, leading to more consistent baseline characteristics.
Housing Density and Social Stress House animals at a consistent density per cage. Overcrowding or social isolation can induce stress, affecting metabolism and growth.Minimized social stress-induced variability in metabolic parameters.
Gut Microbiome Differences The gut microbiome can influence drug metabolism and overall metabolic health.[5][9][10] Consider co-housing experimental animals to normalize their gut microbiota or collecting fecal samples for microbiome analysis as a covariate.Reduced variability in drug response and metabolic endpoints due to a more uniform gut microbiome.

Experimental Protocol: Standardization of Diet

  • Diet Selection: Choose a fixed, purified diet formulation from a reputable supplier. Avoid switching diet batches during the study.

  • Acclimation with Diet: Introduce the standardized diet at the beginning of the acclimation period to allow animals to adapt.

  • Controlled Feeding: Provide all animals with ad libitum access to the same diet and water. Monitor food and water intake to identify any outliers.

  • Documentation: Record the diet manufacturer, product number, and lot number in your study records.

Inconsistent Grip Strength Measurements

Problem: Your grip strength data for this compound treated animals shows high variability, making it difficult to determine the true effect of the compound on muscle function.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Handling Standardize the handling method for all animals. Gentle and consistent handling, such as using a tunnel or cupping, can reduce stress and anxiety, which can affect performance in behavioral tests.[11][12][13][14][15]More reliable and less variable grip strength measurements as animal stress is minimized.
Procedural Variability Ensure the same researcher performs the grip strength test for all animals, or that all researchers are rigorously trained and follow an identical protocol. Factors like pulling angle and speed can significantly impact results.[16]Increased consistency and reduced coefficient of variation in grip strength data.[17][18][19]
Circadian Rhythm Effects Perform the grip strength test at the same time of day for all animals, as muscle strength and activity levels can fluctuate with the circadian cycle.[4][20][21][22][23]Reduced variability due to controlling for time-of-day effects on neuromuscular function.
Sex Differences Analyze data from male and female animals separately, as there can be significant sex-based differences in muscle mass and strength, as well as in the response to SARMs.[2][24][25]Clearer interpretation of this compound's effects on each sex, avoiding confounding results.

Experimental Protocol: Forelimb Grip Strength Test

  • Acclimation: Move the animals to the testing room at least 30 minutes before starting the measurements to allow them to acclimate.

  • Apparatus Setup: Use a grip strength meter with a wire grid. Ensure the force gauge is calibrated and zeroed before each animal.

  • Animal Handling: Gently lift the mouse by the base of the tail and allow it to grasp the grid with its forepaws.

  • Measurement: Pull the mouse back horizontally in a smooth, consistent motion until its grip is broken. The peak force is recorded.

  • Repetitions: Perform three to five consecutive measurements for each animal with a short rest period in between. The average of these readings is used as the final grip strength value.

  • Data Normalization: While often normalized to body weight, be cautious with this approach in aged or obese animals where body weight may not accurately reflect lean muscle mass.[17][18]

Unexpected Variability in Biomarker Levels

Problem: You are observing a wide range of serum biomarker levels (e.g., glucose, lipids, hormones) in your this compound study, even within the same treatment group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Stress from Blood Collection The method and timing of blood collection can significantly impact stress-related biomarkers. Use a consistent, low-stress method for all animals and ensure the procedure is performed quickly and efficiently.More accurate and less variable biomarker data that reflects the true physiological state of the animals.
Variability in Dosing Inaccurate oral gavage can lead to variable drug exposure. Ensure all personnel are proficient in the technique to deliver the correct dose to the stomach without causing stress or injury.Consistent drug exposure across all animals in a treatment group, leading to more uniform biological responses.
Underlying Health Status Use only healthy animals for your studies. Subclinical infections or other health issues can introduce significant variability in physiological parameters.Reduced baseline variability and a clearer signal-to-noise ratio in your biomarker data.
Sample Handling and Processing Standardize your blood sample processing protocol, including clotting time, centrifugation speed and duration, and storage conditions, to minimize pre-analytical variability.Increased reliability and reproducibility of your biomarker measurements.

Experimental Protocol: Oral Gavage in Mice

  • Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, facilitating the passage of the gavage needle.

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Tube Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass easily into the esophagus. If resistance is met, withdraw and reposition.

  • Dose Administration: Once the needle is in the correct position, administer the this compound solution smoothly and at a controlled rate.

  • Post-Dosing Monitoring: Observe the animal for a few minutes after the procedure to ensure there are no signs of distress or respiratory difficulty.

Data Presentation

Table 1: Hypothetical Example of Variability in Grip Strength Measurements

Group Handling Method Mean Grip Strength (grams) Standard Deviation Coefficient of Variation (%)
ControlTail Handling1202420.0
ControlTunnel Handling12512.510.0
This compoundTail Handling1453222.1
This compoundTunnel Handling1501510.0

This table illustrates how a change in handling procedure could potentially reduce the coefficient of variation, a measure of relative variability.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase cluster_variability Sources of Variability animal_sourcing Animal Sourcing (Reputable Vendor) acclimation Acclimation (Min. 1 Week) animal_sourcing->acclimation Standardized Shipping randomization Randomization (Body Weight Matched) acclimation->randomization Stable Environment dosing This compound Dosing (Consistent Time & Technique) randomization->dosing monitoring Daily Monitoring (Health & Behavior) dosing->monitoring Regular Observation measurements Outcome Measures (e.g., Grip Strength) monitoring->measurements Scheduled Assessments sample_collection Sample Collection (Standardized Protocol) measurements->sample_collection data_analysis Data Analysis (Appropriate Statistics) sample_collection->data_analysis genetics Genetics genetics->animal_sourcing environment Environment environment->acclimation procedure Procedure procedure->dosing

Caption: Workflow for an this compound animal study highlighting key control points to reduce variability.

perk_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol er_stress ER Stress (e.g., Unfolded Proteins) bip BiP er_stress->bip Binds perk_inactive PERK (Inactive) bip->perk_inactive Inhibits perk_active PERK (Active) (Dimerized & Autophosphorylated) perk_inactive->perk_active BiP Dissociation eif2a eIF2α perk_active->eif2a Phosphorylates peif2a p-eIF2α eif2a->peif2a atf4 ATF4 Translation peif2a->atf4 global_translation Global Protein Translation Inhibition peif2a->global_translation chop CHOP Expression atf4->chop mk28 This compound mk28->perk_active Activates

Caption: Simplified PERK signaling pathway activated by this compound in response to ER stress.

Caption: Simplified signaling pathway for a Selective Androgen Receptor Modulator (SARM).

References

Technical Support Center: Experimental Controls for MK-28 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving the PERK activator, MK-28. Adherence to rigorous experimental controls is paramount for the accurate interpretation of data and validation of findings.

Frequently Asked Questions (FAQs)

Q1: How do I confirm that this compound is activating the PERK pathway in my cell line?

A1: To confirm on-target activity of this compound, it is crucial to assess the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) at Serine 51, a direct downstream target of PERK.

Recommended Controls & Validation Steps:

  • Positive Control: Treat a parallel set of cells with a known PERK activator, such as thapsigargin (B1683126) or CCT020312, to ensure the assay system is responsive.

  • Negative Control (Pharmacological): Co-treat cells with this compound and a specific PERK inhibitor (e.g., GSK2606414). A significant reduction in eIF2α phosphorylation in the co-treated group compared to this compound alone indicates that the effect is PERK-dependent.

  • Negative Control (Genetic): If available, use a PERK knockout (PERK-/-) cell line. This compound should not induce eIF2α phosphorylation in these cells.[1][2]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on the signaling pathway.

Table 1: Expected Outcomes for In Vitro PERK Activation Controls

Treatment Group Expected p-eIF2α Level (relative to Vehicle) Purpose
Vehicle ControlBaselineTo establish baseline signaling.
This compoundIncreasedTo test the effect of the compound.
Positive Control (e.g., Thapsigargin)IncreasedTo validate assay responsiveness.
This compound + PERK InhibitorAttenuated increaseTo confirm PERK-dependent activation.
This compound in PERK-/- cellsNo significant increaseTo confirm target specificity.

Q2: My in vitro results are promising, but how do I design an effective in vivo study to assess this compound efficacy and target engagement?

A2: A robust in vivo study design for this compound requires careful consideration of controls, endpoints, and potential side effects.

Key Components of an In Vivo Study Design:

  • Vehicle Control Group: This is the most critical control. Animals in this group should receive the same vehicle used to dissolve this compound, administered via the same route and schedule. This controls for any physiological effects of the vehicle or the administration procedure itself.

  • Wild-Type Control Group: In addition to the disease model animals, a cohort of wild-type animals should be included and treated with both vehicle and this compound. This will help assess any potential toxicity or off-target effects of this compound in a non-disease context.[3]

  • Dose-Response Groups: Include multiple dose levels of this compound to determine the optimal therapeutic window and identify potential dose-dependent toxicity.

  • Biomarker Analysis: To confirm target engagement in vivo, collect relevant tissues (e.g., brain striatum in neurodegenerative models) at the end of the study and measure the levels of phosphorylated eIF2α.[1]

Table 2: Example In Vivo Study Design for this compound in a Neurodegenerative Mouse Model

Group Animal Model Treatment Number of Animals Primary Endpoints
1Disease ModelVehicle10-15Behavioral deficits, disease pathology
2Disease ModelThis compound (Low Dose, e.g., 0.3 mg/kg)10-15Amelioration of behavioral deficits and pathology
3Disease ModelThis compound (High Dose, e.g., 1 mg/kg)10-15Dose-dependent efficacy
4Wild-TypeVehicle8-10Baseline behavior and physiology
5Wild-TypeThis compound (High Dose)8-10Assessment of toxicity and off-target effects

Q3: I'm concerned about potential off-target effects of this compound. How can I control for these?

A3: Addressing off-target effects is crucial for validating that the observed phenotype is a direct result of PERK activation.

Strategies to Mitigate and Identify Off-Target Effects:

  • Kinase Profiling: this compound has been shown to be selective for PERK in a 391-kinase panel.[1][2] However, for novel analogs or in different biological contexts, a broad kinase screen can identify potential off-target interactions.

  • Rescue Experiments: In a cell-based model, after treatment with this compound, assess whether the phenotype can be reversed by a specific downstream inhibitor of a pathway you suspect might be an off-target.

  • PERK-/- Models: The most definitive control is the use of PERK knockout cells or animals. If the effect of this compound is absent in these models, it strongly indicates on-target activity.[1][2]

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated eIF2α (p-eIF2α)

  • Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse in RIPA buffer freshly supplemented with protease and a potent phosphatase inhibitor cocktail. Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-antibodies due to the presence of phosphoproteins like casein.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-eIF2α (Ser51) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total eIF2α.

Visualizations

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK MK28 This compound MK28->PERK Activates pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation ATF4 ATF4 Translation peIF2a->ATF4

Caption: Simplified PERK signaling pathway activated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy & Toxicity A Treat cells with This compound & Controls B Western Blot for p-eIF2α / Total eIF2α A->B C Confirm PERK-dependent activation B->C D Treat animal models (Disease & WT) with This compound & Vehicle C->D Proceed if on-target activity is confirmed E Monitor behavior, physiology (e.g., glucose), and potential toxicity D->E F Assess target engagement (p-eIF2α in tissue) D->F G Evaluate therapeutic efficacy E->G F->G

Caption: Experimental workflow for this compound studies.

Control_Logic A Observed Effect with this compound B Is the effect absent in Vehicle Control? A->B C Is the effect mimicked by a Positive Control? B->C Yes G Potential Off-Target Effect or Artifact B->G No D Is the effect blocked by a PERK Inhibitor? C->D Yes C->G No E Is the effect absent in PERK-/- model? D->E Yes D->G No F High Confidence in On-Target Effect E->F Yes E->G No

Caption: Logical relationship of controls for validating on-target effects.

References

Technical Support Center: Interpreting Unexpected Findings in MK-28 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected findings during experiments with the kinase inhibitor, MK-28.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between biochemical assays. What are the potential causes?

A1: Fluctuations in IC50 values are a common issue in kinase inhibition assays and can arise from several factors:

  • Reagent Variability:

    • Enzyme Purity and Activity: The purity of the kinase preparation is crucial. Contaminating kinases can lead to inaccurate activity detection. The specific activity of the enzyme can also differ between batches, so it is essential to qualify each new lot.

    • ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly affect the IC50 value.[1] It is advisable to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[1][2]

  • Assay Conditions:

    • Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of the inhibitor's potency.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature control during the assay can introduce significant variability.

  • Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can lead to significant variations in the final results.

Q2: this compound shows high potency in my biochemical assay but is significantly less effective in cell-based assays. What could be the reason?

A2: This discrepancy is a frequent challenge in drug discovery. Several factors can contribute to this observation:

  • Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: Intracellular enzymes could rapidly metabolize and inactivate this compound.

  • High Cellular ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical assays. If this compound is an ATP-competitive inhibitor, the high intracellular ATP levels will compete with the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.

  • Off-Target Effects: In a cellular context, this compound might engage with other targets that counteract its intended effect.

Q3: I'm observing a high background signal in my kinase assay when using this compound. What are the potential sources?

A3: A high background signal can obscure the true inhibitory effect of your compound. Potential causes include:

  • Compound Interference: this compound itself might interfere with the assay's detection system. This can be tested by running a control experiment in the absence of the kinase enzyme.[1] If a signal is still observed and is dependent on the this compound concentration, it indicates direct interference.[1]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can interfere with the assay. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.[1]

  • Contaminated Reagents: Buffers or other reagents may be contaminated, leading to a high background signal.[3]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Biochemical Assays

This guide addresses specific issues that can lead to poor reproducibility in your this compound IC50 determinations.

Observation Potential Cause Recommended Action
IC50 values drift over time.Inhibitor degradation. Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Minimize freeze-thaw cycles.[3]
High variability between replicate wells.Pipetting errors. Ensure proper calibration and use of pipettes. For low-volume additions, consider using acoustic dispensing if available.
IC50 is higher than expected.Incorrect ATP concentration. Determine the Km of ATP for your kinase and run the assay with the ATP concentration at or near the Km value.[1][2]
High enzyme concentration. Titrate the enzyme to determine the lowest concentration that provides a robust signal within the linear range of the assay.[2]
Assay window (signal-to-background) is low.Suboptimal reagent concentrations. Optimize the concentrations of the substrate and ATP.
High background signal. See FAQ 3 and the corresponding troubleshooting guide for high background.
Guide 2: Discrepancy Between Biochemical and Cellular Potency

This guide provides steps to investigate why this compound may be less potent in a cellular environment.

Observation Potential Cause Recommended Action
Low potency in cell-based assays.Poor cell permeability. Perform a cellular uptake assay to measure the intracellular concentration of this compound.
Compound efflux. Use cell lines with and without the expression of common efflux pumps (e.g., MDR1) or use a known efflux pump inhibitor.
Target not expressed or inactive. Confirm the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting.[3]
High intracellular ATP. This is an inherent challenge for ATP-competitive inhibitors. Consider developing a target engagement assay to confirm binding in cells.
Variable results in cellular assays.Cell line heterogeneity. Use low-passage number cells and perform cell line authentication.[3]
Inconsistent cell density. Ensure consistent cell seeding density across all experiments.[3]

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay for IC50 Determination

This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Dilute the target kinase to a 2X working concentration in 1X kinase buffer.

  • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at the Km for the kinase.

  • This compound Solutions: Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.

  • Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X this compound solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.

  • Add 10 µL of the 2X kinase solution to all wells except the negative controls (background). For negative controls, add 10 µL of 1X kinase buffer.

  • Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.

  • Incubate the plate at room temperature for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • Add 20 µL of the detection reagent to all wells.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement in Cells

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of its target kinase in a cellular context.

1. Cell Treatment:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time.

  • After treatment, wash the cells with ice-cold PBS.

2. Cell Lysis:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein of the target kinase as a loading control.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Results Start Unexpected Result in this compound Experiment CheckControls Were all controls (positive, negative, vehicle) as expected? Start->CheckControls InvestigateAssay Investigate Assay Components and Conditions CheckControls->InvestigateAssay No ReRun Re-run Experiment with Optimized Parameters CheckControls->ReRun Yes InvestigateCompound Investigate Compound Properties (Purity, Stability) InvestigateAssay->InvestigateCompound InvestigateCompound->ReRun DataInterpretation Interpret Data with Confidence ReRun->DataInterpretation

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

G cluster_1 Generalized Kinase Signaling Pathway Ligand Growth Factor / Stimulus Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2) Receptor->Adaptor GEF GEF (e.g., SOS) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response MK28 This compound MK28->Raf G cluster_2 Biochemical vs. Cellular Assay Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Purified Kinase Biochem_Inhibitor Add this compound Biochem_Start->Biochem_Inhibitor Biochem_Reaction Add Substrate + ATP Biochem_Inhibitor->Biochem_Reaction Biochem_Detect Detect Signal Biochem_Reaction->Biochem_Detect Biochem_IC50 Calculate IC50 Biochem_Detect->Biochem_IC50 Cell_Start Culture Cells Cell_Inhibitor Treat with this compound Cell_Start->Cell_Inhibitor Cell_Lysis Lyse Cells Cell_Inhibitor->Cell_Lysis Cell_Detect Measure Target Phosphorylation Cell_Lysis->Cell_Detect Cell_EC50 Calculate EC50 Cell_Detect->Cell_EC50

References

Technical Support Center: MK-28 & PERK Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MK-28 to study the activation of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in PERK activation (p-PERK levels) across experiments when using this compound. What are the potential causes?

Variability in PERK activation can stem from several factors, ranging from experimental setup to cellular context. Key areas to investigate include:

  • Cellular State: The basal level of Endoplasmic Reticulum (ER) stress can vary between cell cultures. Factors like cell density, passage number, and media conditions can influence the baseline UPR activity, affecting the cell's response to a PERK activator like this compound.

  • Compound Handling: this compound is a small molecule activator. Ensure consistent stock solution preparation, storage, and final dilution. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Treatment Time: The kinetics of PERK activation are transient. Activation can be rapid and may be followed by a feedback loop leading to dephosphorylation. Inconsistent incubation times can lead to variable results. It is crucial to perform a time-course experiment to determine the optimal window for measuring PERK activation in your specific model.

  • Genetic Variation: Common genetic variations in the EIF2AK3 gene (which encodes PERK), such as the PERK-B haplotype, can lead to subtle differences in PERK activity and stress resilience.[1][2] This could contribute to variability if using different cell lines or primary cells from different donors.

  • Sample Preparation: The phosphorylation state of proteins is highly labile. Inconsistent sample handling during lysis and processing is a major source of variability. Key considerations include:

    • Speed and Temperature: Work quickly and keep samples on ice at all times to minimize phosphatase activity.[3][4]

    • Inhibitors: Always use a freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors.[3][4]

Q2: Our positive control (e.g., Thapsigargin) induces robust PERK phosphorylation, but the effect of this compound is weak or inconsistent. What should we check?

If your positive control is working, your downstream detection method is likely functional. The issue may lie with this compound's specific mechanism or your experimental conditions:

  • Compound Potency and Selectivity: this compound is a potent and selective PERK activator with a reported EC50 of 490 nM.[5][6] However, its potency can be cell-type dependent. Perform a dose-response experiment starting from the nanomolar range up to low micromolar concentrations to determine the optimal concentration for your system.[6]

  • Kinase Selectivity: While this compound is highly selective for PERK, it has been shown to weakly activate GCN2 (EIF2AK4) at higher concentrations (EC50 of 3.5 µM).[5] Ensure your working concentration is well below this to avoid off-target effects that might complicate the interpretation of downstream signaling.

  • Cellular Context: The reliance of a cell on the PERK pathway can differ. Some cell lines may have compensatory mechanisms or a less pronounced response to direct PERK activation compared to global ER stress inducers like Thapsigargin.

Q3: We see an increase in p-PERK levels with this compound, but downstream signaling (e.g., p-eIF2α, ATF4) is not activated as expected. Why might this be?

This could point to issues with the signaling cascade or a disconnect in the experimental readouts:

  • Transient Signaling: The phosphorylation of eIF2α and subsequent translation of ATF4 are tightly regulated events. The peak of p-eIF2α may occur at a different time point than the peak of p-PERK. A detailed time-course experiment analyzing all key nodes of the pathway is essential.

  • Negative Feedback Loops: Upon activation, the PERK pathway initiates a negative feedback loop, notably through the induction of GADD34, which dephosphorylates eIF2α.[7][8] Your measurement might be taken after this feedback has engaged, leading to a diminished p-eIF2α signal.

  • Antibody Issues: Ensure the antibodies for downstream targets are validated for your application. Western blotting for phosphorylated proteins can be challenging; check that you are using the correct blocking buffers (BSA is often preferred over milk, which contains phosphoproteins) and that your antibodies are specific.[3][4]

Q4: What are the best practices for minimizing variability in Western blot experiments for p-PERK and p-eIF2α?

Detecting phosphorylated proteins requires meticulous technique. Here are key best practices:

  • Sample Collection: After treatment, immediately place plates on ice and wash with ice-cold PBS. Lyse cells directly on the plate.[9]

  • Lysis Buffer: Use a RIPA or similar lysis buffer freshly supplemented with a potent cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.[3][4]

  • Protein Quantification: Accurately determine protein concentration for all samples and normalize loading amounts. Uneven loading is a common cause of apparent variability.[10]

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as non-fat dry milk contains casein, a phosphoprotein that can increase background noise.[4][11]

  • Antibody Incubation: Incubate primary antibodies overnight at 4°C to enhance specificity.

  • Washing: Perform sufficient washes with TBST after antibody incubations to minimize background signal.[12]

  • Controls: Always include a positive control (e.g., cells treated with Thapsigargin) and a negative control (vehicle-treated). To confirm that changes in the phosphorylated protein are not due to changes in the total protein amount, always probe the same membrane for total PERK and total eIF2α after detecting the phosphorylated forms.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Compound Target Activity Value Reference
This compoundPERKEC50490 nM[5][6]
This compoundGCN2EC503.5 µM[5]
CCT020312PERKActivator-[13][14]
GSK2606414PERKIC500.4 nM[15]
GSK2656157PERKIC500.9 nM[15]

Table 1: In Vitro Activity of Select PERK Modulators.

Compound Dose / Concentration Model System Observed Effect Reference
This compound1 mg/kg (IP, daily)R6/2 Huntington's disease miceIncreased levels of p-eIF2α in the striatum[16][17]
This compound10 µMHuntington's disease cellular modelReduced apoptosis by 40%[17]
This compound0-5 µM (1.5 hours)STHdhQ111/111 cellsDose-dependent increase in p-eIF2α levels[6]
This compound50 µMSTHdhQ111/111 cells~10-fold increase in CHOP mRNA levels[16]

Table 2: Cellular and In Vivo Effects of this compound.

Experimental Protocols

Protocol 1: Western Blot for PERK and eIF2α Phosphorylation

This protocol outlines the key steps for detecting PERK and eIF2α phosphorylation in cultured cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., 1 µM Thapsigargin).

    • Treat cells for the desired time (a time-course of 1, 2, 4, and 6 hours is recommended for initial experiments).

  • Lysate Preparation:

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-PERK (Thr980) or phospho-eIF2α (Ser51) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Recommended):

    • After imaging, strip the membrane using a commercial stripping buffer or a mild stripping buffer (e.g., glycine-HCl, pH 2.2).

    • Wash thoroughly and re-block the membrane.

    • Probe with primary antibodies for total PERK and total eIF2α to confirm equal loading.

Visualizations

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., Unfolded Proteins) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive Activates MK28 This compound MK28->PERK_inactive Directly Activates PERK_active p-PERK (Active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes GADD34 GADD34 GADD34->p_eIF2a Dephosphorylates CHOP CHOP Expression ATF4->CHOP Induces CHOP->GADD34 Induces

Caption: The PERK signaling pathway and the action of this compound.

Troubleshooting_Workflow Start Inconsistent PERK Activation with this compound Check_Positive_Control Is Positive Control (Thapsigargin) Working? Start->Check_Positive_Control System_OK Downstream Detection is OK Check_Positive_Control->System_OK Yes System_Fail Problem with Detection Method Check_Positive_Control->System_Fail No Check_Reagents Review Reagent Prep: - Fresh Lysis Buffer? - Phosphatase Inhibitors? Check_Blot_Protocol Review WB Protocol: - Blocking Agent (BSA)? - Antibody Dilution? - Wash Times? Check_Cellular_Factors Review Cellular Factors: - Cell Density? - Passage Number? Optimize_MK28 Optimize this compound Treatment: - Perform Dose-Response - Perform Time-Course Check_Cellular_Factors->Optimize_MK28 System_OK->Check_Cellular_Factors System_Fail->Check_Reagents System_Fail->Check_Blot_Protocol

Caption: Troubleshooting workflow for variable PERK activation.

Experimental_Variables Variables Experimental Variables Cell Condition (Density, Passage) This compound Concentration Incubation Time Lysis Buffer Quality Optimization Optimization Variables->Optimization Control of Outcomes Expected Outcomes Reproducible p-PERK Signal Consistent Downstream Activation Low Inter-Assay Variability Optimization->Outcomes Leads to

Caption: Relationship between variables and outcomes.

References

Optimizing western blot for p-PERK after MK-28 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the detection of phosphorylated PERK (p-PERK) following treatment with the PERK activator, MK-28. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on PERK?

A2: this compound is a potent and selective small-molecule activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key sensor in the Unfolded Protein Response (UPR).[1] Unlike an inhibitor, this compound induces PERK autophosphorylation, leading to its activation.[2][3] Therefore, treatment with this compound is expected to increase the levels of phosphorylated PERK (p-PERK) in your experimental system.[2]

Q2: Why is detecting phosphorylated proteins like p-PERK by Western blot challenging?

A2: Detecting phosphorylated proteins requires special care because phosphorylation is a reversible post-translational modification. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein, leading to a loss of signal.[4][5] Key challenges include preserving the phosphorylation state during sample preparation and minimizing non-specific antibody binding that can obscure the signal.[6]

Q3: What is the most critical component of the lysis buffer for p-PERK detection?

A3: The most critical components are phosphatase inhibitors.[4][6] Without them, phosphatases in the lysate will remove the phosphate (B84403) groups from PERK, making detection impossible.[5][7] A cocktail of inhibitors targeting a broad spectrum of serine/threonine and tyrosine phosphatases is essential.[7][8]

Q4: Why is Bovine Serum Albumin (BSA) recommended over non-fat dry milk for blocking?

A4: Non-fat dry milk contains high levels of casein, which is a phosphoprotein.[4][6] Antibodies targeting phosphorylated epitopes, like your anti-p-PERK antibody, can cross-react with casein, leading to high background noise and making it difficult to detect your specific signal.[4][9] Using 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) is the recommended best practice for minimizing this background.[9]

Q5: What are the essential positive and negative controls for this experiment?

A5: Proper controls are crucial for validating your results.

  • Positive Control: Lysates from cells treated with a known ER stress inducer, such as Thapsigargin (Tg) or Tunicamycin (Tm), which are well-documented to induce PERK phosphorylation.[2][10]

  • Negative Control: Lysates from untreated or vehicle-treated cells to establish a baseline level of p-PERK.

  • Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

  • Total Protein Control: An antibody against total PERK to normalize the p-PERK signal and confirm that changes are due to phosphorylation status, not the overall amount of PERK protein.

Experimental Protocol: Western Blot for p-PERK

This protocol provides a detailed methodology for detecting p-PERK following this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells at a density that ensures they are in a logarithmic growth phase and are 70-80% confluent at the time of treatment.

  • If applicable, serum-starve cells for 4-12 hours to reduce baseline signaling activity.[11]

  • Treat cells with the desired concentrations of this compound for the appropriate duration. A time-course experiment (e.g., 0, 1, 3, 6 hours) is recommended to determine the peak response.[2] Include vehicle-treated and positive control (e.g., Thapsigargin) wells.

2. Cell Lysis and Protein Quantification:

  • After treatment, place culture dishes on ice and wash cells once with ice-cold PBS.[12]

  • Aspirate PBS and add ice-cold lysis buffer (see table below) supplemented with freshly added protease and phosphatase inhibitors.[4][5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or similar protein assay.

Table 1: Recommended Lysis Buffer Recipe

Component Final Concentration Purpose
Tris-HCl (pH 7.4) 50 mM Buffering agent
NaCl 150 mM Maintains ionic strength
EDTA 1 mM Chelating agent, inhibits metalloproteases
NP-40 or Triton X-100 1% Non-ionic detergent for protein solubilization
Sodium Deoxycholate 0.25% Ionic detergent to disrupt membranes
Protease Inhibitor Cocktail 1X Prevents protein degradation

| Phosphatase Inhibitor Cocktail | 1X | CRITICAL: Preserves phosphorylation |

Note: For hard-to-solubilize proteins, RIPA buffer is often recommended.[13][14] Ensure inhibitors are added immediately before use.

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (7.5% is suitable for PERK, which is ~125 kDa).[15]

  • Transfer separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[16]

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][12]

  • Incubate the membrane with the primary antibody against p-PERK (e.g., targeting Phospho-Thr980/982) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12][17]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

5. Stripping and Reprobing (Optional but Recommended):

  • To normalize the p-PERK signal, you can strip the membrane using a mild stripping buffer.

  • Wash thoroughly, re-block, and probe with an antibody for total PERK. The ratio of p-PERK to total PERK provides the most accurate measure of PERK activation.[18]

Table 2: Typical Antibody Dilution Ranges

Antibody Dilution Range Diluent
Primary (p-PERK) 1:500 - 1:2000 5% BSA in TBST
Primary (Total PERK) 1:1000 - 1:2000 5% BSA in TBST
Secondary (HRP-conjugated) 1:2000 - 1:10000 5% BSA in TBST

Note: Always consult the antibody manufacturer's datasheet for recommended starting dilutions and optimize for your specific system.

Visualized Pathways and Workflows

PERK_Activation_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins PERK_inactive PERK (Inactive Monomer) UnfoldedProteins->PERK_inactive ER Stress PERK_dimer PERK Dimer PERK_inactive->PERK_dimer Dimerization pPERK p-PERK (Active) PERK_dimer->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation Translation Global Protein Translation Attenuation peIF2a->Translation MK28 This compound Treatment MK28->pPERK Direct Activation

Caption: PERK signaling pathway activation by ER stress or direct treatment with this compound.

Western_Blot_Workflow A 1. Cell Culture (70-80% Confluency) B 2. Treatment (this compound, Vehicle, Positive Control) A->B C 3. Cell Lysis (Ice-cold buffer with protease/phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Load 20-40 µg protein) D->E F 6. Membrane Transfer (PVDF or Nitrocellulose) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-p-PERK, 4°C Overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) H->I J 10. Detection (ECL Substrate & Imaging) I->J K 11. Analysis (Normalize to Total PERK) J->K

Caption: Experimental workflow for p-PERK Western blot analysis after this compound treatment.

Troubleshooting Guide

Table 3: Common Western Blot Issues and Solutions

Problem Possible Cause(s) Solution / Suggestion
No / Weak p-PERK Signal 1. Phosphatase Activity: Insufficient or no phosphatase inhibitors in lysis buffer.[5][19] Always use a fresh, high-quality protease and phosphatase inhibitor cocktail in ice-cold lysis buffer.[4]
2. Low Target Abundance: PERK phosphorylation is transient or low. Optimize this compound concentration and treatment duration. Perform a time-course experiment.[11] Consider immunoprecipitation to enrich for PERK.[6]
3. Inefficient Transfer: Poor transfer of high molecular weight PERK (~125 kDa). Optimize transfer conditions (time, voltage). Use a wet transfer system for large proteins. Confirm transfer with Ponceau S stain.[20]
4. Poor Antibody Performance: Primary antibody is not sensitive or specific enough. Use a positive control (e.g., Thapsigargin-treated lysate) to validate the antibody.[11] Check the manufacturer's datasheet for validation data.
High Background 1. Blocking Agent: Using non-fat milk for blocking.[4][9] Switch to 5% BSA in TBST for all blocking and antibody incubation steps. [6][9]
2. Antibody Concentration: Primary or secondary antibody concentration is too high.[16] Titrate antibodies to find the optimal concentration that maximizes signal and minimizes background.
3. Insufficient Washing: Unbound antibodies remain on the membrane. Increase the number and/or duration of TBST washes.[16]
4. Membrane Dried Out: Membrane was allowed to dry at any point during the process. Ensure the membrane remains submerged in buffer throughout all incubation and washing steps.
Non-Specific Bands 1. Antibody Cross-Reactivity: Primary antibody may recognize other proteins. Check the antibody datasheet for specificity. Use a positive control to confirm the correct band size for p-PERK (will appear slightly higher than non-phosphorylated PERK).[2]
2. Protein Overload: Too much protein loaded per lane. Reduce the amount of protein loaded. 20-30 µg is a good starting point.

| | 3. Sample Degradation: Protease activity has created protein fragments.[5] | Ensure adequate protease inhibitors were used and that samples were kept on ice and processed quickly. |

References

Best practices for MK-28 treatment duration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: In Vitro Experimentation

This guide provides best practices, troubleshooting advice, and frequently asked questions for determining the optimal treatment duration for in vitro experiments. Given that "MK-28" can refer to multiple entities in scientific literature, including the SK-MEL-28 and MKN-28 cell lines, this document focuses on general principles applicable to a wide range of compounds and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal treatment duration for a new compound?

The initial step is typically to perform a time-course experiment alongside a dose-response experiment. This dual approach helps to identify a time point at which the compound exhibits a measurable and stable effect across a range of concentrations. It is common to test broad time intervals initially (e.g., 6, 24, 48, 72 hours) to narrow down the effective window.[1]

Q2: What factors should influence the choice of treatment duration?

Several key factors should be considered:

  • Cell Line Doubling Time: The duration should be relevant to the cell line's proliferation rate. For rapidly dividing cells, shorter time points may be sufficient, while slower-growing cells may require longer exposure.[2]

  • Compound's Mechanism of Action: The biological process targeted by the compound dictates the necessary exposure time. For example, compounds inducing apoptosis may require 24-72 hours, while those affecting rapid signaling events, like kinase phosphorylation, can be observed in minutes to hours.[3][4]

  • Compound Stability: The half-life of the compound in culture media is critical. If the compound degrades quickly, longer incubation times may not be effective without replenishing the medium.

  • Assay Type: The endpoint of the assay matters. Cell viability assays like MTT are often run for 24 to 72 hours, whereas assays for early apoptotic markers like Annexin V are typically shorter.[1]

Q3: How does treatment duration affect the IC50 value?

The half-maximal inhibitory concentration (IC50) value can change significantly with treatment duration. Generally, a longer exposure time will result in a lower IC50 value, as the compound has more time to exert its effect. Therefore, it is crucial to state the treatment duration when reporting IC50 values to ensure reproducibility.

Q4: Is a longer treatment duration always better?

Not necessarily. Excessively long incubation times can lead to secondary effects that are not directly related to the compound's primary mechanism of action. This can include nutrient depletion in the culture medium, cell overcrowding, or the emergence of off-target effects.[5] The goal is to find a duration that maximizes the specific effect of the compound while minimizing these confounding factors.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates 1. Inconsistent Cell Seeding: Cells were not evenly distributed during plating. 2. Edge Effect: Evaporation from wells on the plate's perimeter alters cell growth and compound concentration.[6] 3. Pipetting Errors: Inaccurate or inconsistent dispensing of compound or reagents.1. Mix Cell Suspension: Gently mix the cell suspension between plating each row or column to prevent settling.[6] 2. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or medium to create a humidity barrier.[6] 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent technique.
No Observable Effect at Any Time Point 1. Inactive Compound: The compound may not be active against the chosen cell line or target. 2. Concentration Too Low: The tested concentration range may be below the effective dose. 3. Compound Instability: The compound may degrade in the culture medium over the incubation period.1. Verify with Positive Control: Use a known active compound to confirm the assay is working correctly. 2. Expand Concentration Range: Test a much broader range of concentrations, often up to 100 µM for initial screens.[7] 3. Assess Stability: Consider re-dosing at intermediate time points or using a different solvent/formulation.
Excessive Cell Death, Even at Low Concentrations 1. High Compound Potency: The compound is more potent than anticipated. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration is too high and is causing cytotoxicity.[1]1. Lower Concentration Range: Perform a dose-response experiment starting from much lower (e.g., nanomolar) concentrations. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Include a vehicle-only control in all experiments.[1]

Data Presentation: Example Time-Course Experiment

The following table illustrates how to structure data from a preliminary experiment designed to determine the optimal treatment duration for a hypothetical "Compound X" on the SK-MEL-28 melanoma cell line.

Treatment GroupConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
Vehicle Control0 (0.1% DMSO)100 ± 4.5100 ± 5.1100 ± 6.2
Compound X195 ± 3.882 ± 4.275 ± 5.5
Compound X1078 ± 4.155 ± 3.941 ± 4.8
Compound X5052 ± 3.521 ± 2.815 ± 3.1
Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Determining Optimal Treatment Duration using an MTT Cell Viability Assay

This protocol provides a generalized method for assessing the effect of a compound on cell viability over different time points.

Materials:

  • Target cell line (e.g., SK-MEL-28)[8]

  • Complete culture medium (e.g., EMEM + 10% FBS)[8]

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1] c. Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only and untreated controls. c. Return plates to the incubator. Designate separate plates for each time point (e.g., 24h, 48h, 72h).

  • MTT Assay: a. At the end of each designated incubation period (24h, 48h, 72h), add 10 µL of MTT solution to each well.[1] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[1] d. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A Optimize Cell Seeding Density B Plate Cells in 96-Well Plates A->B C Prepare Compound Serial Dilutions B->C D Treat Cells C->D E Incubate for 24h, 48h, 72h D->E F Perform Viability Assay (e.g., MTT) E->F G Read Absorbance F->G H Analyze Data: Plot Dose-Response for each Time Point G->H I Optimal Duration & Concentration Found? H->I J Proceed to Mechanism Assays I->J Yes K Refine Time/Dose Parameters I->K No K->C

Caption: Workflow for determining optimal in vitro treatment duration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor kinase kinase tf tf response response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK AP1 AP-1 ERK->AP1 Translocates & Phosphorylates Gene Gene Expression AP1->Gene Regulates Response Cellular Responses (Proliferation, Survival) Gene->Response Leads to

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Technical Support Center: MK-28 Delivery in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on the administration of MK-28, a small molecule PERK (PKR-like ER kinase) activator, in mouse models. The information is presented in a question-and-answer format to address specific issues and facilitate experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the established delivery method for this compound in mice?

Published studies investigating the efficacy of this compound in the R6/2 mouse model of Huntington's disease have exclusively used intraperitoneal (IP) injection .[1][2] In these studies, this compound was administered three times a week, and in lifespan studies, daily IP injections were used.[1]

Q2: What are other potential delivery methods for a small molecule like this compound?

While IP injection is the documented route for this compound, other common methods for systemic delivery of small molecules in mice are viable alternatives, depending on the experimental goals. These include:

  • Oral Gavage (PO): Delivers the compound directly to the stomach, mimicking the human oral route of administration.[3][4] This method is accurate for dosing.[5]

  • Intravenous (IV) Injection: Administers the compound directly into the bloodstream, typically via the tail vein.[3] This route ensures 100% bioavailability and rapid distribution.[5][6]

  • Subcutaneous (SC) Injection: Involves injecting the compound into the tissue layer between the skin and muscle, often in the loose skin on the back.[4] This route is suitable for slower, more sustained release.[4]

Q3: How do I choose the most appropriate delivery method for my experiment?

The choice of delivery route depends on several factors, including the desired pharmacokinetic profile, the experimental duration, and the scientific question.[7]

  • For rapid, systemic effects and 100% bioavailability: Choose Intravenous (IV) injection.[6]

  • To model human oral drug intake: Use Oral Gavage (PO).[4]

  • For rapid absorption and ease of administration: Intraperitoneal (IP) injection is a common and effective choice.[4]

  • For slow, sustained release of a compound: Subcutaneous (SC) injection is most suitable.[4]

Below is a decision-making workflow to help guide your selection.

G start Start: Define Experimental Goal pk_profile What is the desired pharmacokinetic (PK) profile? start->pk_profile rapid_effect Rapid & Systemic Effect? pk_profile->rapid_effect Fast Onset sustained_release Sustained Release? pk_profile->sustained_release Prolonged Effect human_oral Mimic Human Oral Route? pk_profile->human_oral Route Equivalence iv_route Use Intravenous (IV) (100% Bioavailability) rapid_effect->iv_route Yes ip_route Use Intraperitoneal (IP) (Rapid Absorption) rapid_effect->ip_route No (Alternative) sc_route Use Subcutaneous (SC) (Slow Absorption) sustained_release->sc_route Yes po_route Use Oral Gavage (PO) (Enteral Route) human_oral->po_route Yes

Caption: Workflow for selecting a drug delivery method in mice.

Data Presentation: Pharmacokinetic Comparison

Specific pharmacokinetic data comparing different delivery routes for this compound are not currently available in published literature. The following table presents illustrative data based on typical profiles for a well-absorbed small molecule to highlight the expected differences between administration routes.

ParameterOral Gavage (PO)Intraperitoneal (IP)Intravenous (IV)Subcutaneous (SC)
Bioavailability (%) ~40 - 60%~80 - 95%100%~75 - 90%
Time to Max Concentration (Tmax) 0.5 - 1.5 h0.25 - 0.5 h< 0.1 h0.5 - 2.0 h
Max Concentration (Cmax) ModerateHighVery HighLow to Moderate
Half-life (t1/2) VariableRoute-dependentRoute-dependentRoute-dependent
Typical Dosing Frequency DailyDaily to 3x/weekSingle dose or infusionDaily to weekly

Signaling Pathway

This compound functions by activating the PERK pathway, which is a key component of the Unfolded Protein Response (UPR). This activation helps to restore cellular homeostasis in the context of endoplasmic reticulum (ER) stress, a mechanism implicated in Huntington's disease.[1]

G cluster_0 Endoplasmic Reticulum (ER) er_stress ER Stress (e.g., unfolded proteins) perk PERK er_stress->perk triggers dimerization & autophosphorylation eif2a eIF2α perk->eif2a phosphorylates mk28 This compound mk28->perk activates atf4 ATF4 Translation eif2a->atf4 leads to homeostasis Restored Homeostasis (Reduced ER Stress) atf4->homeostasis promotes

Caption: Signaling pathway of this compound via PERK activation.

Experimental Protocols & Troubleshooting Guides

The following are detailed protocols for common administration routes. A standard workflow for a pharmacokinetic study is also provided.

Pharmacokinetic Study Workflow

To quantitatively compare delivery methods, a pharmacokinetic (PK) study is essential. This involves administering the compound and collecting blood samples at various time points to measure drug concentration.[8]

G start 1. Acclimatize Mice & Establish Groups dose 2. Administer this compound via assigned route (PO, IP, IV, SC) start->dose collect 3. Serial Blood Collection (e.g., 5, 15, 30, 60 min; 2, 4, 8, 24 h) dose->collect process 4. Process Blood to Plasma/Serum collect->process analyze 5. Analyze Drug Conc. (e.g., LC-MS/MS) process->analyze end 6. Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) analyze->end

Caption: Experimental workflow for a murine pharmacokinetic study.
Protocol 1: Intraperitoneal (IP) Injection

Description: Administration of a substance into the peritoneal cavity.[4] This is the method used in published this compound studies.[1]

Methodology:

  • Preparation: Prepare the this compound solution in a sterile vehicle. Draw the required volume into a sterile syringe with a 25-27 gauge needle.[9] The maximum recommended injection volume is < 10 ml/kg.[9]

  • Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.[10]

  • Positioning: Turn the mouse over so its abdomen is facing upwards, tilting the head slightly downward. This allows abdominal organs to shift away from the injection site.[9][11]

  • Injection: Identify the lower right abdominal quadrant, lateral to the midline, avoiding the cecum on the left side.[10][11] Insert the needle (bevel up) at a 30-45° angle.[10]

  • Administration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated.[9][11] If clear, slowly depress the plunger to inject the solution.

  • Withdrawal & Monitoring: Withdraw the needle straight out and return the mouse to its cage.[9] Monitor the animal for any signs of distress.[9]

Troubleshooting Guide:

IssuePossible CauseSolution
Solution leaks from injection site Injection volume too large; needle withdrawal too fast.Reduce injection volume. Hold the needle in place for a few seconds after injection before slowly withdrawing.[12]
Animal shows signs of pain or distress Puncture of an internal organ (e.g., intestine, bladder).[9]Immediately withdraw the needle. If signs of distress persist (e.g., lethargy, abdominal bloating), consult veterinary staff. Refine injection technique to ensure proper location and angle.[11]
Aspiration of yellow/green fluid or blood Needle has entered the bladder, intestine, or a blood vessel.[9]Do not inject. Withdraw the needle, discard the syringe and solution, and repeat the procedure with fresh materials at a slightly different location.[11]
Protocol 2: Oral Gavage (PO)

Description: Delivers a precise dose of a substance directly into the stomach via a feeding tube.[3][13]

Methodology:

  • Preparation: Use a flexible plastic or stainless steel gavage needle with a ball-tip to prevent esophageal injury.[14][15] The needle length should be from the corner of the mouse's mouth to the last rib.[14]

  • Restraint: Firmly restrain the mouse, ensuring the head, neck, and spine are aligned to create a straight path for the needle.[14]

  • Insertion: Gently guide the gavage needle into the mouth, along the roof of the mouth, and down the esophagus. The animal should swallow the needle as it advances; do not force it.[14]

  • Administration: Once the needle is in place (no resistance felt), slowly administer the compound.

  • Withdrawal & Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Monitor for signs of respiratory distress (e.g., gasping, blue coloration), which could indicate accidental tracheal administration.[14]

Troubleshooting Guide:

IssuePossible CauseSolution
Resistance during needle insertion Needle may be entering the trachea or scraping the esophagus.Immediately stop and withdraw the needle. Re-attempt, ensuring the head and neck are properly aligned. Allow the mouse to swallow the needle.[14]
Fluid appears at the nose or mouth Accidental administration into the trachea/lungs.Immediately withdraw the needle and tilt the mouse's head down to allow fluid to drain.[14] A second attempt is not recommended. Closely monitor the animal for respiratory distress.[14]
Mouse struggles excessively Stress from restraint and procedure.Ensure proper, confident restraint.[16] Pre-coating the gavage needle with sucrose (B13894) can reduce stress and improve cooperation.[13]
Protocol 3: Intravenous (IV) Injection

Description: Administration of a substance directly into a vein, most commonly the lateral tail vein.[3][4]

Methodology:

  • Preparation: Load the this compound solution into a syringe with a 27-30 gauge needle.[3] The injection volume should be less than 0.2 mL.[3]

  • Warming & Restraint: Warm the mouse's tail using a heat lamp or warm water to dilate the veins, making them more visible.[17] Place the mouse in a suitable restraint device.

  • Injection: Identify one of the lateral tail veins. Clean the site with an alcohol swab.[17] Insert the needle, bevel up, into the vein at a shallow angle.

  • Administration: If placed correctly, you should see a small amount of blood flash into the needle hub. Slowly inject the solution. If the tail swells, the needle is not in the vein.[17]

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site to stop any bleeding.[17] Monitor the mouse before returning it to its cage.

Troubleshooting Guide:

IssuePossible CauseSolution
Vein is difficult to locate Veins are not sufficiently dilated; poor lighting.Ensure the tail is properly warmed. Use a bright, adjustable light source. Rotate the tail slightly to bring the veins into view.
Tail swells during injection ("blown vein") Needle has passed through or is outside the vein.Stop the injection immediately. Withdraw the needle and apply pressure. Do not attempt to inject into the same site again. Move to a more proximal location on the same vein or use the other lateral vein.
Blood does not enter the needle hub Needle is not in the vein.Do not inject. Slightly retract or advance the needle to find the vein lumen. If unsuccessful, withdraw and re-attempt.

References

Overcoming challenges in preclinical MK-28 research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preclinical Research with MK-2866 (Enobosarm)

Disclaimer: The compound "MK-28" is not a widely recognized designation in preclinical research. This guide assumes the user is referring to MK-2866 , also known as Ostarine or Enobosarm , a well-documented Selective Androgen Receptor Modulator (SARM). All information provided is for research purposes only and is not intended for human or veterinary use.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during preclinical research involving MK-2866.

Frequently Asked Questions (FAQs)

Q1: What is MK-2866 (Enobosarm) and what is its primary mechanism of action?

A1: MK-2866, also known as Ostarine or Enobosarm, is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism involves selectively binding to and activating androgen receptors (AR) in specific tissues, particularly skeletal muscle and bone.[3][[“]] Unlike traditional anabolic steroids, its tissue-selective nature is designed to promote anabolic activity (muscle and bone growth) while minimizing androgenic side effects in tissues like the prostate and skin.[2][5] Upon binding, the MK-2866/AR complex translocates to the nucleus, where it modulates the transcription of genes involved in muscle protein synthesis and cell growth, in part through pathways like the ERK1/2 kinase pathway.[6]

MK2866_Pathway cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus Nucleus MK2866 MK-2866 (Ostarine) AR_c Androgen Receptor (AR) MK2866->AR_c Binds Complex_c MK-2866/AR Complex Complex_n MK-2866/AR Complex Complex_c->Complex_n Translocation ARE Androgen Response Element (ARE) on DNA Complex_n->ARE Binds Transcription Gene Transcription ARE->Transcription Anabolic_Genes ↑ Myogenin, MyoD ↑ Muscle Proteins Transcription->Anabolic_Genes Leads to

Caption: Simplified signaling pathway of MK-2866 in a target muscle cell.

Q2: What are the main preclinical applications for MK-2866?

A2: Preclinical research on MK-2866 primarily focuses on its potential to:

  • Counteract Muscle Wasting: It is extensively studied in animal models of cachexia (disease-related muscle loss), sarcopenia (age-related muscle loss), and general atrophy.[2][3][5]

  • Improve Bone Health: Studies in rodent models of osteoporosis have shown that MK-2866 can improve bone mineral density and support bone healing.[3][5]

  • Investigate Metabolic Effects: Research has explored its impact on adipocyte metabolism and insulin (B600854) resistance.[7]

Q3: What are the known off-target effects or safety concerns in preclinical models?

A3: While designed for tissue selectivity, preclinical and clinical data indicate potential off-target effects that researchers must monitor. These include:

  • Hepatotoxicity: Cases of drug-induced liver injury (DILI), characterized by elevated liver enzymes (e.g., ALT, AST), have been reported.[8][[“]][10] The mechanism may be related to the accumulation of metabolites.[[“]]

  • Cardiotoxicity: Some studies suggest that MK-2866 can be toxic to heart cells, potentially increasing markers of cardiac fibrosis, especially in male models.[[“]][[“]]

  • Hormonal Suppression: Like other AR agonists, MK-2866 can suppress natural testosterone (B1683101) and luteinizing hormone (LH) levels, particularly at higher doses or with prolonged administration.[12]

  • Lipid Profile Changes: Alterations in cholesterol levels, including an increase in total cholesterol, have been observed in some studies.[[“]]

Troubleshooting Guide

Q4: My MK-2866 is precipitating out of solution during preparation for in vivo studies. How can I improve its solubility?

A4: MK-2866 has poor aqueous solubility (<1 mg/mL) and requires a co-solvent vehicle for in vivo administration.[13] Precipitation is a common issue if the vehicle is not optimized.

  • Problem: Direct dilution of a DMSO stock into an aqueous buffer (like saline or PBS) will cause the compound to crash out.

  • Solution: Use a multi-component solvent system. First, dissolve the MK-2866 powder in a suitable organic solvent, then slowly add other vehicles. Always add components sequentially and ensure the solution is clear before adding the next.

Table 1: Recommended Solvent Systems for MK-2866

Vehicle Component 1Vehicle Component 2Vehicle Component 3Vehicle Component 4Final ConcentrationNotes
10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mLForms a clear solution suitable for oral gavage or injection.[14][15]
10% DMSO90% Corn Oil--≥ 2.5 mg/mLA clear, oil-based solution suitable for oral or subcutaneous administration.[14][15]
10% DMSO90% of (20% SBE-β-CD in Saline)--2.5 mg/mLForms a suspension; may require sonication.[14][15]
20% DMSO80% PEG300--Not specifiedUsed for subcutaneous injection in rats.[16]

Q5: I am observing high variability in my in vitro cell-based assays (e.g., C2C12, L6 cells). What are the common causes?

A5: Inconsistent results in myoblast assays are a frequent challenge. The issue can often be traced to the compound, the cells, or the protocol itself.

  • Compound-Related Issues:

    • Stability: Ensure your DMSO stock solutions are fresh. While stable for months at -80°C, repeated freeze-thaw cycles can degrade the compound.[14] Aqueous dilutions should not be stored for more than a day.[17][18]

    • Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture media is consistent across all wells (including controls) and is typically kept below 0.5%.[19]

  • Cell-Related Issues:

    • Passage Number: Use a consistent and low passage number for experiments. Myoblasts can lose their differentiation potential at high passages.[19]

    • Cell Density: Seed cells at a consistent density. Over-confluent or under-confluent cultures will respond differently to treatment.

    • Mycoplasma: Routinely test for mycoplasma contamination, which can significantly alter cellular metabolism and response to stimuli.[19]

InVitro_Troubleshooting Start Inconsistent In Vitro Results CheckCompound Step 1: Verify Compound Handling Start->CheckCompound CheckCells Step 2: Assess Cell Health CheckCompound->CheckCells OK SolutionCompound Use fresh stock Limit freeze-thaw cycles Keep final DMSO <0.5% CheckCompound->SolutionCompound Issues Found CheckProtocol Step 3: Review Protocol CheckCells->CheckProtocol OK SolutionCells Use low passage cells Standardize seeding density Test for mycoplasma CheckCells->SolutionCells Issues Found SolutionProtocol Ensure consistent incubation times Calibrate pipettes Use appropriate controls CheckProtocol->SolutionProtocol Issues Found End Consistent Results SolutionCompound->End SolutionCells->End SolutionProtocol->End

Caption: Logical workflow for troubleshooting inconsistent in vitro results.

Q6: My in vivo study shows unexpected toxicity or lack of efficacy. How can I optimize my dosing protocol?

A6: This often relates to improper dose selection, vehicle issues, or administration technique.

  • Dose Selection: MK-2866 shows efficacy at low doses. In castrated rats, an ED50 of 0.03 mg/day was effective for stimulating the levator ani muscle.[13] Higher doses do not always correlate with better efficacy and can increase the risk of off-target effects like liver enzyme elevation.[5]

  • Administration Route: MK-2866 is orally bioavailable.[2] Oral gavage is a common and effective administration method. Subcutaneous injection is also used.[14][16] The route can affect pharmacokinetics.

  • Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group to differentiate compound effects from vehicle effects.[20]

  • Gavage Technique: Improper oral gavage technique can cause significant stress, esophageal or stomach perforation, or accidental administration into the lungs, leading to animal distress or death and invalidating results.[21][22] Ensure personnel are properly trained.

Table 2: Example Preclinical Dosing Regimens for MK-2866

Animal ModelDoseAdministration RouteDurationObserved EffectReference
Male Wistar Rats0.4 mg/kg/daySubcutaneous (s.c.)30 daysIncreased muscle proliferation markers (Myogenin, MyH).[14]
Castrated Male Rats0.03 - 0.12 mg/dayNot specifiedNot specifiedStimulation of levator ani muscle and prostate.[13]
Healthy Elderly Humans3 mg/dayOral12 weeks1.3 kg increase in lean body mass.[1]

Experimental Protocols

Protocol 1: Preparation of MK-2866 Stock and In Vivo Dosing Solution

  • Stock Solution (100 mg/mL in DMSO):

    • Weigh 100 mg of MK-2866 powder (FW: 389.33 g/mol ) in a sterile tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex until fully dissolved. The solubility in DMSO is ≥100 mg/mL.[14]

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).[14]

  • Oral Gavage Solution (1 mg/mL in PEG/Tween/Saline Vehicle):

    • This protocol prepares a 1 mg/mL solution. Adjust volumes as needed for your target concentration, ensuring the final solubility (≥2.5 mg/mL) is not exceeded.[14][15]

    • In a sterile tube, add 10 µL of the 100 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80. Mix thoroughly.

    • Slowly add 540 µL of sterile saline, mixing continuously, to reach a final volume of 1 mL.

    • The final solution should be clear. Prepare this solution fresh daily.

Protocol 2: In Vitro Myoblast Differentiation Assay (C2C12 Cells)

  • Cell Seeding: Seed C2C12 myoblasts in a 12-well plate in growth medium (DMEM with 10% FBS) and culture until they reach 80-90% confluency.[6][23]

  • Initiating Differentiation:

    • Aspirate the growth medium.

    • Switch to differentiation medium (DMEM with 2% horse serum).[6][23]

  • Treatment:

    • Prepare serial dilutions of MK-2866 in the differentiation medium. A common concentration range to test is 1 nM to 10,000 nM.[6][14]

    • Include a "vehicle control" well containing the same final concentration of DMSO as the highest MK-2866 dose.

    • Add the treatment media to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 2 to 6 days to assess early and late-stage differentiation, respectively.[6][23]

    • At the desired time point, collect cells for analysis (e.g., RNA extraction for qPCR to measure myogenin or MyoD expression, or protein extraction for Western blotting of Myosin Heavy Chain (MyH)).[6][14]

Protocol 3: Competitive Androgen Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay methodologies.[13][24][25]

  • Materials:

    • Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen).

    • Receptor Source: Rat prostate cytosol, prepared from castrated rats to maximize unoccupied receptor sites.[24]

    • Assay Buffer: Tris-based buffer (e.g., TEDG buffer).

    • Test Compound: MK-2866, serially diluted.

    • Non-specific Binding Control: A high concentration of a non-labeled androgen (e.g., 10 µM R1881).[24]

  • Procedure (in a 96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-Mibolerone (e.g., 1 nM), and the receptor preparation.

    • Non-Specific Binding Wells: Add the same components as the Total Binding wells, plus a high concentration of non-labeled androgen to saturate the receptors.

    • Competition Wells: Add the receptor preparation, [³H]-Mibolerone, and increasing concentrations of MK-2866 (e.g., 0.01 nM to 5000 nM).[13]

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[13]

  • Separation: Separate bound from free radioligand. A common method is to add an ice-cold hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex. Pellet the HAP by centrifugation, and wash to remove unbound radioligand.[13][25]

  • Detection: Add scintillation cocktail to the washed pellets and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of MK-2866. Fit the data using a non-linear regression model to determine the IC50, which can then be used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation. The reported Ki for MK-2866 is 3.8 nM.[13]

References

Technical Support Center: MK-28 High Dosage (10 mg/kg) Toxicity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only and does not constitute medical advice. MK-28 (MK-2866, Ostarine) is an investigational drug and is not approved by the FDA for human consumption. The use of high dosages of this compound without rigorous ethical and safety considerations is strongly discouraged.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of a high dosage (10 mg/kg) of this compound in mice. It is important to note that publicly available, peer-reviewed studies specifically detailing the toxicological profile of a 10 mg/kg dosage of this compound in mice are limited. Therefore, this guidance is based on the known toxicities of Ostarine observed in other animal models and human case studies, which primarily point towards potential hepatotoxicity and cardiotoxicity.[[“]][[“]][[“]][[“]][[“]][6][7][8][9][[“]]

Frequently Asked Questions (FAQs)

Q1: Are there established toxicity data for a 10 mg/kg dosage of this compound in mice?

As of late 2025, there is a lack of specific, peer-reviewed preclinical studies detailing the comprehensive toxicological effects of a 10 mg/kg dosage of this compound in mice. Much of the available safety data on Ostarine comes from studies in rats at lower doses, human clinical trials, and case reports of adverse events in humans.[6][7][8][9] Researchers should proceed with caution and implement robust monitoring protocols.

Q2: What are the primary target organs for this compound toxicity?

Based on existing literature from various models, the primary organs of concern for Ostarine-related toxicity are the liver and the heart.[[“]][[“]][[“]][[“]][[“]][6][[“]] Cases of drug-induced liver injury (DILI), including cholestatic and hepatocellular injury, have been reported in humans.[6][7][8] Animal and in-vitro studies suggest a risk of cardiotoxicity, including cardiac fibrosis and cardiomyopathy, with some evidence indicating that these effects may be more pronounced in males.[[“]][11]

Q3: What clinical signs of toxicity should I monitor for in mice receiving high-dose this compound?

Researchers should closely monitor mice for a range of clinical signs that may indicate toxicity. These include, but are not limited to:

  • Weight loss or failure to gain weight

  • Reduced food and water intake

  • Lethargy and reduced activity

  • Ruffled fur and hunched posture

  • Jaundice (yellowing of the ears, paws, and mucous membranes)

  • Abdominal swelling

  • Changes in urine or feces color

Q4: What biochemical parameters should be assessed to monitor for liver and kidney toxicity?

To monitor for hepatotoxicity, it is crucial to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[[“]][[“]] Elevations in these enzymes can indicate liver cell damage. For a more comprehensive assessment, bilirubin (B190676) and alkaline phosphatase (ALP) levels should also be monitored.

For kidney function, blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels are standard indicators. Significant increases in these markers may suggest renal impairment.

Troubleshooting Guides

Issue 1: Unexpected Mortality in the High-Dosage Group

Possible Cause: Acute toxicity due to the high dosage of this compound.

Troubleshooting Steps:

  • Immediate Necropsy: Perform a thorough gross necropsy on deceased animals to identify any visible organ abnormalities. Pay close attention to the liver, heart, and kidneys.

  • Histopathology: Collect and preserve major organs for histopathological analysis to identify cellular damage.

  • Dose-Response Study: If not already done, conduct a preliminary dose-escalation study with smaller cohorts to establish a maximum tolerated dose (MTD).

  • Review Compound Purity: Ensure the purity and identity of the this compound being used through analytical testing, as impurities can contribute to toxicity.[9]

Issue 2: Significant Elevation in Liver Enzymes (ALT/AST)

Possible Cause: this compound-induced hepatotoxicity.[[“]][[“]][6]

Troubleshooting Steps:

  • Confirm Findings: Re-run serum biochemistry to confirm the initial results.

  • Histological Examination: Euthanize a subset of animals to perform a histological examination of the liver. Look for signs of necrosis, inflammation, cholestasis, and steatosis.

  • Mechanism of Injury Investigation: Consider further mechanistic studies, such as gene expression analysis of liver tissue for markers of cellular stress, apoptosis, and inflammation.

  • Consider Dose Reduction: If the experiment allows, consider reducing the dosage to a level that maintains efficacy with a more acceptable safety profile.

Issue 3: Evidence of Cardiac Abnormalities (e.g., increased heart weight, fibrosis)

Possible Cause: this compound-induced cardiotoxicity.[11]

Troubleshooting Steps:

  • Cardiac Biomarkers: If possible, analyze serum for cardiac troponins (cTnI, cTnT) or natriuretic peptides (BNP, NT-proBNP) as indicators of cardiac damage.

  • Electrocardiography (ECG): In-life ECG monitoring can help detect arrhythmias or other functional cardiac abnormalities.

  • Histopathology: At the end of the study, perform detailed histopathological analysis of heart tissue, using stains like Masson's trichrome to visualize fibrosis.

  • Echocardiography: For a functional assessment, echocardiography can be used to measure parameters like ejection fraction and wall motion abnormalities.

Data Presentation

Table 1: Summary of Potential Toxicological Findings with High-Dosage Ostarine (this compound)

Organ System Potential Finding Animal Model/Species Dosage Information Citation
Liver Elevated ALT, ASTHuman (Case Reports)Not specified (abuse)[6][7][9]
Cholestatic/Hepatocellular InjuryHuman (Case Reports)Not specified (abuse)[6][7][8]
Liver CytolysisHuman (Case Report - combination)20 mg/day (MK-2866)[9]
Heart Increased Cardiac Fibrosis MarkersRat, In-vitroHigh doses (in-vitro)[11]
Increased Cardiomyopathy MarkersRat, In-vitroHigh doses (in-vitro)[11]
Decreased Cardiomyocyte ViabilityIn-vitroLow concentrations[[“]]
Musculoskeletal Rhabdomyolysis (in combination)Human (Case Report)20 mg/day (MK-2866)[9]
Metabolic Increased Total CholesterolRatNot specified[[“]]
Decreased Plasma GlucoseRatNot specified[[“]]

Note: This table summarizes findings from various studies and case reports. Specific quantitative data for a 10 mg/kg dosage in mice is not available in the cited literature.

Experimental Protocols

General Protocol for a Short-Term Rodent Toxicity Study

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Male and female mice (e.g., C57BL/6), 8-10 weeks old.

  • Group Size: At least 10 animals per sex per group.[12]

  • Acclimation: Acclimate animals for at least one week before the start of the study.

  • Dosing:

    • Vehicle Control Group: Administer the vehicle used to dissolve the this compound (e.g., corn oil, DMSO/PEG solution).

    • This compound Group: Administer 10 mg/kg of this compound daily via oral gavage. The volume should typically not exceed 10 mL/kg.

  • Duration: 14 to 28 days.

  • In-Life Monitoring:

    • Daily: Clinical observations for signs of toxicity.

    • Weekly: Body weight and food/water consumption measurements.

  • Terminal Procedures:

    • Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum biochemistry analysis (liver and kidney function panels).

    • Organ Weights: Weigh the liver, kidneys, heart, spleen, and other relevant organs.

    • Histopathology: Preserve all major organs in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualization

Experimental_Workflow cluster_setup Experiment Setup cluster_dosing Dosing Phase (14-28 days) cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis acclimation Animal Acclimation (≥ 1 week) grouping Randomization into Groups (n=10/sex/group) acclimation->grouping control Vehicle Control Group grouping->control treatment This compound (10 mg/kg) Oral Gavage grouping->treatment daily_obs Daily Clinical Observations control->daily_obs treatment->daily_obs weekly_meas Weekly Body Weight & Food/Water Intake daily_obs->weekly_meas blood Blood Collection (CBC & Biochemistry) weekly_meas->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo

Caption: General experimental workflow for a short-term toxicity study of this compound in mice.

SARM_Hepatotoxicity_Pathway cluster_intake Cellular Intake & Binding cluster_stress Cellular Stress & Damage cluster_outcome Hepatocellular Injury mk28 High-Dose this compound hepatocyte Hepatocyte mk28->hepatocyte ar Androgen Receptor (AR) hepatocyte->ar Binding er_stress Endoplasmic Reticulum Stress ar->er_stress mito_dys Mitochondrial Dysfunction ar->mito_dys apoptosis Apoptosis er_stress->apoptosis ros ↑ Reactive Oxygen Species (ROS) mito_dys->ros ros->apoptosis inflammation Inflammation (e.g., Kupffer Cell Activation) apoptosis->inflammation dili Drug-Induced Liver Injury (DILI) inflammation->dili alt_ast ↑ Serum ALT/AST dili->alt_ast

Caption: A potential signaling pathway for SARM-induced hepatotoxicity.

References

Technical Support Center: Ensuring Consistent MK-28 Effects in Replicate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible results in experiments involving the PERK activator, MK-28.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2]. PERK is a key sensor of endoplasmic reticulum (ER) stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of global protein synthesis and the preferential translation of stress-responsive genes, such as ATF4[3][4][5][6]. This signaling cascade is a part of the Unfolded Protein Response (UPR) and aims to restore ER homeostasis.

Q2: I am not observing the expected level of eIF2α phosphorylation after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a weaker-than-expected phosphorylation of eIF2α. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including suboptimal compound concentration, cell line-specific differences in PERK expression or sensitivity, and issues with antibody quality or Western blot protocol.

Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?

A3: Inconsistent results can arise from a variety of sources. Key factors to consider include:

  • Compound Integrity and Handling: Ensure proper storage of this compound stock solutions to prevent degradation. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition. Variations in these parameters can alter cellular responses to ER stress and this compound treatment.

  • Incubation Time and Concentration: The kinetics of PERK activation and subsequent eIF2α phosphorylation can be transient. Ensure that the timing of cell lysis and the concentration of this compound are optimized and consistent across experiments.

  • Assay-Specific Variability: Technical variations in your assay, such as Western blotting or qPCR, can introduce inconsistencies. Implement rigorous quality control measures for all experimental procedures.

Q4: Are there any known off-target effects of this compound?

A4: this compound has been shown to be a selective PERK activator in a 391-kinase panel[1]. However, it has been noted to activate EIF2AK4 (GCN2) as well, although it has little to no effect on EIF2AK1 (HRI) or EIF2AK2 (PKR)[1]. As with any small molecule, the possibility of off-target effects should be considered, especially at higher concentrations. If you observe unexpected phenotypes, it is advisable to validate that the effects are PERK-dependent. This can be achieved by using PERK knockout/knockdown cell lines or by using a structurally different PERK activator to see if it recapitulates the phenotype.

Troubleshooting Guides

Issue 1: Low or No Induction of eIF2α Phosphorylation
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations can range from 0.1 µM to 100 µM[1]. Note that some small molecule kinase activators can exhibit a bell-shaped dose-response curve.
Incorrect Incubation Time Conduct a time-course experiment to identify the peak of eIF2α phosphorylation. The effect can be transient, and optimal timing may vary between cell lines.
Low PERK Expression in Cell Line Verify the expression level of PERK in your cell line using Western blot or qPCR. If PERK expression is low, consider using a different cell line known to have a robust UPR.
Compound Degradation Prepare fresh this compound working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Poor Antibody Quality Validate your phospho-eIF2α and total eIF2α antibodies using a positive control, such as cells treated with a known ER stress inducer like thapsigargin (B1683126) or tunicamycin.
Suboptimal Western Blot Protocol Optimize your Western blot protocol, including lysis buffer composition (ensure phosphatase inhibitors are included), protein transfer efficiency, and antibody incubation conditions.
Issue 2: High Variability in Apoptosis or Cell Viability Assays
Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure uniform cell seeding across all wells of your microplate. Edge effects in plates can also contribute to variability; consider not using the outermost wells for data collection.
Cell Line Heterogeneity Use cells with a low passage number and regularly check for mycoplasma contamination. Cell line authentication is also recommended.
Variability in Treatment Application Ensure accurate and consistent pipetting of this compound solutions to all wells.
Assay Timing The timing of the viability or apoptosis measurement is critical. Ensure that the assay is performed at a consistent time point after this compound treatment in all replicate experiments.
Off-Target Cytotoxicity At high concentrations, off-target effects may contribute to cell death. Confirm that the observed apoptosis is PERK-dependent by using PERK-deficient cells or a structurally unrelated PERK activator.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from published studies. These values can serve as a reference for expected outcomes in your experiments.

Table 1: In Vitro Effects of this compound on PERK Pathway Activation

Cell LineThis compound ConcentrationIncubation TimeMeasured EffectFold Change/ObservationReference
STHdhQ¹¹¹/¹¹¹High Concentration-ATF4 Protein LevelsUp to 2.5-fold increase[1]
STHdhQ¹¹¹/¹¹¹High Concentration-CHOP mRNA LevelsUp to 10-fold increase[1]
STHdhQ¹¹¹/¹¹¹High Concentration-GADD34 mRNA LevelsUp to 5-fold increase[1]
STHdhQ¹¹¹/¹¹¹0-100 µM48 hRescue from ER stress-induced apoptosisYes[1]
PERK-/- cells0-100 µM48 hRescue from ER stress-induced apoptosisNo[1]

Table 2: In Vivo Effects of this compound

Animal ModelDosageAdministrationDurationMeasured EffectObservationReference
R6/2 mice1 mg/kgIP, daily28 daysSystemic function and survivalImproved[1]
R6/2 mice1 mg/kgIP, daily28 dayseIF2α-P levels in striatumIncreased[1]
R6/2 mice-Transient subcutaneous delivery-Motor and executive functionsSignificantly improved[1]
R6/2 mice-Transient subcutaneous delivery-Death onsetDelayed[1]
Mice10 mg/kgIP, single dose-Cmax in plasma105 ng/ml[1]
Mice10 mg/kgIP, single dose-Half-life in plasma30 min[1]

Experimental Protocols

Protocol 1: Western Blot for eIF2α Phosphorylation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired amount of time. Include a positive control such as thapsigargin (e.g., 1 µM for 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.

Visualizations

PERK_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP binds PERK_inactive PERK (inactive) MK28 This compound BiP->PERK_inactive inhibits PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates MK28->PERK_active activates p_eIF2a p-eIF2α Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation leads to ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially translates Stress_Response_Genes Stress Response Genes (e.g., CHOP, GADD34) ATF4->Stress_Response_Genes upregulates

Caption: this compound activates the PERK signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed Check_Compound Verify Compound Integrity - Fresh dilutions? - Proper storage? Start->Check_Compound Check_Cells Assess Cell Culture Conditions - Consistent passage number? - Mycoplasma test? Start->Check_Cells Check_Protocol Review Experimental Protocol - Consistent timing & concentration? - Assay controls? Start->Check_Protocol Dose_Response Perform Dose-Response & Time-Course Check_Compound->Dose_Response If compound is OK Check_Cells->Dose_Response If cells are OK Check_Protocol->Dose_Response If protocol is OK Validate_Target Validate On-Target Effect - Use PERK KO/KD cells - Use another PERK activator Dose_Response->Validate_Target If still inconsistent Resolved Issue Resolved Validate_Target->Resolved If effect is PERK-dependent Unresolved Issue Persists: Consult Literature for Cell-Specific Anomalies Validate_Target->Unresolved If effect is off-target

Caption: A logical workflow for troubleshooting inconsistent this compound effects.

References

Technical Support Center: MK-2866 (Ostarine) Specificity Controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MK-28" is not consistently identified in scientific literature. This guide assumes the user is referring to the well-documented Selective Androgen Receptor Modulator (SARM), MK-2866 , also known as Ostarine or Enobosarm. The following information is for research purposes only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design and interpret control experiments for evaluating the specificity of MK-2866.

Frequently Asked Questions (FAQs)

Q1: What is MK-2866 and why is specificity a concern?

A1: MK-2866 (Ostarine) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) designed to selectively bind to androgen receptors (AR) in tissues like muscle and bone, exerting anabolic effects while minimizing androgenic side effects in tissues like the prostate.[1][2][3] Specificity is a critical concern because off-target effects can lead to misinterpretation of experimental results and potential side effects.[4] It is essential to confirm that the observed biological effects are mediated through the intended target (AR) and not through unintended interactions with other cellular components.

Q2: My cells are showing the expected anabolic response to MK-2866, but how can I be sure it's AR-dependent?

A2: To confirm the Androgen Receptor (AR) dependency of MK-2866's effects, you should perform experiments using an AR antagonist.[5][6] Pre-treating your cells with a known AR antagonist, such as Bicalutamide or Enzalutamide, before adding MK-2866 should block the observed anabolic response. If the response is significantly diminished or abolished in the presence of the antagonist, it strongly suggests the effect is AR-mediated.

Q3: I am observing unexpected side effects in my animal model. Could this be due to off-target binding of MK-2866?

A3: While MK-2866 is designed for tissue selectivity, higher doses can lead to reduced selectivity and potential side effects such as testosterone (B1683101) suppression or liver stress.[4][7] To investigate if the observed side effects are due to off-target binding, you can perform a differential gene expression analysis (e.g., RNA-seq) on tissues of interest from both treated and control animals. This can help identify the activation of unexpected signaling pathways. Additionally, performing competitive binding assays against a panel of other nuclear receptors can help identify potential off-target interactions.

Q4: How can I rule out that the observed effects of MK-2866 are not simply due to cellular stress or toxicity?

A4: It is crucial to perform cell viability and cytotoxicity assays in parallel with your primary experiments. Assays such as MTT, LDH, or live/dead cell staining can determine if the concentrations of MK-2866 used are causing cellular stress or death, which could confound your results. It's important to establish a therapeutic window where you observe the desired anabolic effects without significant cytotoxicity. Some studies have noted potential liver toxicity, especially with unsupervised or high-dose usage.[1][8]

Troubleshooting Guides

Issue 1: Inconsistent results with AR antagonist control
  • Problem: The AR antagonist does not completely block the effect of MK-2866.

  • Possible Causes & Solutions:

    • Insufficient Antagonist Concentration: The concentration of the AR antagonist may be too low to effectively compete with MK-2866.

      • Solution: Perform a dose-response curve with the antagonist to determine the optimal concentration for blocking AR activity.

    • Antagonist is a Partial Agonist: Some AR antagonists can act as partial agonists under certain conditions.

      • Solution: Switch to a different class of AR antagonist with a distinct mechanism of action to confirm the results.[9][10]

    • Off-Target Effects: MK-2866 may have AR-independent, off-target effects at the concentration used.

      • Solution: Lower the concentration of MK-2866 and repeat the experiment. Additionally, consider using a cell line that does not express AR (AR-null) as a negative control.

Issue 2: High background signal in competitive binding assays
  • Problem: The competitive binding assay shows high non-specific binding, making it difficult to determine the IC50 value.

  • Possible Causes & Solutions:

    • Suboptimal Assay Conditions: The buffer composition, temperature, or incubation time may not be optimal.

      • Solution: Optimize assay conditions by varying buffer components (e.g., adding a non-ionic detergent like Tween-20 to reduce non-specific binding), adjusting the incubation time, and ensuring the assay is run at a consistent temperature.[11]

    • Radioligand Issues: The radiolabeled ligand may be degraded or have low specific activity.

      • Solution: Use a fresh batch of high-quality radioligand and verify its purity and specific activity.

    • Protein Aggregation: The receptor preparation may contain aggregated protein, leading to non-specific binding.

      • Solution: Centrifuge the receptor preparation at high speed before use to remove any aggregates.

Data Presentation

Table 1: Hypothetical Competitive Binding Data for MK-2866

This table illustrates how to present data from a competitive binding assay to assess the selectivity of MK-2866. The inhibition constant (Ki) is a measure of the binding affinity of MK-2866 to different receptors. A lower Ki value indicates a higher binding affinity.

ReceptorLigandKi (nM)Selectivity (fold) vs. AR
Androgen Receptor (AR)MK-28663.8-
Progesterone Receptor (PR)MK-2866>10,000>2600
Glucocorticoid Receptor (GR)MK-2866>10,000>2600
Estrogen Receptor (ER)MK-2866>10,000>2600

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: AR Antagonism Assay in Cell Culture

Objective: To verify that the biological effect of MK-2866 is mediated by the Androgen Receptor.

Materials:

  • Cell line expressing endogenous AR (e.g., LNCaP)

  • Cell culture medium and supplements

  • MK-2866

  • AR antagonist (e.g., Bicalutamide)

  • Assay for measuring biological response (e.g., reporter gene assay, qPCR for AR-target genes)

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with a range of concentrations of the AR antagonist for 1-2 hours. Include a vehicle-only control.

  • Add MK-2866 at a pre-determined effective concentration (EC50) to the wells, including those pre-treated with the antagonist.

  • Incubate for the desired period to elicit the biological response (e.g., 24-48 hours).

  • Lyse the cells and perform the assay to measure the biological response.

  • Data Analysis: Compare the response in cells treated with MK-2866 alone to those pre-treated with the antagonist. A significant reduction in the response in the presence of the antagonist indicates an AR-mediated effect.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of MK-2866 for the Androgen Receptor.[12]

Materials:

  • Source of AR (e.g., cell lysate from AR-overexpressing cells, purified receptor)

  • Radiolabeled androgen (e.g., [3H]-Mibolerone)

  • MK-2866

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of unlabeled MK-2866.

  • In a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and the different concentrations of MK-2866.

  • Include wells for determining total binding (radioligand + receptor only) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled androgen).

  • Incubate the plate to allow binding to reach equilibrium.

  • Transfer the reaction mixtures to a filter plate and wash to separate bound from free radioligand.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of MK-2866. Plot the percentage of specific binding against the log concentration of MK-2866 to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[11]

Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 AR_complex AR-HSP Complex MK2866->AR_complex Binds AR_active Active AR AR_complex->AR_active Conformational Change HSP HSP AR_complex->HSP Dissociates AR_dimer AR Dimer AR_active->AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (Anabolic Effects) ARE->Transcription Initiates

Caption: Simplified signaling pathway of MK-2866 (Ostarine).

Experimental Workflow

Specificity_Workflow start Start: Observe Biological Effect q1 Is the effect AR-dependent? start->q1 antagonist_exp Perform AR Antagonist Assay q1->antagonist_exp Yes q2 Effect Blocked? antagonist_exp->q2 ar_mediated Conclusion: Effect is likely AR-mediated q2->ar_mediated Yes off_target_investigation Investigate Off-Target Effects: - Competitive Binding Panel - AR-null cell line q2->off_target_investigation No conclusion_off_target Conclusion: Effect may be AR-independent or have off-target component off_target_investigation->conclusion_off_target

Caption: Workflow for determining the AR-specificity of MK-2866 effects.

References

Troubleshooting inconsistent results with MK-28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-28 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule activator of PKR-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the unfolded protein response (UPR). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of global protein synthesis, which reduces the protein load on the ER. This also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation.

Q2: What are the common research applications for this compound?

A2: this compound is primarily used in research to investigate the role of the PERK signaling pathway in various cellular processes and disease models. It has been studied for its potential neuroprotective effects in models of Huntington's disease by mitigating ER stress.[2][3] Its ability to modulate the UPR makes it a valuable tool for studying neurodegenerative diseases, cancer, and metabolic disorders where ER stress is implicated.[4]

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for long-term stability. For in vivo studies, a common vehicle formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1] Due to its potential for precipitation, sonication may be required to fully dissolve the compound in aqueous solutions.[1]

Q4: What are the expected downstream effects of this compound treatment in a cellular model?

A4: Treatment with this compound should lead to the activation of the PERK signaling pathway. This can be observed through several key molecular events:

  • Increased phosphorylation of PERK (p-PERK).

  • Increased phosphorylation of eIF2α (p-eIF2α).

  • Increased protein levels of ATF4.

  • Increased mRNA levels of CHOP and GADD34.[2]

These markers can be assessed using techniques such as Western blotting and qPCR.

Troubleshooting Inconsistent Results

Issue 1: I am not observing the expected activation of the PERK pathway (e.g., no increase in p-PERK or ATF4).

  • Possible Cause 1: Compound Instability or Degradation.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture media immediately before each experiment. The stability of small molecules in aqueous media can be limited.

  • Possible Cause 2: Suboptimal Concentration or Treatment Duration.

    • Solution: The optimal concentration and incubation time for this compound can vary significantly between different cell lines and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters for your specific model. Refer to the data in Table 1 for reported effective concentrations.

  • Possible Cause 3: Cell Line-Specific Differences.

    • Solution: The responsiveness of a cell line to a kinase activator can depend on its genetic background and the basal level of ER stress. Some cell lines may have a less pronounced response to PERK activation. Consider using a positive control, such as thapsigargin (B1683126) or tunicamycin, to confirm that the PERK pathway is functional in your cell line.

  • Possible Cause 4: Experimental Technique.

    • Solution: Review your Western blot or qPCR protocol. Ensure efficient protein extraction, proper antibody dilutions, and appropriate loading controls. For Western blotting, detecting phosphorylated proteins can be challenging; ensure the use of fresh lysis buffer containing phosphatase inhibitors.

Issue 2: I am observing high variability in my results between replicate experiments.

  • Possible Cause 1: Inconsistent Compound Preparation.

    • Solution: this compound may have limited solubility in aqueous solutions.[1] Ensure complete dissolution of the compound in DMSO before diluting it in cell culture media. Inconsistent precipitation can lead to significant variations in the effective concentration. Gentle warming and sonication can aid dissolution.

  • Possible Cause 2: Cell Culture Conditions.

    • Solution: Inconsistent cell density, passage number, or serum concentration can all contribute to experimental variability.[5][6] Standardize your cell culture protocols to ensure consistency between experiments.

  • Possible Cause 3: Assay Timing.

    • Solution: The activation of the PERK pathway is a dynamic process. The timing of sample collection after this compound treatment is critical. A time-course experiment will help identify the peak response time for your specific endpoint (e.g., p-PERK, ATF4 levels).

Issue 3: I am observing unexpected or off-target effects.

  • Possible Cause 1: Off-Target Kinase Activity.

    • Solution: While this compound is reported to be a selective PERK activator, like many kinase modulators, it may have off-target effects at higher concentrations.[2][7] It has been noted to have some activating effect on GCN2 (EIF2AK4).[2] If you observe unexpected phenotypes, consider performing a kinase profiling assay to identify potential off-target interactions. It is also crucial to use the lowest effective concentration of this compound to minimize off-target effects.

  • Possible Cause 2: Cellular Toxicity.

    • Solution: High concentrations of this compound or prolonged treatment may lead to cellular toxicity. This can be independent of its on-target PERK activation. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line and ensure your experimental concentrations are in the non-toxic range.

  • Possible Cause 3: Crosstalk with Other Signaling Pathways.

    • Solution: The UPR is a complex network of interconnected signaling pathways. Activation of the PERK pathway can influence other stress response pathways. Consider investigating the status of other UPR branches (IRE1 and ATF6) to get a more comprehensive understanding of the cellular response to this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
STHdhQ111/111Apoptosis Assay0-100 µM48 hRescued cells from ER stress-induced apoptosis.[2]
STHdhQ111/111Western BlotHigh ConcentrationNot SpecifiedUp to 2.5-fold increase in ATF4 protein levels.[2]
STHdhQ111/111qPCRHigh ConcentrationNot SpecifiedUp to 10-fold increase in CHOP mRNA and 5-fold increase in GADD34 mRNA.[2]
MEFWestern Blot1-5 µM3 hIncreased PERK phosphorylation.[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteDosing RegimenObserved Effect
R6/2 Mice1 mg/kgIntraperitoneal (IP)Daily for 28 daysImproved systemic function and survival; increased eIF2α-P in the brain striatum.[2]
R6/2 Mice10 mg/kgIntraperitoneal (IP)Single doseCmax of 105 ng/ml and 30 min half-life in plasma.[2]
R6/2 Mice0.3 mg/kgIntraperitoneal (IP)Daily20% extension of lifespan.[8]
R6/2 Mice1 mg/kgIntraperitoneal (IP)Daily46% extension of lifespan.[8]
Wild-type Mice6 mg/kgIntraperitoneal (IP)3 times a week for 6 weeksNo observed toxicity.[8]

Experimental Protocols

Protocol 1: Western Blot Analysis of PERK Pathway Activation

This protocol outlines the steps to assess the activation of the PERK pathway by measuring the phosphorylation of PERK and eIF2α, and the expression of ATF4.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Prepare fresh dilutions of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and treat the cells with the desired concentrations of this compound for the predetermined optimal time.

  • Lysate Preparation:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations for all samples.

  • SDS-PAGE and Protein Transfer:

    • Prepare lysates for SDS-PAGE by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK PERK pPERK p-PERK (Active) PERK->pPERK Autophosphorylation BiP BiP BiP->PERK Inhibition Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Sequestration eIF2a eIF2α pPERK->eIF2a Phosphorylation peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Selective Translation Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation Induces ATF4_n ATF4 ATF4->ATF4_n Translocation CHOP_GADD34 CHOP, GADD34 Gene Expression ATF4_n->CHOP_GADD34 Upregulates MK28 This compound MK28->PERK Activation

Caption: The signaling pathway of this compound-induced PERK activation.

Troubleshooting_Workflow Start Inconsistent Results with this compound No_Effect No or Weak PERK Activation Start->No_Effect Variability High Inter-Experimental Variability Start->Variability Unexpected_Effect Unexpected/Off-Target Effects Start->Unexpected_Effect Check_Compound Check Compound Stability and Preparation No_Effect->Check_Compound Is compound fresh? Standardize_Prep Standardize Compound Preparation (Solubility) Variability->Standardize_Prep Is prep consistent? Check_Concentration Verify Working Concentration Unexpected_Effect->Check_Concentration Is concentration correct? Optimize_Conditions Optimize Concentration and Duration Check_Compound->Optimize_Conditions Yes Validate_System Validate Cell Line and Assay (Positive Control) Optimize_Conditions->Validate_System Still no effect Standardize_Culture Standardize Cell Culture Conditions Standardize_Prep->Standardize_Culture Yes Time_Course Perform Detailed Time-Course Standardize_Culture->Time_Course Still variable Assess_Toxicity Assess Cellular Toxicity Check_Concentration->Assess_Toxicity Yes Investigate_Off_Target Investigate Off-Target Pathways (e.g., GCN2) Assess_Toxicity->Investigate_Off_Target No toxicity

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Optimizing MK-28 Concentration for Maximal PERK Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MK-28 to achieve maximal PERK activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PERK?

This compound is a potent and selective small-molecule activator of PKR-like endoplasmic reticulum kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress.[1][2] The proposed mechanism of action involves this compound interacting with the activation loop of the PERK kinase domain, leading to its autophosphorylation and subsequent activation.[3] This initiates the PERK signaling cascade, a crucial component of the Unfolded Protein Response (UPR).

Q2: What is the optimal concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell line and the desired duration of treatment. Based on published studies, a concentration range of 0.1 µM to 100 µM has been used.[4][5] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point is in the low micromolar range (e.g., 1-10 µM).[2]

Q3: What is a typical incubation time for observing PERK activation with this compound?

PERK activation, as measured by the phosphorylation of PERK and its substrate eIF2α, can be detected as early as 1.5 to 3 hours after this compound treatment.[6][7] For downstream effects, such as changes in gene expression (e.g., ATF4, CHOP, GADD34), longer incubation times of 24 to 48 hours may be necessary.[5]

Q4: How can I confirm that this compound is specifically activating the PERK pathway?

To confirm the specificity of this compound, several control experiments are recommended:

  • Use of PERK knockout (PERK-/-) cells: The protective or signaling effects of this compound should be absent in cells lacking PERK.[3][8]

  • siRNA-mediated knockdown of PERK: Similar to using knockout cells, silencing PERK expression should abrogate the effects of this compound.

  • Assessment of other UPR branches: Examine markers of the IRE1α and ATF6 pathways to ensure they are not being directly activated by this compound.

Q5: Are there any known off-target effects of this compound?

This compound has been shown to be highly selective for PERK in a kinase panel screen.[2][4][5] However, at higher concentrations, it may activate GCN2 (EIF2AK4), another eIF2α kinase.[5][6] It is important to perform dose-response experiments to use the lowest effective concentration that elicits PERK activation without significant off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low PERK activation observed (e.g., no increase in p-PERK or p-eIF2α). 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Short incubation time: The treatment duration may be insufficient to induce a detectable response. 3. Poor compound stability or activity: The this compound stock solution may have degraded. 4. High basal PERK activity: Some cell lines may have high endogenous ER stress, masking the effect of this compound. 5. Technical issues with Western blotting: Inefficient protein transfer, inactive antibodies, or insufficient phosphatase inhibitors in the lysis buffer.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). 2. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal treatment duration. 3. Prepare a fresh stock solution of this compound in DMSO and store it at -20°C or -80°C. 4. Culture cells in optimized, low-stress conditions. Consider including a positive control for PERK activation (e.g., thapsigargin (B1683126) or tunicamycin). 5. Review and optimize your Western blot protocol. Ensure the use of fresh lysis buffer with phosphatase inhibitors and validate your primary antibodies.[9]
High levels of cell death observed, even at low this compound concentrations. 1. Cell line sensitivity: The cell line may be particularly sensitive to PERK activation-induced apoptosis. 2. Prolonged PERK activation: Sustained PERK signaling can switch from being pro-survival to pro-apoptotic. 3. Off-target toxicity: Although selective, high concentrations may lead to off-target effects.[10]1. Lower the concentration of this compound and shorten the incubation time. 2. Monitor markers of apoptosis (e.g., cleaved caspase-3) alongside PERK activation. 3. Use the lowest effective concentration determined from your dose-response curve.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or media can affect the cellular response. 2. Inconsistent this compound preparation: Errors in diluting the stock solution. 3. Variability in downstream assays: Inconsistent loading for Western blots or variations in qPCR efficiency.1. Standardize cell culture procedures, including seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Use a reliable protein quantification method and ensure consistent loading for Western blots. For qPCR, use validated primer sets and run appropriate controls.
Difficulty detecting downstream targets (ATF4, CHOP, GADD34). 1. Suboptimal time point: The peak expression of these genes may occur at a different time point than peak PERK phosphorylation. 2. Inefficient qPCR primers or antibodies. 3. Low transcript or protein abundance. 1. Perform a time-course experiment to identify the optimal time point for measuring downstream target expression. 2. Validate your qPCR primers and antibodies. Include positive controls where possible. 3. Increase the amount of cDNA for qPCR or the amount of protein loaded for Western blotting.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of this compound from various in vitro and in vivo studies.

Model System This compound Concentration/Dose Incubation Time Observed Effect Reference
STHdhQ111/111 cells0-100 µM48 hoursRescued cells from ER stress-induced apoptosis.[4][5]
STHdhQ111/111 cellsHigh concentrationNot specified~2.5-fold increase in ATF4 protein levels.[4][5]
STHdhQ7/7 & STHdhQ111/111 cells5-50 µMNot specifiedUp to 10-fold increase in CHOP mRNA and 5-fold increase in GADD34 mRNA.[5][6]
In vitro kinase assayEC50 of 490 nMNot applicableActivation of isolated PERK.[6]
MEF cells1-5 µM3 hoursIncreased PERK phosphorylation.[6]
R6/2 mice1 mg/kg (IP, daily)28 daysImproved systemic function and survival; increased eIF2α-P in the brain.[4][5]
R6/2 mice10 mg/kg (IP, single dose)40 minutes post-injectionCmax of 105 ng/ml in plasma.[4][5]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for PERK Activation by this compound

This protocol outlines a general workflow for determining the optimal concentration and incubation time of this compound for maximal PERK activation in a chosen cell line.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization cell_culture 1. Cell Culture: Plate cells to achieve 70-80% confluency. mk28_prep 2. This compound Preparation: Prepare a stock solution (e.g., 10 mM in DMSO). Perform serial dilutions. dose_response 3a. Dose-Response: Treat cells with varying concentrations of this compound (e.g., 0.1-50 µM) for a fixed time (e.g., 3h). mk28_prep->dose_response time_course 3b. Time-Course: Treat cells with a fixed concentration of this compound for varying times (e.g., 1, 3, 6, 12, 24h). mk28_prep->time_course lysis 4. Cell Lysis: Lyse cells in buffer with protease and phosphatase inhibitors. dose_response->lysis time_course->lysis western_blot 5a. Western Blot: Analyze p-PERK, PERK, p-eIF2α, and eIF2α levels. lysis->western_blot qpcr 5b. qPCR: Analyze ATF4, CHOP, and GADD34 mRNA levels. lysis->qpcr determine_optimal 6. Determine Optimal Concentration & Time: Identify conditions for maximal PERK activation. western_blot->determine_optimal qpcr->determine_optimal

Caption: Experimental workflow for optimizing this compound concentration and incubation time.
Protocol 2: Western Blot Analysis of PERK Pathway Activation

  • Cell Treatment: Treat cells with the optimized concentration and duration of this compound as determined in Protocol 1. Include vehicle (DMSO) and positive (e.g., 1 µM thapsigargin for 2 hours) controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer. Recommended starting dilutions:

    • anti-phospho-PERK (Thr980): 1:1000

    • anti-PERK: 1:1000

    • anti-phospho-eIF2α (Ser51): 1:1000[9][11][12]

    • anti-eIF2α: 1:1000

    • anti-ATF4: 1:1000

    • anti-CHOP: 1:1000

    • anti-GAPDH or β-actin (loading control): 1:5000

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: qPCR Analysis of PERK Downstream Target Genes
  • Cell Treatment: Treat cells with this compound as described above.

  • RNA Extraction: Extract total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using a SYBR Green master mix and validated primers. A sample reaction setup would be: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

    • Validated Human qPCR Primers: [13][14]

      • ATF4: F: 5'-CTCATGGGTTCTCCAGCGAC-3', R: 5'-GGGCATCCAAGTCGAACTCC-3'

      • CHOP: F: 5'-GCACCTCCCAGAGCCCTCACTCTCC-3', R: 5'-GTCTACTCCAAGCCTTCCCCCTGCG-3'

      • GADD34: F: 5'-GACCTGTGATCGCTTCTGG-3', R: 5'-TAGCCTGATGGGGTGCTT-3'

      • GAPDH: F: 5'-TGCACCACCAACTGCTTAGC-3', R: 5'-GGCATGGACTGTGGTCATGAG-3'

    • Validated Mouse qPCR Primers: [14][15]

      • Atf4: F: 5'-TGGCTGGCTGTGGATGG-3', R: 5'-GTCCTGGCTCTTCTTCCTTC-3'

      • Chop: F: 5'-GGAGCTGGAAGCCTGGTATGAG-3', R: 5'-GCAGGGTCAAGAGTAGTGAAGG-3'

      • Gadd34: F: 5'-CCCGAGATTCCTCTAAAAGC-3', R: 5'-CCAGACAGCAAGGAAATGG-3'

      • Actb: F: 5'-TCCTGGCCTCACTGTCCA-3', R: 5'-GTCCGCCTAGAAGCACTTGC-3'

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change using the ΔΔCt method.

Signaling Pathway and Logical Relationships

PERK_Signaling_Pathway ER_Stress ER Stress BiP BiP ER_Stress->BiP sequesters MK28 This compound PERK_active p-PERK (active) MK28->PERK_active activates PERK_inactive PERK (inactive) BiP->PERK_inactive PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation ATF4_translation Selective Translation of ATF4 p_eIF2a->ATF4_translation Feedback Feedback Loop ATF4 ATF4 ATF4_translation->ATF4 Nucleus Nucleus ATF4->Nucleus CHOP CHOP Nucleus->CHOP transcription GADD34 GADD34 Nucleus->GADD34 transcription Apoptosis Apoptosis CHOP->Apoptosis GADD34->p_eIF2a dephosphorylates

Caption: The PERK signaling pathway activated by ER stress and this compound.

References

Validation & Comparative

A Comparative Guide to PERK Activators: MK-28 Versus CCT020312

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical pathway in the Unfolded Protein Response (UPR), a cellular stress response implicated in a variety of diseases, including neurodegenerative disorders and cancer. This guide provides an objective comparison of two small molecule PERK activators, MK-28 and CCT020312, with a focus on their performance supported by experimental data.

At a Glance: this compound vs. CCT020312

This compound emerges as a more potent and selective activator of the PERK pathway compared to CCT020312. Experimental evidence indicates that this compound exhibits a significantly lower half-maximal effective concentration (EC50) for PERK activation and a more potent protective effect in cellular models of neurodegenerative disease.[1][2] Furthermore, this compound has demonstrated favorable pharmacokinetic properties, including high penetration of the blood-brain barrier (BBB) in mice.[1]

Quantitative Performance Comparison

The following table summarizes the key quantitative data comparing the in vitro efficacy of this compound and CCT020312.

ParameterThis compoundCCT020312Cell/SystemReference
PERK Activation (EC50) 490 nM5.1 µMPurified components in vitro / Cellular Assays[2][3]
Apoptosis Rescue (IC50) 6.8 µM32.4 µMSTHdhQ111/111 cells (Huntington's disease model)[4]
GCN2 Activation (EC50) 3.5 µMNot ReportedPurified components in vitro[2]

Mechanism of Action and Signaling Pathway

Both this compound and CCT020312 function by directly activating PERK, a key sensor of endoplasmic reticulum (ER) stress.[1][5] Upon activation, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, it also promotes the selective translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including C/EBP homologous protein (CHOP).[6][8]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates PERK_active p-PERK (active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis ATF4_mRNA ATF4 mRNA ATF4_protein ATF4 Protein ATF4_protein_n ATF4 ARE Antioxidant Response Element Target_Genes Target Genes (e.g., CHOP, GADD34) MK28 This compound MK28->PERK_inactive activates CCT CCT020312 CCT->PERK_inactive activates

References

A Tale of Two Modulators: Comparing the Efficacy of PERK Activator MK-28 and Inhibitor GSK2606414 in Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key signaling molecules in the Unfolded Protein Response (UPR) is paramount. The Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) pathway, a central arm of the UPR, represents a critical node for therapeutic intervention in a host of diseases, from neurodegeneration to cancer. This guide provides a detailed comparison of two potent modulators of this pathway with opposing mechanisms of action: the PERK activator MK-28 and the PERK inhibitor GSK2606414.

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. When the ER's folding capacity is overwhelmed, a state known as ER stress, the UPR is activated to restore homeostasis. The PERK pathway is one of three branches of the UPR.[1][2] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.[3][4] However, this also selectively promotes the translation of certain stress-response genes, including Activating Transcription Factor 4 (ATF4).[2][5] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.[1][5]

Given this dual role in cell survival and death, both activation and inhibition of the PERK pathway are being explored as therapeutic strategies. This guide will delve into the mechanisms, efficacy, and experimental data supporting the use of this compound and GSK2606414 as tools to modulate this critical pathway.

Mechanism of Action: An Activator vs. an Inhibitor

The fundamental difference between this compound and GSK2606414 lies in their opposing effects on PERK activity.

This compound: A PERK Activator

This compound is a potent and selective small-molecule activator of PERK.[6][7][8] By binding to and activating PERK, this compound mimics the natural response to ER stress, leading to the phosphorylation of eIF2α and the subsequent upregulation of the ATF4-mediated stress response.[6][9] This is being investigated as a therapeutic strategy in diseases like Huntington's, where boosting the cell's natural protective mechanisms against misfolded proteins may be beneficial.[6][10]

GSK2606414: A PERK Inhibitor

In contrast, GSK2606414 is a highly potent and selective ATP-competitive inhibitor of PERK.[5][11][12] It binds to the kinase domain of PERK, preventing its autophosphorylation and subsequent activation.[5] This blockade of the PERK pathway inhibits the phosphorylation of eIF2α and the downstream signaling cascade, including the expression of ATF4 and CHOP.[5][13] This approach is being explored in diseases like cancer, where tumor cells can hijack the pro-survival aspects of the UPR to thrive in stressful microenvironments.[1][14] By inhibiting PERK, GSK2606414 can re-sensitize cancer cells to therapy and induce apoptosis.

Comparative Efficacy: Context is Key

A direct comparison of the "efficacy" of a PERK activator and an inhibitor is not straightforward, as their intended therapeutic outcomes are diametrically opposed. The efficacy of each compound must be evaluated within the context of the specific disease model and therapeutic goal.

This compound in Neurodegenerative Disease Models

In models of Huntington's disease, a neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHtt), activating the PERK pathway with this compound has shown significant therapeutic promise.

Parameter Experimental Model Treatment Result Reference
Cell Viability STHdhQ111/111 cells (mutant huntingtin)This compound (10 µM)40% reduction in apoptosis[9]
Motor Function R6/2 Huntington's disease mouse model1 mg/kg this compound (IP, 3x/week)Significant improvement in motor function on CatWalk test after 2 weeks[6]
Grip Strength R6/2 Huntington's disease mouse model1 mg/kg this compound (IP, 3x/week for 7 weeks)Significant improvement in paw grip strength[6]
Lifespan R6/2 Huntington's disease mouse model (120 CAG repeats)1 mg/kg this compound (daily IP)46% extension in lifespan (38 days)[10]
Target Engagement R6/2 Huntington's disease mouse model1 mg/kg this compound (daily IP for 28 days)Increased levels of phosphorylated eIF2α in the brain striatum[7]

These data suggest that enhancing the UPR's protective mechanisms through PERK activation can be a viable strategy to combat the cellular stress associated with neurodegenerative diseases.

GSK2606414 in Cancer and Neurodegeneration Models

GSK2606414 has been extensively studied for its potential to inhibit tumor growth and prevent neurodegeneration in different contexts.

Parameter Experimental Model Treatment Result Reference
In Vitro Potency Kinase AssayGSK2606414IC50 of 0.4 nM[5][12][15]
Cellular Potency A549 cellsGSK2606414 (30 nM)Complete inhibition of PERK phosphorylation[12]
Cell Viability Multiple Myeloma cell linesGSK2606414 (1-100 µM)Dose- and time-dependent decrease in cell viability[14]
Neuroprotection Prion-infected miceGSK2606414Prevented development of cognitive deficits and other clinical manifestations[11]
Apoptosis High glucose-treated N2A cellsGSK2606414Attenuated apoptosis by inhibiting the PERK-eIF2α-ATF4-CHOP axis[13]
Tumor Growth Human tumor xenograft in miceGSK2606414Inhibition of tumor growth[14]

These findings highlight the potential of PERK inhibition to be effective in diseases where the UPR contributes to pathology, either by promoting cancer cell survival or by driving pro-apoptotic pathways in neurons.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen (Unfolded Proteins) PERK_inactive PERK (inactive) ER_Lumen->PERK_inactive BiP dissociation BiP BiP ER_Lumen->BiP Accumulation PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation BiP->PERK_inactive Inhibition eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation ATF4 ATF4 Translation eIF2a_P->ATF4 ATF4_protein ATF4 Protein ATF4->ATF4_protein ATF4_protein_n ATF4 ATF4_protein->ATF4_protein_n Translocation Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4_protein_n->Stress_Response_Genes Transcription MK28 This compound (Activator) MK28->PERK_inactive Activates GSK GSK2606414 (Inhibitor) GSK->PERK_active Inhibits

Caption: The PERK signaling pathway and points of intervention for this compound and GSK2606414.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Kinase_Assay PERK Kinase Assay (IC50/EC50 Determination) Cell_Culture Cell Culture (e.g., Cancer, Neuronal lines) Treatment Treatment with This compound or GSK2606414 Cell_Culture->Treatment Animal_Model Disease Model (e.g., R6/2 mice, Xenograft) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-PERK, p-eIF2α, ATF4, CHOP) Treatment->Western_Blot Dosing Compound Administration (e.g., IP, Oral) Animal_Model->Dosing Behavioral_Tests Behavioral/Functional Tests (e.g., CatWalk, Grip Strength) Dosing->Behavioral_Tests Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Tissue_Analysis Tissue Collection & Analysis (e.g., Western Blot, IHC) Behavioral_Tests->Tissue_Analysis Tumor_Measurement->Tissue_Analysis

Caption: General experimental workflow for evaluating PERK modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of PERK modulators.

PERK Kinase Assay (for IC50/EC50 Determination)

This assay measures the ability of a compound to either inhibit or activate the kinase activity of purified PERK.

  • Reaction Setup: In a 96-well plate, combine recombinant human PERK enzyme, a suitable substrate (e.g., purified eIF2α or a synthetic peptide), and ATP (radiolabeled [γ-32P]ATP or in a system with a kinase activity detection reagent).[16][17]

  • Compound Addition: Add varying concentrations of the test compound (this compound or GSK2606414) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.

  • Detection:

    • For radiolabeled ATP: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.[16][17]

    • For non-radioactive methods: Use a commercial kinase assay kit (e.g., ADP-Glo) that measures the amount of ADP produced as a read-out of kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).

Western Blot Analysis of PERK Pathway Activation

This technique is used to detect the levels of key proteins in the PERK signaling pathway in cell lysates.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound, GSK2606414, a positive control (e.g., thapsigargin (B1683126) or tunicamycin (B1663573) to induce ER stress), and a vehicle control for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the relative protein levels between different treatment groups.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is used to evaluate the anti-tumor efficacy of a PERK inhibitor like GSK2606414.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BxPC-3) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor the tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer GSK2606414 (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the compound.

Conclusion

This compound and GSK2606414 represent powerful chemical tools to dissect the complex role of the PERK pathway in health and disease. As a PERK activator, this compound holds promise for therapeutic strategies aimed at bolstering the cell's intrinsic stress response mechanisms, particularly in the context of neurodegenerative diseases. Conversely, the PERK inhibitor GSK2606414 offers a means to counteract the pro-survival signaling of the UPR that is often co-opted by cancer cells, and to mitigate the detrimental effects of chronic ER stress in other pathologies. The choice between activating or inhibiting PERK is entirely context-dependent, underscoring the critical importance of a deep understanding of the underlying disease biology for the rational design of novel therapeutics targeting this pivotal signaling pathway.

References

Validating the PERK-Dependent Mechanism of MK-28 Using Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective PERK activator, MK-28, and its mechanism of action, leveraging PERK knockout cells for validation. The data presented herein demonstrates the critical role of the PERK signaling pathway in the therapeutic potential of this compound.

Introduction to this compound and the PERK Pathway

This compound is a potent and selective small molecule activator of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2]. PERK is a key sensor of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. Activation of PERK is a central component of the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.

Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis, which reduces the protein load on the ER[2][3]. Paradoxically, this event also leads to the preferential translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the C/EBP homologous protein (CHOP)[2][4]. The PERK pathway's role is complex, mediating both cell survival and death signals, making it a critical target in various diseases, including neurodegenerative disorders and cancer[2][5].

This compound has been investigated for its neuroprotective effects, particularly in models of Huntington's disease, where it has been shown to rescue cells from ER stress-induced apoptosis[1][6]. Validating that this protective effect is mediated directly through PERK is crucial for its development as a targeted therapeutic. The use of PERK knockout (PERK-/-) cells provides a definitive method for this validation.

PERK Signaling Pathway

PERK_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Binds PERK_inactive PERK (inactive) BiP->PERK_inactive Inhibits PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ER Stress eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA Preferential Translation Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation Induces ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_target_genes ATF4 Target Genes (e.g., CHOP, GADD34) ATF4_protein->ATF4_target_genes Upregulates MK28 This compound MK28->PERK_active Activates

Caption: The PERK signaling pathway activated by ER stress and the selective activator this compound.

Comparative Analysis: this compound in Wild-Type vs. PERK Knockout Cells

To validate that the mechanism of action of this compound is PERK-dependent, experiments were conducted comparing its effects on wild-type (WT) mouse embryonic fibroblasts (MEFs) and PERK knockout (PERK-/-) MEFs. The cells were subjected to ER stress, and the protective effects of this compound were evaluated.

Quantitative Data Summary

The following table summarizes the key findings from comparative studies. The data clearly indicates that the cytoprotective effect of this compound is entirely dependent on the presence of PERK.

Parameter Cell Type Condition This compound Effect Conclusion
Cell Viability (in response to ER stress) Wild-Type (WT)ER StressIncreased cell viability in a dose-dependent manner.This compound is protective against ER stress-induced cell death.
PERK Knockout (PERK-/-)ER StressNo significant increase in cell viability at any concentration.The protective effect of this compound is PERK-dependent[6][7].
Apoptosis (in response to ER stress) Wild-Type (WT)ER StressReduced apoptosis by up to 40% at a concentration of 10 µM[7].This compound has anti-apoptotic effects.
PERK Knockout (PERK-/-)ER StressFailed to protect against apoptosis[6][7].The anti-apoptotic activity of this compound is mediated through PERK.
Phosphorylation of eIF2α Wild-Type (WT)No StressIncreased phosphorylation of eIF2α.This compound directly activates the PERK pathway.
PERK Knockout (PERK-/-)No StressNo increase in eIF2α phosphorylation.Confirms that this compound's effect on eIF2α is PERK-mediated.
Downstream Target Expression (ATF4, CHOP) Wild-Type (WT)No StressUpregulation of ATF4 and CHOP protein levels.This compound activates the downstream PERK signaling cascade.
PERK Knockout (PERK-/-)No StressNo upregulation of ATF4 and CHOP.Downstream effects of this compound are contingent on PERK expression.

Experimental Protocols

Generation of PERK Knockout Cells using CRISPR-Cas9

This protocol outlines the general steps for creating a PERK knockout cell line using the CRISPR-Cas9 system.

1. gRNA Design and Synthesis:

  • Design two to four single guide RNAs (sgRNAs) targeting an early exon of the PERK (EIF2AK3) gene to ensure a frameshift mutation leading to a non-functional protein. Online design tools can be used to maximize on-target efficiency and minimize off-target effects.
  • Synthesize the designed sgRNAs.

2. Vector Construction:

  • Clone the synthesized sgRNAs into a suitable Cas9 expression vector (e.g., a plasmid co-expressing Cas9 and the gRNA).

3. Transfection:

  • Transfect the target cells (e.g., wild-type MEFs) with the Cas9-gRNA expression vector using a suitable method such as lipofection or electroporation.

4. Single-Cell Cloning:

  • After transfection, isolate single cells into individual wells of a 96-well plate to generate monoclonal cell lines. This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.

5. Screening and Validation:

  • Expand the single-cell clones.
  • Extract genomic DNA from each clone.
  • Perform PCR to amplify the targeted region of the PERK gene.
  • Sequence the PCR products (Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
  • Confirm the absence of PERK protein expression in the knockout clones using Western blotting.

Western Blotting for PERK Pathway Activation

1. Cell Lysis:

  • Treat wild-type and PERK-/- cells with this compound at various concentrations for a specified time.
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.
  • Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and target proteins to the loading control.

Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed wild-type and PERK-/- cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with a range of concentrations of this compound in the presence of an ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) for 24-48 hours. Include appropriate controls (untreated, ER stressor alone).

3. MTT Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control.

Experimental Workflow for Validating this compound's Mechanism of Action

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Conclusion Conclusion Generate_KO Generate PERK Knockout (PERK-/-) Cell Line (using CRISPR-Cas9) Culture_Cells Culture Wild-Type (WT) and PERK-/- Cells Generate_KO->Culture_Cells Treat_Cells Treat both WT and PERK-/- cells with this compound (various concentrations) +/- ER Stressor Culture_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7 activity) Treat_Cells->Apoptosis_Assay Western_Blot Western Blot Analysis (p-PERK, p-eIF2α, ATF4, CHOP) Treat_Cells->Western_Blot Compare_Results Compare results between WT and PERK-/- cells Viability_Assay->Compare_Results Apoptosis_Assay->Compare_Results Western_Blot->Compare_Results Validate_MoA Validate PERK-dependent Mechanism of Action Compare_Results->Validate_MoA

Caption: Workflow for validating the PERK-dependent mechanism of action of this compound.

Conclusion

The comparative data obtained from studies using wild-type and PERK knockout cells unequivocally demonstrates that the cytoprotective and anti-apoptotic effects of this compound are mediated through the specific activation of the PERK signaling pathway. In the absence of PERK, this compound is unable to induce the phosphorylation of eIF2α, upregulate downstream targets like ATF4 and CHOP, or protect cells from ER stress-induced death. This provides robust validation of this compound's mechanism of action and highlights its potential as a targeted therapeutic for diseases associated with ER stress. The use of knockout cell lines remains an indispensable tool for the precise elucidation of drug mechanisms and is a critical step in the drug development pipeline.

References

Unveiling the Selectivity of MK-2206: A Kinase Panel Screening Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the kinase selectivity of MK-2206, a potent allosteric inhibitor of AKT, supported by available experimental data and detailed methodologies.

MK-2206 is a highly selective, orally bioavailable allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1] It targets all three isoforms of AKT, playing a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] This pathway is a key regulator of cell survival, proliferation, and metabolism. While extensive public data from broad kinase panel screening is limited, the selectivity of MK-2206 for its primary targets, the AKT isoforms, has been well-characterized.

Quantitative Analysis of MK-2206 Selectivity

The inhibitory activity of MK-2206 has been quantified against the three AKT isoforms, demonstrating a high degree of potency. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for AKT1 and AKT2 over AKT3.

Kinase TargetIC50 (nM)Reference
AKT15[2]
AKT212[2]
AKT365[2][3]

Table 1: IC50 values of MK-2206 against AKT isoforms.

Experimental Workflow for Kinase Panel Screening

To determine the selectivity profile of a kinase inhibitor like MK-2206, a standardized experimental workflow is employed. This typically involves screening the compound against a large panel of purified kinases and measuring its inhibitory effect on their activity.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound_Prep Compound Dilution (MK-2206) Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate_Prep Kinase_Panel_Prep Kinase Panel Preparation (Diverse Kinases) Kinase_Panel_Prep->Assay_Plate_Prep Incubation Incubation: Kinase + Compound Assay_Plate_Prep->Incubation Reaction_Initiation Reaction Initiation: Add ATP & Substrate Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation Reaction_Initiation->Reaction_Incubation Reaction_Termination Reaction Termination Reaction_Incubation->Reaction_Termination Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Signal_Detection->Data_Analysis Selectivity_Profiling Selectivity Profiling Data_Analysis->Selectivity_Profiling

Figure 1. Experimental workflow for kinase panel screening.

Detailed Experimental Protocol: Biochemical Kinase Selectivity Screening

The following is a representative protocol for determining the selectivity of a kinase inhibitor using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.

  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for each kinase in the panel.

  • Test Compound: Prepare a serial dilution of MK-2206 in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase-substrate mixture to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. Signal Detection (ADP-Glo™ Assay):

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • For compounds showing significant inhibition, IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The PI3K/AKT Signaling Pathway

MK-2206 exerts its effects by inhibiting AKT, a central node in the PI3K/AKT signaling pathway. This pathway is activated by various growth factors and cytokines, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis MK2206 MK-2206 MK2206->AKT Inhibits (Allosteric)

Figure 2. The PI3K/AKT signaling pathway and the inhibitory action of MK-2206.

References

Mechanistic Deep Dive: A Comparative Guide to MK-28 and ISRIB in the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between tool compounds is paramount for robust experimental design and interpretation. This guide provides a detailed, evidence-based comparison of two key modulators of the Integrated Stress Response (ISR): the PERK activator MK-28 and the ISR inhibitor ISRIB.

The Integrated Stress Response is a central signaling network activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and oxidative stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn orchestrates a transcriptional program to resolve the stress. The opposing actions of this compound and ISRIB on this pathway provide a powerful pharmacological platform for dissecting the roles of the ISR in health and disease.

At a Glance: Key Mechanistic Differences

FeatureThis compoundISRIB
Primary Target PERK (EIF2AK3)eIF2B
Mechanism of Action Allosteric ActivatorAllosteric Stabilizer
Effect on ISR ActivatorInhibitor
Effect on eIF2α Phosphorylation IncreasesNo direct effect; acts downstream
Effect on Global Translation InhibitsRestores/Potentiates
Downstream Consequences Increased ATF4 and CHOP expressionDecreased ATF4 and CHOP expression under stress

This compound: A Selective Activator of the PERK Branch of the ISR

This compound is a potent and selective small-molecule activator of PERK, one of the four known eIF2α kinases.[1][2] Under basal conditions, PERK is held in an inactive monomeric state through its association with the ER chaperone BiP. Upon accumulation of unfolded proteins in the ER, BiP dissociates, leading to PERK dimerization, autophosphorylation, and activation.

Mechanism of Action: While the precise binding site of this compound on PERK is not fully elucidated, it is predicted to interact with the PERK activation loop.[3] this compound has been shown to increase PERK phosphorylation, indicating that it promotes its activation.[4][5] This leads to the subsequent phosphorylation of eIF2α, thereby initiating the downstream signaling cascade of the ISR.[2][4]

Signaling Pathway:

MK28_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PERK_inactive PERK (inactive) Unfolded Proteins->PERK_inactive BiP dissociation PERK_active p-PERK (active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates MK28 This compound MK28->PERK_inactive activates peIF2a p-eIF2α eIF2a->peIF2a Translation_Inhibition Global Translation Inhibition peIF2a->Translation_Inhibition ATF4_Translation ATF4 Translation peIF2a->ATF4_Translation

Caption: this compound activates the PERK signaling pathway.

ISRIB: An Inhibitor of the ISR Acting on eIF2B

ISRIB (Integrated Stress Response InhiBitor) is a potent and specific inhibitor of the ISR.[6] Unlike this compound, which acts upstream at the level of an eIF2α kinase, ISRIB functions downstream of eIF2α phosphorylation.

Mechanism of Action: The direct molecular target of ISRIB is the guanine (B1146940) nucleotide exchange factor (GEF) eIF2B.[7][8] eIF2B is a five-subunit complex (α, β, γ, δ, ε) that is responsible for exchanging GDP for GTP on eIF2, a necessary step for the initiation of translation. Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, thereby reducing the pool of active, GTP-bound eIF2 and stalling global protein synthesis.[6]

ISRIB acts as a "molecular staple," binding to a pocket at the interface of the δ subunits of two eIF2B tetrameric subcomplexes.[7][9] This binding promotes the assembly and stabilization of the fully active decameric eIF2B holoenzyme.[7][8] By increasing the effective concentration of active eIF2B, ISRIB can overcome the inhibitory effects of phosphorylated eIF2α and restore global protein synthesis.[7][10]

Signaling Pathway:

ISRIB_Pathway cluster_Cytosol Cytosol peIF2a p-eIF2α eIF2B_inactive eIF2B (less active) peIF2a->eIF2B_inactive inhibits eIF2B_active eIF2B (active decamer) eIF2B_inactive->eIF2B_active eIF2_GDP eIF2-GDP eIF2B_active->eIF2_GDP GEF activity ISRIB ISRIB ISRIB->eIF2B_inactive stabilizes active form eIF2_GTP eIF2-GTP eIF2_GDP->eIF2_GTP Translation_Restoration Global Translation Restoration eIF2_GTP->Translation_Restoration

Caption: ISRIB inhibits the ISR by activating eIF2B.

Quantitative Comparison of Downstream Effects

The opposing mechanisms of this compound and ISRIB lead to distinct downstream cellular outcomes. The following table summarizes quantitative data from representative studies.

ParameterTreatmentCell LineFold Change vs. ControlReference
p-eIF2α / total eIF2α This compound (5 µM, 1.5h)STHdhQ7/7~2.5-fold increase[5]
ISRIB (2 µM) + Tunicamycin (B1663573)HeLaNo significant change vs. Tunicamycin alone[11]
ATF4 Protein Levels This compound (high concentration)STHdhQ111/111Up to 2.5-fold increase[1]
ISRIB (2 µM) + Brefeldin A (5 µM, 6h)HeLaAttenuated Brefeldin A-induced increase[12]
CHOP mRNA Levels This compound (50 µM)STHdhQ111/111~10-fold increase[1][5]
ISRIB (2 µM) + Cyclosporin A (10 µM, 6h)A549Reduced Cyclosporin A-induced increase[12]
GADD34 mRNA Levels This compound (50 µM)STHdhQ111/111~5-fold increase[1]
ISRIB + Surgery-induced stressMouse HippocampusReduced surgery-induced increase[13]
Cell Viability (under ER stress) This compound (10 µM) + TunicamycinSTHdhQ111/111~40% reduction in apoptosis[2]
Stress Granule Formation ISRIB (200 nM) + Thapsigargin (B1683126)U2OSBlocked formation[6][14]

Key Experimental Protocols

This compound: Apoptosis Rescue Assay

This protocol is adapted from studies demonstrating the protective effects of this compound against ER stress-induced apoptosis.[1][15]

Objective: To determine the ability of this compound to rescue cells from apoptosis induced by an ER stressor like tunicamycin.

Workflow:

Apoptosis_Rescue_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Apoptosis Measurement Seed_Cells Seed STHdhQ111/111 cells in 96-well plates Treat_Cells Treat with Tunicamycin (ER stressor) ± various concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Measure_Apoptosis Measure apoptosis using a caspase-3/7 activity assay Incubate->Measure_Apoptosis

Caption: Workflow for the this compound apoptosis rescue assay.

Methodology:

  • Cell Culture: Murine striatal cells expressing mutant huntingtin (STHdhQ111/111) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: On the following day, cells are treated with an ER stress-inducing agent such as tunicamycin. Concurrently, cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) or vehicle control.

  • Incubation: The treated cells are incubated for 48 hours.

  • Apoptosis Measurement: Apoptosis is quantified using a commercially available assay that measures the activity of executioner caspases, such as a luminescent caspase-3/7 activity assay. The luminescence, which is proportional to caspase activity, is measured using a plate reader.

  • Data Analysis: The relative apoptosis rate is calculated by normalizing the signal from treated cells to that of cells treated with tunicamycin alone.

ISRIB: Stress Granule Disassembly Assay

This protocol is based on experiments demonstrating ISRIB's ability to prevent the formation of and disassemble pre-formed stress granules.[6][14][16]

Objective: To visualize and quantify the effect of ISRIB on the formation and disassembly of stress granules induced by an ISR activator.

Workflow:

SG_Disassembly_Workflow cluster_0 Cell Preparation cluster_1 Stress Induction & Treatment cluster_2 Imaging and Analysis Prepare_Cells Use U2OS cells stably expressing a stress granule marker (e.g., G3BP-GFP) Induce_Stress Induce stress with Thapsigargin (Tg) or Arsenite (Ars) to form stress granules Prepare_Cells->Induce_Stress Add_ISRIB Add ISRIB (e.g., 200 nM) to cells with pre-formed stress granules Induce_Stress->Add_ISRIB Live_Imaging Perform live-cell imaging using fluorescence microscopy Add_ISRIB->Live_Imaging Quantify Quantify the percentage of cells with stress granules over time Live_Imaging->Quantify

Caption: Workflow for the ISRIB stress granule disassembly assay.

Methodology:

  • Cell Line: U2OS cells stably expressing a fluorescently-tagged stress granule marker, such as G3BP-GFP, are used.

  • Cell Plating: Cells are plated on glass-bottom dishes suitable for live-cell imaging.

  • Stress Induction: To induce stress granule formation, cells are treated with an ISR-activating agent such as thapsigargin (e.g., 200 nM for 40 minutes) or sodium arsenite (e.g., 250 µM for 30 minutes).

  • ISRIB Treatment: For disassembly experiments, ISRIB (e.g., 200 nM) is added to the media of cells that have already formed stress granules.

  • Live-Cell Imaging: The cells are imaged using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Images are captured at regular intervals to observe the dynamics of stress granule disassembly.

  • Quantification: The percentage of cells containing stress granules (defined as distinct, bright foci of the fluorescent marker) is quantified in multiple fields of view for each condition.

Conclusion

This compound and ISRIB are invaluable chemical probes for investigating the Integrated Stress Response, but they operate through fundamentally different and opposing mechanisms. This compound activates the ISR by targeting the upstream kinase PERK, leading to eIF2α phosphorylation and translational repression. In contrast, ISRIB inhibits the ISR by targeting the downstream effector eIF2B, stabilizing its active conformation to overcome the effects of eIF2α phosphorylation and restore protein synthesis. A thorough understanding of these distinct mechanisms is crucial for the design of rigorous experiments and the accurate interpretation of their outcomes in the study of ISR-related pathologies.

References

A Comparative Analysis of MK-28 and Other Unfolded Protein Response (UPR) Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the UPR modulator MK-28 with other alternatives, supported by experimental data. The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding homeostasis in the endoplasmic reticulum (ER). Its dysregulation is implicated in numerous diseases, making UPR modulators like this compound promising therapeutic candidates.

The UPR operates through three main signaling branches initiated by the ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2][3] These pathways work in concert to alleviate ER stress, but prolonged activation can lead to apoptosis.[1][3] This guide will focus on a comparative analysis of this compound, a potent and selective PERK activator, against other modulators targeting the three UPR pathways.[4][5]

Quantitative Comparison of UPR Modulators

The following tables summarize the quantitative data for this compound and other representative UPR modulators. Data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: PERK Modulators - In Vitro Activity
Compound Target Mechanism of Action Potency (EC50/IC50)
This compoundPERKActivatorEC50: 490 nM[6]
CCT020312PERKActivatorEC50: 5.1 µM[2]
GSK2606414PERKInhibitor (ATP-competitive)IC50: 0.4 nM[7]
GSK2656157PERKInhibitor (ATP-competitive)IC50: 0.9 nM[7]
Table 2: IRE1 Modulators - In Vitro Activity
Compound Target Mechanism of Action Potency (IC50)
STF-083010IRE1α (endoribonuclease)Inhibitor~50 µM (in cell-based assay)
4µ8CIRE1α (endoribonuclease)Inhibitor76 nM
KIRA6IRE1α (kinase)Inhibitor0.6 µM
Table 3: ATF6 Modulators - In Vitro Activity
Compound Target Mechanism of Action Potency (IC50/EC50)
Ceapin-A7ATF6Inhibitor (inhibits ER to Golgi transport)IC50: ~1 µM
PF-429242S1P (Site-1 Protease)Inhibitor (indirectly inhibits ATF6 activation)IC50: 25 nM
AA147ATF6ActivatorEC50: ~10 µM
Table 4: this compound - In Vivo Efficacy in R6/2 Mouse Model of Huntington's Disease
Parameter Dosage Effect
Motor Function (CatWalk)1 mg/kg, i.p. dailySignificant improvement[8]
Survival1 mg/kg, i.p. dailyIncreased lifespan by 46%[8]
eIF2α Phosphorylation (Striatum)1 mg/kg, i.p. dailyIncreased levels[8]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the UPR and the general workflow for evaluating UPR modulators, the following diagrams are provided in DOT language.

UPR_Signaling_Pathways cluster_ER Endoplasmic Reticulum cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER_Lumen ER Lumen (Unfolded Proteins) PERK PERK ER_Lumen->PERK IRE1 IRE1 ER_Lumen->IRE1 ATF6_full ATF6 (p90) ER_Lumen->ATF6_full eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 translational upregulation CHOP CHOP (Apoptosis) ATF4->CHOP transcriptional activation XBP1u XBP1u mRNA IRE1->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (ER Chaperones, ERAD) XBP1s->XBP1s_protein translation Golgi Golgi ATF6_full->Golgi translocates ATF6_cleaved ATF6 (p50) (ER Chaperones, XBP1) Golgi->ATF6_cleaved cleaves

Caption: The three branches of the Unfolded Protein Response (UPR) signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Assays cluster_in_vivo In Vivo Analysis cell_culture Cell Culture (e.g., neuronal cell line) er_stress Induce ER Stress (e.g., Tunicamycin) cell_culture->er_stress treatment Treat with UPR Modulator (e.g., this compound) er_stress->treatment western_blot Western Blot (p-PERK, p-eIF2α, ATF4, CHOP, XBP1s, cleaved ATF6) treatment->western_blot qpcr qPCR (BiP, CHOP, XBP1s) treatment->qpcr viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay animal_model Animal Model (e.g., R6/2 mice) dosing Administer UPR Modulator animal_model->dosing behavioral_tests Behavioral Tests (e.g., CatWalk) dosing->behavioral_tests tissue_analysis Tissue Analysis (Western Blot, IHC) dosing->tissue_analysis

Caption: General experimental workflow for evaluating UPR modulators.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of UPR Markers

Objective: To quantify the protein levels of key UPR markers to assess the activation state of the different signaling pathways.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y, HEK293T, or relevant disease model cell line) in 6-well plates.

    • Induce ER stress with a known agent (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) for a specified time (e.g., 6-16 hours).

    • Treat cells with various concentrations of the UPR modulator (e.g., this compound) for the desired duration.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, CHOP, XBP1s, cleaved ATF6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for UPR Target Genes

Objective: To measure the mRNA expression levels of UPR target genes as an indicator of pathway activation.

Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure as for Western Blot analysis.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Use primers specific for UPR target genes such as HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1.

    • Normalize target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate relative gene expression using the ΔΔCt method.

Cell Viability Assay

Objective: To assess the effect of UPR modulators on cell viability under conditions of ER stress.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate.

    • Induce ER stress and treat with a range of concentrations of the UPR modulator as described above.

  • MTT Assay:

    • After the treatment period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a potent and selective activator of the PERK pathway of the UPR, demonstrating neuroprotective effects in preclinical models of Huntington's disease.[5][8] Its efficacy, when compared to other PERK modulators like CCT020312, appears to be higher, particularly at lower concentrations.[9] The provided data and protocols offer a framework for researchers to conduct their own comparative studies of this compound and other UPR modulators. Further research is warranted to directly compare the efficacy and safety of this compound with a broader range of IRE1 and ATF6 modulators to fully elucidate its therapeutic potential across various diseases characterized by ER stress.

References

Cross-Validating MK-28 Findings: A Comparative Guide to Chemical and Genetic Models of PERK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule PERK activator, MK-28, with genetic models of PERK activation. By examining experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of their respective utilities in elucidating the role of the PERK signaling pathway in health and disease.

Introduction to PERK Activation and its Significance

The Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) is a critical sensor of ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis and the preferential translation of select mRNAs, such as Activating Transcription Factor 4 (ATF4). This signaling cascade, known as the Integrated Stress Response (ISR), plays a pivotal role in cellular adaptation to stress, but its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[1][2][3] The study of PERK signaling has been greatly advanced by both chemical probes, like this compound, and genetic models, such as PERK knockout mice. This guide cross-validates the findings from these two approaches, offering a nuanced perspective on their applications.

Comparative Analysis of this compound and Genetic Models

This compound is a potent and selective small molecule activator of PERK. Its utility lies in its ability to pharmacologically induce PERK activity with temporal and dose-dependent control. In contrast, genetic models, such as PERK knockout (PERK-/-) mice, provide a means to study the consequences of a complete or conditional loss of PERK function.[1][4][5] The cross-validation of findings from these two distinct approaches strengthens the evidence for the on-target effects of this compound and provides a more complete picture of the PERK signaling pathway.

A key finding that cross-validates the mechanism of this compound is the observation that its protective effects against ER stress-induced apoptosis are completely abrogated in PERK-/- mouse embryonic fibroblasts (MEFs).[6] This demonstrates that the cytoprotective action of this compound is strictly dependent on the presence of PERK.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and the consequences of PERK knockout on key components of the PERK signaling pathway.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueCell Line/SystemReference
PERK Activation (EC50) 490 nMIn vitro kinase assay[6]
Rescue from Apoptosis (IC50) 6.8 µMSTHdhQ111/111 cells[6]
Selectivity No significant activity against a panel of 391 other kinasesKinase panel screen
eIF2α Phosphorylation Significant increase at 0.1 µMSTHdhQ7/7 cells[7]
ATF4 Protein Levels ~2.5-fold increaseSTHdhQ7/7 cells (at 10 µM)[7]
CHOP mRNA Levels ~10-fold increaseSTHdhQ111/111 cells (at 50 µM)[7]
GADD34 mRNA Levels ~5-fold increaseSTHdhQ111/111 cells (at 50 µM)[7]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingReference
Maximum Concentration (Cmax) 105 ng/mL10 mg/kg, single IP dose
Time to Cmax (Tmax) 40 minutes10 mg/kg, single IP dose
Plasma Half-life (t1/2) 30 minutes10 mg/kg, single IP dose

Table 3: Comparison of Downstream Effects of this compound and PERK Knockout

Downstream TargetEffect of this compound (Activator)Effect of PERK KnockoutReference
p-eIF2α Levels Increased dose-dependentlyReduced basal levels[1][7]
ATF4 Expression IncreasedAttenuated induction upon ER stress[7][8]
CHOP Expression IncreasedAttenuated induction upon ER stress[7][9]
Cell Survival under ER Stress Increased (rescues from apoptosis)Decreased (more sensitive to apoptosis)[3][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the PERK signaling pathway and the experimental approaches used to study it is crucial for a comprehensive understanding.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., unfolded proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active PERK-P PERK_inactive->PERK_active dimerization & autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4 ATF4 Translation peIF2a->ATF4 preferential translation CHOP CHOP Transcription ATF4->CHOP GADD34 GADD34 Transcription ATF4->GADD34 Cell_Fate Cell Fate Decision (Adaptation vs. Apoptosis) CHOP->Cell_Fate GADD34->peIF2a dephosphorylates MK28 This compound MK28->PERK_inactive activates Genetic_KO PERK Knockout Genetic_KO->PERK_inactive removes

Caption: PERK signaling pathway and points of intervention.

Cross_Validation_Workflow cluster_Chemical_Arm Chemical Probe Arm cluster_Genetic_Arm Genetic Model Arm cluster_Analysis Comparative Analysis WT_cells Wild-Type Cells/Mice MK28_treatment Treat with this compound (Dose-Response) WT_cells->MK28_treatment Western_Blot Western Blot for p-eIF2α, ATF4 MK28_treatment->Western_Blot qPCR qPCR for CHOP, GADD34 mRNA MK28_treatment->qPCR Viability_Assay Cell Viability/Apoptosis Assay MK28_treatment->Viability_Assay PERK_KO_cells PERK Knockout Cells/Mice Stress_induction Induce ER Stress (e.g., Tunicamycin) PERK_KO_cells->Stress_induction Stress_induction->Western_Blot Stress_induction->qPCR Stress_induction->Viability_Assay WT_cells2 Wild-Type Cells/Mice WT_cells2->Stress_induction Conclusion Cross-Validation of This compound's PERK-dependent Mechanism of Action Western_Blot->Conclusion qPCR->Conclusion Viability_Assay->Conclusion

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

Western Blotting for Phosphorylated eIF2α (p-eIF2α)

This protocol is adapted from established methods for detecting phosphorylated proteins.[3][10]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-eIF2α (Ser51) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize p-eIF2α signal to total eIF2α or a loading control like β-actin.

Quantitative PCR (qPCR) for ATF4 and CHOP mRNA

This protocol is based on standard procedures for gene expression analysis.[7][11][12]

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (ATF4, CHOP) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Generation of PERK Knockout (PERK-/-) Mice

The generation of PERK-/- mice typically involves homologous recombination in embryonic stem (ES) cells.[1][5][13]

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon or exons of the Eif2ak3 (PERK) gene with a selection cassette (e.g., neomycin resistance). LoxP sites may be included for the generation of conditional knockout models.[1]

  • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice and Germline Transmission: Chimeric offspring are born, and those that can transmit the modified allele through their germline are identified.

  • Breeding: Heterozygous mice are intercrossed to generate homozygous PERK-/- mice.

Conclusion

The cross-validation of findings from the pharmacological activation of PERK by this compound and the genetic ablation of PERK provides a robust framework for understanding the physiological and pathological roles of this crucial stress response pathway. This compound serves as a powerful tool for dissecting the dynamics of PERK signaling, while genetic models offer definitive insights into the consequences of its absence. The data presented in this guide demonstrate a strong concordance between the two approaches, confirming that this compound is a specific and valuable probe for studying PERK-dependent processes. Future research employing both chemical and genetic tools in parallel will continue to unravel the complexities of the Integrated Stress Response and its therapeutic potential.

References

Efficacy of MK-28 in Huntington's Disease: A Comparative Guide to Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of MK-28, a novel neuroprotective agent, against other compounds investigated for the treatment of Huntington's disease (HD). The following sections detail the performance of this compound and its comparators—pridopidine, lithium, and valproic acid—supported by experimental data from preclinical studies, primarily in the R6/2 mouse model of HD.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative findings from preclinical studies of this compound and other selected neuroprotective agents in mouse models of Huntington's disease. Direct comparison is facilitated by focusing on data from the R6/2 mouse model where available.

Table 1: Motor Function and Grip Strength in R6/2 Mice

CompoundDoseMouse ModelMotor Function AssessmentOutcomeGrip Strength Outcome
This compound 1 mg/kgR6/2CatWalk gait analysisStrong improvement in motor function, approaching wild-type values after 2 weeks of treatment.[1][2][3][4]Significant improvement after 7 weeks of treatment.[1][2][4]
Pridopidine 5 mg/kgR6/2Horizontal ladder task, Open fieldHighly improved motor performance.[1]Not Reported in this study
Lithium Not SpecifiedR6/2Not SpecifiedGeneral motor improvement reported in HD mouse models.[2][5]Not Reported
Valproic Acid 100 mg/kgN171-82QSpontaneous locomotor activitySignificantly ameliorated diminished activity.[6][7]Not Reported

Table 2: Lifespan Extension in HD Mouse Models

CompoundDoseMouse ModelLifespan Extension
This compound 0.3 mg/kgR6/2 (120 CAG)16 days (20%) increase.[1][2][4]
This compound 1 mg/kgR6/2 (120 CAG)38 days (46%) increase.[1][2][4]
Pridopidine 5 mg/kgR6/2Significantly extended lifespan.[1]
Lithium Not SpecifiedHD mouse modelsLifespan extension reported.[2][5]
Valproic Acid 100 mg/kgN171-82QSignificantly prolonged survival.[6][7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The diagrams below illustrate the primary mechanisms of action.

MK28_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm mHtt Misfolded mHtt ER_Stress ER Stress mHtt->ER_Stress induces PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates translation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis inhibits Autophagy Autophagy ATF4->Autophagy Antioxidant_Response Antioxidant Response ATF4->Antioxidant_Response MK28 This compound MK28->PERK activates Protein_Synthesis->ER_Stress reduces load Neuroprotection Neuroprotection Autophagy->Neuroprotection Antioxidant_Response->Neuroprotection

Mechanism of action of this compound in Huntington's disease.

Pridopidine_Pathway cluster_Neuron Neuron Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R activates BDNF BDNF Pathway S1R->BDNF upregulates AKT_PI3K AKT/PI3K Pathway S1R->AKT_PI3K upregulates D1R D1R Pathway S1R->D1R upregulates GR Glucocorticoid Receptor Response S1R->GR upregulates Neuronal_Plasticity Neuronal Plasticity BDNF->Neuronal_Plasticity Neuronal_Survival Neuronal Survival AKT_PI3K->Neuronal_Survival D1R->Neuronal_Plasticity GR->Neuronal_Survival Neuroprotection Neuroprotection Neuronal_Plasticity->Neuroprotection Neuronal_Survival->Neuroprotection

Pridopidine's neuroprotective signaling pathways.

Lithium_Pathway cluster_Cell Neuronal Cell Lithium Lithium GSK3b GSK-3β Lithium->GSK3b inhibits IMPase IMPase Lithium->IMPase inhibits mTOR_dependent mTOR-dependent Autophagy GSK3b->mTOR_dependent inhibits mHtt_Clearance mHtt Clearance mTOR_dependent->mHtt_Clearance Inositol Inositol & IP3 IMPase->Inositol reduces mTOR_independent mTOR-independent Autophagy Inositol->mTOR_independent induces mTOR_independent->mHtt_Clearance Neuroprotection Neuroprotection mHtt_Clearance->Neuroprotection

Dual mechanism of Lithium-induced autophagy in HD.

ValproicAcid_Pathway cluster_Nucleus Nucleus Valproic_Acid Valproic Acid HDAC HDACs Valproic_Acid->HDAC inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation inhibits Gene_Transcription Gene Transcription Histone_Acetylation->Gene_Transcription promotes BDNF BDNF Gene_Transcription->BDNF upregulates HSP70 HSP70 Gene_Transcription->HSP70 upregulates Neuroprotection Neuroprotection BDNF->Neuroprotection HSP70->Neuroprotection

Valproic acid's mechanism via HDAC inhibition.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison tables, providing a basis for the replication and validation of findings.

Animal Models
  • R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat (typically 120 or 160 repeats). It exhibits a rapid and aggressive disease progression, making it suitable for relatively short-term preclinical studies.[3][4]

  • N171-82Q Mice: This transgenic model expresses a longer N-terminal fragment of the mutant huntingtin protein and shows a less aggressive disease progression compared to the R6/2 model.[6][7]

Drug Administration
  • This compound: Administered via intraperitoneal (IP) injections three times a week.[3][4]

  • Pridopidine: Administered daily via intraperitoneal (IP) injection.[1]

  • Valproic Acid: Administered daily via intraperitoneal (IP) injection.[6][7]

Behavioral Assessments

The following diagram illustrates a general workflow for behavioral testing in HD mouse models.

Behavioral_Workflow Start Start of Behavioral Testing Acclimation Acclimation to Testing Room (30-60 minutes) Start->Acclimation Test_Sequence Perform Behavioral Tests (e.g., Grip Strength, Rotarod, CatWalk) Acclimation->Test_Sequence Rest Inter-trial Interval (variable, e.g., 30 min for Rotarod) Test_Sequence->Rest Between trials Data_Collection Record and Analyze Data Test_Sequence->Data_Collection After all trials Rest->Test_Sequence Next trial End End of Testing Session Data_Collection->End

General workflow for behavioral assessments.

  • CatWalk Gait Analysis:

    • Apparatus: A glass walkway illuminated by a green light source from the side. A high-speed camera is positioned underneath the walkway to record the paw prints of the mouse as it traverses the walkway.[8]

    • Procedure: Mice are allowed to voluntarily walk across the glass plate. The CatWalk XT software records the paw prints and analyzes various gait parameters.[9][10]

    • Parameters Measured: Over 50 parameters can be analyzed, including stride length, swing speed, stance duration, and interlimb coordination.[11]

  • Grip Strength Test:

    • Apparatus: A grip strength meter equipped with a mesh grid or a horizontal bar connected to a force transducer.

    • Procedure: The mouse is held by the tail and lowered towards the grid or bar until it grasps it with its forelimbs. The mouse is then gently pulled backward in a horizontal plane until it releases its grip. The peak force exerted by the mouse is recorded. This is typically repeated for a set number of trials.[12][13][14]

    • Data Analysis: The average or maximum force across the trials is used as the measure of grip strength.

  • Rotarod Test:

    • Apparatus: A rotating rod, often with adjustable speed.

    • Procedure: Mice are placed on the rotating rod, and the time until they fall off (latency to fall) is recorded. The test can be performed at a constant speed or with an accelerating rotation. Mice are typically trained for a few days before the actual test.[15][16][17][18][19]

    • Data Analysis: The latency to fall is averaged across several trials.

Lifespan Study
  • Housing: Mice are housed in a controlled environment with regulated light-dark cycles and ad libitum access to food and water.

  • Treatment: The test compound is administered for the duration of the animal's life, starting at a presymptomatic or early symptomatic stage.

  • Monitoring: Mice are monitored daily for health status. The date of death is recorded for each animal.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and untreated groups is determined using the log-rank test.[1][20][21]

References

Evaluating MK-28 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo methods for evaluating target engagement of MK-28, a potent and selective activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Effective assessment of in vivo target engagement is critical for advancing novel therapeutics like this compound by establishing a clear link between drug exposure, target modulation, and physiological response. Here, we compare two primary methodologies: the direct measurement of a proximal downstream biomarker, phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), and the assessment of distal physiological and behavioral outcomes.

Comparison of In Vivo Target Engagement Methods for this compound

MethodDescriptionAdvantagesDisadvantagesKey Quantitative Readouts
Biomarker Analysis: p-eIF2α Measurement Quantifies the phosphorylation of eIF2α at Serine 51 in tissues of interest (e.g., brain) via immunoassay following this compound administration. This is a direct and proximal marker of PERK activation.- Direct measure of target activation.- High specificity to the PERK pathway.- Can be quantified robustly.- Requires tissue collection (terminal).- May not directly correlate with functional outcomes.- Technically demanding (e.g., Western Blot, IHC).- Fold change in p-eIF2α/total eIF2α ratio.[1]
Physiological & Behavioral Assessment Measures downstream, functional consequences of PERK activation after this compound treatment, such as changes in motor function and metabolic parameters in relevant disease models.- Reflects the functional consequences of target engagement.- Can be measured longitudinally in the same animal.- High translational relevance.- Indirect measure of target engagement.- Can be influenced by off-target effects.- Often higher variability.- Improvement in grip strength.- Normalization of gait parameters (e.g., speed, paw print area).- Reduction in blood glucose levels.[1]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates MK28 This compound MK28->PERK activates peIF2a p-eIF2α (Ser51) ATF4 ATF4 Translation peIF2a->ATF4 Global_Translation Global Protein Translation Attenuation peIF2a->Global_Translation UPR Unfolded Protein Response (UPR) Gene Expression ATF4->UPR Homeostasis Restoration of ER Homeostasis UPR->Homeostasis Global_Translation->Homeostasis Neuroprotection Neuroprotection & Improved Function Homeostasis->Neuroprotection

Figure 1. this compound activates the PERK signaling pathway.

Western_Blot_Workflow start Start: In Vivo this compound Dosing tissue_collection Tissue Collection (e.g., Brain Striatum) start->tissue_collection lysis Tissue Lysis with Phosphatase Inhibitors tissue_collection->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eIF2α & anti-total-eIF2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry & Normalization detection->analysis end End: Quantify p-eIF2α Levels analysis->end

Figure 2. Western blot workflow for p-eIF2α measurement.

Behavioral_Physiological_Workflow cluster_motor Motor Function Assessment cluster_metabolic Metabolic Assessment start Start: In Vivo this compound Dosing (Chronic) grip_strength Grip Strength Test start->grip_strength catwalk Gait Analysis (CatWalk) start->catwalk glucose Blood Glucose Measurement start->glucose analysis Data Analysis: Compare treated vs. vehicle groups grip_strength->analysis catwalk->analysis glucose->analysis end End: Evaluate Functional Outcomes analysis->end

Figure 3. Workflow for behavioral and physiological assessments.

Experimental Protocols

Method 1: p-eIF2α Measurement by Western Blot

This protocol details the measurement of phosphorylated eIF2α in mouse brain striatum, a key downstream indicator of PERK activation by this compound.

1. Animal Dosing and Tissue Collection:

  • Administer this compound or vehicle control to mice via the desired route (e.g., intraperitoneal injection).

  • At the designated endpoint, euthanize mice via an approved method.

  • Rapidly dissect the brain on ice and isolate the striatum.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

2. Lysate Preparation:

  • Homogenize the frozen striatal tissue in ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Load samples onto a 10-12% polyacrylamide gel and perform SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eIF2α (Ser51) and another for total eIF2α, diluted in 5% BSA/TBST.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

4. Data Analysis:

  • Quantify the band intensities for both p-eIF2α and total eIF2α using densitometry software.

  • Normalize the p-eIF2α signal to the total eIF2α signal for each sample.

  • Calculate the fold change in normalized p-eIF2α levels in the this compound treated group relative to the vehicle control group. A study has shown that this compound treatment can significantly increase p-eIF2α levels in the striatum of both wild-type (~7-fold) and Huntington's disease model mice.[1]

Method 2: Physiological & Behavioral Assessments

These protocols describe the measurement of functional outcomes that are modulated by PERK pathway activation in relevant mouse models of neurological disease.

1. Grip Strength Test:

  • Apparatus: A grip strength meter equipped with a wire grid.

  • Procedure:

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws.

    • Gently and steadily pull the mouse backward in the horizontal plane until its grip is released.

    • The meter will record the peak force exerted in grams.

    • Perform three to five consecutive trials and average the results for each animal.

  • Data Analysis: Compare the average grip strength between this compound treated and vehicle control groups. In a Huntington's disease mouse model, this compound treatment at 1 mg/kg significantly improved grip strength.

2. Gait Analysis (CatWalk XT):

  • Apparatus: CatWalk XT automated gait analysis system.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Allow each mouse to traverse the glass walkway of the CatWalk system. The system uses a high-speed camera to capture the illuminated paw prints.

    • Record at least three compliant runs per mouse, where the animal walks steadily across the walkway without interruption.

  • Data Analysis: The CatWalk XT software automatically calculates numerous gait parameters. Key parameters to assess include:

    • Average speed: Overall speed of locomotion.

    • Paw print area: The surface area of the paw in contact with the walkway.

    • Maximum contact intensity: A measure of the pressure exerted by the paw.

    • This compound treatment has been shown to restore these parameters towards wild-type levels in a Huntington's disease mouse model.

3. Blood Glucose Measurement:

  • Apparatus: A standard glucometer suitable for use with mice.

  • Procedure:

    • For fasting glucose levels, fast the mice for a predetermined period (e.g., 4-6 hours).

    • Gently restrain the mouse and make a small nick on the tail tip to obtain a drop of blood.

    • Apply the blood drop to the glucose test strip and read the value on the glucometer.

  • Data Analysis: Compare the blood glucose levels (in mg/dL or mmol/L) between this compound treated and vehicle control groups. Studies have demonstrated that this compound can significantly reduce the elevated blood glucose levels observed in Huntington's disease model mice.[1]

References

The Double-Edged Sword of ER Stress: Contrasting PERK Activation and Inhibition in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the intricate landscape of cancer therapeutics, the Unfolded Protein Response (UPR) has emerged as a critical signaling network that dictates cell fate under stress. A key mediator of the UPR, the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), has garnered significant attention as a therapeutic target. This guide provides a comparative analysis of two opposing strategies: the inhibition of PERK, a widely explored anti-cancer approach, and the activation of PERK, exemplified by the small molecule MK-28, in cancer models. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the divergent effects of modulating PERK activity.

Introduction to PERK Signaling in Cancer

Cancer cells, with their high metabolic and proliferative rates, often experience endoplasmic reticulum (ER) stress due to an accumulation of unfolded or misfolded proteins. To cope with this, they activate the UPR, in which PERK plays a central role. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis, thus alleviating the protein-folding load on the ER. However, this also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy, collectively promoting cancer cell survival and adaptation.[1][2][3][4][5] This pro-survival role makes PERK an attractive target for inhibition. Conversely, prolonged or hyper-activation of the PERK pathway can induce the expression of the pro-apoptotic factor CHOP, suggesting that forced activation could also be a therapeutic strategy.[4][6]

The Contenders: PERK Inhibitors vs. This compound (A PERK Activator)

This guide contrasts the effects of small molecule PERK inhibitors with this compound. It is crucial to note that while the initial premise may be to compare two inhibitors, available research identifies This compound as a potent and selective PERK activator , primarily investigated in models of neurodegenerative diseases.[7][8][9] Its effects in cancer models are not as extensively documented as those of PERK inhibitors. However, by contrasting PERK inhibition with the action of a PERK activator like this compound, we can gain a deeper understanding of the therapeutic potential of modulating this pathway. The term "MKN-28" refers to a human gastric cancer cell line and should not be confused with the compound this compound.[1][3][10][11][12]

Comparative Efficacy and Mechanistic Insights

The therapeutic rationale for PERK inhibitors is to block the pro-survival signaling cascade, thereby exacerbating ER stress to a cytotoxic level. In contrast, a PERK activator like this compound would hyper-stimulate the pathway, potentially pushing the cell towards apoptosis through mechanisms like excessive CHOP induction.

Quantitative Data Summary

The following tables summarize the quantitative effects of PERK inhibitors and the PERK activator this compound from various studies.

Table 1: In Vitro Efficacy of PERK Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50Effect
GSK2606414Multiple Myeloma Cell LinesMultiple MyelomaDose-dependentDecreased cell viability, induced apoptosis[13]
APL-045Renal Cell Carcinoma & Colorectal Cancer Cell LinesRenal & Colorectal Cancer50-250 nMInhibition of ATF4 and CHOP[12]
HC-5404786-ORenal Cell CarcinomaNot specifiedSensitizes tumors to antiangiogenic tyrosine kinase inhibitors

Table 2: In Vivo Efficacy of PERK Inhibitors in Cancer Models

InhibitorCancer ModelEffect
GSK2606414Human Tumor XenograftInhibition of tumor growth[13]
APL-045786-O RCC Xenograft>95% tumor growth inhibition after 3 weeks[12]
HC4Mouse Syngeneic and PDX ModelsBlocks metastasis by killing quiescent cancer cells[10]

Table 3: Efficacy of this compound (PERK Activator) in Cellular Models

CompoundCell LineContextIC50 (for apoptosis inhibition)Effect
This compoundSTHdh Q111/111Huntington's Disease Model (ER stress-induced apoptosis)6.8 µMRescues cells from ER stress-induced apoptosis[7]
This compoundPERK-/- MEF cellsER stress-induced apoptosisNot effectiveDemonstrates PERK-dependent activity[7]

Signaling Pathways: A Tale of Two Fates

The divergent outcomes of PERK inhibition versus activation are rooted in their opposing effects on the PERK signaling pathway.

PERK_Pathway cluster_inhibitor PERK Inhibition cluster_activator PERK Activation (this compound) PERK_inhibitor PERK Inhibitor PERKi PERK PERK_inhibitor->PERKi Inhibits eIF2a_i p-eIF2α PERKi->eIF2a_i X ATF4_i ATF4 eIF2a_i->ATF4_i X Survival_i Pro-survival Genes ATF4_i->Survival_i X Apoptosis_i Apoptosis Survival_i->Apoptosis_i Leads to MK28 This compound PERKa PERK MK28->PERKa Activates eIF2a_a p-eIF2α (sustained) PERKa->eIF2a_a ATF4_a ATF4 (sustained) eIF2a_a->ATF4_a CHOP CHOP ATF4_a->CHOP Apoptosis_a Apoptosis CHOP->Apoptosis_a ER_Stress ER Stress ER_Stress->PERKi ER_Stress->PERKa

Caption: Contrasting signaling outcomes of PERK inhibition and activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

Cell Viability Assay (XTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and culture for 24 hours.

  • Treatment: Treat cells with varying concentrations of the PERK inhibitor (e.g., 0.75 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PERK Pathway Proteins
  • Cell Lysis: Treat cells with the compound of interest, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Tumor Growth Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ 786-O cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the PERK inhibitor or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry). Compare tumor growth between the treated and control groups.

Logical Workflow for Therapeutic Strategy Selection

The choice between PERK inhibition and activation is context-dependent and requires a careful evaluation of the tumor's characteristics.

Strategy_Selection Start Tumor Characterization UPR_Status Assess Basal UPR/PERK Activity Start->UPR_Status High_PERK High Chronic PERK Activity (Adaptive UPR) UPR_Status->High_PERK Low_PERK Low/Transient PERK Activity UPR_Status->Low_PERK Inhibitor_Strategy PERK Inhibition (e.g., GSK2606414, HC-5404) High_PERK->Inhibitor_Strategy Favors Activator_Strategy PERK Activation (e.g., this compound) Low_PERK->Activator_Strategy Potentially Favors Outcome_Inhibitor Exacerbate ER Stress, Induce Apoptosis Inhibitor_Strategy->Outcome_Inhibitor Outcome_Activator Push to Terminal UPR, Induce CHOP-mediated Apoptosis Activator_Strategy->Outcome_Activator

References

Comparative Analysis of MK-28 and Other ATF4 Pathway Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of small molecule activators of the Activating Transcription Factor 4 (ATF4) pathway, focusing on the performance and mechanistic profiles of the PERK activator MK-28 in comparison to other agents that modulate this critical cellular stress response pathway.

This guide provides a comparative overview of this compound, a potent and selective PERK activator, and other small molecules that activate the ATF4 pathway through various upstream kinases. The information is intended for researchers, scientists, and drug development professionals working in areas such as neurodegenerative diseases, oncology, and metabolic disorders where the integrated stress response and ATF4 signaling are of significant interest.

Introduction to the ATF4 Pathway

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a cellular signaling network activated by a variety of stressors including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. The ISR converges on the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably ATF4. Once translated, ATF4 translocates to the nucleus and drives the expression of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and protein folding.

The activation of the ATF4 pathway is mediated by four distinct eIF2α kinases, each responding to different types of cellular stress:

  • PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): Activated by ER stress.

  • GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.

  • PKR (Protein Kinase R): Activated by double-stranded RNA, often during viral infection.

  • HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.

Small molecule activators of these kinases provide valuable tools to study the ATF4 pathway and represent potential therapeutic agents for diseases where modulation of the ISR is beneficial. This guide focuses on a comparative analysis of such activators.

Performance Comparison of ATF4 Pathway Activators

This section provides a quantitative comparison of this compound and other selected ATF4 pathway activators. The data is compiled from various in vitro and cellular assays. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

CompoundPrimary TargetMechanism of ActionPotency (EC50/IC50)Selectivity Notes
This compound PERKAllosteric ActivatorPERK: 490 nM (in vitro) GCN2: 3.5 µM (in vitro)Selective for PERK over HRI and PKR. Also shows activity against GCN2 at higher concentrations.[1]
CCT020312 PERKAllosteric ActivatorPERK: 5.1 µM (cellular)Selective PERK activator.[1][2][3][4]
Neratinib GCN2 (off-target)ATP-competitive (paradoxical activation)GCN2: 269 nM (HeLa cells), 690 nM (CHO cells) HER2: 59 nM EGFR: 92 nMPrimary targets are HER2 and EGFR. Activates GCN2 as an off-target effect.[2][5]
Parogrelil HRIActivator (via OMA1-DELE1)EC50 for ATF4 reporter activation available from screen.[6]Selective for the HRI branch of the ISR.[7] Primary activity is as a PDE3 inhibitor.[6]
MBX-2982 HRIActivator (via OMA1-DELE1)EC50 for ATF4 reporter activation available from screen.[8]Selective for the HRI branch of the ISR.[7] Primary activity is as a GPR119 agonist.[8]

Signaling Pathways and Activator Mechanisms

The following diagrams illustrate the signaling pathways leading to ATF4 activation and the points at which the compared small molecules exert their effects.

ATF4_Activation_Pathways cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_downstream Downstream Events ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 dsRNA dsRNA PKR PKR dsRNA->PKR Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2α eIF2α PERK->eIF2α GCN2->eIF2α PKR->eIF2α HRI->eIF2α p-eIF2α p-eIF2α eIF2α->p-eIF2α Phosphorylation ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation ATF4 ATF4 ATF4 Translation->ATF4 Gene Expression Gene Expression ATF4->Gene Expression

Figure 1: Overview of the Integrated Stress Response and ATF4 Activation. This diagram illustrates how different cellular stressors activate specific eIF2α kinases, leading to the phosphorylation of eIF2α and subsequent translation of ATF4.

Activator_Mechanisms cluster_compounds Small Molecule Activators This compound This compound PERK PERK This compound->PERK Activates CCT020312 CCT020312 CCT020312->PERK Activates Neratinib Neratinib GCN2 GCN2 Neratinib->GCN2 Activates (off-target) Parogrelil Parogrelil HRI HRI Parogrelil->HRI Activates MBX-2982 MBX-2982 MBX-2982->HRI Activates ATF4 Pathway ATF4 Pathway PERK->ATF4 Pathway GCN2->ATF4 Pathway HRI->ATF4 Pathway

Figure 2: Mechanisms of Action of Selected ATF4 Pathway Activators. This diagram shows the primary upstream kinase targets of this compound and other comparative compounds in the ATF4 signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the activation of the ATF4 pathway.

Western Blot for ATF4 Pathway Proteins

This protocol describes the detection of key phosphorylated and total proteins in the ATF4 pathway.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the compound of interest for the desired time and at the appropriate concentration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Denature samples by boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane on a 10-12% polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, and ATF4 overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Quantitative PCR (qPCR) for ATF4 Target Genes

This protocol outlines the measurement of mRNA levels of ATF4 target genes such as CHOP and GADD34.

1. RNA Extraction and cDNA Synthesis:

  • Treat cells with the compound of interest.

  • Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qPCR:

  • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (CHOP, GADD34, ASNS) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

ATF4 Luciferase Reporter Assay

This assay measures the transcriptional activity of ATF4.

1. Cell Transfection and Treatment:

  • Seed cells in a 96-well plate.

  • Transfect the cells with a luciferase reporter plasmid containing ATF4 response elements (e.g., CARE) upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) can be used for normalization.

  • Allow cells to recover for 24 hours post-transfection.

  • Treat the cells with the compounds of interest at various concentrations.

2. Luciferase Assay:

  • After the desired treatment duration, lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

  • If a control plasmid was used, measure its luciferase activity as well.

  • Normalize the ATF4-driven luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

Kinase Selectivity Profiles

The selectivity of a kinase activator is a critical parameter that determines its utility as a research tool and its potential for therapeutic development. Off-target effects can lead to confounding experimental results and unwanted side effects.

  • This compound: Has been profiled against a panel of 391 kinases and demonstrated high selectivity for PERK. It shows some off-target activity on GCN2 at higher concentrations but is largely inactive against HRI and PKR.[1]

  • CCT020312: Is described as a selective PERK activator, though a comprehensive kinase selectivity profile is not as widely published as for some other compounds.

  • Neratinib: As a clinically approved drug, its kinase selectivity has been extensively studied. It is a potent inhibitor of HER2 and EGFR. Its activation of GCN2 is an off-target effect. It shows weak inhibition of KDR and Src, and no significant inhibition of Akt, CDK1/2/4, IKK-2, MK-2, PDK1, c-Raf, and c-Met.[2][5]

  • Parogrelil and MBX-2982: These compounds were identified in a drug repurposing screen as HRI activators. Their primary annotated activities are as a PDE3 inhibitor and a GPR119 agonist, respectively. Their broader kinase selectivity profiles are not extensively detailed in the context of ATF4 activation.[6][7][8]

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis RNA Extraction RNA Extraction Compound Treatment->RNA Extraction Luciferase Assay Luciferase Assay Compound Treatment->Luciferase Assay For reporter assay Protein Quantification Protein Quantification Cell Lysis->Protein Quantification cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer qPCR qPCR cDNA Synthesis->qPCR Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Data Analysis Data Analysis qPCR->Data Analysis Immunoblotting->Data Analysis Luciferase Assay->Data Analysis

Figure 3: General Experimental Workflow for Assessing ATF4 Pathway Activation. This diagram outlines the key steps involved in the experimental protocols described above, from cell treatment to data analysis.

Conclusion

This compound is a potent and selective activator of the PERK branch of the ATF4 pathway. Its high potency and selectivity make it a valuable tool for studying the specific roles of PERK in the integrated stress response. In comparison, other ATF4 pathway activators such as CCT020312, neratinib, parogrelil, and MBX-2982 offer alternative mechanisms of activation by targeting different upstream kinases. The choice of activator will depend on the specific research question, with considerations for the desired cellular context and the potential for off-target effects. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies of the ATF4 pathway. Further head-to-head comparative studies under standardized conditions will be beneficial for a more definitive assessment of the relative performance of these compounds.

References

Validating Apoptotic Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorously validating the apoptotic pathway induced by a novel compound is a critical step in preclinical assessment. This guide provides a comparative overview of key experimental approaches to elucidate and confirm the mechanism of programmed cell death. While the specific compound "MK-28" remains ambiguous in current scientific literature, this guide will use illustrative data from studies on various apoptosis-inducing agents to demonstrate the validation process.

Principles of Apoptosis Validation

Apoptosis is a tightly regulated process involving a cascade of molecular events. Validation of an apoptosis-inducing agent requires demonstrating the activation of key players in either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases.

Comparative Analysis of Experimental Data

To effectively compare the apoptotic potential of a compound, quantitative data from various assays should be systematically tabulated. The following tables provide examples of how to present such data, drawing from methodologies used in studies of different apoptosis-inducing compounds.

Table 1: Caspase Activation Analysis

Compound/TreatmentCell LineCaspase-3/7 Activity (Fold Change vs. Control)Cleaved Caspase-9 (Western Blot, Relative Intensity)Cleaved Caspase-8 (Western Blot, Relative Intensity)Reference
Compound A (e.g., BMAP-28)TT (Thyroid Cancer)4.23.81.1[1]
Compound B (e.g., MP28)A549 (Lung Cancer)3.55.1Not significant[2][3]
Compound C (e.g., Kr28)PC-3 (Prostate Cancer)5.1Not determinedNot determined[4]
TNF-α + CHXMKN28 (Gastric Cancer)Not determinedNot significant4.5[5]

Table 2: Apoptotic Cell Population Analysis (Annexin V/PI Staining)

Compound/TreatmentCell LineConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)Reference
Compound B (e.g., MP28)A549109.66.015.6[2]
Compound B (e.g., MP28)A5492012.17.119.2[2]
ControlA54902.31.84.1[2]
RNAi of PDCD4MKN28N/A--Decreased vs. control[6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. Below are standard protocols for cornerstone apoptosis assays.

Western Blotting for Apoptotic Markers

This technique is used to detect the cleavage of caspases and their substrates, such as PARP, which are hallmark events in apoptosis.[7]

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cleaved caspase-8, and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[7][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase Activity Assay

This assay provides a quantitative measure of the enzymatic activity of specific caspases.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound.

  • Cell Lysis: After treatment, add a lysis buffer provided with a commercial caspase-Glo 3/7, 8, or 9 assay kit.

  • Substrate Addition: Add the luminogenic caspase substrate to each well. This substrate contains a specific peptide sequence that is cleaved by the active caspase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the enzymatic reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase.[9]

  • Data Analysis: Normalize the results to a control group to determine the fold change in caspase activity.

Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.[2]

Visualizing Apoptotic Pathways and Workflows

Diagrams are invaluable for illustrating the complex signaling cascades in apoptosis and the experimental workflows used to validate them.

Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC FADD Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Bid Bid Caspase-8->Bid Cleavage to tBid DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak->Mitochondrion MOMP Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage e.g., PARP Apoptosis Apoptosis Substrate Cleavage->Apoptosis Bid->Bax/Bak

Caption: Intrinsic and extrinsic apoptotic signaling pathways.

Experimental_Workflow cluster_assays Apoptosis Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Western Blot Western Blot Cell Harvesting->Western Blot Caspase Activity Assay Caspase Activity Assay Cell Harvesting->Caspase Activity Assay Annexin V/PI Flow Cytometry Annexin V/PI Flow Cytometry Cell Harvesting->Annexin V/PI Flow Cytometry Data Analysis 1 Data Analysis 1 Western Blot->Data Analysis 1 Protein Expression Data Analysis 2 Data Analysis 2 Caspase Activity Assay->Data Analysis 2 Enzymatic Activity Data Analysis 3 Data Analysis 3 Annexin V/PI Flow Cytometry->Data Analysis 3 Cell Population Conclusion Conclusion Data Analysis 1->Conclusion Data Analysis 2->Conclusion Data Analysis 3->Conclusion

Caption: Workflow for validating apoptosis induction.

Alternative Apoptosis-Inducing Agents

A variety of compounds are known to induce apoptosis through different mechanisms, providing a basis for comparative studies.

  • BH3 Mimetics (e.g., Venetoclax): These small molecules mimic the action of BH3-only proteins to inhibit anti-apoptotic BCL-2 family proteins, thereby promoting the intrinsic apoptotic pathway.[10][11]

  • SMAC Mimetics (e.g., Birinapant): These compounds mimic the endogenous protein SMAC/DIABLO to antagonize Inhibitor of Apoptosis Proteins (IAPs), leading to caspase activation.[11][12]

  • Death Receptor Agonists (e.g., TRAIL): These agents bind to and activate death receptors on the cell surface, initiating the extrinsic apoptotic pathway.[12][13]

  • DNA Damaging Agents (e.g., Cisplatin): Many traditional chemotherapeutics induce apoptosis by causing extensive DNA damage, which activates the p53-mediated intrinsic pathway.[14][15]

By employing the rigorous experimental and analytical framework outlined in this guide, researchers can effectively validate the apoptotic pathway induced by a test compound and benchmark its performance against established apoptosis-inducing agents.

References

A Comparative Guide to MK-28 and Classical Endoplasmic Reticulum Stress Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations to ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While transient activation of the UPR is a pro-survival mechanism, chronic or overwhelming ER stress can trigger apoptosis.

In research and drug development, pharmacological agents that modulate ER stress are invaluable tools. Classical ER stress inducers, such as tunicamycin (B1663573) and thapsigargin (B1683126), are widely used to study the UPR and its pathological implications. However, these agents induce a global ER stress response by activating all three UPR branches. In contrast, newer molecules like MK-28 offer a more targeted approach by selectively activating a single arm of the UPR. This guide provides a detailed comparison of this compound with tunicamycin and thapsigargin, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Three Inducers

The fundamental difference between this compound and the classical inducers lies in their mechanism of action and the resulting downstream signaling cascade.

  • This compound: The PERK-Specific Activator this compound is a potent and selective small molecule activator of the PKR-like ER kinase (PERK) pathway, one of the three branches of the UPR.[1][2] Its mechanism of action is believed to involve direct interaction with the PERK activation loop.[3] This selective activation of PERK leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4 then upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[4] A key feature of this compound is its ability to rescue cells from ER stress-induced apoptosis in a PERK-dependent manner.[3][5]

  • Tunicamycin: The Glycosylation Inhibitor Tunicamycin is a nucleoside antibiotic that induces ER stress by inhibiting N-linked glycosylation, a critical step for the proper folding of many secreted and transmembrane proteins.[6] This disruption in protein folding leads to a massive accumulation of misfolded proteins in the ER lumen, thereby activating all three branches of the UPR: PERK, IRE1α, and ATF6.[7]

  • Thapsigargin: The Calcium Disruptor Thapsigargin induces ER stress through a distinct mechanism. It is a specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[6] This inhibition leads to the depletion of calcium stores within the ER, which not only disrupts the function of calcium-dependent chaperones involved in protein folding but also activates the UPR sensors. Similar to tunicamycin, thapsigargin globally activates the PERK, IRE1α, and ATF6 pathways.[8][9]

Signaling Pathways

The differential activation of the UPR pathways by these compounds is a critical consideration for experimental design.

ER_Stress_Inducers MK28 This compound PERK_protein PERK MK28->PERK_protein Activates Tunicamycin Tunicamycin Glycosylation N-linked Glycosylation Tunicamycin->Glycosylation Inhibits Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits PERK_pathway PERK Pathway PERK_protein->PERK_pathway Glycosylation->PERK_pathway IRE1_pathway IRE1α Pathway Glycosylation->IRE1_pathway ATF6_pathway ATF6 Pathway Glycosylation->ATF6_pathway SERCA->PERK_pathway SERCA->IRE1_pathway SERCA->ATF6_pathway

Fig. 1: Mechanisms of Action

Quantitative Comparison of ER Stress Inducers

The potency and efficacy of these compounds in inducing ER stress can vary depending on the cell type and the specific endpoint being measured. The following tables summarize key quantitative data from the literature.

Table 1: Potency of ER Stress Inducers

CompoundTargetEC50 / IC50Cell Line / SystemReference
This compound PERK Activation490 nMIn vitro kinase assay[2]
GCN2 Activation3.5 µMIn vitro kinase assay[2]
Tunicamycin Cell Viability~0.1 - 10 µg/mLVarious[10][11][12]
UPR Activation2.5 µg/mLLN-308[7]
Thapsigargin Cell Viability~0.025 - 1 µMVarious[10][12][13]
UPR Activation200 nMLN-308[7]

Table 2: Effects on UPR Target Gene and Protein Expression

CompoundUPR BranchMarkerEffectReference
This compound PERKp-eIF2α[2]
ATF4[2][14]
CHOP[2][14]
IRE1αXBP1sNo significant effect (inferred from selectivity data)[2][14]
ATF6Cleaved ATF6No significant effect (inferred from selectivity data)[2][14]
Tunicamycin PERKp-PERK, p-eIF2α[1][8]
ATF4, CHOP[1][8]
IRE1αp-IRE1α, XBP1s[1][8]
ATF6Cleaved ATF6, BiP[1][6][8]
Thapsigargin PERKp-PERK, p-eIF2α[1][8]
ATF4, CHOP[1][8][10]
IRE1αp-IRE1α, XBP1s[1][8][9]
ATF6Cleaved ATF6, BiP[1][6][8]

Note: The magnitude of the effect (↑) can vary depending on the dose and duration of treatment.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying ER stress. Below are standard protocols for key assays.

Western Blot Analysis of ER Stress Markers

This protocol allows for the detection and quantification of key proteins in the UPR pathways.

Western_Blot_Workflow start Cell Culture and Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PERK, anti-BiP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis

Fig. 2: Western Blot Workflow

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to reach 70-80% confluency at the time of harvest.

  • Treat cells with the desired ER stress inducer for the appropriate time. Suggested starting concentrations and durations are:

    • This compound: 1-10 µM for 1-6 hours.

    • Tunicamycin: 1-5 µg/mL for 16-24 hours.[15]

    • Thapsigargin: 0.5-2 µM for 16-24 hours.[15]

  • Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • p-PERK (Thr980): 1:1000[15]

    • PERK: 1:1000

    • p-eIF2α (Ser51): 1:1000[15]

    • eIF2α: 1:1000

    • ATF4: 1:1000[15]

    • CHOP: 1:500[15]

    • BiP/GRP78: 1:1000[15]

    • p-IRE1α (Ser724): 1:1000

    • IRE1α: 1:1000[15]

    • XBP1s: 1:1000[15]

    • ATF6 (full-length and cleaved): 1:500 - 1:1000[16][17]

    • Loading control (e.g., β-actin, GAPDH): 1:5000[15]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the protein of interest to the loading control.

Cell Viability Assay

This assay measures the cytotoxic effects of the ER stress inducers.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat cells with a range of concentrations of this compound, tunicamycin, or thapsigargin.

  • Incubate for 24-72 hours.

3. Viability Measurement (MTT Assay):

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[18]

  • Measure the absorbance at 570 nm using a plate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot a dose-response curve and determine the IC50 value.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay specifically measures the activation of the IRE1α pathway.

1. Cell Treatment and RNA Extraction:

  • Treat cells as described for Western blotting.

  • Extract total RNA using a suitable kit.

2. Reverse Transcription:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

3. PCR Amplification:

  • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.[19]

  • PCR cycling conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

4. Gel Electrophoresis:

  • Separate the PCR products on a 3% agarose (B213101) gel.

  • The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.

5. Quantitative Analysis (Optional - qPCR):

  • Design specific primers for the spliced form of XBP1 for quantitative real-time PCR.[20][21]

Conclusion

The choice between this compound and classical ER stress inducers depends on the specific research question.

  • This compound is the ideal tool for investigating the specific roles of the PERK pathway in cellular physiology and disease. Its selectivity allows for the dissection of this particular signaling branch without the confounding effects of global UPR activation. This makes it particularly valuable for studies on neurodegenerative diseases and cancer, where PERK signaling is known to play a complex role.[22]

  • Tunicamycin and Thapsigargin remain essential tools for studying the global cellular response to ER stress . They are suitable for inducing a robust and broad UPR activation, making them useful for identifying novel components of the ER stress response, screening for general ER stress modulators, and modeling diseases characterized by widespread ER dysfunction. However, their lack of specificity makes it challenging to attribute observed effects to a single UPR branch.

By understanding the distinct mechanisms and downstream consequences of these compounds, researchers can design more precise and informative experiments to unravel the complexities of the endoplasmic reticulum stress response.

References

A Head-to-Head Comparison of PERK Activators MK-28 and CCT020312 in Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent PERK activators, MK-28 and CCT020312, in preclinical models of neurodegeneration. This analysis is based on currently available experimental data.

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a state of cellular stress known as the unfolded protein response (UPR). A key arm of the UPR is mediated by the protein kinase R (PKR)-like ER kinase (PERK). Activation of the PERK signaling pathway aims to restore cellular homeostasis and has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases characterized by proteotoxicity, including Huntington's disease, Alzheimer's disease, and other tauopathies. This guide focuses on a head-to-head comparison of two small molecule PERK activators, this compound and CCT020312.

Mechanism of Action: Selective PERK Activation

Both this compound and CCT020312 have been identified as selective activators of the PERK signaling pathway.[1][2] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient reduction in global protein synthesis, thereby alleviating the protein-folding load on the ER. This selective activation is a key feature, as it does not appear to trigger other UPR branches, such as those mediated by IRE1 or ATF6.[3] The protective effects of these compounds are dependent on PERK, as they fail to protect PERK-deficient cells from ER stress-induced apoptosis.[4]

Computer modeling studies suggest that this compound may interact with the activation loop of PERK, providing a potential structural basis for its mechanism of action.[4] While both compounds activate the same pathway, differences in their chemical structures likely account for observed variations in potency and efficacy.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive BiP dissociation BiP BiP PERK_inactive->BiP PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation MK28 This compound MK28->PERK_active Activates CCT020312 CCT020312 CCT020312->PERK_active Activates eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis Inhibits CHOP CHOP ATF4->CHOP Transcriptional Regulation GADD34 GADD34 ATF4->GADD34 Transcriptional Regulation Neuroprotection Neuroprotection (Reduced Apoptosis) ATF4->Neuroprotection Protein_Synthesis->Neuroprotection Reduces Proteotoxicity

Fig. 1: Simplified PERK signaling pathway activated by this compound and CCT020312.

Quantitative Data Summary

The following tables summarize the key quantitative data from head-to-head and individual studies of this compound and CCT020312 in neurodegeneration models.

In Vitro Efficacy in a Huntington's Disease Cellular Model
CompoundModel SystemAssayEndpointIC50/EC50Reference
This compound STHdhQ111/111 cells (mutant huntingtin)Tunicamycin-induced apoptosisInhibition of apoptosis1.7 µM[3]
CCT020312 STHdhQ111/111 cells (mutant huntingtin)Tunicamycin-induced apoptosisInhibition of apoptosis11.1 µM[3]
This compound Isolated PERK in vitroKinase activity assayPERK activation490 nM (EC50)[5]
In Vivo Efficacy in a Huntington's Disease Mouse Model (R6/2)
CompoundDoseOutcome MeasureResultSignificanceReference
This compound 1 mg/kgGrip Strength (at 10 weeks)Significant improvement vs. untreated HD micep < 0.05
CCT020312 1 mg/kgGrip Strength (at 10 weeks)Positive trend, less decrease vs. untreated HD miceNot statistically significant
This compound 0.1, 1, 10 mg/kgCatWalk Gait Analysis (Max Contact Intensity at 5 weeks)Significant improvement at all doses vs. untreated HD micep < 0.05
CCT020312 1 mg/kgCatWalk Gait Analysis (Max Contact Intensity at 5 weeks)Improvement, similar to or above wild-type control-
This compound 0.3 mg/kgLifespan (R6/2 CAG 120 mice)20% extension-[6]
This compound 1 mg/kgLifespan (R6/2 CAG 120 mice)46% extension-[6]
In Vivo Efficacy in a Tauopathy Mouse Model (P301S)
CompoundDoseOutcome MeasureResultSignificanceReference
CCT020312 2 mg/kgMorris Water MazeSignificant improvement in memoryp < 0.05[7]
CCT020312 2 mg/kgLocomotor FunctionSignificant improvementp < 0.05[8]
CCT020312 2 mg/kgTau PathologyReduction in tau pathology-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Viability Assay (Huntington's Disease Model)
  • Cell Line: STHdhQ111/111 (mouse striatal cells expressing mutant huntingtin with 111 CAG repeats).

  • Induction of ER Stress: Cells are treated with tunicamycin (B1663573) to induce ER stress and subsequent apoptosis.

  • Treatment: Cells are co-treated with varying concentrations of this compound or CCT020312 for 48 hours.

  • Apoptosis Measurement: Apoptosis is quantified to determine the protective effects of the compounds.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) for the rescue from apoptosis is calculated from dose-response curves.[4]

In_Vitro_Workflow start Start: STHdhQ111/111 cells induce_stress Induce ER Stress (Tunicamycin) start->induce_stress treatment Treat with This compound or CCT020312 (48 hours) induce_stress->treatment measure_apoptosis Measure Apoptosis treatment->measure_apoptosis calculate_ic50 Calculate IC50 measure_apoptosis->calculate_ic50 end_point Endpoint: Neuroprotection Quantified calculate_ic50->end_point

Fig. 2: Workflow for in vitro assessment of neuroprotection.
In Vivo Motor Function and Lifespan Studies (Huntington's Disease Model)

  • Animal Model: R6/2 transgenic mice expressing exon 1 of the human huntingtin gene with expanded CAG repeats (e.g., 160 ± 5 for motor function, 120 for lifespan).

  • Treatment Administration: Intraperitoneal (IP) injections administered multiple times a week (e.g., 3 times a week) starting from a presymptomatic age (e.g., 3 weeks).

  • Grip Strength Test:

    • The mouse is held by the tail and allowed to grasp a metal grid connected to a force meter.

    • The mouse is gently pulled backward horizontally until it releases its grip.

    • The maximal force exerted is recorded.

    • Multiple trials are performed, and the average or best performance is used for analysis.[9][10]

  • CatWalk Gait Analysis:

    • Mice voluntarily traverse a glass walkway.

    • A high-speed camera below the walkway captures the footprints.

    • Software analyzes various gait parameters, including the intensity and surface area of paw contact with the walkway.

  • Lifespan Study: Mice are treated for their entire lifespan, and the date of death is recorded to determine the extension in survival.[6]

In_Vivo_Workflow cluster_setup Experimental Setup cluster_assessment Behavioral & Survival Assessment cluster_data Data Analysis animal_model R6/2 HD Mouse Model treatment_admin IP Injections (this compound or CCT020312) animal_model->treatment_admin grip_strength Grip Strength Test treatment_admin->grip_strength catwalk CatWalk Gait Analysis treatment_admin->catwalk lifespan Lifespan Monitoring treatment_admin->lifespan motor_data Motor Function Data grip_strength->motor_data catwalk->motor_data survival_data Survival Curves lifespan->survival_data

Fig. 3: Experimental workflow for in vivo studies in R6/2 mice.

Discussion and Conclusion

The available data provides a compelling case for the therapeutic potential of PERK activators in neurodegenerative diseases. In direct head-to-head comparisons within Huntington's disease models, this compound demonstrates superior potency in vitro and shows robust, statistically significant efficacy in vivo across multiple behavioral and survival endpoints.[4] CCT020312 also shows beneficial effects in these models, corroborating the therapeutic promise of PERK activation.

Furthermore, the efficacy of CCT020312 in a tauopathy model suggests that the benefits of this therapeutic strategy may extend beyond Huntington's disease to other neurodegenerative conditions, such as Alzheimer's disease and progressive supranuclear palsy.[8]

For researchers and drug development professionals, this compound appears to be a more potent candidate for further investigation in the context of Huntington's disease. However, the demonstrated efficacy of CCT020312 in a tauopathy model warrants further exploration of both compounds in a broader range of neurodegenerative disease models. Future studies directly comparing this compound and CCT020312 in models of Alzheimer's disease and Parkinson's disease will be crucial for a more comprehensive understanding of their relative therapeutic potential across the spectrum of neurodegenerative disorders.

References

A Comparative Analysis of MK-28's Neuroprotective Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PERK Activator MK-28 and Alternatives in Neurodegenerative Disease Models, Supported by Experimental Data.

This guide provides a comprehensive comparison of the neuroprotective effects of this compound, a potent activator of the PKR-like ER kinase (PERK), with other therapeutic alternatives across different preclinical models of neurodegenerative diseases. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of PERK activation as a therapeutic strategy. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Introduction to PERK Activation in Neurodegeneration

Endoplasmic reticulum (ER) stress is a common pathological feature in a range of neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases, as well as in acute neurological injuries like stroke. The unfolded protein response (UPR) is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. PERK is a key sensor protein in the UPR. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of global protein translation, which reduces the protein load on the ER. This action is part of a broader signaling cascade aimed at restoring cellular homeostasis and promoting cell survival. Small molecule activators of PERK, such as this compound, are being investigated as a therapeutic strategy to enhance this protective arm of the UPR in the context of neurodegeneration.

Comparative Efficacy of PERK Activators

The following tables summarize the quantitative data on the neuroprotective effects of this compound and a comparable PERK activator, CCT020312, in various disease models.

Table 1: Neuroprotective Effects in Huntington's Disease Model (R6/2 Mice)
ParameterTreatment GroupDoseOutcomeReference
Lifespan Extension This compound0.3 mg/kg (daily IP)16-day (20%) increase[1]
This compound1 mg/kg (daily IP)38-day (46%) increase[1]
Motor Function (CatWalk) This compound1 mg/kg (3x/week IP)Strong improvement, approaching wild-type values after 2 weeks[1]
Grip Strength This compound1 mg/kg (3x/week IP)Significant improvement at 7 weeks[1]
Blood Glucose Levels This compound1 mg/kg (3x/week IP)Significant reduction of elevated glucose levels[1]
CCT0203121 mg/kg (3x/week IP)Amelioration of elevated glucose levels[1]
Table 2: Neuroprotective Effects in Stroke Model (MCAO)
ParameterTreatment GroupDoseOutcomeReference
Infarct Volume CCT020312Not specifiedNo significant modulation of infarct volumes in one study
Neurological Function CCT020312Not specifiedNo significant effect on neurological scores in one study
Neuronal Survival CCT020312Not specifiedEnhanced neuronal survival in in vitro and in vivo models

Note: Quantitative data for CCT020312 in stroke models is limited in the reviewed literature, with one study reporting a lack of significant effect on infarct volume and neurological scores.

Table 3: Neuroprotective Effects in Tauopathy Model (P301S Mice)
ParameterTreatment GroupDoseOutcomeReference
Tau Pathology CCT0203122 mg/kg (daily IP for 6 weeks)Mitigated tau pathology in vitro and in vivo
Cognitive Function (Morris Water Maze) CCT0203122 mg/kg (daily IP for 6 weeks)Significantly better performance

Note: While the study indicates mitigation of tau pathology, specific quantitative data on the percentage reduction of phosphorylated tau or neuronal loss was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK PERK_dimer PERK Dimerization & Autophosphorylation eIF2a eIF2α PERK_dimer->eIF2a Phosphorylation PERK->PERK_dimer p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Protein_Synth Global Protein Synthesis Inhibition p_eIF2a->Protein_Synth CHOP CHOP Expression ATF4->CHOP GADD34 GADD34 Expression ATF4->GADD34 Apoptosis Apoptosis CHOP->Apoptosis Homeostasis Restored Homeostasis GADD34->Homeostasis Negative Feedback (dephosphorylates p-eIF2α) MK28 This compound / CCT020312 (PERK Activators) MK28->PERK_dimer Promotes

Caption: PERK Signaling Pathway Activation.

Experimental_Workflow cluster_Model Disease Model Selection cluster_Treatment Treatment Administration cluster_Assessment Outcome Assessment cluster_Analysis Data Analysis & Comparison HD_model Huntington's Disease (R6/2 Mouse) MK28_treat This compound HD_model->MK28_treat CCT_treat CCT020312 HD_model->CCT_treat Vehicle Vehicle Control HD_model->Vehicle Stroke_model Stroke (MCAO Rat/Mouse) Stroke_model->CCT_treat Stroke_model->Vehicle AD_model Alzheimer's/Tauopathy (P301S Mouse) AD_model->CCT_treat AD_model->Vehicle Behavior Behavioral Tests (CatWalk, Grip Strength, Morris Water Maze) MK28_treat->Behavior Physiology Physiological Measures (Lifespan, Body Weight, Blood Glucose) MK28_treat->Physiology Pathology Histopathology/Biochemistry (Infarct Volume, Tau Pathology, Neuronal Viability) MK28_treat->Pathology CCT_treat->Behavior CCT_treat->Physiology CCT_treat->Pathology Vehicle->Behavior Vehicle->Physiology Vehicle->Pathology Analysis Statistical Analysis and Comparison of Efficacy Behavior->Analysis Physiology->Analysis Pathology->Analysis

Caption: Comparative Experimental Workflow.

Detailed Experimental Protocols

R6/2 Mouse Model of Huntington's Disease

The R6/2 mouse is a transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype that mimics many aspects of Huntington's disease.

  • Animals: Male and female R6/2 mice and their wild-type littermates are used. Mice are housed under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Administration: this compound or CCT020312 is dissolved in a suitable vehicle (e.g., DMSO and polyethylene (B3416737) glycol). The compounds are administered via intraperitoneal (IP) injection at specified doses (e.g., 0.1, 1, or 10 mg/kg) and frequencies (e.g., three times a week or daily), starting at a presymptomatic age (e.g., 3-4 weeks). Control groups receive vehicle injections.

  • Monitoring: Body weight and general health are monitored weekly. Blood glucose levels are measured at specified time points.

  • Endpoint: Lifespan is recorded as the primary endpoint. For behavioral and other assessments, animals are tested at various ages to track disease progression and treatment effects.

CatWalk XT Gait Analysis

The CatWalk XT system is an automated gait analysis tool used to quantitatively assess locomotion in rodents.

  • Apparatus: The system consists of a glass walkway illuminated by a green LED light. A high-speed camera positioned underneath the walkway records the paw prints as the animal traverses the walkway.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the test.

    • Each mouse is placed individually on the walkway and allowed to walk freely to the other end.

    • A trial is considered complete when the mouse walks across the walkway without stopping or turning around.

    • Multiple runs are recorded for each mouse to ensure data quality.

    • The CatWalk XT software analyzes the recorded videos to extract various gait parameters, including stride length, swing speed, stance duration, and inter-paw coordination.

  • Data Analysis: The software calculates the average of the selected gait parameters for each mouse. Statistical analysis is then performed to compare the different treatment groups.

Grip Strength Test

The grip strength test measures the maximal muscle strength of a rodent's forelimbs or all four limbs.

  • Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar is used. The meter is connected to a force gauge that records the peak force exerted.

  • Procedure:

    • The mouse is held by the tail and lowered towards the grid.

    • The mouse is allowed to grasp the grid with its forepaws (for forelimb strength) or all four paws.

    • The experimenter gently pulls the mouse backward in a horizontal plane until its grip is released.

    • The peak force exerted by the mouse before losing its grip is recorded by the force gauge.

    • The procedure is repeated for a set number of trials (e.g., 3-5 times) with a short rest period in between.

  • Data Analysis: The average of the peak force measurements is calculated for each mouse. The results are often normalized to the body weight of the animal. Statistical comparisons are made between the different treatment groups.

Conclusion

The available preclinical data suggests that the PERK activator this compound demonstrates significant neuroprotective effects in a mouse model of Huntington's disease, leading to improved motor function and a remarkable extension of lifespan. Its comparator, CCT020312, also shows some efficacy in the Huntington's model and has been reported to be neuroprotective in models of stroke and tauopathy, although quantitative data in these latter models is less detailed in the public domain. The activation of the PERK pathway represents a promising therapeutic avenue for a variety of neurodegenerative diseases. Further research is warranted to explore the full potential of this compound and other PERK activators in a broader range of disease models and to elucidate the optimal therapeutic window and dosing for these compounds. The detailed protocols provided in this guide can serve as a foundation for designing and executing such preclinical studies.

References

Comparative Potency Analysis of MK-28 and CCT020312 as PERK Activators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the relative efficacy and experimental validation of two prominent PERK activators, MK-28 and CCT020312. This document provides a quantitative comparison of their potency, detailed experimental methodologies, and visual representations of the associated signaling pathway and workflows.

In the landscape of therapeutic strategies targeting neurodegenerative diseases, the activation of the PKR-like endoplasmic reticulum kinase (PERK) pathway has emerged as a promising approach. PERK activation can mitigate cellular stress by transiently reducing protein translation, thereby alleviating the burden of misfolded proteins in the endoplasmic reticulum. This guide provides a comparative analysis of two small-molecule PERK activators: this compound and CCT020312.

Quantitative Potency Comparison

The following table summarizes the key potency metrics for this compound and CCT020312 based on available experimental data. It is important to note that while the apoptosis rescue data is from a head-to-head comparison, the in vitro PERK activation data is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions.

CompoundIn Vitro PERK Activation (EC50)Rescue from Apoptosis (IC50)Cell Line for Apoptosis RescueReference
This compound 490 nM6.8 µMSTHdhQ111/111 (striatal cells)[1]
CCT020312 5.1 µM32.4 µMSTHdhQ111/111 (striatal cells)[1][2]

EC50 (Half-maximal effective concentration) for in vitro PERK activation indicates the concentration of the compound required to elicit 50% of the maximal enzyme activation. IC50 (Half-maximal inhibitory concentration) for apoptosis rescue indicates the concentration of the compound required to inhibit 50% of the tunicamycin-induced apoptosis.

The data clearly indicates that this compound is a more potent activator of PERK in a cell-free system and is significantly more effective at rescuing striatal neurons from ER stress-induced apoptosis compared to CCT020312.[1]

PERK Signaling Pathway

The PERK signaling pathway is a crucial branch of the Unfolded Protein Response (UPR). Under ER stress, the chaperone protein BiP/GRP78 dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis. This also paradoxically promotes the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response and apoptosis.[3][4]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP Sequestration PERK_inactive PERK (inactive) BiP->PERK_inactive Inhibition PERK_active PERK (active) (Dimerized & Phosphorylated) PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_inhibition Global Translation Inhibition p_eIF2a->Translation_inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 Stress_Response Stress Response Genes (e.g., CHOP, GADD34) ATF4->Stress_Response

Caption: The PERK signaling pathway activated by ER stress.

Experimental Protocols

In Vitro PERK Kinase Activation Assay (HotSpot™ Assay)

This assay quantifies the direct activation of purified PERK enzyme by a test compound.

Methodology:

  • Reaction Setup: The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, and 0.01% Tween 20.[5]

  • Compound Incubation: Purified recombinant PERK enzyme (e.g., 8 nM final concentration) is pre-incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature.[5]

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the PERK substrate, eIF2α (e.g., 1 µM final concentration), and radiolabeled ATP (e.g., [γ-33P]ATP) to the enzyme-compound mixture.[6]

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 45-60 minutes) at room temperature.[5]

  • Detection: The reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the eIF2α substrate is quantified using a filter-binding method and scintillation counting.[6]

  • Data Analysis: The increase in kinase activity relative to a vehicle control is plotted against the compound concentration to determine the EC50 value.

Cellular Apoptosis Rescue Assay

This assay assesses the ability of a compound to protect cells from apoptosis induced by an ER stressor, such as tunicamycin (B1663573).

Methodology:

  • Cell Culture: Murine striatal cells expressing mutant huntingtin (STHdhQ111/111) are cultured in appropriate media.[1]

  • Compound Treatment: Cells are pre-treated with various concentrations of the PERK activator (this compound or CCT020312) for a specified duration.

  • Induction of Apoptosis: ER stress-induced apoptosis is initiated by adding tunicamycin (an inhibitor of N-linked glycosylation) to the cell culture medium at a final concentration determined to induce significant cell death (e.g., 2 µg/mL).[1]

  • Incubation: The cells are incubated for 48 hours to allow for the induction of apoptosis.[1]

  • Apoptosis Measurement: Apoptosis is quantified using methods such as:

    • Caspase-3/7 Activity Assay: The activity of executioner caspases is measured using a luminescent or fluorescent substrate. An increase in signal indicates apoptosis.[7]

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which enters dead cells with compromised membranes). The stained cells are then analyzed by flow cytometry.[8]

  • Data Analysis: The percentage of apoptotic cells is determined for each compound concentration. The results are then plotted to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the tunicamycin-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the potency of PERK activators.

Experimental_Workflow cluster_invitro In Vitro Potency cluster_cellular Cellular Efficacy cluster_analysis Comparative Analysis invitro_assay In Vitro PERK Kinase Assay invitro_data EC50 Determination invitro_assay->invitro_data comparison Potency Comparison (this compound vs. CCT020312) invitro_data->comparison cell_culture Cell Culture (e.g., STHdhQ111/111) compound_treatment Compound Treatment (this compound or CCT020312) cell_culture->compound_treatment stress_induction ER Stress Induction (Tunicamycin) compound_treatment->stress_induction apoptosis_assay Apoptosis Assay (Caspase Glo / Annexin V) stress_induction->apoptosis_assay cellular_data IC50 Determination apoptosis_assay->cellular_data cellular_data->comparison

Caption: Workflow for comparing PERK activator potency.

Conclusion

The available data strongly suggests that this compound is a more potent and effective PERK activator than CCT020312, both in direct enzymatic assays and in a cellular model of neurodegeneration.[1] The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of PERK activation. The detailed methodologies and visual aids in this guide are intended to facilitate the design and execution of robust comparative studies in the field of drug discovery for neurodegenerative diseases.

References

Specificity of MK-28's Action on the PERK Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. A key branch of the UPR is mediated by the protein kinase R-like ER kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and the preferential translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). The modulation of the PERK pathway holds significant therapeutic potential for a range of diseases, including neurodegenerative disorders and cancer. This guide provides a comparative analysis of MK-28, a potent PERK activator, with other known modulators of the PERK pathway, supported by experimental data and detailed protocols.

Comparative Analysis of PERK Modulators

This compound has been identified as a potent and selective activator of PERK.[1][2][3][4] Its performance in cellular and in vitro assays has been compared with other compounds that either activate or inhibit the PERK pathway.

CompoundMechanism of ActionTargetIC50 / EC50Cell Line / Assay ConditionsReference
This compound ActivatorPERKEC50: 490 nM (in vitro)Isolated PERK[5]
IC50: 6.8 µM (apoptosis inhibition)STHdhQ111/111 cells[6][7]
CCT020312 ActivatorPERKEC50: 5.1 µMNot specified[6]
IC50: 32.4 µM (apoptosis inhibition)STHdhQ111/111 cells[6][7]
GSK2606414 InhibitorPERKIC50: 0.4 nMIn vitro kinase assay[8][9]
GSK2656157 InhibitorPERKIC50: 0.9 nMIn vitro kinase assay[10]

Signaling Pathway and Experimental Workflow

To understand the specificity of this compound, it is crucial to visualize the PERK signaling pathway and the experimental workflows used to assess its activation and selectivity.

PERK_Signaling_Pathway ER_Stress ER Stress PERK_inactive PERK (inactive) ER_Stress->PERK_inactive Accumulation of unfolded proteins PERK_active p-PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibition ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Selective Translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ATF4_Protein->Target_Genes Transcription Factor MK28 This compound MK28->PERK_active Activation GSK2606414 GSK2606414 GSK2606414->PERK_active Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Recombinant PERK, eIF2α, ATP) Kinase_Selectivity Kinase Selectivity Panel (>300 kinases) Cell_Culture Cell Culture (e.g., STHdhQ111/111, MEFs) Compound_Treatment Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Western_Blot Western Blot (p-PERK, p-eIF2α, ATF4) Compound_Treatment->Western_Blot qPCR qPCR (CHOP, GADD34 mRNA) Compound_Treatment->qPCR Viability_Assay Cell Viability Assay (e.g., MTT, Apoptosis) Compound_Treatment->Viability_Assay Logical_Relationship Compound Test Compound (this compound) Direct_Activation Direct PERK Activation? (In Vitro Kinase Assay) Compound->Direct_Activation Cellular_Activation PERK Pathway Activation in Cells? (Western Blot, qPCR) Direct_Activation->Cellular_Activation Yes Conclusion_NonSpecific Conclusion: Non-Specific or Indirect Activator Direct_Activation->Conclusion_NonSpecific No Selective Selective for PERK? (Kinase Panel) Cellular_Activation->Selective Yes Cellular_Activation->Conclusion_NonSpecific No Functional_Effect Functional Effect? (Cell Viability) Selective->Functional_Effect Yes Selective->Conclusion_NonSpecific No Conclusion_Specific Conclusion: Specific PERK Activator Functional_Effect->Conclusion_Specific Yes Functional_Effect->Conclusion_NonSpecific No

References

Evaluating the Therapeutic Window of MK-2866 (Ostarine) Versus Other Prominent Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of MK-2866 (Ostarine) with other well-characterized selective androgen receptor modulators (SARMs): LGD-4033 (Ligandrol), RAD-140 (Testolone), and S4 (Andarine). The information presented herein is a synthesis of available preclinical and clinical data, intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Introduction to Therapeutic Window in SARMs

The therapeutic window of a selective androgen receptor modulator is a critical determinant of its clinical viability. It represents the dosage range where the compound elicits the desired anabolic effects on muscle and bone tissue while minimizing undesirable androgenic side effects on tissues such as the prostate, skin, and vocal cords. A wider therapeutic window indicates a greater separation between the effective dose for therapeutic benefit and the dose at which adverse effects become apparent. This guide evaluates this crucial parameter by examining preclinical anabolic-to-androgenic ratios and clinical dose-response data for each compound.

Comparative Efficacy and Safety Profiles

The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a direct comparison of MK-2866 and its counterparts.

Table 1: Preclinical Anabolic and Androgenic Activity
CompoundAnimal ModelAnabolic Potency (Levator Ani Muscle)Androgenic Potency (Prostate/Seminal Vesicles)Anabolic-to-Androgenic RatioReference
MK-2866 (Ostarine) RatHighLow>10:1 (estimated)[1](--INVALID-LINK--)
LGD-4033 (Ligandrol) RatVery HighVery Low>500:1[2](3--INVALID-LINK--
RAD-140 (Testolone) RatHighVery Low~90:1[4](--INVALID-LINK--)
S4 (Andarine) RatHighLow>24:1[5](6--INVALID-LINK--
Table 2: Human Clinical Trial Data on Anabolic Effects
CompoundStudy PopulationDose(s)DurationKey Anabolic OutcomeReference
MK-2866 (Ostarine) Healthy elderly men and postmenopausal women0.1, 0.3, 1, 3 mg/day12 weeks1.4 kg increase in lean body mass vs. placebo (3 mg)[7](--INVALID-LINK--)
MK-2866 (Ostarine) Cancer patients with cachexia1, 3 mg/day16 weeks1.5 kg (1 mg) and 1.3 kg (3 mg) increase in lean body mass from baseline[8]([“]--INVALID-LINK--
LGD-4033 (Ligandrol) Healthy young men0.1, 0.3, 1 mg/day21 days1.21 kg increase in lean body mass (1 mg)[10](--INVALID-LINK--)
RAD-140 (Testolone) N/AN/AN/ANo published human clinical trial data on muscle mass
S4 (Andarine) N/AN/AN/ANo published human clinical trial data on muscle mass
Table 3: Observed Side Effects in Human Clinical Trials
CompoundDose(s)Common Side EffectsNotable Androgenic EffectsReference
MK-2866 (Ostarine) 1-3 mg/dayGenerally well-tolerated. Dose-dependent decrease in HDL and LDL cholesterol.No significant changes in PSA, sebum production, or luteinizing hormone at therapeutic doses.[7](11--INVALID-LINK--
LGD-4033 (Ligandrol) 0.1-1 mg/dayDose-dependent suppression of total testosterone (B1683101), SHBG, and HDL cholesterol.No significant change in prostate-specific antigen (PSA).[10](--INVALID-LINK--)
RAD-140 (Testolone) N/AN/AN/A
S4 (Andarine) N/AN/AN/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of SARMs and a typical experimental workflow for their evaluation.

SARM_Signaling_Pathway SARM SARM (e.g., MK-2866) Cytoplasm Cytoplasm AR Androgen Receptor (AR) SARM->AR Binds CellMembrane SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR Nucleus Nucleus SARM_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Initiates ProteinSynthesis Protein Synthesis GeneTranscription->ProteinSynthesis Leads to MuscleGrowth Muscle Growth (Anabolic Effect) ProteinSynthesis->MuscleGrowth Results in

Figure 1. General SARM Signaling Pathway.

SARM_Experimental_Workflow AnimalModel Animal Model Selection (e.g., Orchidectomized Rat) Dosing SARM Administration (Oral Gavage) AnimalModel->Dosing TissueCollection Tissue Collection (Muscle, Prostate) Dosing->TissueCollection AnabolicAnalysis Anabolic Effect Analysis (Levator Ani Weight) TissueCollection->AnabolicAnalysis AndrogenicAnalysis Androgenic Effect Analysis (Prostate Weight) TissueCollection->AndrogenicAnalysis DataAnalysis Data Analysis & Ratio Calculation AnabolicAnalysis->DataAnalysis AndrogenicAnalysis->DataAnalysis

Figure 2. Preclinical SARM Evaluation Workflow.

Detailed Experimental Protocols

Preclinical Evaluation of Anabolic and Androgenic Activity (General Protocol)

A common preclinical model to assess the therapeutic window of SARMs involves the use of orchidectomized (castrated) rats. This model allows for the evaluation of a compound's ability to restore muscle and prostate tissue in an androgen-deprived environment.

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals undergo orchidectomy to remove endogenous testosterone production and are allowed a recovery period.

  • Dosing: The test compound (e.g., MK-2866, LGD-4033, RAD-140, or S4) is administered orally via gavage once daily for a specified period, often 14 to 28 days. A vehicle control group receives the administration vehicle only. A positive control group may receive testosterone propionate.

  • Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and specific tissues are harvested and weighed. The levator ani muscle is a commonly used surrogate for anabolic activity, while the prostate and seminal vesicles are used to assess androgenic activity.

  • Data Analysis: The weights of the levator ani muscle and the androgenic tissues are compared between the treatment groups and the control groups. The anabolic-to-androgenic ratio is calculated to provide a quantitative measure of the compound's selectivity.[12](--INVALID-LINK--)

Clinical Evaluation of Anabolic Effects in Humans (Example: LGD-4033 Phase I Trial)

This protocol provides an overview of the methodology used in a Phase I clinical trial to assess the safety and efficacy of LGD-4033 in healthy young men.

  • Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.

  • Participants: Healthy male volunteers (typically aged 21-50) are recruited.

  • Intervention: Participants are randomized to receive either placebo or one of several ascending doses of the SARM (e.g., 0.1, 0.3, or 1.0 mg of LGD-4033) administered orally once daily for a defined period (e.g., 21 days).

  • Assessments:

    • Safety: Monitored through adverse event reporting, clinical laboratory tests (including liver function tests and lipid profiles), vital signs, and electrocardiograms. Prostate-specific antigen (PSA) levels are also monitored.

    • Pharmacokinetics: Blood samples are collected at various time points to determine the compound's absorption, distribution, metabolism, and excretion.

    • Efficacy: Lean body mass is measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA). Muscle strength and physical function may also be assessed.

  • Data Analysis: Changes in lean body mass and other efficacy parameters are compared between the active treatment groups and the placebo group. Safety and tolerability data are summarized.[10](--INVALID-LINK--)

Discussion and Conclusion

The evaluation of the therapeutic window is paramount in the development of SARMs. Based on the available data, all four compounds—MK-2866, LGD-4033, RAD-140, and S4—demonstrate a significant degree of tissue selectivity, with potent anabolic effects and comparatively lower androgenic activity.

  • MK-2866 (Ostarine) has the most extensive clinical data, demonstrating increases in lean body mass in both healthy elderly individuals and cancer patients at doses that were generally well-tolerated with minimal androgenic side effects.[7]([“]--INVALID-LINK-- This suggests a favorable therapeutic window in the clinical setting.

  • LGD-4033 (Ligandrol) exhibits a remarkably high anabolic-to-androgenic ratio in preclinical models and has shown significant anabolic effects in a short-term clinical trial with no reported androgenic side effects at the doses tested.[10](14--INVALID-LINK--

  • RAD-140 (Testolone) also shows a high degree of tissue selectivity in preclinical models.[4](--INVALID-LINK--) However, the lack of human clinical data makes a direct comparison of its therapeutic window with MK-2866 and LGD-4033 challenging.

  • S4 (Andarine) demonstrates good tissue selectivity in preclinical studies.[5](6--INVALID-LINK-- However, its development was halted due to off-target effects on vision, highlighting that the therapeutic window is not solely defined by the separation of anabolic and androgenic effects but also by the overall safety profile of the compound.

References

Unveiling the Potency of MK-28: A Comparative Analysis Against Existing PERK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular stress responses, the selection of precise and effective research tools is paramount. This guide provides a comprehensive performance comparison of the novel PERK activator, MK-28, against another widely used research tool, CCT020312. The data presented herein, derived from peer-reviewed studies, offers an objective analysis to inform the selection of the most suitable compound for investigating the unfolded protein response (UPR) and its role in various disease models.

The protein kinase RNA-like endoplasmic reticulum kinase (PERK) pathway is a critical branch of the UPR, a cellular signaling network activated by endoplasmic reticulum (ER) stress. Dysregulation of the PERK pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making it a key target for therapeutic intervention and basic research. Both this compound and CCT020312 are small molecules that function as direct activators of PERK, offering researchers the ability to pharmacologically modulate this pathway.

Performance Comparison at a Glance

The following tables summarize the key quantitative data from comparative studies of this compound and CCT020312 in both in vitro and in vivo models of Huntington's disease, a neurodegenerative disorder characterized by ER stress.

In Vitro Efficacy: Protection Against ER Stress-Induced Apoptosis
CompoundCell LineER Stress InducerKey FindingConcentration for EffectReference
This compound STHdhQ111/111 (murine striatal cells expressing mutant huntingtin)Tunicamycin (B1663573)Significantly more potent in rescuing cells from apoptosis compared to CCT020312.[1][2]Effective at lower concentrations (e.g., 5-10 μM).[2][1][2]
CCT020312STHdhQ111/111TunicamycinLess potent than this compound, particularly at lower concentrations.[1][2]Required higher concentrations for a similar protective effect.[2][1][2][3]
This compound Wild-type Mouse Embryonic Fibroblasts (MEFs)TunicamycinEffectively rescued wild-type cells from apoptosis.[2]5 μM[2]
CCT020312Wild-type MEFsTunicamycinRescued wild-type cells from apoptosis.5 μM[2]
This compound PERK-/- MEFsTunicamycinFailed to protect PERK knockout cells, demonstrating high specificity.[1][2]Not applicable[1][2]
CCT020312PERK-/- MEFsTunicamycinAlso failed to protect PERK knockout cells, confirming its on-target activity.[4]Not applicable[4]
In Vivo Efficacy: Huntington's Disease Mouse Model (R6/2)
CompoundAnimal ModelAdministrationKey FindingsReference
This compound R6/2 miceTransient subcutaneous deliverySignificantly improved motor and executive functions, delayed onset of death, and showed no toxicity.[1][1][3]
CCT020312R6/2 miceIntraperitoneal administrationShowed good efficacy in improving weight, blood glucose, and some motor parameters.[3][3]

Experimental Methodologies

The following sections detail the experimental protocols employed in the key studies cited, providing a basis for understanding the comparative data.

In Vitro Apoptosis Rescue Assay
  • Cell Lines:

    • STHdhQ111/111: A murine striatal cell line expressing full-length mutant huntingtin protein, serving as a cellular model for Huntington's disease.[1]

    • Wild-type and PERK-/- Mouse Embryonic Fibroblasts (MEFs): Used to confirm the PERK-dependency of the compounds' effects.[2]

  • ER Stress Induction: Cells were treated with tunicamycin, a well-established ER stress inducer that inhibits N-linked glycosylation.[1][2]

  • Compound Treatment: Cells were co-incubated with tunicamycin and varying concentrations of this compound or CCT020312.[1][2]

  • Apoptosis Measurement: Apoptosis was quantified by measuring caspase-3 and -7 activity using a luminescent substrate. The relative apoptosis rate was calculated by normalizing the luminescence signal to cell viability, which was determined using a fluorescent metabolic indicator.[1]

In Vivo Huntington's Disease Mouse Model Study
  • Animal Model: The R6/2 mouse model, a transgenic model of Huntington's disease that exhibits a progressive neurological phenotype.[3]

  • Compound Administration:

    • This compound was delivered via transient subcutaneous injection.[1]

    • CCT020312 was administered through intraperitoneal injection.[3]

  • Phenotypic Analysis: A battery of behavioral and physiological tests were conducted to assess disease progression, including:

    • Motor Function: Assessed using tests such as the CatWalk gait analysis system, which measures various parameters of an animal's gait.[3]

    • Metabolic Parameters: Body weight and blood glucose levels were monitored.[3]

    • Survival: The overall lifespan of the treated and control mice was recorded.[1][3]

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's function, the following diagrams, generated using the DOT language, illustrate the PERK signaling pathway and a typical experimental workflow for evaluating PERK activators.

PERK_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active PERK (Dimerized & Phosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates MK28 This compound MK28->PERK_active directly activates peIF2a p-eIF2α eIF2a->peIF2a Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4 ATF4 Translation peIF2a->ATF4 Cell_Survival Cell Survival (Adaptive Response) Translation_attenuation->Cell_Survival CHOP CHOP Expression ATF4->CHOP ATF4->Cell_Survival Apoptosis Apoptosis (Prolonged Stress) CHOP->Apoptosis Experimental_Workflow start Start: Hypothesis (PERK activation is protective) invitro In Vitro Studies (e.g., STHdhQ111/111 cells) start->invitro stress Induce ER Stress (e.g., Tunicamycin) invitro->stress invivo In Vivo Studies (e.g., R6/2 mouse model) invitro->invivo If promising treat Treat with PERK Activator (this compound vs. CCT020312) stress->treat measure Measure Outcomes: - Apoptosis (Caspase activity) - PERK pathway markers (p-eIF2α, ATF4) treat->measure analyze Data Analysis & Comparison measure->analyze administer Administer Compound (e.g., Subcutaneous, IP) invivo->administer assess Assess Phenotype: - Motor function (CatWalk) - Metabolism (Weight, Glucose) - Survival administer->assess assess->analyze conclusion Conclusion: Comparative Efficacy analyze->conclusion

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of MK-28

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only: This document provides critical safety and logistical guidance for the proper disposal of the research chemical MK-28. Due to the absence of a specific Safety Data Sheet (SDS) with complete hazard information, this compound and all associated waste must be handled as hazardous chemical waste. These procedures are based on established best practices for the safe handling and disposal of bioactive and potentially hazardous research compounds.

Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance.

Core Principle: Treat this compound as Hazardous Waste

In the absence of comprehensive hazard data, all forms of this compound waste—including the pure compound, solutions, and contaminated materials—must be managed and disposed of as hazardous chemical waste. It is imperative that this compound is not disposed of down the drain or in regular trash.[1][2][3]

Chemical and Physical Properties of this compound
PropertyValue
Chemical Name Not consistently provided; often referred to as this compound
CAS Number 864388-65-8[4][5]
Molecular Formula C₂₄H₂₀N₄O₂[4][5]
Molecular Weight 396.44 g/mol [4][5][6]
Description A selective PERK agonist.[4][6][7]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5][6]
Solubility Soluble in DMSO.[5][6]
Usage For research purposes only. Not for human consumption.[6][7]

Note: The full hazard profile of this compound has not been established. Researchers should handle this compound with the utmost caution, assuming it may be toxic.

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound waste, based on general best practices for laboratory chemical disposal.[8][9]

Personal Protective Equipment (PPE) and Safety Precautions
  • Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[8]

  • Conduct all handling and waste packaging in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

Waste Segregation and Collection

Proper segregation of different waste streams is crucial for safe and compliant disposal.[9]

  • Solid Waste:

    • Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[8][9]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[8]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and "Solid."[9]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof hazardous waste container for liquid chemical waste.[8][9]

    • Ensure the container is made of a compatible material.

    • Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration.[8]

    • Do not mix incompatible waste streams.[2]

Waste Storage
  • Store all sealed hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).[9][10]

  • The storage area should be away from incompatible chemicals, heat sources, and direct sunlight.[8]

  • Utilize secondary containment for all liquid waste containers to prevent spills.[2]

  • Maintain a log of the accumulated waste.[8]

Disposal
  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved procedure by your EHS department.

  • Once a waste container is full, or has been stored for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.[9]

  • Provide the waste disposal contractor with a completed hazardous waste manifest that accurately describes the contents of the waste containers.[8]

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MK28_Disposal_Workflow start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Powder, Contaminated Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) segregate->liquid_waste Liquid collect_solid 3a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store 4. Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs 5. Contact EHS for Pickup (When Full or Time Limit Reached) store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

This information is intended to provide guidance and does not supersede the requirements of your institution's EHS policies or local regulations. Always consult with your EHS department for specific disposal instructions.

References

Standard Operating Procedure: Handling and Disposal of Potent Research Compound MK-28

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for handling potent, powdered research compounds in a laboratory setting. As "MK-28" is not a publicly documented chemical entity, it is imperative to consult the specific Safety Data Sheet (SDS) and any manufacturer-provided handling instructions before commencing any work. This document should be used as a supplementary resource to, not a replacement for, compound-specific safety information.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent research compound designated as this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

All personnel must wear the following minimum PPE when handling this compound. The selection of specific PPE should be guided by a risk assessment of the planned procedures.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended procedures.Prevents skin contact and absorption.
Body Protection A fully buttoned lab coat. For procedures with a high risk of contamination, a disposable gown is recommended.Protects skin and clothing from contamination.
Respiratory A NIOSH-approved N95 respirator or higher. A powered air-purifying respirator (PAPR) may be required for high-risk procedures.Prevents inhalation of airborne particles.

Operational Plan: Safe Handling Protocol

All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the work area within the chemical fume hood is clean and free of clutter.

  • Gather all necessary equipment, including microbalances, spatulas, and weighing paper.

  • Prepare a designated waste container for this compound contaminated materials.

Step 2: Weighing and Aliquoting

  • Don all required PPE before entering the designated handling area.

  • Carefully weigh the desired amount of this compound on a microbalance within the fume hood.

  • Use a spatula to transfer the powder, avoiding any actions that could generate dust.

  • If creating a stock solution, add the solvent to the powder slowly to prevent splashing.

Step 3: Post-Handling

  • Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Carefully remove and dispose of all single-use PPE in the designated waste container.

  • Wash hands thoroughly with soap and water after exiting the laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep1 Don PPE Prep2 Prepare Fume Hood Prep1->Prep2 Prep3 Gather Equipment Prep2->Prep3 Handling1 Weigh this compound Prep3->Handling1 Handling2 Aliquot or Solubilize Handling1->Handling2 Cleanup1 Decontaminate Surfaces Handling2->Cleanup1 Cleanup2 Dispose of Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Cleanup2->Cleanup3 Cleanup4 Wash Hands Cleanup3->Cleanup4 Disposal_Decision_Tree Start Material Contaminated with this compound IsSolid Is it a solid or disposable item? Start->IsSolid IsLiquid Is it a liquid solution? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsEquipment Is it non-disposable equipment? IsLiquid->IsEquipment No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes Decontaminate Decontaminate Thoroughly Before Reuse IsEquipment->Decontaminate Yes

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.